molecular formula C15H21Br2NO8 B13727499 3,4-Dibromo-Mal-PEG4-Acid

3,4-Dibromo-Mal-PEG4-Acid

Cat. No.: B13727499
M. Wt: 503.14 g/mol
InChI Key: JMJVXNRBNZBUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-Mal-PEG4-Acid is a useful research compound. Its molecular formula is C15H21Br2NO8 and its molecular weight is 503.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21Br2NO8

Molecular Weight

503.14 g/mol

IUPAC Name

3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C15H21Br2NO8/c16-12-13(17)15(22)18(14(12)21)2-4-24-6-8-26-10-9-25-7-5-23-3-1-11(19)20/h1-10H2,(H,19,20)

InChI Key

JMJVXNRBNZBUFV-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dibromo-Mal-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-Mal-PEG4-Acid is a heterobifunctional crosslinker integral to the field of bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, reactivity, and application in experimental settings. The molecule features a dibromomaleimide group for covalent linkage to thiol-containing biomolecules and a carboxylic acid for amide bond formation with amine groups. A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for designing and executing bioconjugation strategies.

PropertyValueSource(s)
Chemical Formula C₁₅H₂₁Br₂NO₈--INVALID-LINK--
Molecular Weight 503.10 g/mol --INVALID-LINK--
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in Water, DMSO, DMF, DCM--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
Storage Conditions -20°C, desiccated, protected from light--INVALID-LINK--

Reactivity and Stability

This compound possesses two distinct reactive moieties, allowing for sequential or orthogonal conjugation strategies.

Dibromomaleimide Group:

The dibromomaleimide group is highly reactive towards thiol groups, such as those found in cysteine residues of proteins.[1] This reactivity allows for the site-specific modification of biomolecules. The reaction proceeds via a Michael addition, followed by the elimination of the two bromine atoms, to form a stable thioether linkage.[1] This dual reactivity at the maleimide (B117702) core allows for the bridging of two thiol groups, for instance, from a reduced disulfide bond in an antibody.[2]

It is important to note that the dibromomaleimide moiety is sensitive to high temperatures and light, which can lead to degradation.[3] Furthermore, hydrolysis of the maleimide ring can occur, particularly at higher pH, which may compete with the desired thiol conjugation.[3]

Carboxylic Acid Group:

The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues of proteins or on amine-functionalized small molecules.[3][4] This reaction forms a stable amide bond. Common activation reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).[3][4]

Experimental Protocols

The following are detailed, illustrative methodologies for the key reactions involving this compound. These protocols are based on established procedures for similar compounds and should be optimized for specific applications.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol describes the conjugation of the carboxylic acid moiety of this compound to an amine-containing molecule using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a peptide, protein, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in anhydrous DMF or DMSO immediately before use.

    • Dissolve the amine-containing molecule in the Reaction Buffer at a suitable concentration.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS stock solutions to the linker solution.

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation to Amine:

    • Add the activated linker solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the linker over the amine is a common starting point for optimization.

    • Incubate the reaction at room temperature for 2 hours to overnight with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes.

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove unreacted linker and byproducts.

Protocol 2: Thiol Conjugation via Dibromomaleimide

This protocol outlines the reaction of the dibromomaleimide group with a thiol-containing molecule, such as a cysteine-containing peptide or a reduced antibody.

Materials:

  • This compound conjugate (from Protocol 1) or the free acid

  • Thiol-containing molecule (e.g., peptide, protein)

  • Reaction Buffer: Phosphate buffer (50 mM) with EDTA (1-2 mM), pH 6.5-7.0

  • Reducing agent (if needed for disulfide bond reduction, e.g., TCEP)

  • Purification supplies (e.g., SEC column, dialysis tubing)

Procedure:

  • Preparation of Thiolated Molecule:

    • If starting with a molecule containing disulfide bonds (e.g., an antibody), reduce the disulfides using a suitable reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). A 10-20 fold molar excess of TCEP is typically used, with incubation at 37°C for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange or using a desalting column.

    • Dissolve the thiol-containing molecule in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the this compound conjugate (or the free acid) to the solution of the thiolated molecule. A 3 to 10-fold molar excess of the maleimide-containing compound over the thiol is a typical starting point.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing. Protect the reaction from light.

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials.

Signaling Pathways and Experimental Workflows

The primary application of this compound is in the construction of bioconjugates. The following diagrams illustrate the logical workflow for a typical bioconjugation experiment.

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation1 Step 2: Amide Bond Formation cluster_conjugation2 Step 3: Thiol Conjugation Linker This compound Activated_Linker NHS-activated Linker Linker->Activated_Linker Activation Reagents EDC / NHS Reagents->Activated_Linker Conjugate1 Dibromomaleimide-PEG4-Drug Activated_Linker->Conjugate1 Conjugation Amine_Molecule Amine-containing Molecule (e.g., Drug) Amine_Molecule->Conjugate1 Final_Conjugate Antibody-Drug Conjugate Conjugate1->Final_Conjugate Conjugation Thiol_Molecule Thiol-containing Biomolecule (e.g., Antibody) Thiol_Molecule->Final_Conjugate

Caption: A typical workflow for creating an Antibody-Drug Conjugate.

logical_relationship Linker This compound Carboxylic_Acid Carboxylic Acid (-COOH) Linker->Carboxylic_Acid Dibromomaleimide Dibromomaleimide Linker->Dibromomaleimide Amide_Bond Stable Amide Bond Carboxylic_Acid->Amide_Bond reacts with Thioether_Bond Stable Thioether Bond Dibromomaleimide->Thioether_Bond reacts with Amine Primary Amine (-NH2) Amine->Amide_Bond Thiol Thiol (-SH) Thiol->Thioether_Bond

Caption: Reactivity of this compound functional groups.

References

An In-depth Technical Guide to 3,4-Dibromo-Mal-PEG4-Acid: Structure, Mechanism, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, 3,4-Dibromo-Mal-PEG4-Acid, a valuable tool in bioconjugation and drug development. We will delve into its chemical structure, mechanism of action, and provide detailed experimental protocols for its application.

Core Structure and Mechanism of Action

This compound is a heterobifunctional crosslinker that features two distinct reactive moieties: a dibromomaleimide group and a carboxylic acid group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) linker.

Chemical Structure:

  • Dibromomaleimide Group: This group is highly reactive towards thiol (-SH) groups, typically found in cysteine residues of proteins and peptides. Unlike traditional maleimides, the two bromine atoms on the maleimide (B117702) ring allow for a sequential substitution reaction with two thiol groups, enabling the formation of a stable thioether linkage. This "di-thio-ether" bond is notably stable.[1] The reaction is highly selective for thiols, especially at near-neutral pH.

  • PEG4 Linker: The tetraethylene glycol (PEG4) spacer is a flexible, hydrophilic chain that enhances the solubility of the molecule and the resulting conjugate in aqueous buffers. This property is particularly advantageous when working with biomolecules that may have limited solubility.[2]

  • Carboxylic Acid Group: This terminal functional group can be activated to react with primary amine (-NH2) groups, such as those on lysine (B10760008) residues of proteins or other amine-containing molecules. The formation of a stable amide bond is typically achieved using carbodiimide (B86325) chemistry, often in the presence of activators like N-hydroxysuccinimide (NHS) or HATU.[2]

Mechanism of Action:

The dual functionality of this compound allows for a two-step conjugation strategy.

  • Thiol Reaction: The dibromomaleimide moiety reacts with thiol groups via a nucleophilic substitution reaction, where the bromine atoms act as leaving groups. This reaction can be used to link the molecule to a cysteine-containing protein or peptide.

  • Amine Reaction: Subsequently, the carboxylic acid group can be activated and coupled to an amine-containing molecule, forming a stable amide bond. This allows for the attachment of a second molecule, such as a drug, a fluorescent probe, or another protein.

This stepwise approach provides control over the conjugation process, enabling the precise assembly of complex biomolecular architectures like antibody-drug conjugates (ADCs).

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the conjugation reactions involving dibromomaleimide and carboxylic acid moieties. The data is compiled from studies on similar compounds and provides a general expectation for reactions with this compound.

ParameterDibromomaleimide-Thiol ReactionCarboxylic Acid-Amine Coupling (with EDC/HATU)
Reaction Time 1 - 2 hours2 - 24 hours[3][4]
Optimal pH 6.5 - 8.0[5]4.5 - 7.5[3]
Temperature 4 - 25°C[5][6]Room Temperature[3]
Molar Ratio (Linker:Biomolecule) 1.1 - 20 fold excess of linker[5][6]1:1 to 2:1 (NHS-activated acid to amine)[4]
Typical Yield Near quantitative[5][7]Good to excellent[8]
Linkage Stability Stable thioether bond[1]Stable amide bond

Experimental Protocols

The following are detailed, generalized protocols for the two primary conjugation reactions of this compound. Optimization may be required for specific applications.

Protocol 1: Conjugation to a Thiol-Containing Protein

This protocol describes the reaction of the dibromomaleimide moiety of this compound with a protein containing free cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced disulfide bonds)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column: Size-exclusion chromatography (e.g., PD-10 desalting column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed PBS to a final concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.

  • Linker Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography using a PD-10 column equilibrated with PBS.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry.

Protocol 2: Amide Coupling to an Amine-Containing Molecule

This protocol outlines the activation of the carboxylic acid group of the protein-linker conjugate (from Protocol 1) and its subsequent reaction with an amine-containing molecule.

Materials:

  • Protein-linker conjugate with a terminal carboxylic acid

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.4

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or HATU

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Purification column: Size-exclusion chromatography or dialysis cassette

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the protein-linker conjugate in the Activation Buffer.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the Activation Buffer.

    • Add a 50-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein-linker conjugate solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Amine Coupling:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated protein-linker conjugate to the amine-containing molecule solution. A 10- to 50-fold molar excess of the amine-containing molecule over the protein is recommended.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.

  • Purification:

    • Remove unreacted reagents and byproducts by size-exclusion chromatography or dialysis against PBS.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm successful conjugation and purity.

Visualizations

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the key chemical reactions and a typical experimental workflow for using this compound.

G Mechanism of Dibromomaleimide Reaction with Thiols cluster_reactants Reactants cluster_products Product Dibromo This compound Product Stable Di-thio-ether Adduct Dibromo->Product Nucleophilic Substitution Thiol1 Protein-SH (Cys) Thiol1->Product Thiol2 Protein-SH (Cys) Thiol2->Product

Dibromomaleimide reaction with two thiol groups.

G Mechanism of Carboxylic Acid Activation and Amine Coupling cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product CarboxylicAcid Linker-COOH NHSEster NHS-activated Ester CarboxylicAcid->NHSEster Activation Amine Molecule-NH2 Amide Stable Amide Bond Amine->Amide EDC_NHS EDC / NHS EDC_NHS->NHSEster NHSEster->Amide Coupling

Carboxylic acid activation and amine coupling.

G General Experimental Workflow Start Start: Thiol-containing Protein & this compound Step1 Step 1: Thiol Conjugation Start->Step1 Purify1 Purification 1 (e.g., SEC) Step1->Purify1 Intermediate Intermediate Product: Protein-Linker Conjugate Purify1->Intermediate Step2 Step 2: Amine Coupling (with Amine-Molecule) Intermediate->Step2 Purify2 Purification 2 (e.g., Dialysis) Step2->Purify2 Final Final Product: Protein-Linker-Molecule Conjugate Purify2->Final

A typical workflow for two-step conjugation.

References

A Technical Guide to 3,4-Dibromo-Mal-PEG4-Acid (CAS: 2434639-17-3): A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,4-Dibromo-Mal-PEG4-Acid (CAS number 2434639-17-3), a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document outlines the core chemical and physical properties of the molecule, detailed experimental protocols for its application, and a summary of relevant quantitative data. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary technical information to effectively utilize this versatile linker in their research and development endeavors.

Introduction

This compound is a specialized chemical linker featuring two distinct reactive moieties: a dibromomaleimide group and a terminal carboxylic acid.[1][2][3] This unique architecture allows for the sequential and site-specific conjugation of two different molecules. The dibromomaleimide functionality provides a means for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, through a disulfide bridging reaction.[4][5][6] The carboxylic acid group, on the other hand, can be activated to react with primary amines, enabling the attachment of payloads, imaging agents, or other molecules of interest.[1][3] The inclusion of a hydrophilic four-unit polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for designing and executing successful conjugation experiments.

PropertyValueReference
CAS Number 2434639-17-3N/A
Molecular Formula C₁₅H₂₁Br₂NO₈--INVALID-LINK--
Molecular Weight 503.14 g/mol --INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Solubility Soluble in Water, DMSO, DMF, DCM--INVALID-LINK--
Storage Conditions -20°C, protect from light--INVALID-LINK--

Mechanism of Action and Experimental Workflow

The primary application of this compound is in the construction of complex biomolecules, most notably ADCs. The workflow involves a two-stage conjugation process.

ADC_Workflow Antibody Native Antibody (with disulfide bonds) Reduced_Ab Reduced Antibody (with free thiols) Antibody->Reduced_Ab Thiol_Conjugation Thiol Conjugation (Disulfide Bridging) Reduced_Ab->Thiol_Conjugation Linker This compound Amine_Conjugation Amine Conjugation Linker->Amine_Conjugation Payload Drug/Payload (with primary amine) Payload->Amine_Conjugation Activated_Linker Activated Linker-Payload (e.g., NHS ester) Activated_Linker->Thiol_Conjugation ADC Final Antibody-Drug Conjugate (ADC) Thiol_Conjugation->ADC Amine_Conjugation->Activated_Linker

General workflow for ADC synthesis using this compound.

Experimental Protocols

The following protocols are generalized procedures for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Disulfide Bond Reduction in Antibodies

This protocol describes the reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation with the dibromomaleimide moiety.

Materials:

  • Antibody solution (e.g., in PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

  • Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 6.2-7.4)

Procedure:

  • Prepare the antibody solution to a final concentration of 1-10 mg/mL in the chosen phosphate buffer.

  • Add a 1.1 to 10-fold molar excess of TCEP to the antibody solution. The exact excess will depend on the specific antibody and desired level of reduction.

  • Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.

  • The reduction can be monitored by LC-MS to confirm the generation of free thiols.

  • The reduced antibody is typically used immediately in the subsequent conjugation step without purification.

Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Payload

This protocol outlines the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing payload.

Materials:

  • This compound

  • Amine-containing payload

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

  • Dissolve this compound (1.0 equivalent) and HATU (1.0-1.5 equivalents) in anhydrous DMF or DMSO under an inert atmosphere.

  • Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine-containing payload (1.0-1.2 equivalents) to the activated linker solution.

  • Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the activated linker-payload conjugate can be purified by standard chromatographic techniques.

Conjugation of the Activated Linker-Payload to the Reduced Antibody

This protocol details the final step of conjugating the dibromomaleimide-functionalized payload to the reduced antibody.

Materials:

  • Reduced antibody solution (from section 4.1)

  • Activated linker-payload (from section 4.2) dissolved in a compatible solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., phosphate buffer, pH 6.2-7.4)

Procedure:

  • To the reduced antibody solution, add the activated linker-payload. A 1.1 to 5-fold molar excess of the linker-payload over the antibody is typically used. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain antibody integrity.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR).

  • Once the desired DAR is achieved, the reaction can be quenched by adding an excess of a thiol-containing molecule like N-acetylcysteine.

  • Purify the resulting ADC from unreacted linker-payload and other impurities using techniques such as Size-Exclusion Chromatography (SEC) or tangential flow filtration.

Quantitative Data Summary

The following table summarizes representative quantitative data for bioconjugation reactions involving dibromomaleimide-based linkers. While not specific to this compound, this data provides valuable insights into the expected efficiency and outcomes of conjugation.

ParameterValueConditionsReference
Conjugation Time (Disulfide Bridging) < 30 minutesEquimolar amounts of dibromomaleimide functional polymers with reduced polypeptides.--INVALID-LINK--
Reaction Yield (Disulfide Bridging) Quantitative1.1 equivalents of dibromomaleimide with reduced somatostatin.--INVALID-LINK--
Drug-to-Antibody Ratio (DAR) Predominantly 4Conjugation of a DBM-MMAF derivative to native antibodies.--INVALID-LINK--
Stability of Conjugate High stability in human serum (>99% intact after 7 days for ⁸⁹Zr-dfo-dtm-trastuzumab)Dithiomaleamic acid conjugates formed from dibromomaleimides.--INVALID-LINK--

Logical Relationship of Conjugation Chemistry

The chemical reactions at the core of this compound's functionality are the thiol-dibromomaleimide reaction and the amine-carboxylic acid coupling.

Reaction_Mechanisms cluster_thiol_reaction Thiol-Dibromomaleimide Reaction cluster_amine_reaction Amine-Carboxylic Acid Coupling Thiol1 Protein-SH Bridged Bridged Disulfide Thiol1->Bridged Thiol2 Protein-SH Thiol2->Bridged DBM Dibromomaleimide DBM->Bridged Carboxylic_Acid Linker-COOH Amide_Bond Linker-CO-NH-Payload Carboxylic_Acid->Amide_Bond Amine Payload-NH2 Amine->Amide_Bond Activator EDC/HATU Activator->Amide_Bond facilitates

Core chemical reactions for this compound conjugation.

Conclusion

This compound is a highly effective and versatile bifunctional linker for the site-specific construction of complex bioconjugates. Its ability to bridge disulfide bonds with high efficiency and its readily activatable carboxylic acid moiety make it an invaluable tool in the development of next-generation therapeutics and diagnostics, particularly in the rapidly advancing field of antibody-drug conjugates. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this linker in a variety of research and development settings.

References

The Function of Dibromomaleimide in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromomaleimide (DBM) has emerged as a powerful and versatile reagent in the field of bioconjugation, offering significant advantages over traditional maleimide-based approaches. Its unique reactivity with thiol groups, particularly those derived from reduced disulfide bonds, allows for the site-specific and stable linkage of molecules to proteins, peptides, and other biomolecules. This technical guide provides an in-depth exploration of the core functionalities of dibromomaleimide, including its reaction mechanism, the exceptional stability of its conjugates, and its pivotal role in the development of next-generation biotherapeutics, such as antibody-drug conjugates (ADCs). Detailed experimental protocols, quantitative data, and visual diagrams are presented to equip researchers with the knowledge to effectively utilize this technology.

Core Principles of Dibromomaleimide Bioconjugation

Dibromomaleimide's utility in bioconjugation stems from its ability to react with two thiol (-SH) groups in close proximity, such as those generated from the reduction of a disulfide bond (-S-S-). This "disulfide bridging" or "re-bridging" capability is a key differentiator from conventional maleimides, which typically react with a single thiol.[1]

The primary reaction involves the sequential substitution of the two bromine atoms on the maleimide (B117702) ring by two thiol nucleophiles, forming a dithiomaleimide conjugate.[1][2] This reaction is highly specific for thiols, especially at near-neutral pH (6.5-7.5), and proceeds rapidly.[1][3]

A crucial subsequent reaction is the hydrolysis of the dithiomaleimide ring under mildly basic conditions to form a highly stable dithiomaleamic acid.[4][5] This "locking" mechanism renders the linkage resistant to retro-Michael reactions, a common instability issue with traditional maleimide-thiol conjugates, which can lead to premature drug deconjugation in vivo.[4][6]

Reaction Mechanism and Stabilization

The overall process can be visualized as a two-stage mechanism. First, the reduced disulfide's two free thiols attack the dibromomaleimide, displacing the bromine atoms. Second, the resulting dithiomaleimide undergoes hydrolysis to form the stable dithiomaleamic acid conjugate.

Reaction_Mechanism Reduced_Protein Protein with Reduced Disulfide (Two Free Thiols) Dithiomaleimide Dithiomaleimide Conjugate (Intermediate) Reduced_Protein->Dithiomaleimide Thiol Substitution DBM Dibromomaleimide (DBM) DBM->Dithiomaleimide Hydrolysis Hydrolysis (e.g., pH 8.5) Dithiomaleimide->Hydrolysis Dithiomaleamic_Acid Dithiomaleamic Acid Conjugate (Highly Stable) Hydrolysis->Dithiomaleamic_Acid Ring Opening

Caption: Reaction mechanism of dibromomaleimide with a reduced disulfide bond.

Quantitative Data on Dibromomaleimide Bioconjugation

The efficiency and stability of dibromomaleimide conjugation have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Reaction Kinetics and Conditions
ParameterValueConditionsSource(s)
Reaction Time < 20 minutesDisulfide bridging[1]
5 minutesThiol substitution to form dithiomaleimide[4]
10 minutesFluorescent labeling of somatostatin (B550006)[7]
pH Range 6.2 - 8.5Broad suitability for different biomolecules[4][7]
Reactant Ratio 1.1 equivalents of DBMFor peptide conjugation[1][7]
8 molar equivalents of DBM derivativeFor antibody conjugation[4]
Temperature 20°CPeptide conjugation[1][7]
Ambient TemperatureAntibody conjugation[6]
Table 2: Hydrolysis and Stability Data
ParameterValueConditionsSource(s)
DBM Reagent Half-Life < 1 minuteC-2 linker, pH 8.0[5][8]
17.9 minutesN-methyl DBM, pH 7.4[9][10]
Dithiomaleimide Conjugate Half-Life (Hydrolysis) 16-19 minutesC-2 and aryl linkers, pH 8.5[5][11]
48 hoursC-6 linker, pH 8.5[5]
Dithiomaleamic Acid Conjugate Stability Complete stability for up to 10 dayspH 7.4[5]
>99% intact after 2 days in human serum[64Cu]Cu-sar–dtm–trastuzumab[6]
>99% intact after 7 days in human serum[89Zr]Zr-dfo–dtm–trastuzumab[6]
Cleavage Rate Constant (in vitro with 1mM Glutathione) 26 s-1Dibromomaleimide derivative[12]

Application in Antibody-Drug Conjugates (ADCs)

A primary application of dibromomaleimide is in the construction of homogeneous antibody-drug conjugates (ADCs).[5] By targeting the four interchain disulfide bonds in an IgG1 antibody, DBM-based linkers can generate ADCs with a precise drug-to-antibody ratio (DAR) of 4.[5][13] This homogeneity is a significant improvement over traditional lysine (B10760008) or cysteine conjugation methods, which produce heterogeneous mixtures of ADCs with varying DARs.[5][13] The improved homogeneity and stability of DBM-linked ADCs contribute to a better pharmacokinetic profile, enhanced efficacy, and reduced toxicity.[13]

Workflow for ADC Production using Dibromomaleimide

The general workflow for producing a DBM-linked ADC involves antibody reduction, conjugation with a DBM-linker-payload, and subsequent hydrolysis to stabilize the conjugate.

ADC_Workflow Start Start: Native Antibody (IgG1) Reduction 1. Antibody Reduction (e.g., TCEP) Start->Reduction Reduced_Ab Reduced Antibody (8 free thiols) Reduction->Reduced_Ab Conjugation 2. Conjugation (DBM-Linker-Payload) Reduced_Ab->Conjugation ADC_intermediate Dithiomaleimide ADC (DAR = 4) Conjugation->ADC_intermediate Hydrolysis 3. Hydrolysis (pH > 8.0) ADC_intermediate->Hydrolysis Final_ADC Stable Dithiomaleamic Acid ADC (Homogeneous DAR = 4) Hydrolysis->Final_ADC End End: Purified, Stable ADC Final_ADC->End

Caption: General workflow for producing a homogeneous ADC using dibromomaleimide.

Experimental Protocols

The following are detailed methodologies for key experiments involving dibromomaleimide bioconjugation.

Protocol for Antibody Conjugation with a Dibromomaleimide-Payload

This protocol is adapted from established methods for conjugating DBM derivatives to antibodies like trastuzumab.[4][14]

Materials:

  • IgG1 antibody (e.g., trastuzumab)

  • Dibromomaleimide-linker-payload construct (DBM-payload)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP.HCl)

  • Borate buffered saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ultrafiltration spin columns (10 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 3.32 mg/mL (22.9 µM) in BBS.[14]

  • Antibody Reduction:

    • Prepare a 10 mM solution of TCEP.HCl in BBS.[14]

    • To the antibody solution, add 6 equivalents of the TCEP solution.[14]

    • Incubate the mixture at 37°C for 2 hours with mild agitation to reduce the interchain disulfide bonds.[14]

  • Conjugation Reaction:

    • Prepare a 10 mM solution of the DBM-payload in anhydrous DMF.[14]

    • Add 8 equivalents of the DBM-payload solution to the reduced antibody solution.[4][14]

    • Incubate at 20°C for 5 minutes with mild agitation.[14]

  • Hydrolysis and Stabilization:

    • The reaction is typically maintained at pH 8.5 to facilitate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid. Depending on the linker, this can take from under an hour to 48 hours.[4][5] For linkers designed for rapid hydrolysis, a 1-hour incubation is sufficient.[5]

  • Purification:

    • Remove excess DBM-payload and other small molecules by ultrafiltration using a 10 kDa MWCO spin column.[14] Wash the conjugate with BBS.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (LC-MS).[][16][17]

Protocol for Peptide (Somatostatin) Disulfide Bridging

This protocol describes the re-bridging of the disulfide bond in somatostatin.[1][7]

Materials:

  • Lyophilized somatostatin

  • Reaction Buffer: 50 mM sodium phosphate, 40% Acetonitrile (ACN), 2.5% DMF, pH 6.2

  • TCEP

  • Dibromomaleimide

  • LC-MS for analysis

Procedure:

  • Peptide Preparation and Reduction:

    • Dissolve lyophilized somatostatin in the reaction buffer to a final concentration of 0.25 mg/mL (152.6 µM).[1][7]

    • Add 1.1 equivalents of TCEP.[1][7]

    • Incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond.[1][7] Confirm reduction by LC-MS (expected mass shift of +2 Da).

  • Conjugation Reaction:

    • To the reduced somatostatin solution, add 1.1 equivalents of dibromomaleimide.[1][7]

    • Allow the reaction to proceed for 1 hour at 20°C.[1]

  • Analysis:

    • Monitor the reaction progress and confirm the formation of the bridged product by LC-MS.[1][7] The expected mass will be that of the reduced peptide plus the mass of the dibromomaleimide minus the mass of two bromine atoms and two hydrogen atoms.

Conclusion

Dibromomaleimide represents a significant advancement in bioconjugation chemistry, providing a robust platform for the creation of highly stable and homogeneous bioconjugates. Its ability to efficiently bridge disulfide bonds has been particularly impactful in the development of next-generation antibody-drug conjugates with improved therapeutic indices. The rapid reaction kinetics, coupled with the formation of a stabilized dithiomaleamic acid linkage, addresses the key limitations of traditional maleimide chemistry. For researchers in drug development and related scientific fields, dibromomaleimide offers a powerful tool for creating precisely engineered and highly effective biotherapeutics.

References

The Role of PEG4 Linkers in Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The linker is a critical component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs), bridging the monoclonal antibody (mAb) to the cytotoxic payload. The physicochemical properties of the linker profoundly influence the overall characteristics of the ADC, including its solubility, stability, pharmacokinetics (PK), and therapeutic index. Among various strategies to optimize ADC performance, the incorporation of hydrophilic spacers, particularly polyethylene (B3416737) glycol (PEG), has become a cornerstone of modern ADC design. This technical guide provides an in-depth examination of the role of short, discrete PEG units, specifically the PEG4 linker, in ADC development. It covers the impact of PEG4 on key ADC attributes, presents quantitative data from relevant studies, details essential experimental protocols, and visualizes the underlying principles and workflows.

Introduction: The Challenge of Hydrophobicity in ADCs

ADCs combine the target specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[1] However, many of the most potent cytotoxic payloads (e.g., auristatins, maytansinoids) are inherently hydrophobic.[2] Conjugating these hydrophobic molecules to a large protein like an antibody can lead to several challenges:

  • Aggregation: The increased hydrophobicity of the ADC can cause it to self-associate and form aggregates.[3] Aggregation can compromise efficacy, alter pharmacokinetic profiles, and potentially induce an immunogenic response.[4]

  • Poor Pharmacokinetics: Hydrophobic ADCs are often subject to rapid clearance from circulation by the reticuloendothelial system, reducing their plasma half-life and limiting the amount of drug that reaches the tumor.[5][6]

  • Limited Drug-to-Antibody Ratio (DAR): Attempts to increase the potency by attaching more drug molecules per antibody (a higher DAR) often fail with hydrophobic payloads, as this exacerbates aggregation and leads to faster clearance.[4][7] This typically limits the DAR to a suboptimal range of 2-4.[4]

To overcome these limitations, hydrophilic linkers have been developed to mask the hydrophobicity of the payload, thereby improving the overall properties of the ADC.[2][3]

The PEG4 Linker: Properties and Advantages

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that has been widely adopted in drug development.[4] In ADC technology, discrete PEG units (dPEG®) of a specific length, such as PEG4 (four ethylene (B1197577) glycol units), are often incorporated into the linker structure.[8] Unlike polydisperse PEG mixtures, monodisperse PEGs provide a uniform structure, ensuring that each ADC molecule is identical and improving manufacturing reproducibility.[4]

The primary role of the PEG4 linker is to serve as a hydrophilic spacer.[4] Its incorporation offers several key advantages:

  • Enhanced Solubility and Reduced Aggregation: The PEG4 moiety creates a hydration shell around the payload, increasing the overall water solubility of the ADC and mitigating the propensity for aggregation.[4][5] This allows for the development of more stable and homogenous ADC formulations.

  • Improved Pharmacokinetics: By increasing the hydrophilicity of the ADC, the PEG4 linker reduces non-specific interactions and uptake, shielding the ADC from premature clearance.[5] This leads to a longer circulation half-life and increased area under the curve (AUC), allowing for greater tumor accumulation.[4][5]

  • Enabling Higher DAR: By counteracting the hydrophobicity of the payload, PEG4 linkers enable the conjugation of a higher number of drug molecules per antibody (e.g., DAR 8) without the negative consequences of aggregation or rapid clearance.[7][9] This can lead to a disproportionate increase in potency.[7]

  • Modulating Bystander Effect: For ADCs with cleavable linkers, the properties of the released payload-linker metabolite influence its ability to permeate the membranes of neighboring antigen-negative cells—a phenomenon known as the bystander effect.[10] A hydrophilic PEG4 remnant attached to the payload can make the metabolite a poorer substrate for efflux pumps like MDR1, potentially overcoming certain drug resistance mechanisms.[11]

Quantitative Data Presentation

Direct, head-to-head comparative studies for ADCs differing only by a PEG4 linker are not always available in published literature. The following tables summarize representative data from multiple sources to illustrate the impact of PEGylation on ADC performance.

Table 1: Impact of PEGylation on ADC Pharmacokinetics and In Vitro Potency

ADC ConstructLinker TypeHalf-Life Extension (vs. non-PEGylated)In Vitro Cytotoxicity Reduction (vs. non-PEGylated)Reference
ZHER2-PEG4K-MMAE4 kDa PEG2.5-fold4.5-fold[7][12]
ZHER2-PEG10K-MMAE10 kDa PEG11.2-fold22-fold[7][12]

Note: This data uses larger PEG chains (4kDa and 10kDa) but demonstrates the principle that while PEGylation significantly extends half-life, it can also reduce in vitro potency, a critical trade-off in ADC design.[7][12][13]

Table 2: Representative In Vitro Cytotoxicity (IC50) of MMAE-Based ADCs

Target AntigenCell LineLinker TypeIC50 (ng/mL)Reference
HER2SK-BR-3 (High HER2)Cleavable (Val-Cit)10 - 50[14]
HER2N87 (High HER2)Thailanstatin-based13 - 43
HER2MDA-MB-361 (Moderate HER2)Thailanstatin-based (DAR >3.5)25 - 80[15]
CD30L540cy (CD30+)Maleimidocaproyl (mc)~10

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, linker chemistry, and target cell line used.[14][15] The inclusion of a PEG4 spacer is a component of the overall linker design aimed at improving in vivo performance, which may sometimes come at the cost of a moderate increase in the in vitro IC50 value.[13]

Table 3: Representative In Vivo Efficacy of ADCs in Xenograft Models

ADCXenograft ModelDosingOutcomeReference
anti-Her2 ADCsNCI-N87Single i.v. doseDose-dependent tumor regression[16]
cAC10-MMAE (non-PEGylated, DAR 8)L540cy1 mg/kgIncomplete tumor regressions[17]
cAC10-MMAE (PEGylated, DAR 8)L540cy1 mg/kgComplete tumor regressions[17]
NGR-Peptide-DaunorubicinKS Kaposi's Sarcomaq3d x 437.7% tumor volume inhibition vs. control[18]

Note: In vivo efficacy is the ultimate measure of an ADC's success. As shown by Lyon et al., the improved pharmacokinetics conferred by PEGylation can translate to superior in vivo antitumor activity, achieving complete tumor regressions where a non-PEGylated equivalent could not.[17]

Visualization of Key Concepts and Workflows

Logical Relationships

The diagram below illustrates how the intrinsic properties of a PEG4 linker influence the broader physicochemical and pharmacological characteristics of the resulting ADC.

PEG4_Properties_Influence prop Intrinsic Property: PEG4 Linker hydro Hydrophilicity prop->hydro length Defined Length (Monodisperse) prop->length spacer Flexible Spacer prop->spacer phys Physicochemical Effect hydro->phys sol Increased ADC Solubility hydro->sol length->phys homo Homogenous ADC Product (Uniform DAR) length->homo spacer->phys pharm Pharmacological Outcome phys->pharm agg Reduced ADC Aggregation sol->agg pk Improved Pharmacokinetics (Longer Half-Life) sol->pk dar Higher DAR Possible sol->dar agg->pk agg->dar homo->pk tox Wider Therapeutic Window pk->tox eff Enhanced In Vivo Efficacy pk->eff dar->eff eff->tox

How PEG4 linker properties influence ADC outcomes.
Experimental Workflow

The development and evaluation of a PEG4-containing ADC follows a structured, multi-stage workflow from initial design to in vivo validation.

ADC_Workflow cluster_design 1. Design & Synthesis cluster_conjugation 2. Conjugation & Characterization cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Validation A Antibody Selection & Production C Antibody Reduction (e.g., with DTT/TCEP) A->C B Synthesis of Payload-Linker (e.g., MMAE-PEG4-Maleimide) D Thiol-Maleimide Conjugation Reaction B->D C->D E Purification & Formulation (e.g., SEC) D->E F Characterization (DAR by HIC, Aggregation by SEC) E->F G Binding Assay (ELISA / Flow Cytometry) F->G H Cytotoxicity Assay (IC50) (Antigen +/- Cell Lines) G->H I Plasma Stability Assay H->I J Xenograft Model Development I->J K Pharmacokinetic (PK) Study J->K L Efficacy Study (Tumor Growth Inhibition) J->L M Tolerability / Toxicity Study L->M

A typical experimental workflow for ADC development.
Signaling Pathway

Many ADCs, including those utilizing PEG4 linkers, deliver auristatin payloads like Monomethyl Auristatin E (MMAE). The mechanism of action for MMAE is the potent disruption of the microtubule network within the cancer cell.

MMAE_Pathway adc ADC binds to Antigen on Cancer Cell internalize Receptor-Mediated Endocytosis adc->internalize lysosome Trafficking to Lysosome internalize->lysosome cleavage Linker Cleavage (e.g., by Cathepsin B) lysosome->cleavage release Free MMAE Released into Cytoplasm cleavage->release disrupt Inhibition of Tubulin Polymerization release->disrupt tubulin Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization arrest G2/M Cell Cycle Arrest disrupt->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Mechanism of action for an MMAE-payload ADC.

Experimental Protocols

Protocol 1: ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes a general method for conjugating a maleimide-activated Payload-PEG4-Linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal Antibody (mAb) at 5-10 mg/mL in PBS.

  • Reducing Buffer: 500 mM sodium borate, 500 mM NaCl, pH 8.0.

  • Reducing Agent: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in water.

  • Payload-PEG4-Maleimide linker dissolved in DMSO at ~10 mM.

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with 1 mM DTPA, pH 7.2-7.4.

  • Quenching Solution: N-acetylcysteine at 100 mM.

  • Purification: Sephadex G-25 desalting column or Size Exclusion Chromatography (SEC) system.

Procedure:

  • Antibody Preparation: To 1 mL of mAb solution (e.g., 10 mg/mL), add 125 µL of Reducing Buffer.

  • Reduction: Add a calculated molar excess of DTT or TCEP to achieve the desired number of free thiols (typically 5-10 molar equivalents for partial reduction). Incubate at 37°C for 30-60 minutes.[2] An inert gas atmosphere (N2 or Ar) can prevent re-oxidation of disulfide bonds.[19]

  • Removal of Reducing Agent: Immediately after incubation, remove excess DTT/TCEP by passing the solution through a desalting column (e.g., G-25) pre-equilibrated with ice-cold Conjugation Buffer.[2]

  • Determine Thiol Concentration (Optional but Recommended): Use the Ellman's test (reaction with DTNB) to quantify the number of free sulfhydryl groups per antibody.[2]

  • Conjugation Reaction: Adjust the reduced antibody concentration to ~2.5 mg/mL with cold Conjugation Buffer.[2] In a separate tube, dilute the Payload-PEG4-Maleimide DMSO stock with an appropriate solvent (e.g., acetonitrile (B52724) or additional DMSO) to ensure the final reaction mixture contains <10% organic solvent.[]

  • Add the Payload-PEG4-Maleimide solution to the reduced antibody with gentle mixing (a typical molar ratio is 5-10 moles of linker per mole of antibody).[21]

  • Incubate the reaction on ice or at room temperature for 1-2 hours, protected from light.[2][8]

  • Quenching: Add a 20-fold molar excess of N-acetylcysteine (relative to the maleimide (B117702) compound) to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification: Purify the resulting ADC from unconjugated payload-linker and other reagents using a desalting column or SEC. The final ADC should be in a suitable formulation buffer.

  • Characterization: Filter the final ADC solution through a 0.2 µm sterile filter and store at -80°C.[2] Analyze the product for concentration (A280), aggregation (SEC), and average DAR (HIC).[2]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the DAR and drug-load distribution for cysteine-linked ADCs.[11] The principle is that each conjugated drug molecule adds to the overall hydrophobicity of the antibody, allowing species with different numbers of drugs (DAR 0, 2, 4, 6, 8) to be resolved chromatographically.[22][23]

Materials & Equipment:

  • HPLC system with UV detector (Agilent 1290 Infinity II Bio LC or similar).[22]

  • HIC Column (e.g., Tosoh TSKgel Butyl-NPR, Agilent MAbPac HIC-Butyl).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8-7.0).[23]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 6.8-7.0, often with 20% Isopropanol).[23]

  • ADC sample at ~1 mg/mL.

Procedure:

  • System Setup: Equilibrate the HIC column with a high percentage of Mobile Phase A.

  • Sample Injection: Inject 20-50 µL of the ADC sample onto the column.[23]

  • Chromatographic Separation: Elute the bound proteins using a decreasing salt gradient (i.e., an increasing percentage of Mobile Phase B over 30-45 minutes). The most hydrophilic species (unconjugated mAb, DAR=0) will elute first, followed by species with increasing DAR (DAR=2, DAR=4, etc.) as the salt concentration decreases.[11]

  • Detection: Monitor the elution profile by measuring absorbance at 280 nm.[23]

  • Data Analysis:

    • Integrate the peak area for each species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of the total area for each peak.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (%Area of Species * DAR of Species) / 100 Example: DAR = [(%Area_D0 * 0) + (%Area_D2 * 2) + (%Area_D4 * 4) + ...] / 100[11]

Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the potency (IC50) of an ADC by measuring its ability to inhibit the proliferation of cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium and supplements.

  • 96-well flat-bottom cell culture plates.

  • ADC, unconjugated antibody (isotype control), and free payload solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (~18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.[14]

  • ADC Treatment: Prepare 2x concentrated serial dilutions of the ADC and controls (e.g., from 0.01 ng/mL to 1000 ng/mL) in culture medium.

  • Remove the seeding medium from the wells and add 100 µL of the appropriate ADC dilution or control solution. Include "cells only" (untreated) and "medium only" (blank) controls.

  • Incubate the plate for 72-96 hours at 37°C, 5% CO2.[14]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells: % Viability = (Abs_Treated / Abs_Untreated) * 100.

    • Plot the % Viability against the logarithm of the ADC concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[14]

Conclusion

The PEG4 linker is a critical enabling technology in modern ADC development. Its primary function as a discrete, hydrophilic spacer effectively mitigates the challenges posed by hydrophobic payloads. By improving solubility, reducing aggregation, and enhancing pharmacokinetic profiles, PEG4 linkers allow for the creation of more stable, potent, and tolerable ADCs. This enables the use of higher drug-to-antibody ratios, which can translate directly to superior in vivo efficacy and a wider therapeutic window. The rational incorporation of PEG4 and other hydrophilic moieties into linker design will continue to be a vital strategy in advancing the next generation of antibody-drug conjugates.

References

A Technical Guide to 3,4-Dibromo-Mal-PEG4-Acid: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and common applications of 3,4-Dibromo-Mal-PEG4-Acid, a heterobifunctional crosslinker pivotal in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Properties

This compound is a specialized chemical reagent designed for covalently linking molecules. It features two distinct reactive groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer: a dibromomaleimide group and a carboxylic acid group. The PEG4 linker enhances the water solubility of the molecule and the resulting conjugate.[1][2][3]

PropertyValueReference
Chemical Formula C₁₅H₂₁Br₂NO₈[1][2][]
Molecular Weight 503.1 g/mol [1]
CAS Number 2434639-17-3[1]
Solubility Water, DMSO, DMF, DCM[1]
Storage Condition -20°C[1][2]

Mechanism of Action and Key Applications

The utility of this compound lies in its two distinct reactive ends, which allow for sequential and site-specific conjugation reactions.

  • Carboxylic Acid Group: This functional group can be activated to react with primary amine groups on a target molecule (e.g., a therapeutic drug payload) to form a stable amide bond. This reaction is typically facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][3]

  • Dibromomaleimide Group: This group is specifically reactive towards thiol (sulfhydryl) groups. A key application is the re-bridging of reduced interchain disulfide bonds in antibodies.[5] Upon reduction, the disulfide bond yields two free cysteine thiol groups. The dibromomaleimide can react with both of these thiols, creating two stable thioether bonds and effectively re-bridging the antibody chains with the linker-payload complex.[5] This site-specific conjugation method helps to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[5]

The dibromomaleimide moiety is sensitive to high temperatures and light, requiring careful handling and storage.[1][6]

Experimental Protocols

Below is a generalized protocol for the conjugation of an amine-containing drug payload to a monoclonal antibody (mAb) using this compound.

Protocol 1: Activation of Drug Payload and Conjugation to Linker

Objective: To form a stable amide bond between the drug payload and the linker's carboxylic acid group.

Methodology:

  • Dissolution: Dissolve the amine-containing drug payload, this compound, and coupling reagents (e.g., EDC and Sulfo-NHS) in an appropriate anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Activation: Add the coupling reagents to the linker solution to activate the carboxylic acid group, forming an active ester intermediate. This step is typically performed at room temperature for 15-30 minutes.

  • Conjugation: Add the dissolved drug payload to the activated linker solution. The reaction mixture is stirred, typically at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Purification: The resulting drug-linker conjugate is purified from excess reagents and byproducts using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the drug-linker conjugate using mass spectrometry (MS) and HPLC.

Protocol 2: Antibody Reduction and Conjugation to Drug-Linker Complex

Objective: To conjugate the drug-linker complex to a monoclonal antibody via thiol-maleimide chemistry.

Methodology:

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reduction: Reduce the interchain disulfide bonds of the antibody using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). The reaction is typically incubated at 37°C for 30-60 minutes. The concentration of the reducing agent must be optimized to achieve selective reduction of the desired disulfide bonds.

  • Removal of Reducing Agent: Immediately remove the excess reducing agent using a desalting column or tangential flow filtration (TFF) to prevent interference with the subsequent conjugation step.

  • Conjugation: Add the purified drug-linker complex (from Protocol 1) to the reduced antibody solution. The molar excess of the drug-linker complex relative to the antibody needs to be optimized to achieve the desired DAR. The reaction is typically incubated at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing compound like N-acetylcysteine.

  • Purification: Purify the final ADC from unreacted drug-linker complex and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: Characterize the final ADC for purity, aggregation, drug-to-antibody ratio (DAR), and biological activity.

Visualized Workflow and Pathways

The following diagrams illustrate the logical flow of the conjugation process.

G cluster_materials Starting Materials cluster_process Conjugation Process Linker This compound Activation 1. Activate Linker's Carboxylic Acid (EDC/HATU) Linker->Activation Drug Amine-Payload LinkerDrug 2. Form Amide Bond: Linker-Payload Conjugate Drug->LinkerDrug Antibody Monoclonal Antibody (mAb) Reduction 3. Reduce mAb Disulfide Bonds (TCEP/DTT) Antibody->Reduction Activation->LinkerDrug Reacts with Conjugation 4. Thiol-Maleimide Reaction LinkerDrug->Conjugation ThiolmAb Reduced mAb (Exposed Thiols) Reduction->ThiolmAb ThiolmAb->Conjugation ADC 5. Final ADC Product (Re-bridged) Conjugation->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

G cluster_linker Linker Activation & Payload Attachment cluster_antibody Antibody Thiolation cluster_final Final Conjugation A Carboxylic Acid (-COOH) C Activated Ester (via EDC/HATU) A->C Activation B Amine-Payload (-NH2) D Stable Amide Bond (-CONH-) B->D C->D Reaction G Dibromomaleimide E Antibody Disulfide (S-S) F Reduced Thiols (-SH + -SH) E->F Reduction H Thioether Bonds (Re-bridged) F->H G->H Reaction

Caption: Key chemical reaction pathways in the conjugation process.

References

Technical Guide: Solubility Profile of 3,4-Dibromo-Mal-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of 3,4-Dibromo-Mal-PEG4-Acid, a bifunctional linker commonly used in the development of Antibody-Drug Conjugates (ADCs). The molecule features a dibromomaleimide group for site-specific conjugation to thiols, a carboxylic acid for reaction with amines, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) linker to enhance aqueous solubility.[1][2] Understanding its solubility is critical for handling, reaction setup, and purification processes.

Chemical Structure and Properties
  • IUPAC Name: 2,3-Dibromo-1-(2-(2-(2-(2-carboxyethoxy)ethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione

  • Molecular Formula: C₁₅H₂₁Br₂NO₈[1]

  • Molecular Weight: 503.1 g/mol [1]

  • Key Features: The presence of the hydrophilic PEG linker significantly increases the water solubility of the compound in aqueous media.[1][3][4] The dibromomaleimide group is sensitive to high temperatures and light.[1][3]

Solubility Data

Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, chemical suppliers provide qualitative solubility information based on laboratory observations. This data is summarized in the table below.

SolventChemical ClassQualitative SolubilityRationale for Solubility
Water (H₂O) Protic, PolarSoluble[1]The hydrophilic PEG chain and the carboxylic acid group allow for hydrogen bonding with water, promoting solubility.
Dimethyl Sulfoxide (DMSO) Aprotic, PolarSoluble[1][5]As a highly polar aprotic solvent, DMSO can effectively solvate the polar functional groups of the molecule.
Dimethylformamide (DMF) Aprotic, PolarSoluble[1][5]Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM) Aprotic, NonpolarSoluble[1][5]While less polar, DCM can dissolve the organic backbone of the molecule. The PEG chain provides some polarity, aiding dissolution.

Note: "Soluble" indicates that the compound is expected to dissolve to a useful extent for typical laboratory applications, but does not imply infinite solubility. Researchers should determine the quantitative solubility for their specific application and concentration requirements.

Experimental Protocols

Protocol for Qualitative Solubility Testing

This protocol provides a rapid method to screen for appropriate solvents.

Materials:

  • This compound

  • Selection of test solvents (e.g., Water, DMSO, DMF, DCM, Ethanol, Acetonitrile)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 1-2 mg of this compound into a clean, dry vial.

  • Add 100 µL of the test solvent to the vial.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid particles against a dark background.

  • If the solid dissolves completely, add another 100 µL of solvent to estimate if a higher concentration is possible.

  • If the solid does not dissolve, the compound may be sparingly soluble or insoluble in that solvent at this concentration. Gentle heating (if the compound is stable) or sonication may be attempted to facilitate dissolution.

  • Record observations for each solvent tested.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[6]

Materials:

  • This compound

  • Chosen solvent (e.g., buffered aqueous solution)

  • Calibrated analytical balance

  • Scintillation vials or other sealable containers

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that a saturated solution is formed in equilibrium with undissolved solid.[6]

  • Solvent Addition: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid phase.

  • Filtration: Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.

  • Analysis: Accurately dilute the filtered supernatant with a known volume of solvent. Quantify the concentration of the dissolved compound using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualizations

Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the quantitative shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-48h) B->C D Settle or Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for quantitative solubility determination.

Signaling Pathway Application Context

This compound is a linker, not a signaling molecule itself. It is used to construct ADCs. The ADC, once assembled, binds to a target on a cancer cell (e.g., a receptor) and is internalized, leading to the release of a cytotoxic payload that induces cell death, often through apoptosis.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Apoptosis / Cell Death Payload->Apoptosis Induction

Caption: General mechanism of action for an ADC.

References

In-Depth Technical Guide on the Safety and Handling of 3,4-Dibromo-Mal-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 3,4-Dibromo-Mal-PEG4-Acid, a bifunctional linker molecule commonly utilized in the development of antibody-drug conjugates (ADCs) and other bioconjugates.[1][2][3] Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document extrapolates safety and handling procedures based on the known properties of its constituent functional groups: a dibromomaleimide moiety, a polyethylene (B3416737) glycol (PEG) linker, and a carboxylic acid terminus. This guide is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a molecule designed for site-specific conjugation.[1][2][3] The dibromomaleimide group serves as a reactive handle for covalent attachment to thiol groups, such as those found in cysteine residues of proteins.[4][5] The PEG4 linker enhances hydrophilicity and provides spacing, while the terminal carboxylic acid allows for conjugation to amine-containing molecules.[1][6]

PropertyValueSource
Chemical Formula C15H21Br2NO8[7]
Molecular Weight 503.14 g/mol [2]
Appearance Solid (presumed)General chemical knowledge
Solubility Soluble in aqueous media and many organic solvents.[1][6][1][6]
Purity Typically ≥95%[7]

Hazard Identification and Precautionary Measures

While specific toxicity data for this compound is not available, a hazard assessment can be made based on its functional groups.

  • Dibromomaleimide Moiety : Dibromomaleimides are reactive electrophiles that readily react with nucleophiles, particularly thiols.[4][5] This reactivity suggests that the compound may be irritating to the skin, eyes, and respiratory tract. It is also noted to be heat-sensitive.[4][5]

  • PEG Linker : Polyethylene glycol (PEG) is generally considered to have low toxicity and is recognized as safe by regulatory bodies like the FDA for many applications.[7] The low molecular weight PEG4 linker in this compound is not expected to pose a significant health hazard.[7]

  • Carboxylic Acid : Carboxylic acids can be corrosive or irritating depending on their structure and concentration. While the acidity of this specific molecule is not documented, it should be handled with care to avoid direct contact.

Hazard ClassPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Data not available. Avoid ingestion, inhalation, and skin contact.
Skin Corrosion/Irritation May cause skin irritation. Wear protective gloves and clothing.
Eye Damage/Irritation May cause serious eye irritation. Wear eye protection.
Respiratory Sensitization May cause respiratory irritation. Work in a well-ventilated area or with local exhaust ventilation.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and ensure safety.

ConditionRecommendation
Storage Temperature Store under recommended conditions as per the Certificate of Analysis, typically at -20°C or -80°C for long-term storage.
Storage Conditions Keep container tightly closed in a dry and well-ventilated place. Protect from light and moisture.
Disposal Dispose of waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific guidance.

Experimental Protocols: General Handling Procedure

The following is a generalized protocol for handling this compound in a laboratory setting.

  • Preparation : Before handling the compound, ensure the work area is clean and all necessary PPE is worn. Prepare all required solutions and equipment in advance.

  • Weighing : If weighing the solid compound, do so in a chemical fume hood or a balance enclosure to minimize inhalation exposure.

  • Dissolution : Dissolve the compound in a suitable solvent as recommended by the supplier or as determined by experimental needs. The hydrophilic PEG linker generally increases water solubility.[1][6]

  • Reaction : When using the compound in a conjugation reaction, add it to the reaction mixture in a controlled manner. The carboxylic acid can react with primary amines in the presence of coupling agents like EDC and HATU to form a stable amide bond.[1][3] The dibromomaleimide group will react with thiols.[4][5]

  • Post-Reaction : Quench any unreacted reagent as appropriate for the experimental procedure.

  • Cleanup : Clean all glassware and equipment thoroughly after use. Decontaminate the work area.

  • Waste Disposal : Dispose of all waste, including unused compound, contaminated solvents, and disposable labware, according to institutional guidelines.

Visualizations

Safe Handling Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don appropriate PPE prep_area Prepare work area prep_ppe->prep_area weigh Weigh compound in fume hood prep_area->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve react Perform conjugation reaction dissolve->react cleanup Clean and decontaminate react->cleanup After reaction completion disposal Dispose of waste cleanup->disposal G Potential Reactivity of this compound cluster_dibromo Dibromomaleimide Reactivity cluster_acid Carboxylic Acid Reactivity reagent This compound thiol Thiol-containing biomolecule (e.g., Cysteine) reagent->thiol Thiol-maleimide reaction amine Amine-containing molecule reagent->amine Amide bond formation edc_hatu EDC/HATU

References

An In-Depth Technical Guide to the Reactivity of 3,4-Dibromo-Mal-PEG4-Acid with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 3,4-Dibromo-Mal-PEG4-Acid with cysteine residues. This bifunctional linker has emerged as a critical tool in bioconjugation, particularly for the site-specific modification of proteins and the development of next-generation therapeutics such as antibody-drug conjugates (ADCs).

Core Principles of 3,4-Dibromomaleimide Reactivity with Cysteine

The reactivity of this compound is centered on the dibromomaleimide (DBM) moiety, which exhibits high reactivity and selectivity towards the thiol groups of cysteine residues.[1] This interaction is fundamental to its application in creating stable and homogeneous bioconjugates.

Reaction Mechanism: The primary reaction involves the sequential substitution of the two bromine atoms on the maleimide (B117702) ring by thiol groups from cysteine residues.[2] This typically proceeds via a nucleophilic attack from the cysteine thiolate anion. In the context of protein modification, particularly with antibodies, the DBM moiety is strategically employed to bridge the two cysteine residues that become available upon the reduction of a disulfide bond.[3] This "disulfide re-bridging" strategy is a cornerstone of modern ADC development, allowing for the creation of homogeneous conjugates with a drug-to-antibody ratio (DAR) of four.[4]

Selectivity: The DBM moiety is highly selective for cysteine residues over other nucleophilic amino acid side chains, such as the amine group of lysine, especially under controlled pH conditions (typically pH 6.5-7.5).[5] This selectivity is crucial for achieving site-specific protein modification.

Hydrolysis and Stability: A key feature of DBM chemistry is the post-conjugation hydrolysis of the maleimide ring. The initial dithiomaleimide adduct can undergo rapid hydrolysis to form a highly stable dithiomaleamic acid.[6] This process effectively "locks" the conjugate, rendering it resistant to retro-Michael reactions and exchange with other thiols, which can be a stability concern with traditional maleimide-thiol conjugates.[2] The unreacted DBM reagent itself is also susceptible to hydrolysis, which is a factor to consider in reaction kinetics.[7]

Role of the PEG4-Acid Moiety: The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the aqueous solubility of the linker and the resulting conjugate. The terminal carboxylic acid group provides a versatile handle for the attachment of various payloads, such as cytotoxic drugs, via standard amide bond formation chemistries.[8]

Quantitative Data Summary

ParameterValueConditionsReference(s)
Reaction Time < 20 minutes for disulfide bridgingStoichiometric reagents, buffered solutions[2]
Conjugation Efficiency >90% for DAR 4 ADCsOptimized reduction and conjugation protocols[4]
Optimal pH for Thiol Reaction 6.5 - 7.5Aqueous buffer[5]

Table 1: Reaction Kinetics and Efficiency of Dibromomaleimide with Cysteine

Compound/AdductHalf-life (t½)ConditionsReference(s)
Dibromomaleimide Reagent< 1 minutepH 8.0[7]
Dithiomaleimide Adduct (post-conjugation)~16-19 minutespH 8.5[9]

Table 2: Hydrolysis Rates of Dibromomaleimide and its Cysteine Adduct

Experimental Protocols

The following are representative protocols for the conjugation of a dibromomaleimide-containing payload to an antibody.

General Protocol for Antibody Reduction and Conjugation

This protocol is adapted from methodologies for creating ADCs using dibromomaleimide linkers.[10][11]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound conjugated to the desired payload (DBM-linker-payload)

  • Conjugation buffer: e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

  • Quenching reagent: N-acetylcysteine or cysteine

  • Purification system: Size-exclusion chromatography (SEC) or other suitable chromatography system

Procedure:

  • Antibody Reduction:

    • To the antibody solution (e.g., 10 mg/mL), add the reducing agent (TCEP or DTT) to a final concentration sufficient to reduce the interchain disulfide bonds (typically 4-8 molar equivalents per antibody).

    • Incubate at 37°C for 30-120 minutes. The optimal time and temperature should be determined empirically for each antibody.

    • Remove the excess reducing agent using a desalting column or a centrifugal concentrator.

  • Conjugation:

    • Immediately after removal of the reducing agent, add the DBM-linker-payload (typically dissolved in a co-solvent like DMSO) to the reduced antibody solution. A molar excess of the DBM-linker-payload (e.g., 5-10 fold) is generally used.

    • Incubate the reaction mixture at room temperature or on ice for 1-2 hours.

  • Quenching:

    • Add a molar excess of the quenching reagent (e.g., 20-fold excess of N-acetylcysteine) to react with any unreacted DBM-linker-payload.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload, quenching reagent, and any aggregates.

Protocol for Disulfide Bridging of a Peptide

This protocol is based on the disulfide bridging of somatostatin (B550006) with dibromomaleimide.[5]

Materials:

  • Disulfide-containing peptide (e.g., somatostatin)

  • Reducing agent: TCEP

  • Dibromomaleimide reagent

  • Reaction buffer: 50 mM sodium phosphate, pH 6.2, with organic co-solvents (e.g., 40% MeCN, 2.5% DMF) if required for solubility.

  • Analytical system: LC-MS

Procedure:

  • Peptide Solubilization and Reduction:

    • Dissolve the lyophilized peptide in the reaction buffer to a desired concentration (e.g., 0.25 mg/mL).

    • Add 1.1 equivalents of TCEP and incubate at 20°C for 1 hour to ensure complete reduction of the disulfide bond. Monitor reduction by LC-MS.

  • Disulfide Bridging:

    • Add 1.1 equivalents of the dibromomaleimide reagent to the reduced peptide solution.

    • Maintain the reaction at 20°C for 1 hour.

  • Analysis:

    • Confirm the quantitative formation of the bridged conjugate by LC-MS.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the creation of an antibody-drug conjugate using a this compound linker.

ADC_Conjugation_Workflow cluster_payload_prep Payload Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification Payload Payload (Drug) Activated_Payload Activated Payload (DBM-Linker-Payload) Payload->Activated_Payload Amide Coupling (EDC/HATU) Linker This compound Linker->Activated_Payload Conjugation Conjugation Reaction (pH 6.5-7.5) Activated_Payload->Conjugation Antibody Native Antibody (IgG) Reduced_Antibody Reduced Antibody (Free Thiols) Antibody->Reduced_Antibody Reduction (TCEP/DTT) Reduced_Antibody->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC) Quenching->Purification ADC Homogeneous ADC (DAR=4) Purification->ADC

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationships governing the reactivity and stability of the dibromomaleimide-cysteine conjugate.

DBM_Reactivity_Logic DBM Dibromomaleimide DTM Dithiomaleimide Adduct (Initial Conjugate) DBM->DTM Reaction Unreactive_Acid Unreactive Maleamic Acid DBM->Unreactive_Acid Side Reaction Cys Cysteine Thiol Cys->DTM Stable_Adduct Dithiomaleamic Acid (Stable Conjugate) DTM->Stable_Adduct Stabilization Hydrolysis_Reagent Hydrolysis (Reagent) Hydrolysis_Reagent->DBM Hydrolysis_Adduct Hydrolysis (Adduct) Hydrolysis_Adduct->DTM High_pH High pH (>8.0) High_pH->Hydrolysis_Reagent Accelerates High_pH->Hydrolysis_Adduct Accelerates

Caption: Reactivity and stability pathways of DBM-cysteine conjugation.

Conclusion

This compound is a highly effective and versatile bifunctional linker for the site-specific modification of cysteine residues. Its high reactivity and selectivity, coupled with the formation of a stable post-hydrolysis conjugate, make it an invaluable tool in the development of homogeneous bioconjugates, particularly antibody-drug conjugates. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this technology in their work.

References

A Deep Dive into Site-Specific Antibody Conjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has revolutionized the field of targeted therapy, particularly in oncology. The efficacy and safety of these potent biopharmaceuticals are critically dependent on the precise attachment of a cytotoxic payload to a monoclonal antibody (mAb). Site-specific conjugation has emerged as a superior strategy over traditional random conjugation methods, offering homogeneity, improved stability, and a wider therapeutic window. This in-depth technical guide explores the core methodologies of site-specific antibody conjugation, providing detailed experimental protocols, comparative quantitative data, and visual workflows to empower researchers in the development of next-generation ADCs.

Introduction to Site-Specific Conjugation

Conventional conjugation methods, which typically target lysine (B10760008) or cysteine residues, result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to unpredictable pharmacokinetics, potential for reduced efficacy, and increased toxicity.[1] Site-specific conjugation addresses these limitations by introducing a payload at a predetermined location on the antibody, ensuring a uniform DAR and a well-defined product.[2] This controlled approach enhances the therapeutic index by optimizing the balance between potency and safety.[1]

This guide will delve into the principal techniques for achieving site-specific antibody conjugation:

  • Engineered Cysteines (e.g., THIOMAB™)

  • Enzymatic Conjugation

    • Microbial Transglutaminase (MTGase)

    • Sortase-A (SrtA)

    • Formylglycine-Generating Enzyme (FGE)

  • Glycan Remodeling

  • Unnatural Amino Acid (UAA) Incorporation

Quantitative Comparison of Site-Specific Conjugation Methods

The choice of conjugation strategy significantly impacts the key characteristics of an ADC. The following tables summarize critical quantitative data for various site-specific methods, providing a basis for comparison.

Table 1: Drug-to-Antibody Ratio (DAR) for Different Site-Specific Conjugation Methods

Conjugation MethodTypical DARKey FeaturesReferences
Engineered Cysteines (THIOMAB™)2 or 4Homogeneous DAR; requires antibody engineering.[3][4]
Microbial Transglutaminase (MTGase)2 or 4Site-specific at glutamine residues; can be used on native or engineered antibodies.[5][6]
Sortase-A2 or 4C-terminal specific; requires engineering of both antibody and payload.[7]
Formylglycine-Generating Enzyme (FGE)2Bio-orthogonal aldehyde handle for conjugation; requires an engineered recognition sequence.
Glycan Remodeling2 or 4Targets conserved Fc glycans; avoids modification of the protein backbone.[8]
Unnatural Amino Acid Incorporation2 or 4Precise control over conjugation site; requires cell line engineering.[9]

Table 2: In Vivo Stability and Pharmacokinetic Parameters of Site-Specifically Conjugated ADCs

Conjugation MethodIn Vivo Stability (Half-life)Key Pharmacokinetic ObservationsReferences
Engineered Cysteines (THIOMAB™)Generally improved compared to random conjugates.Clearance can be influenced by the conjugation site and payload hydrophobicity.[3][10]
Microbial Transglutaminase (MTGase)High stability due to isopeptide bond formation.Favorable PK profiles with reduced heterogeneity.[5]
Glycan RemodelingStable in serum.Can offer improved PK profiles compared to randomly conjugated ADCs.[11]
Unnatural Amino Acid IncorporationHigh stability due to the formation of robust chemical linkages (e.g., oxime).Homogeneous nature leads to more predictable and often improved pharmacokinetics.[9]
General Trend Site-specific ADCs generally exhibit longer half-lives and lower clearance rates than their randomly conjugated counterparts. The homogeneity of site-specific ADCs leads to more consistent and predictable PK profiles. [6][12]

Experimental Protocols

This section provides detailed methodologies for the key site-specific conjugation techniques discussed.

Engineered Cysteines (THIOMAB™)

This technique involves the introduction of one or more cysteine residues at specific sites in the antibody sequence through genetic engineering. These engineered cysteines provide reactive thiol groups for conjugation.

Experimental Workflow:

THIOMAB_Workflow cluster_engineering Antibody Engineering cluster_conjugation Conjugation start Select Antibody Gene mutagenesis Site-Directed Mutagenesis (Introduce Cysteine Codon) start->mutagenesis expression Express THIOMAB in Mammalian Cells (e.g., CHO) mutagenesis->expression purification1 Purify THIOMAB expression->purification1 reduction Partial Reduction (e.g., TCEP) purification1->reduction reoxidation Re-oxidation (e.g., dehydroascorbic acid) reduction->reoxidation conjugation Conjugate with Maleimide-Payload reoxidation->conjugation purification2 Purify ADC conjugation->purification2

Workflow for THIOMAB™ generation and conjugation.

Protocol:

  • Antibody Engineering:

    • Identify suitable sites for cysteine substitution in the antibody sequence using computational modeling or by selecting previously validated positions.[13]

    • Perform site-directed mutagenesis to replace the codon of the selected amino acid with a cysteine codon in the antibody expression vector.[13]

    • Transfect a suitable mammalian host cell line (e.g., CHO cells) with the engineered vector and select for stable expression.[14]

    • Culture the cells and purify the expressed THIOMAB™ antibody using standard protein A chromatography.[13]

  • Conjugation:

    • Partial Reduction: Reduce the interchain disulfide bonds and the engineered cysteines of the purified THIOMAB™ using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The concentration and incubation time should be optimized to achieve selective reduction.

    • Re-oxidation: Remove the reducing agent and re-oxidize the interchain disulfide bonds using an oxidizing agent like dehydroascorbic acid (DHAA), leaving the engineered cysteines as free thiols.[15]

    • Payload Conjugation: React the re-oxidized THIOMAB™ with a maleimide-functionalized cytotoxic payload. The reaction is typically performed in a buffer at a slightly basic pH (e.g., pH 7.5-8.0).

    • Purification: Purify the resulting ADC using techniques such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to remove unconjugated antibody and excess payload.[16]

Microbial Transglutaminase (MTGase) Conjugation

MTGase catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine. This allows for the site-specific conjugation of amine-containing payloads to antibodies.

Experimental Workflow:

MTGase_Workflow cluster_preparation Preparation cluster_conjugation Conjugation antibody Native or Engineered Antibody (with accessible Gln) reaction Incubate Antibody and Payload with MTGase antibody->reaction payload Amine-containing Payload payload->reaction purification Purify ADC reaction->purification

Workflow for MTGase-mediated antibody conjugation.

Protocol:

  • Antibody and Payload Preparation:

    • Use a native antibody with an accessible glutamine residue (e.g., Q295 in the Fc region of some IgGs) or an antibody engineered to contain a specific glutamine tag.[6] For native antibodies, enzymatic deglycosylation may be required to expose the glutamine residue.[17]

    • Prepare a solution of the amine-containing payload.

  • Enzymatic Conjugation:

    • Combine the antibody, the amine-containing payload (typically in molar excess), and MTGase in a suitable reaction buffer (e.g., Tris or PBS at neutral pH).[5][18]

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 1-16 hours) to allow for the enzymatic reaction to proceed.[6]

  • Purification and Analysis:

    • Stop the reaction by adding an inhibitor of MTGase or by changing the buffer conditions.

    • Purify the ADC from the reaction mixture using chromatography techniques like HIC or SEC to remove the enzyme, unconjugated antibody, and excess payload.[5]

    • Characterize the purified ADC to determine the DAR and confirm the conjugation site.[5]

Sortase-A (SrtA) Mediated Conjugation

SrtA, a transpeptidase from Staphylococcus aureus, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine. It then ligates the N-terminal portion to an oligoglycine-containing nucleophile.

Experimental Workflow:

SortaseA_Workflow cluster_engineering Engineering cluster_conjugation Conjugation antibody_eng Engineer Antibody with C-terminal LPXTG tag reaction Incubate Engineered Antibody and Payload with Sortase-A antibody_eng->reaction payload_eng Synthesize Payload with N-terminal (Gly)n tag payload_eng->reaction purification Purify ADC reaction->purification

Workflow for Sortase-A-mediated antibody conjugation.

Protocol:

  • Protein and Payload Engineering:

    • Genetically engineer the antibody to include a C-terminal LPXTG tag.[7]

    • Synthesize the cytotoxic payload with an N-terminal oligoglycine (typically Gly₃-Gly₅) tag.[7]

  • Sortase-Mediated Ligation:

    • Combine the LPXTG-tagged antibody, the (Gly)n-tagged payload (in molar excess), and purified SrtA in a reaction buffer containing calcium chloride (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).[19]

    • Incubate the reaction at a controlled temperature (e.g., 4-25°C) for a specific duration (e.g., 1-12 hours).

  • Purification:

    • Purify the resulting ADC using affinity chromatography (e.g., Protein A to capture the antibody) to remove SrtA, unconjugated payload, and cleaved tag fragments.[7]

Formylglycine-Generating Enzyme (FGE) Conjugation

FGE recognizes a specific peptide sequence (the "aldehyde tag," typically CxPxR) and converts the cysteine residue within this tag to a formylglycine (fGly) residue, which contains a bio-orthogonal aldehyde group.

Experimental Workflow:

FGE_Workflow cluster_engineering Engineering & Expression cluster_conjugation Conjugation antibody_eng Engineer Antibody with Aldehyde Tag (CxPxR) coexpression Co-express Antibody and FGE in Mammalian Cells antibody_eng->coexpression purification1 Purify Aldehyde-Tagged Antibody coexpression->purification1 conjugation React with Aminooxy- or Hydrazide-Payload purification1->conjugation purification2 Purify ADC conjugation->purification2

Workflow for FGE-mediated antibody conjugation.

Protocol:

  • Antibody Engineering and Expression:

    • Genetically engineer the antibody to include the aldehyde tag sequence at a desired location.[20]

    • Co-express the tagged antibody and FGE in a suitable host cell line (e.g., CHO or HEK293 cells).[20]

  • Purification of Aldehyde-Tagged Antibody:

    • Purify the antibody containing the fGly residue from the cell culture supernatant using standard chromatography methods.

  • Conjugation:

    • React the purified aldehyde-tagged antibody with a payload functionalized with an aminooxy or hydrazide group to form a stable oxime or hydrazone linkage, respectively. The reaction is typically performed under mild acidic conditions (pH 5.5-6.5).[20]

  • Purification of ADC:

    • Purify the final ADC product to remove any unreacted antibody or payload.[21]

Glycan Remodeling

This chemoenzymatic approach targets the conserved N-linked glycans in the Fc region of most IgG antibodies. The glycans are enzymatically modified to introduce a reactive handle for conjugation.

Experimental Workflow:

Glycan_Remodeling_Workflow cluster_remodeling Glycan Remodeling cluster_conjugation Conjugation deglycosylation Deglycosylation (e.g., EndoS2) transglycosylation Transglycosylation with Azide-Sugar (e.g., GalNAz) using GalT1(Y289L) deglycosylation->transglycosylation purification1 Purify Azide-Antibody transglycosylation->purification1 click_chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-Payload purification1->click_chemistry purification2 Purify ADC click_chemistry->purification2 start Native Antibody start->deglycosylation

Workflow for glycan remodeling and conjugation.

Protocol:

  • Enzymatic Glycan Remodeling:

    • Deglycosylation: Treat the native antibody with an endoglycosidase, such as EndoS2, to remove the majority of the heterogeneous glycan, leaving a single N-acetylglucosamine (GlcNAc) residue.[22][23]

    • Transglycosylation: Use a mutant galactosyltransferase, such as GalT1(Y289L), to transfer a galactose analog containing a bio-orthogonal handle (e.g., an azide (B81097) group, GalNAz) to the remaining GlcNAc.[14]

  • Conjugation via Click Chemistry:

    • Purify the azide-functionalized antibody.

    • React the azide-antibody with a payload that has been modified with a strained alkyne, such as dibenzocyclooctyne (DBCO), via strain-promoted azide-alkyne cycloaddition (SPAAC). This "click" reaction is highly specific and proceeds under mild conditions.[14]

  • Purification:

    • Purify the resulting ADC to remove any unreacted components.

Unnatural Amino Acid (UAA) Incorporation

This powerful technique involves expanding the genetic code of a host cell to enable the site-specific incorporation of an amino acid with a unique chemical handle (e.g., a ketone, azide, or alkyne group).

Experimental Workflow:

UAA_Workflow cluster_cell_engineering Cell Line Engineering cluster_expression_conjugation Expression & Conjugation vector_prep Prepare Expression Vectors: 1. Antibody with Amber Codon (TAG) 2. Orthogonal aaRS/tRNA Pair transfection Co-transfect Mammalian Cells (e.g., CHO) vector_prep->transfection selection Select Stable Cell Line transfection->selection culture Culture Cells in Presence of UAA selection->culture purification1 Purify UAA-containing Antibody culture->purification1 conjugation Bio-orthogonal Conjugation (e.g., Oxime Ligation) purification1->conjugation purification2 Purify ADC conjugation->purification2

Workflow for UAA incorporation and conjugation.

Protocol:

  • Cell Line Engineering:

    • Introduce an amber stop codon (TAG) at the desired site of UAA incorporation in the antibody gene via site-directed mutagenesis.[24]

    • Co-transfect a mammalian host cell line (e.g., CHO-S) with two plasmids: one encoding the antibody with the amber codon and another encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired UAA (e.g., p-acetylphenylalanine, pAcF).[24]

    • Select for stably transfected cells that can efficiently incorporate the UAA in response to the amber codon.[25]

  • Expression and Purification:

    • Culture the engineered cell line in a medium supplemented with the UAA.[20]

    • Purify the UAA-containing antibody from the cell culture supernatant.

  • Bio-orthogonal Conjugation:

    • React the purified antibody with a payload containing a complementary reactive group. For example, if pAcF (containing a ketone group) was incorporated, the payload would be functionalized with an aminooxy group to form a stable oxime bond. This reaction is highly specific and can be performed under mild conditions.[24][26]

  • Purification:

    • Purify the final ADC to remove unreacted starting materials.

Analytical Characterization of Site-Specific ADCs

Thorough analytical characterization is crucial to ensure the quality, consistency, and safety of ADCs. Key analytical techniques include:

  • Hydrophobic Interaction Chromatography (HIC): A primary method for determining the DAR distribution of cysteine-linked and other site-specific ADCs.[27][28]

  • Mass Spectrometry (MS): Used to confirm the identity of the ADC, determine the precise mass, and verify the DAR. Both intact mass analysis and peptide mapping are employed.[3][9]

  • Size-Exclusion Chromatography (SEC): Used to assess the level of aggregation in the ADC preparation.[29]

  • In Vitro and In Vivo Stability Assays: These assays are critical for evaluating the stability of the linker and the overall ADC molecule in biological matrices such as plasma.[17]

Conclusion

Site-specific conjugation has emerged as a transformative approach in the development of antibody-drug conjugates, offering precise control over drug placement and stoichiometry. This leads to homogeneous products with improved pharmacokinetic properties and a wider therapeutic window compared to traditional random conjugation methods. The methodologies outlined in this guide—engineered cysteines, enzymatic conjugation, glycan remodeling, and unnatural amino acid incorporation—each present unique advantages and considerations. The selection of the most appropriate technique will depend on the specific antibody, payload, and desired characteristics of the final ADC. As our understanding of the structure-activity relationships of ADCs continues to grow, these advanced site-specific conjugation strategies will be instrumental in designing the next generation of highly effective and safe targeted cancer therapies.

References

An In-depth Technical Guide to the Synthesis of 3,4-Dibromo-Mal-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway for 3,4-Dibromo-Mal-PEG4-Acid, a heterobifunctional linker critical in the development of antibody-drug conjugates (ADCs) and other bioconjugates. The document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation chemistry.

Introduction

This compound is a valuable crosslinking reagent that features a dibromomaleimide group and a terminal carboxylic acid, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The dibromomaleimide moiety allows for the site-specific and stable conjugation to biomolecules via reaction with two thiol groups, typically from the reduction of a disulfide bond in a protein. The carboxylic acid terminus provides a reactive handle for conjugation to amine-containing molecules or surfaces using standard carbodiimide (B86325) chemistry. The PEG4 linker enhances the solubility and reduces the immunogenicity of the resulting conjugate.

Proposed Synthesis Pathway

The most direct and plausible synthetic route to this compound involves a two-step process starting from commercially available precursors: dibromomaleic anhydride (B1165640) and Amino-PEG4-propionic acid.

Step 1: Maleamic Acid Formation

The initial step is the nucleophilic acyl substitution reaction between the primary amine of Amino-PEG4-propionic acid and dibromomaleic anhydride. This reaction proceeds readily at room temperature to yield the corresponding N-substituted dibromomaleamic acid intermediate.

Step 2: Dehydrative Cyclization (Imidization)

The second step involves the intramolecular cyclization of the dibromomaleamic acid intermediate to form the stable five-membered dibromomaleimide ring. This dehydration reaction is typically achieved by heating in the presence of a dehydrating agent, such as acetic anhydride with a catalytic amount of sodium acetate (B1210297), or by refluxing in glacial acetic acid.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialSupplierGrade
Dibromomaleic anhydrideSigma-Aldrich≥97.0%
Amino-PEG4-propionic acidBroadPharm>95%
Glacial Acetic AcidFisher ScientificACS Grade
Acetic AnhydrideAcros Organics99+%
Sodium AcetateJ.T. BakerAnhydrous, 99%
Diethyl EtherEMD MilliporeAnhydrous
Dichloromethane (DCM)VWRHPLC Grade
Ethyl Acetate (EtOAc)Sigma-AldrichHPLC Grade
HexanesFisher ScientificHPLC Grade
Sodium Sulfate (Na2SO4)EMD MilliporeAnhydrous
Synthesis of 3,4-Dibromo-N-(15-oxo-15-(propanoic acid)-2,5,8,11-tetraoxapentadecan-1-yl)maleamic acid (Intermediate)
  • In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Amino-PEG4-propionic acid (1.0 eq) in glacial acetic acid (20 mL).

  • To this solution, add dibromomaleic anhydride (1.05 eq) portion-wise over 15 minutes at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude maleamic acid intermediate as a viscous oil or solid. This intermediate can be used in the next step without further purification.

Synthesis of this compound
  • To the crude maleamic acid intermediate from the previous step, add glacial acetic acid (30 mL) and sodium acetate (0.3 eq).

  • Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the acetic acid under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with brine (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Data Presentation

Reagent Quantities (Illustrative)
ReagentMolar Mass ( g/mol )Moles (mmol)Mass (g)Equivalents
Amino-PEG4-propionic acid265.30102.651.0
Dibromomaleic anhydride255.8410.52.691.05
Sodium Acetate82.0330.250.3
Expected Characterization Data (Illustrative)
AnalysisExpected Result
Appearance White to off-white solid
Molecular Formula C15H19Br2NO8
Molecular Weight 505.12 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10-12 (br s, 1H, COOH), 3.85-3.55 (m, 16H, PEG CH₂), 2.60 (t, 2H, CH₂COOH)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 173.5, 164.8, 129.5, 71.0, 70.5, 70.3, 70.2, 69.8, 68.5, 38.2, 34.5
Mass Spectrometry (ESI-) m/z: 503.9 [M-H]⁻
Purity (HPLC) >95%
Yield 60-70% (over two steps)

Note: The characterization data presented is illustrative and based on the expected chemical structure. Actual results may vary.

Visualizations

Synthesis Pathway

G Synthesis Pathway of this compound A Dibromomaleic Anhydride C Maleamic Acid Intermediate A->C Step 1: Acylation (Glacial Acetic Acid, RT) B Amino-PEG4-propionic acid B->C D This compound C->D Step 2: Cyclization (Acetic Acid, NaOAc, Reflux)

Caption: Synthesis pathway of this compound.

Experimental Workflow

G Experimental Workflow cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclization & Purification A Dissolve Amino-PEG4-propionic acid in Acetic Acid B Add Dibromomaleic Anhydride A->B C Stir at Room Temperature (4-6h) B->C D Solvent Removal C->D E Add Acetic Acid & NaOAc D->E To Crude Intermediate F Reflux (2-4h) E->F G Work-up (EtOAc/Brine) F->G H Purification (Column Chromatography) G->H I Final Product H->I

Caption: Experimental workflow for the synthesis.

An In-depth Technical Guide to Dibromomaleimide Linkers: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of dibromomaleimide (DBM) linkers, versatile reagents increasingly employed in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Introduction to Dibromomaleimide Linkers

Dibromomaleimide (DBM) linkers are bifunctional reagents that offer a robust platform for the site-specific modification of biomolecules, primarily through reaction with thiol groups of cysteine residues.[1][2] Unlike traditional maleimides, DBMs possess two reactive centers at the bromine-substituted carbons of the maleimide (B117702) ring, allowing for the formation of two thioether bonds.[2] This unique reactivity enables the bridging of disulfide bonds in proteins, such as antibodies, leading to the formation of homogeneous and stable conjugates.[3][4] Furthermore, the DBM scaffold provides a third point for functionalization at the nitrogen atom, allowing for the attachment of various payloads, including cytotoxic drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.[2]

Physical and Chemical Characteristics

The utility of DBM linkers is underpinned by their distinct physical and chemical properties, which are summarized below.

Reactivity with Thiols

DBM linkers exhibit high reactivity and selectivity towards thiol groups, such as those found in cysteine residues of proteins.[5] The reaction proceeds via a sequential nucleophilic substitution of the two bromine atoms by thiolates, forming a stable dithiomaleimide (DTM) adduct. This reaction is highly efficient, often requiring only equimolar amounts of the reactants and proceeding under mild conditions.[2] The primary application of this reactivity is the re-bridging of reduced disulfide bonds in proteins, particularly in the hinge region of antibodies, to produce site-specific and stoichiometrically defined conjugates.[3][4]

Hydrolysis and Stability

A key characteristic of DBM-thiol adducts (dithiomaleimides) is their susceptibility to hydrolysis under physiological or slightly basic conditions.[1][6] This hydrolysis results in the opening of the maleimide ring to form a stable maleamic acid derivative.[3][6] This "locking" mechanism is advantageous as the resulting open-ring structure is significantly more stable and resistant to retro-Michael reactions and thiol-exchange reactions, which can lead to payload dissociation in traditional maleimide-based conjugates.[6]

The rate of hydrolysis is influenced by the substituents on the maleimide nitrogen and the pH of the environment. Electron-withdrawing groups on the N-substituent accelerate the rate of hydrolysis.[1] For instance, a DBM with a C-2 (glycine-derived) linker hydrolyzes much faster than one with a C-6 (caproyl) linker.[1]

Spectroscopic Properties

DBM reagents and their derivatives possess distinct spectroscopic properties that are useful for monitoring conjugation reactions. DBM reagents themselves absorb light in the UV region (around 325 nm), and this absorbance is lost upon hydrolysis.[3][7] The resulting dithiomaleimide adducts often exhibit a characteristic absorbance at around 400-406 nm, which also disappears upon ring-opening hydrolysis.[1][3]

Furthermore, dithiomaleimide (DTM) derivatives formed from the reaction of DBM with thiols can be highly fluorescent.[4][8] These DTM fluorophores typically show emission maxima around 500-520 nm.[4][9] This conjugation-induced fluorescence provides a convenient method for tracking and quantifying bioconjugation efficiency.

Quantitative Data

The following tables summarize key quantitative data related to the physical and chemical characteristics of dibromomaleimide linkers.

Table 1: Hydrolysis Half-lives of Dibromomaleimide (DBM) Reagents and Dithiomaleimide (DTM) Conjugates

Compound/ConjugateLinker TypepHTemperature (°C)Half-life (t½)Reference(s)
DBM ReagentC-2 (glycine-derived)8.0RT< 1 min[1][7]
DTM Antibody ConjugateC-6 (caproyl)8.5RT48 h[1]
DTM Antibody ConjugateC-2 (glycine-derived)8.5RT16-19 min[1]
DTM Antibody ConjugateAryl8.5RT16-19 min[1]

RT: Room Temperature

Table 2: Spectroscopic Properties of Dibromomaleimide (DBM) Derivatives

CompoundPropertyWavelength (nm)Solvent/ConditionsReference(s)
Dibromomaleimide (DBM) ReagentAbsorbance (λmax)~325-[3][7]
Dithiomaleimide (DTM) AdductAbsorbance (λmax)402-406-[1][3]
Dithiomaleimide (DTM) FluorophoreEmission (λem)~520Chloroform[4]
Dithiomaleimide (DTM) FluorophoreExcitation (λex)~260 and ~420Chloroform[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving dibromomaleimide linkers.

Synthesis of a Functionalized Dibromomaleimide Linker

This protocol describes the synthesis of a DBM linker with a carboxylic acid handle for further functionalization.

Materials:

Procedure:

  • To a solution of 3,4-dibromofuran-2,5-dione (1.0 g, 3.91 mmol) in acetic acid (20 mL), add 6-aminohexanoic acid (0.512 g, 3.91 mmol).[10]

  • Stir the solution at room temperature for 10 minutes until all solids dissolve.[10]

  • Heat the reaction mixture to 100 °C and stir for 18 hours.[10]

  • Monitor the reaction completion by LC/MS.[10]

  • Concentrate the solution under vacuum.[10]

  • Purify the crude product by silica gel chromatography using a gradient of 0-40% ethyl acetate in dichloromethane to yield the N-functionalized dibromomaleimide.[10]

Antibody Conjugation via Disulfide Bridging

This protocol outlines the general procedure for conjugating a DBM linker to an antibody by re-bridging its interchain disulfide bonds.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Dibromomaleimide (DBM) linker functionalized with a payload (e.g., drug, fluorophore) dissolved in an organic solvent (e.g., DMF or DMSO)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0 or 8.5)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction: To a solution of the antibody, add a molar excess of TCEP (typically 5-10 equivalents per disulfide bond to be reduced). Incubate at 37 °C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation: Add the DBM-payload conjugate (typically 8 molar equivalents per antibody) to the reduced antibody solution.[11] The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid antibody denaturation.

  • Incubation: Gently mix and incubate the reaction mixture at room temperature or 37 °C. The reaction time can vary from 5 minutes to a few hours, depending on the specific DBM linker and desired outcome.[1] A typical conjugation time is around 5 minutes at pH 8.5.[1]

  • Hydrolysis (Locking): After the initial conjugation, continue the incubation for an additional 1 hour at pH 8.5 to promote the hydrolysis of the dithiomaleimide to the stable maleamic acid form.[1]

  • Purification: Remove the excess unconjugated linker and other small molecules by size-exclusion chromatography (SEC).

  • Characterization: Analyze the resulting antibody-drug conjugate (ADC) by methods such as UV-Vis spectroscopy, mass spectrometry (to determine the drug-to-antibody ratio, DAR), and SDS-PAGE.[3]

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and experimental workflows involving dibromomaleimide linkers.

Thiol_Addition_to_DBM DBM Dibromomaleimide (DBM) Intermediate Monobromo-monothio Adduct DBM->Intermediate + R1-SH - HBr Thiol1 First Thiol (R1-SH) DTM Dithiomaleimide (DTM) Adduct Intermediate->DTM + R2-SH - HBr Thiol2 Second Thiol (R2-SH) Hydrolysis_of_DTM DTM Dithiomaleimide (DTM) Adduct (Cyclic) MaleamicAcid Maleamic Acid Adduct (Ring-Opened, Stable) DTM->MaleamicAcid Hydrolysis Hydrolysis H2O, pH > 7 Antibody_Conjugation_Workflow Start Start: Native Antibody (with disulfide bonds) Reduction 1. Reduction (e.g., with TCEP) Start->Reduction ReducedAb Reduced Antibody (with free thiols) Reduction->ReducedAb Conjugation 2. Conjugation with DBM-Payload ReducedAb->Conjugation DTM_ADC DTM-Antibody Conjugate Conjugation->DTM_ADC Hydrolysis 3. Hydrolysis (pH 8.5) DTM_ADC->Hydrolysis Stable_ADC Stable Maleamic Acid-ADC Hydrolysis->Stable_ADC Purification 4. Purification (SEC) Stable_ADC->Purification Final_ADC Final Homogeneous ADC Purification->Final_ADC DBM_Cleavage_Mechanism DTM_Adduct Dithiomaleimide Adduct Cleaved_Products Cleaved Thiols + Thiolated Maleimide Derivative DTM_Adduct->Cleaved_Products Thiol Exchange / Reduction Reducing_Agent Excess Reducing Agent (e.g., Glutathione, TCEP)

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Hydrophilic Properties of PEGylated Linkers

Introduction: The Role of PEGylation in Modern Therapeutics

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in drug development for improving the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA for use in a wide range of therapeutic applications.[1][3] PEGylated linkers serve as molecular bridges that connect a therapeutic agent, such as a protein, peptide, or small molecule drug, to another molecule or a delivery vehicle like an antibody or nanoparticle.[4][5]

The primary advantage of incorporating PEG linkers stems from their profound hydrophilic properties.[6] This hydrophilicity imparts several desirable characteristics to the conjugate, including enhanced aqueous solubility, increased stability, reduced immunogenicity, and a longer circulation half-life in the bloodstream.[1][][8] These benefits arise from the ability of the PEG chain to create a protective hydration shell around the therapeutic molecule, which masks it from the immune system and proteolytic enzymes, and increases its hydrodynamic size, thereby reducing renal clearance.[2][9]

This technical guide provides a comprehensive overview of the hydrophilic properties of PEGylated linkers. It details the physicochemical basis of their function, their impact on drug performance, the critical influence of linker architecture, and the experimental methods used for their characterization.

The Physicochemical Basis of PEG's Hydrophilicity

The remarkable water solubility of polyethylene glycol is rooted in its chemical structure, which consists of repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-). The ether oxygen atoms along the PEG backbone are capable of forming hydrogen bonds with water molecules.[9] This interaction leads to the formation of a structured hydration shell around the PEG chain, effectively making the entire conjugate more water-soluble.[9] This "stealth" shield of water molecules also sterically hinders the approach of larger molecules like proteolytic enzymes and antibodies, contributing to the reduced immunogenicity and increased stability of PEGylated therapeutics.[2][10]

Furthermore, the protein-repellent properties of PEG are attributed to the bound water molecules on the polymer chain that cannot be easily displaced by a protein.[11] The effectiveness of this protein repulsion is dependent on factors such as the molecular weight, concentration, and grafting density of the PEG chains.[11]

Impact on Drug Efficacy and Pharmacokinetics

The introduction of a hydrophilic PEG linker can dramatically alter a drug's behavior in vivo, influencing its solubility, stability, and pharmacokinetic profile.

Enhanced Solubility and Stability

Many potent small-molecule drugs and therapeutic proteins are hydrophobic, which limits their formulation for intravenous administration and can lead to aggregation.[12][13] PEGylation significantly enhances the water solubility of these hydrophobic payloads, enabling stable formulations and preventing aggregation.[][9] This is particularly crucial in the development of Antibody-Drug Conjugates (ADCs), where hydrophobic drugs and linkers can cause the ADC to aggregate, leading to loss of efficacy and rapid clearance from circulation.[12] The use of hydrophilic PEG linkers allows for a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate.[12] PEGylation has been shown to increase protein thermal and chemical stability, extend shelf-life, and prevent the formation of protein aggregates.[14]

Modulation of Pharmacokinetics (PK)

A primary application of PEGylation is to extend the circulation half-life of a therapeutic.[1][4] The hydrated PEG chain increases the hydrodynamic radius of the molecule, which slows its filtration by the kidneys.[2] This prolonged circulation time reduces the dosing frequency required to maintain a therapeutic concentration, improving patient compliance.[1]

The length and structure of the PEG linker are critical variables that can be tuned to optimize the pharmacokinetic profile.[1][15] Longer PEG chains generally lead to a longer half-life.[15][16] For instance, one study on affibody-based drug conjugates showed that molecules without PEG chains had a half-life of only 19.6 minutes, which was significantly improved by the introduction of a 4 kDa or 10 kDa PEG linker.[16] This improved PK profile can be especially advantageous when the target antigen density is low.[12]

Quantitative Analysis of PEG Linker Effects

The choice of PEG linker length and configuration represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[15] While longer linkers often improve in vivo performance, they can sometimes hinder the drug's in vitro potency due to steric hindrance.[15]

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
PEG Linker LengthEffect on Pharmacokinetics (PK)Effect on EfficacyKey Considerations
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.[15]May retain higher in vitro potency but can lead to reduced in vivo efficacy due to rapid clearance.[15]Suitable for payloads not requiring prolonged exposure.
Intermediate (e.g., PEG8-PEG12) Slower clearance and longer half-life, often representing a balance of PK improvement.[15]Often shows a significant improvement in in vivo efficacy with a moderate impact on in vitro potency.[15]Represents a balanced approach for many ADCs.[17][18]
Long (e.g., PEG24, 4kDa, 10kDa) Significantly prolonged half-life.[15][16]Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity.[15][16]Beneficial for miniaturized ADCs or when maximum exposure is required.[16]
Table 2: Comparison of Linear vs. Pendant PEG Configurations in ADCs
Linker ConfigurationDrug-to-Antibody Ratio (DAR)Plasma ClearanceStabilityReference
Linear PEG24 ~8Higher clearance (less favorable PK)Less stable, prone to aggregation at high DARs.[18][19]
Pendant 2x PEG12 ~8Slower clearance (more favorable PK)More stable, decreased aggregation tendency.[18][19]
Non-PEGylated (Control) ~3.8(Baseline)Prone to aggregation at higher DARs.[18][19]

Visualizing Key Concepts and Workflows

Mechanism of a PEGylated Antibody-Drug Conjugate (ADC)

The following diagram illustrates the targeted delivery of a cytotoxic payload to a cancer cell by a PEGylated ADC. The hydrophilic PEG linker enhances circulation time and stability, facilitating effective delivery.

ADC_Mechanism cluster_blood Bloodstream cluster_cell Target Cancer Cell ADC PEGylated ADC in Circulation Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosomal Processing Internalization->Lysosome 3. Trafficking Payload Payload Release & Action Lysosome->Payload 4. Linker Cleavage Payload->Lysosome 5. Apoptosis

Caption: Workflow of a PEGylated ADC from systemic circulation to intracellular drug release.

The Linker Design Trade-Off

Choosing the optimal PEG linker length is a balancing act. This diagram shows the relationship between increasing linker length and its corresponding advantages and disadvantages.

Linker_Tradeoff cluster_pros Positive Effects cluster_cons Potential Negative Effects center Increasing PEG Linker Length sol Increased Solubility center->sol pk Longer Half-Life (PK) center->pk imm Reduced Immunogenicity center->imm agg Decreased Aggregation center->agg pot Reduced Potency (Steric Hindrance) center->pot load Lower Drug Loading (in some cases) center->load cost Increased Complexity & Cost center->cost

Caption: The trade-offs associated with increasing the length of a PEG linker in drug design.

Standard Workflow for Characterization of PEGylated Proteins

A multi-step analytical approach is required to fully characterize a PEGylated protein and ensure quality, consistency, and efficacy.

Characterization_Workflow cluster_analysis Physicochemical Analysis start Synthesized PEG-Protein Conjugate purify Purification (e.g., Dialysis, Ultrafiltration) to remove free PEG start->purify sec SEC-HPLC (Size, Aggregation) purify->sec Purified Sample rphplc RP-HPLC (Hydrophobicity) purify->rphplc Purified Sample ms Mass Spectrometry (MW, Degree of PEGylation) purify->ms Purified Sample dls DLS (Hydrodynamic Diameter) purify->dls Purified Sample peg_quant PEG Quantification (e.g., Barium-Iodide Assay) purify->peg_quant Purified Sample activity Biological Activity Assay (Confirm Function) sec->activity rphplc->activity ms->activity dls->activity peg_quant->activity end Fully Characterized Product activity->end

Caption: A typical experimental workflow for the purification and analysis of PEGylated proteins.

Key Experimental Protocols for Characterization

Accurate characterization of PEGylated molecules is essential for quality control and regulatory approval. A combination of analytical techniques is typically employed.[20][21]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Objective : To assess the hydrophilicity/hydrophobicity of the conjugate. PEGylation increases the hydrophilicity of a molecule, which results in a shorter retention time on an RP-HPLC column compared to its non-PEGylated counterpart.[17]

  • Methodology :

    • Column : A C4 or C8 reversed-phase column is typically used for protein analysis.

    • Mobile Phase : A gradient of two solvents is used. Mobile Phase A is typically water with 0.1% trifluoroacetic acid (TFA), and Mobile Phase B is acetonitrile (B52724) with 0.1% TFA.

    • Gradient : A linear gradient from low %B to high %B is run to elute the molecules. For example, a gradient of 5% to 95% B over 30 minutes.

    • Detection : Elution is monitored by UV absorbance, typically at 214 nm and 280 nm.

    • Analysis : The retention time of the PEGylated molecule is compared to the unconjugated molecule. A significant decrease in retention time indicates successful PEGylation and increased hydrophilicity.[17] This method can also be used to separate species with different degrees of PEGylation.

Size-Exclusion Chromatography (SEC)
  • Objective : To determine the hydrodynamic size of the conjugate and quantify aggregation. PEGylation increases the hydrodynamic radius, causing the molecule to elute earlier from the SEC column.[22]

  • Methodology :

    • Column : An appropriate SEC column is chosen based on the molecular weight range of the analyte.

    • Mobile Phase : An isocratic mobile phase, typically a phosphate (B84403) or TRIS-buffered saline solution at a physiological pH, is used.

    • Flow Rate : A constant, low flow rate (e.g., 0.5-1.0 mL/min) is maintained to ensure proper separation based on size.

    • Detection : Detection is commonly performed using UV absorbance at 280 nm for proteins or a refractive index (RI) detector for PEG.[22]

    • Analysis : The elution profile is analyzed. The main peak for the PEGylated conjugate will elute earlier than the unmodified protein. The presence of high molecular weight species eluting before the main peak indicates aggregation. The peak area can be used to quantify the percentage of monomer vs. aggregate.

Mass Spectrometry (MS)
  • Objective : To confirm the covalent attachment of PEG and determine the degree of PEGylation (the number of PEG chains per molecule).[20][22]

  • Methodology :

    • Technique : Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) are commonly used.

    • Sample Preparation : The purified PEGylated protein is prepared according to the specific requirements of the MS technique. For MALDI-TOF, the sample is co-crystallized with a matrix. For ESI-MS, the sample is infused in a suitable solvent.

    • Data Acquisition : The mass spectrometer is calibrated, and the mass spectrum of the sample is acquired.

    • Analysis : The molecular weight of the PEGylated conjugate is determined. The difference between the mass of the conjugate and the mass of the unmodified protein corresponds to the total mass of the attached PEG chains. By dividing this mass difference by the molecular weight of a single PEG chain, the average number of PEG molecules per protein can be calculated.[22]

Colorimetric Assay for PEG Quantification (Barium-Iodide Method)
  • Objective : To quantify the amount of PEG present in a sample. This method is often used to confirm the degree of PEGylation.

  • Methodology :

    • Principle : This assay is based on the formation of a complex between the repeating ether units of PEG and a barium-iodide solution, which can be measured spectrophotometrically.[22]

    • Reagents : Barium chloride solution, iodine solution.

    • Procedure :

      • Prepare a standard curve using known concentrations of the free PEG polymer.

      • Add the barium chloride solution to the standards and the PEGylated protein samples.

      • Add the iodine solution and incubate.

      • Measure the absorbance at a specific wavelength (e.g., 535 nm).

    • Analysis : The concentration of PEG in the samples is determined by comparing their absorbance to the standard curve. This allows for the calculation of the PEG-to-protein ratio.

Conclusion

The hydrophilic properties of PEGylated linkers are a fundamental driver of their success in improving the therapeutic profiles of drugs and biologics. By enhancing solubility, increasing stability, and extending circulation half-life, PEGylation addresses many of the inherent challenges associated with biopharmaceuticals.[1][14] The ability to modulate these effects by carefully selecting the linker's length and architecture provides drug developers with a powerful tool for rational drug design.[15][18] A thorough understanding of these principles, combined with a robust suite of analytical characterization techniques, is essential for harnessing the full potential of PEGylation technology to create safer and more effective medicines.[20][21]

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using 3,4-Dibromo-Mal-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. A critical component of ADC design is the linker used to attach the payload to the antibody. The 3,4-Dibromo-Mal-PEG4-Acid linker is a bifunctional reagent that enables site-specific conjugation to antibodies, yielding homogeneous ADCs with a controlled drug-to-antibody ratio (DAR). This linker leverages dibromomaleimide chemistry to re-bridge the interchain disulfide bonds of an antibody, creating a stable covalent linkage. The integrated PEG4 spacer enhances the hydrophilicity of the conjugate, which can improve its solubility and pharmacokinetic properties.

This document provides a detailed protocol for the conjugation of a drug payload to an antibody using the this compound linker. It covers the essential steps from antibody reduction to the final purification and characterization of the ADC.

Principle of the Method

The conjugation strategy involves a three-step process:

  • Antibody Reduction: The interchain disulfide bonds in the hinge region of the antibody are selectively reduced to generate free sulfhydryl (thiol) groups. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Conjugation: The dibromomaleimide moiety of the linker reacts with two free sulfhydryl groups, forming a stable, covalent bridge that reconnects the antibody chains. This reaction is highly specific for thiols, ensuring site-specific conjugation.

  • Hydrolysis: A post-conjugation hydrolysis step converts the initial dithiomaleimide linkage to a more stable dithiomaleamic acid, preventing retro-Michael reactions and ensuring the stability of the ADC in vivo.[1][2]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the antibody conjugation process using a dibromomaleimide-based linker.

ParameterTypical Value/RangeMethod of Analysis
Drug-to-Antibody Ratio (DAR)3.5 - 4.1HIC, LC-MS, UV/Vis Spectroscopy
Conjugation Efficiency> 90%SDS-PAGE, LC-MS
Monomer Content> 95%Size-Exclusion Chromatography (SEC)
In Vitro Plasma StabilityNo significant degradation after 28 days in human plasmaSEC-HPLC, ELISA
In Vivo StabilityHigh stability observed in mouse modelsPharmacokinetic studies

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (e.g., Trastuzumab)

  • This compound linker activated with a payload (e.g., Doxorubicin)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Borate Buffered Saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5

  • Phosphate Buffered Saline (PBS), pH 7.4

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., G25)

  • Amicon Ultra centrifugal filter units (or equivalent)

  • Analytical instruments: UV/Vis Spectrophotometer, SDS-PAGE equipment, HPLC system (with SEC and HIC columns), Mass Spectrometer.

Protocol 1: Antibody Reduction

This protocol describes the selective reduction of interchain disulfide bonds of an IgG1 antibody.

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in a suitable buffer such as PBS.

  • Buffer Exchange: If necessary, exchange the antibody into a degassed reaction buffer (e.g., Borate Buffered Saline, pH 8.5).

  • TCEP Preparation: Prepare a fresh stock solution of TCEP-HCl (e.g., 10 mM) in the reaction buffer.

  • Reduction Reaction: Add TCEP to the antibody solution to a final molar excess of approximately 4-8 equivalents per antibody.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[3] The optimal time and temperature may need to be determined empirically for different antibodies.[4]

  • Removal of Excess Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

Protocol 2: Antibody Conjugation

This protocol details the conjugation of the activated this compound linker to the reduced antibody.

  • Linker-Payload Preparation: Dissolve the this compound linker-payload conjugate in a minimal amount of an organic solvent such as DMF or DMSO to prepare a stock solution (e.g., 2 mM).[3]

  • Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a molar excess of approximately 5 equivalents per antibody.[3] The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.[3] For optimized protocols, a shorter incubation of 5 minutes at pH 8.5 can be effective.[5]

  • Hydrolysis: After the initial conjugation, allow the reaction to proceed for an additional 1 hour at room temperature to facilitate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[5]

  • Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.

Protocol 3: Purification and Characterization of the ADC

This protocol outlines the purification of the ADC and subsequent characterization to determine its quality.

  • Purification: Purify the ADC from unreacted linker-payload and other small molecules using a desalting column (e.g., G25) or size-exclusion chromatography (SEC). The ADC can be concentrated using centrifugal filter units.

  • Characterization:

    • Purity and Integrity: Analyze the purified ADC by SDS-PAGE under reducing and non-reducing conditions to confirm the re-bridging of the heavy and light chains.

    • Aggregation Analysis: Use SEC to determine the percentage of monomer, dimer, and higher-order aggregates.

    • Drug-to-Antibody Ratio (DAR) Determination:

      • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.[6]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR by measuring the mass of the intact or reduced ADC.[6][7]

      • UV/Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the payload.[6][]

    • Stability Assessment: The stability of the final ADC can be assessed by incubating it in plasma or buffer at 37°C for an extended period and analyzing for degradation or drug deconjugation by SEC-HPLC or ELISA.[9][10]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Process cluster_analysis Purification & Characterization Ab Antibody Solution Reduction Antibody Reduction (37°C, 1-2h) Ab->Reduction TCEP TCEP Solution TCEP->Reduction Linker Linker-Payload Solution Conjugation Conjugation Reaction (RT, 1h, pH 8.5) Linker->Conjugation Purification1 Desalting Reduction->Purification1 Purification1->Conjugation Hydrolysis Hydrolysis (RT, 1h) Conjugation->Hydrolysis Purification2 Purification (SEC/Desalting) Hydrolysis->Purification2 Characterization Characterization (SDS-PAGE, HIC, LC-MS, SEC) Purification2->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Caption: Workflow for antibody-drug conjugation using this compound.

Conjugation Reaction Mechanism

conjugation_mechanism Reduced_Ab Reduced Antibody (with free -SH groups) Dithio_Intermediate Dithiomaleimide Intermediate Reduced_Ab->Dithio_Intermediate + Linker Dibromo_Linker 3,4-Dibromo-Mal-PEG4-Payload Dibromo_Linker->Dithio_Intermediate Final_ADC Stable Dithiomaleamic Acid ADC Dithio_Intermediate->Final_ADC Hydrolysis (H2O)

Caption: Reaction mechanism of dibromomaleimide conjugation and stabilization.

References

Application Notes and Protocols for 3,4-Dibromo-Mal-PEG4-Acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, homogeneity, and overall efficacy of the ADC. 3,4-Dibromo-Mal-PEG4-Acid is a next-generation, bifunctional linker designed for site-specific conjugation to antibodies, offering significant advantages over conventional linkers.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs. It includes comparative data, detailed experimental procedures, and visual diagrams to guide researchers in the development of more homogeneous and stable ADCs.

The this compound linker features two key reactive moieties:

  • A Dibromomaleimide Group: This group reacts specifically with the two thiol groups generated from the reduction of an interchain disulfide bond in the antibody's hinge region. This "disulfide re-bridging" creates a stable covalent bond and leads to ADCs with a controlled drug-to-antibody ratio (DAR), typically DAR 4 for IgG1 antibodies.[3][4] This site-specific conjugation results in a more homogeneous product compared to stochastic conjugation methods.[1][3]

  • A Carboxylic Acid Group: This terminal group allows for the covalent attachment of amine-containing payloads through the formation of a stable amide bond.[] This is typically achieved using standard coupling chemistries such as EDC/HATU or by pre-activating the acid to an N-hydroxysuccinimide (NHS) ester.[]

  • A Hydrophilic PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) linker increases the hydrophilicity of the overall ADC, which can improve its solubility, reduce aggregation, and enhance its pharmacokinetic properties.[6]

Advantages of this compound in ADC Synthesis

  • Site-Specific Conjugation: Leads to a homogeneous ADC population with a defined DAR, simplifying characterization and improving the therapeutic window.[1][2]

  • Enhanced Stability: The dithiomaleimide linkage formed after conjugation is more stable in serum compared to the thio-succinimide linkage from conventional maleimide (B117702) linkers, reducing premature payload release and off-target toxicity.[][8]

  • Improved Pharmacokinetics and Efficacy: Homogeneous ADCs synthesized with dibromomaleimide linkers have demonstrated improved pharmacokinetics, superior in vivo efficacy, and reduced toxicity compared to their heterogeneous counterparts.[1][2]

Data Presentation

The following tables summarize quantitative data from studies comparing ADCs synthesized with dibromomaleimide (DBM) linkers to those with conventional maleimide (MC) or other next-generation maleimide linkers.

Table 1: Comparison of Drug-to-Antibody Ratio (DAR) and Homogeneity

Linker TypeAntibodyPayloadAverage DARPredominant DAR SpeciesReference
Dibromomaleimide (DBM)TrastuzumabMMAF~4.0DAR 4 (>90%)[1]
Maleimidocaproyl (MC)TrastuzumabMMAFHeterogeneousDAR 0, 2, 4, 6, 8[1]
Dibromomaleimide (DBM)TrastuzumabMMAE3.6DAR 4[3]
Dithiomaleimide (DTM)TrastuzumabMMAE3.1DAR 4[3]
Thio-bromomaleimide (TBM)TrastuzumabMMAE3.9DAR 4[3]

Table 2: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs

Linker TypeCell LineIC50 (nM)Reference
Dibromomaleimide (DBM)BT-474 (HER2+)Low nanomolar range[3]
Dithiomaleimide (DTM)BT-474 (HER2+)Low nanomolar range[3]
Thio-bromomaleimide (TBM)BT-474 (HER2+)Low nanomolar range[3]
Dibromomaleimide (DBM)MCF-7 (HER2-)No cytotoxicity[3]
Dithiomaleimide (DTM)MCF-7 (HER2-)No cytotoxicity[3]
Thio-bromomaleimide (TBM)MCF-7 (HER2-)No cytotoxicity[3]

Table 3: In Vivo Efficacy of Anti-CD98 ADCs with MMAF Payload

Linker TypeDosingTumor Growth InhibitionSurvivalReference
Dibromomaleimide (DBM)3 mg/kgSuperior to MC-ADCSignificantly prolonged[1]
Maleimidocaproyl (MC)3 mg/kgLess effective than DBM-ADCShorter than DBM-ADC[1]

Table 4: Stability of Maleimide-based ADCs in Human Plasma

Linker TypeStability after 7 daysReference
Dithiomaleimide (hydrolyzed to maleamic acid)Completely stable[]
Classical MaleimideUnstable (undergoes retro-conjugate additions)[]

Experimental Protocols

This section provides detailed protocols for the synthesis of an ADC using this compound. The overall workflow consists of three main stages:

  • Activation of the linker and conjugation to the payload.

  • Reduction of the antibody's interchain disulfide bonds.

  • Conjugation of the linker-payload construct to the reduced antibody.

Protocol 1: Synthesis of 3,4-Dibromo-Mal-PEG4-Payload

This protocol describes the conjugation of the this compound linker to an amine-containing payload (e.g., MMAE, MMAF) via EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing payload (e.g., MMAE, MMAF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Payload Addition: In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

  • Coupling: Add the payload solution to the activated linker solution. If the payload is a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the acid.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the pure 3,4-Dibromo-Mal-PEG4-Payload conjugate.

Protocol 2: Antibody Reduction and Conjugation

This protocol details the reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the 3,4-Dibromo-Mal-PEG4-Payload.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

  • 3,4-Dibromo-Mal-PEG4-Payload (dissolved in DMSO or DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Borate (B1201080) buffer (25 mM sodium borate, 25 mM NaCl, 1 mM EDTA, pH 8.0)

  • Amicon Ultra centrifugal filter units (or similar for buffer exchange and purification)

  • SDS-PAGE and/or Hydrophobic Interaction Chromatography (HIC) system for analysis

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., borate buffer, pH 8.0).

  • Reduction: Add a 5-10 fold molar excess of freshly prepared TCEP solution to the antibody solution.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours with gentle agitation.[9]

  • Conjugation: Add a 5-fold molar excess of the 3,4-Dibromo-Mal-PEG4-Payload solution (in DMSO or DMF) to the reduced antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or repeated buffer exchange with Amicon Ultra centrifugal filter units.

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and aggregation levels using techniques such as HIC-HPLC, UV-Vis spectroscopy, and SEC.

Visualizations

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_0 Linker-Payload Synthesis cluster_1 Antibody Preparation cluster_2 Final ADC Assembly Linker This compound Activated_Linker Activated NHS Ester Linker->Activated_Linker EDC, NHS Payload Amine-Payload (e.g., MMAE) Linker_Payload Dibromo-Mal-PEG4-Payload Payload->Linker_Payload Activated_Linker->Linker_Payload ADC Homogeneous ADC (DAR≈4) Linker_Payload->ADC Antibody Monoclonal Antibody (IgG1) Reduced_Antibody Reduced Antibody (with free thiols) Antibody->Reduced_Antibody TCEP Reduced_Antibody->ADC Disulfide Re-bridging Purification Purification (SEC/Buffer Exchange) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

General ADC Mechanism of Action and MMAE/MMAF Signaling Pathway

ADC_Mechanism cluster_0 Extracellular cluster_1 Intracellular ADC ADC Targeting Tumor Antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release (e.g., MMAE/MMAF) Lysosome->Payload_Release Proteolytic Cleavage Tubulin Tubulin Payload_Release->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for Bioconjugation of Peptides with 3,4-Dibromo-Mal-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic profile by increasing its hydrodynamic radius, which reduces renal clearance and protects it from proteolytic degradation, thereby extending its in vivo half-life. The 3,4-Dibromo-Mal-PEG4-Acid linker is a heterobifunctional crosslinker designed for the site-specific conjugation of peptides containing thiol groups, such as those from cysteine residues.

This linker features two key reactive moieties:

  • A 3,4-dibromomaleimide group that can react with one or two thiol groups. This unique feature allows for either the conjugation to a single cysteine residue or the bridging of a disulfide bond within a peptide, thereby preserving its tertiary structure. The reaction with thiols is highly efficient and proceeds under mild conditions.

  • A carboxylic acid group that can be activated to react with primary amines (e.g., lysine (B10760008) residues or the N-terminus of another molecule) to form a stable amide bond. This allows for the subsequent attachment of the peptide-PEG conjugate to other molecules of interest.

The tetraethylene glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the resulting conjugate in aqueous media. These application notes provide detailed protocols for the bioconjugation of thiol-containing peptides with this compound, along with methods for purification and characterization of the conjugate.

Reaction Mechanism and Workflow

The bioconjugation process involves the reaction of the dibromomaleimide moiety of the linker with the thiol group(s) of the peptide. This can proceed via two main pathways depending on the peptide's structure: conjugation to a single cysteine or bridging of a disulfide bond after reduction.

G cluster_0 Single Cysteine Conjugation cluster_1 Disulfide Bridge Conjugation Peptide-SH Peptide with Cysteine (Thiol) Conjugate1 Peptide-S-Bromo-Mal- PEG4-Acid Peptide-SH->Conjugate1 Reaction at pH 7.0-8.0 DBM_Linker 3,4-Dibromo-Mal- PEG4-Acid DBM_Linker->Conjugate1 Peptide-S-S Peptide with Disulfide Bond Reduced_Peptide Reduced Peptide (Two Thiols) Peptide-S-S->Reduced_Peptide Reduction (e.g., TCEP) Conjugate2 Bridged Peptide- PEG4-Acid Reduced_Peptide->Conjugate2 Reaction at pH 6.0-7.5 DBM_Linker2 3,4-Dibromo-Mal- PEG4-Acid DBM_Linker2->Conjugate2

Diagram 1: Bioconjugation Reaction Pathways.

The general experimental workflow for the bioconjugation, purification, and characterization of the peptide-PEG conjugate is outlined below.

G Start Start Peptide_Prep Peptide Preparation (with Cysteine or Disulfide) Start->Peptide_Prep Linker_Prep Linker Preparation (Dissolve this compound) Start->Linker_Prep Reduction Disulfide Reduction (Optional) (e.g., with TCEP) Peptide_Prep->Reduction Conjugation Bioconjugation Reaction (Incubate Peptide and Linker) Linker_Prep->Conjugation Reduction->Conjugation Purification Purification of Conjugate (e.g., RP-HPLC, SEC) Conjugation->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization End End Characterization->End

Diagram 2: Experimental Workflow.

Quantitative Data Summary

The efficiency of the bioconjugation reaction is dependent on several factors, including the pH of the reaction buffer, the molar ratio of the linker to the peptide, and the reaction time and temperature. The following table provides a summary of typical reaction conditions and expected outcomes for the conjugation of a thiol-containing peptide with this compound.

ParameterRecommended ConditionExpected Outcome/Rationale
Peptide Type Peptide with a free cysteine or a disulfide bondThe linker is designed for thiol-reactive conjugation.
Molar Ratio (Linker:Peptide) 1.1:1 to 5:1A slight excess of the linker can drive the reaction to completion.
Reaction Buffer Phosphate-buffered saline (PBS) or similar non-amine, non-thiol bufferTo maintain a stable pH and avoid side reactions.
pH for Single Cysteine 7.0 - 8.0Facilitates the reaction of the thiol with the maleimide.
pH for Disulfide Bridging 6.0 - 7.5Optimal for reduction and subsequent bridging.
Reducing Agent (for disulfide) Tris(2-carboxyethyl)phosphine (TCEP)Efficiently reduces disulfide bonds without introducing additional thiols.
Reaction Temperature Room Temperature (20-25°C)Sufficient for the reaction to proceed efficiently.
Reaction Time 1 - 4 hoursTypically sufficient for high conjugation efficiency.
Purification Method Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC)To separate the conjugate from unreacted peptide and linker.
Characterization Method Mass Spectrometry (MALDI-TOF or LC-MS)To confirm the identity and purity of the conjugate.
Expected Conjugation Efficiency > 80%Under optimal conditions.

Experimental Protocols

Protocol 1: Conjugation to a Peptide with a Single Cysteine Residue

Materials:

  • Thiol-containing peptide

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M N-acetylcysteine in water

  • Purification columns (RP-HPLC or SEC)

  • Mass spectrometer

Procedure:

  • Peptide Preparation:

    • Dissolve the thiol-containing peptide in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide solution to achieve the desired molar ratio (e.g., 1.5:1 linker to peptide).

    • Gently mix the reaction and incubate at room temperature for 2 hours with gentle stirring.

  • Quenching the Reaction (Optional):

    • To quench any unreacted dibromomaleimide, add the Quenching Solution to a final concentration of 10-20 mM. Incubate for 20 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the peptide-PEG conjugate using RP-HPLC or SEC to remove unreacted peptide, linker, and quenching reagent.

    • For RP-HPLC, use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

    • Collect the fractions corresponding to the conjugated peptide.

  • Characterization:

    • Confirm the identity and purity of the collected fractions by mass spectrometry (MALDI-TOF or LC-MS). The expected mass will be the mass of the peptide plus the mass of the linker minus the mass of one bromine atom.

Protocol 2: Conjugation via Disulfide Bond Bridging

Materials:

  • Peptide containing a disulfide bond

  • This compound

  • Reduction/Conjugation Buffer: 100 mM Sodium phosphate, 150 mM NaCl, pH 6.5, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM in water)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification columns (RP-HPLC or SEC)

  • Mass spectrometer

Procedure:

  • Peptide and Linker Preparation:

    • Dissolve the peptide in the degassed Reduction/Conjugation Buffer to a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • In-situ Reduction and Conjugation:

    • Add TCEP solution to the peptide solution to a final concentration of 1-1.5 molar equivalents relative to the peptide. Incubate for 30 minutes at room temperature to reduce the disulfide bond.

    • Immediately following reduction, add the this compound stock solution to the reduced peptide solution to achieve a molar ratio of 1.1:1 (linker to peptide).

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Purify the bridged peptide-PEG conjugate using RP-HPLC or SEC as described in Protocol 1.

  • Characterization:

    • Analyze the purified conjugate by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the linker minus the mass of two bromine atoms.

Characterization of the Conjugate by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the successful conjugation and assessing the purity of the final product.

Expected Mass Spectrometry Results for a Hypothetical Peptide (MW = 1500 Da) Conjugated with this compound (MW = 503.13 Da)

SpeciesTheoretical Monoisotopic Mass (Da)Expected m/z (singly charged)
Unconjugated Peptide1500.001501.00
This compound503.13504.13
Single Cysteine Conjugate 1923.13 (1500 + 503.13 - 79.90)1924.13
Disulfide Bridged Conjugate 1843.23 (1500 + 503.13 - 2*79.90)1844.23

Note: The observed m/z will correspond to the protonated molecule [M+H]+ in positive ion mode. The masses of bromine (Br) is approximately 79.90 Da.

This comprehensive guide provides the necessary information for researchers to successfully perform the bioconjugation of peptides with this compound, a versatile tool for advancing peptide-based therapeutics.

Application Notes and Protocols: Reaction of 3,4-Dibromo-Mal-PEG4-Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-Mal-PEG4-Acid is a heterobifunctional linker that is instrumental in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker possesses two key reactive moieties: a dibromomaleimide (DBM) group and a terminal carboxylic acid. The DBM group is highly reactive towards thiol groups, enabling the site-specific conjugation to cysteine residues in proteins, such as the interchain disulfides of monoclonal antibodies. The carboxylic acid group, on the other hand, allows for the stable conjugation of primary amine-containing molecules, such as cytotoxic payloads, fluorescent dyes, or other functional probes, through the formation of a robust amide bond. The inclusion of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

These application notes provide a comprehensive overview and detailed protocols for the reaction of the carboxylic acid moiety of this compound with primary amines.

Reaction Principle

The formation of a stable amide bond between the carboxylic acid of this compound and a primary amine is typically achieved through a two-step activation and coupling process. The carboxylic acid is first activated using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an auxiliary agent like N-hydroxysuccinimide (NHS) or 1-Hydroxy-7-azabenzotriazole (HOAt, the active component of HATU). This activation step forms a more stable and amine-reactive intermediate (an NHS ester or an active ester with HOAt). This intermediate then readily reacts with a primary amine to form the desired amide linkage.

It is crucial to perform this reaction under conditions that do not compromise the integrity of the dibromomaleimide group, which is sensitive to high pH and elevated temperatures.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound with a primary amine-containing molecule. Please note that optimal conditions may vary depending on the specific amine-containing molecule and should be determined empirically.

ParameterConditionExpected Outcome/Considerations
Molar Ratio (Acid:Amine) 1:1 to 1:1.5A slight excess of the amine can drive the reaction to completion.
Molar Ratio (Acid:EDC:NHS/HATU) 1:1.2:1.2 to 1:1.5:1.5An excess of coupling agents ensures efficient activation of the carboxylic acid.
Solvent Anhydrous DMF, DCM, or DMSOThe choice of solvent depends on the solubility of the reactants. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate.
Activation pH 4.5 - 6.0This pH range is optimal for the EDC-mediated activation of the carboxylic acid.
Coupling pH 7.2 - 8.0This pH range favors the nucleophilic attack of the primary amine on the activated ester.
Temperature Room Temperature (20-25°C)Higher temperatures should be avoided to prevent degradation of the dibromomaleimide group.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Typical Yield 60 - 90%Yields are dependent on the specific substrates and purification method.
Purification Method Reverse-phase HPLC, Flash ChromatographyThe choice of purification method depends on the properties of the final conjugate.

Experimental Protocols

Protocol 1: Amide Coupling with a Small Molecule Primary Amine in Organic Solvent

This protocol is suitable for the conjugation of this compound to a small molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing small molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Add EDC-HCl (1.2 equivalents) and NHS (1.2 equivalents) or HATU (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Coupling with Primary Amine:

    • In a separate flask, dissolve the amine-containing small molecule (1.1 equivalents) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of the amine-containing molecule to the activated this compound solution.

    • Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica (B1680970) gel or by preparative RP-HPLC to obtain the pure conjugate.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Amide Coupling in Aqueous Buffer for Bioconjugation

This protocol is adapted for the conjugation of this compound to a biomolecule (e.g., a peptide or a protein with an available primary amine) in an aqueous environment.

Materials:

  • This compound

  • Amine-containing biomolecule

  • EDC-HCl

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column or size-exclusion chromatography system for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC-HCl and Sulfo-NHS to room temperature before use.

    • Prepare stock solutions of EDC-HCl and Sulfo-NHS in anhydrous DMSO or water immediately before use.

    • Dissolve the amine-containing biomolecule in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the Activation Buffer.

    • Add the EDC-HCl stock solution (10-20 fold molar excess over the biomolecule) and Sulfo-NHS stock solution (10-20 fold molar excess over the biomolecule) to the this compound solution.

    • Incubate for 15 minutes at room temperature.

  • Coupling with Biomolecule:

    • Immediately add the activated this compound solution to the biomolecule solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove excess unreacted linker and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, mass spectrometry (for biomolecules), and UV-Vis spectroscopy to determine the degree of labeling.

Mandatory Visualizations

Reaction_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid This compound Activated_Ester Amine-Reactive Ester Intermediate Acid->Activated_Ester + EDC_NHS EDC / NHS (or HATU) EDC_NHS->Activated_Ester Final_Conjugate Final Conjugate (with Amide Bond) Activated_Ester->Final_Conjugate + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Final_Conjugate

Caption: Reaction mechanism of amide bond formation.

Experimental_Workflow Start Start Dissolve_Acid Dissolve this compound Start->Dissolve_Acid Add_Coupling_Reagents Add EDC and NHS/HATU Dissolve_Acid->Add_Coupling_Reagents Activate Incubate for Activation Add_Coupling_Reagents->Activate Combine Combine Activated Acid and Amine Activate->Combine Prepare_Amine Prepare Primary Amine Solution Prepare_Amine->Combine React React for 2-12 hours Combine->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Purify Purify Conjugate (HPLC/Chromatography) Monitor->Purify Characterize Characterize Final Product (MS, NMR) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for amide coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete activation of the carboxylic acid.Ensure anhydrous conditions. Use fresh coupling reagents. Optimize the molar ratios of coupling agents.
Hydrolysis of the activated ester.Add the primary amine solution immediately after the activation step.
Low reactivity of the primary amine.Increase the reaction time or slightly increase the reaction temperature (monitor for DBM degradation).
Side Product Formation Reaction of EDC with the dibromomaleimide group.This is unlikely under the recommended mild conditions, but if observed, consider using alternative coupling agents.
Hydrolysis of the dibromomaleimide group.Maintain the pH of the coupling reaction below 8.5. Avoid prolonged reaction times at higher pH.
Purification Difficulties Similar polarity of the product and starting materials.Optimize the gradient for RP-HPLC or the solvent system for flash chromatography.

Conclusion

The reaction of the carboxylic acid moiety of this compound with primary amines provides a robust and efficient method for the synthesis of well-defined bioconjugates. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully synthesize and purify their desired conjugates for a wide range of applications in drug development and biomedical research. Careful control of reaction conditions is paramount to ensure high yields and maintain the integrity of the dibromomaleimide functionality for subsequent thiol-specific conjugation.

Application Note: EDC/HATU Coupling Protocol for 3,4-Dibromo-Mal-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dibromo-Mal-PEG4-Acid is a functionalized linker used extensively in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This heterobifunctional linker consists of three key components: a dibromomaleimide group for site-specific conjugation to thiol groups (e.g., in cysteines), a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a terminal carboxylic acid for forming a stable amide bond with primary amines.[1][2][3]

The activation of the carboxylic acid is a critical step for efficient conjugation. This is commonly achieved using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).[1][2][3] EDC is a zero-length carbodiimide (B86325) crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[4] HATU, an aminium-based coupling reagent, works in conjunction with EDC to generate a more stable and highly reactive OAt-activated ester, which then efficiently reacts with primary amines to form the desired amide bond, minimizing side reactions and improving yields.[5][6]

This document provides a detailed protocol for the EDC/HATU-mediated coupling of this compound to an amine-containing molecule, such as a protein, peptide, or small molecule drug.

Reaction Mechanism

The EDC/HATU coupling reaction is a two-step, one-pot procedure:

  • Activation of Carboxylic Acid: The carboxyl group on the PEG linker is activated by EDC. HATU then facilitates the conversion of the unstable O-acylisourea intermediate into a more stable and highly reactive OAt-activated ester.

  • Amide Bond Formation: The amine-containing molecule performs a nucleophilic attack on the activated ester, forming a stable amide bond and releasing the HOAt byproduct.[5]

Reaction_Mechanism Acid 3,4-Dibromo-Mal-PEG4-COOH Reagents EDC + HATU + Base (e.g., DIPEA) Active_Ester Activated OAt-Ester Intermediate Reagents->Active_Ester Formation of active ester Amine Amine-containing Molecule (R-NH2) Active_Ester->Amine Conjugate Final Amide Conjugate

Caption: Mechanism of EDC/HATU-mediated amide bond formation.

Quantitative Data Summary

The efficiency of the coupling reaction is highly dependent on the molar ratios of the reagents. The following table provides illustrative data from a hypothetical optimization experiment to demonstrate the impact of reagent stoichiometry on reaction yield and product purity.

Entry Molar Ratio (Linker : Amine : EDC : HATU : Base) Reaction Time (h) Temperature (°C) Yield (%) Purity (%)
11 : 1 : 1.2 : 1.2 : 2.44256590
21.5 : 1 : 1.5 : 1.5 : 34258294
32 : 1 : 2 : 2 : 44258595
41.5 : 1 : 2 : 2 : 44258896
51.5 : 1 : 1.5 : 1.5 : 32257592
61.5 : 1 : 1.5 : 1.5 : 3447893

Note: This data is for illustrative purposes only. Optimal conditions must be determined empirically for each specific amine-containing molecule.

Experimental Protocol

This protocol describes a general procedure for conjugating this compound to a generic amine-containing protein. Modifications may be necessary for different target molecules. The dibromo-maleimide moiety is sensitive to high temperatures and light, so appropriate precautions should be taken.[2][7]

1. Materials and Reagents

  • This compound

  • Amine-containing molecule (e.g., antibody, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other non-amine, non-carboxylate buffer.

  • N,N-Diisopropylethylamine (DIPEA)

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., desalting column) or Dialysis cassette.

2. Detailed Methodology

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A 1. Prepare Stock Solutions - Linker in DMF/DMSO - Protein in PBS B 2. Equilibrate Reagents (EDC, HATU, DIPEA) to Room Temperature A->B C 3. Activate Linker Add Linker, HATU, DIPEA, and finally EDC to a new tube. Incubate for 15-30 min. B->C D 4. Conjugation Add activated linker solution to the protein solution. C->D E 5. Incubate 2-4 hours at RT or overnight at 4°C. D->E F 6. Quench Reaction Add Tris or Glycine buffer to consume excess linker. E->F G 7. Purify Conjugate Remove excess reagents via SEC or dialysis. F->G H 8. Characterize Product Analyze by HPLC, MS, etc. G->H

Caption: General experimental workflow for EDC/HATU coupling.

Step 1: Reagent Preparation

  • Allow all reagents (EDC, HATU, DIPEA) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMF or DMSO.

  • Prepare a solution of the amine-containing protein (e.g., 1-5 mg/mL) in a suitable Reaction Buffer (e.g., PBS, pH 7.4).

Step 2: Activation of this compound

  • In a separate microcentrifuge tube, combine the required volume of the this compound stock solution, HATU, and DIPEA. A recommended starting molar ratio is 1.5 equivalents of linker, 1.5 equivalents of HATU, and 3 equivalents of DIPEA relative to the amine-containing molecule.

  • Vortex briefly.

  • Add 1.5 equivalents of EDC to the mixture.

  • Vortex immediately and incubate for 15-30 minutes at room temperature to generate the activated ester.

Step 3: Conjugation to the Amine-Containing Molecule

  • Add the activated linker solution from Step 2 directly to the protein solution from Step 1.

  • Mix gently by pipetting or brief vortexing.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation. The optimal time and temperature should be determined empirically.

Step 4: Quenching the Reaction

  • To stop the reaction, add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.

  • This will consume any unreacted activated linker.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove excess reagents, byproducts (e.g., N-substituted urea), and unreacted linker using a desalting column (size-exclusion chromatography) equilibrated with the desired storage buffer (e.g., PBS).

  • Alternatively, the conjugate can be purified by dialysis against an appropriate buffer.

Step 6: Characterization and Storage

  • Analyze the purified conjugate to determine the degree of labeling and purity using methods such as HPLC, mass spectrometry (MS), and SDS-PAGE.[8][9][10]

  • Store the final conjugate under appropriate conditions, typically at -20°C or -80°C. Note that the maleimide (B117702) group can be susceptible to hydrolysis, especially at non-neutral pH.[8]

References

Site-Selective Protein Modification Using 3,4-Dibromo-Mal-PEG4-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-selective protein modification is a critical tool in basic research and pharmaceutical development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and fluorescently labeled proteins for imaging studies. The reagent 3,4-Dibromo-Mal-PEG4-Acid offers a versatile platform for achieving site-specific protein modification. This molecule features a dibromomaleimide moiety for covalent reaction with thiol groups (from cysteine residues), a hydrophilic tetra-polyethylene glycol (PEG4) spacer to enhance solubility, and a terminal carboxylic acid for further conjugation to other molecules of interest.

The dibromomaleimide group provides a key advantage by enabling a "disulfide bridging" strategy. Following the mild reduction of a native disulfide bond to yield two free cysteine residues, the dibromomaleimide can react with both thiols, effectively re-bridging the disulfide with the linker. This approach helps to maintain the protein's tertiary structure and biological activity.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in site-selective protein modification.

Principle of the Reaction

The modification strategy involves a two-step process:

  • Disulfide Bond Reduction: A native, accessible disulfide bond within the target protein is selectively reduced to yield two free sulfhydryl (thiol) groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose as it is compatible with the subsequent maleimide (B117702) reaction.

  • Thiol-Maleimide Conjugation: The 3,4-dibromomaleimide moiety of the reagent reacts with the newly formed thiol groups. Each bromine atom can be substituted by a thiol, forming two stable thioether bonds. This reaction is highly efficient and proceeds rapidly under mild conditions.[4]

The terminal carboxylic acid on the PEG linker can then be activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with an amine-containing molecule, such as a drug payload or a fluorescent dye.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for protein modification using dibromomaleimide-based reagents, based on published studies.

Protein ExampleReagentMolar Excess of ReagentReaction TimepHTemperatureConversion EfficiencyReference
Grb2-SH2 (L111C)Dibromomaleimide~1.5 equivalents2 hours8.00 °CQuantitative[1]
SomatostatinDibromomaleimide1.1 equivalents1 hour6.220 °CQuantitative[1]
Salmon CalcitoninDibromomaleimide-PEG1.1 equivalents< 15 minutes6.2Not SpecifiedComplete[2][3]
SomatostatinDibromomaleimide-PEG5 equivalents< 20 minutesNot SpecifiedNot SpecifiedNear-quantitative[5][6]
TrastuzumabDoxorubicin-DibromomaleimideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified>90% re-bridging[4]

Experimental Protocols

Protocol 1: Site-Selective Modification of a Protein with a Single Cysteine Residue

This protocol is adapted from the modification of the Grb2 SH2 domain (L111C mutant).[1][7][8]

Materials:

  • Target protein with a single cysteine residue (e.g., Grb2-SH2 L111C)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Dimethylformamide (DMF)

  • Quenching reagent (e.g., 2-Mercaptoethanol (B42355) or Glutathione)

  • LC-MS for analysis

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 2.0 mg/mL in the reaction buffer. Place the solution on ice to cool to 0 °C.

  • Reagent Preparation: Prepare a 2.82 mM solution of this compound in DMF.

  • Conjugation Reaction: Add the this compound solution to the protein solution at a molar ratio of approximately 1.5:1 (reagent:protein).

  • Vortex the mixture for 1 second and then incubate at 0 °C for 2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS. A successful conjugation will show a mass shift corresponding to the addition of the this compound to the protein. The reaction is expected to proceed to quantitative conversion.[1]

  • (Optional) Quenching: If desired, the reaction can be quenched by the addition of a small molecule thiol such as 2-mercaptoethanol or glutathione (B108866).

  • (Optional) Second Conjugation: The remaining bromine on the maleimide can be reacted with a second thiol-containing molecule. Add the second thiol molecule (e.g., glutathione or thioglucose) in a 1:1 molar ratio with the protein-reagent conjugate and incubate at 0 °C for 2 hours.[1]

  • Purification: Purify the modified protein using size-exclusion chromatography (SEC) or other suitable chromatography methods to remove excess reagent and byproducts.

Protocol 2: Disulfide Bridging of a Peptide

This protocol is adapted from the modification of somatostatin.[1][5][6]

Materials:

  • Peptide containing a disulfide bond (e.g., Somatostatin)

  • This compound

  • Reduction Buffer: 50 mM sodium phosphate, pH 6.2, with 40% Acetonitrile and 2.5% DMF

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • LC-MS for analysis

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reduction buffer to a concentration of approximately 0.25 mg/mL.

  • Disulfide Reduction: Add 1.1 equivalents of TCEP to the peptide solution. Incubate at 20 °C for 1 hour to reduce the disulfide bond. Confirm complete reduction by LC-MS, observing a mass increase of 2 Da.

  • Conjugation Reaction: Add 1.1 equivalents of this compound to the reduced peptide solution.

  • Incubate the reaction at 20 °C for 1 hour.

  • Reaction Monitoring: Monitor the reaction by LC-MS. Successful disulfide bridging will result in a single conjugate with the expected mass increase. The reaction is expected to proceed to quantitative conversion.[1]

  • Purification: Purify the modified peptide using reverse-phase HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein Target Protein (with Cys or S-S) Reduction Disulfide Reduction (if applicable, with TCEP) Protein->Reduction 1. Reagent This compound Conjugation Thiol-Maleimide Conjugation Reagent->Conjugation 3. Reduction->Conjugation 2. LCMS LC-MS Analysis Conjugation->LCMS 4. Purification Purification (e.g., SEC, HPLC) LCMS->Purification 5. Product Modified Protein Purification->Product 6.

Caption: Experimental workflow for site-selective protein modification.

grb2_signaling_pathway RTK Receptor Tyrosine Kinase (RTK) pY Phosphorylated Tyrosine RTK->pY Ligand Binding & Autophosphorylation Grb2 Grb2 pY->Grb2 recruits SH2 SH2 domain Grb2->SH2 SOS SOS Grb2->SOS binds via SH3 domain Ras Ras SOS->Ras activates MAPK_Cascade MAPK Cascade Ras->MAPK_Cascade initiates Proliferation Cell Proliferation, Survival, Differentiation MAPK_Cascade->Proliferation

Caption: Simplified Grb2-mediated signaling pathway.

Application Example: Modulation of Grb2 Signaling

Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a crucial role in signal transduction pathways, such as the Ras/MAPK cascade, which is often dysregulated in cancer. Grb2 uses its SH2 domain to bind to phosphotyrosine residues on activated receptor tyrosine kinases (RTKs). This interaction is critical for the recruitment of other signaling proteins, like Son of Sevenless (SOS), to the cell membrane, leading to the activation of Ras and downstream signaling that promotes cell proliferation.

The SH2 domain of Grb2 has been used as a model system for site-selective modification studies with dibromomaleimides.[1][7][8] By introducing a cysteine residue at a specific site (L111C) within the Grb2-SH2 domain, researchers can attach various molecules, including PEG chains, to study the effects on protein function. This approach can be used to:

  • Develop Antagonists: Attaching a bulky molecule like PEG to the SH2 domain could sterically hinder its interaction with phosphorylated RTKs, thereby inhibiting downstream signaling. This offers a potential therapeutic strategy for cancers driven by aberrant RTK signaling.

  • Create Probes: Conjugating a fluorescent dye to the SH2 domain allows for the visualization of its subcellular localization and interactions with binding partners.

  • Improve Pharmacokinetics: For potential therapeutic applications of the Grb2-SH2 domain itself (e.g., as a dominant-negative inhibitor), PEGylation can improve its stability and in vivo half-life.

The ability to reversibly modify the Grb2-SH2 domain using dibromomaleimides further expands the experimental possibilities, allowing for the temporary attachment and subsequent removal of functional groups.[1]

Stability of the Conjugate

The thioether bonds formed between the thiols and the dibromomaleimide are generally stable. However, the maleimide ring itself can undergo hydrolysis, particularly at higher pH. This hydrolysis converts the dithiomaleimide into a dithiomaleamic acid, which is highly stable and resistant to retro-Michael reactions.[9] The rate of this hydrolysis can be modulated by the substituents on the maleimide and the reaction conditions, with some studies showing complete hydrolysis in just over an hour at pH 8.5.[10][11] For applications requiring high stability, such as in vivo studies, ensuring the hydrolysis to the maleamic acid form is complete is beneficial.

Conclusion

This compound is a powerful reagent for the site-selective modification of proteins and peptides. Its ability to react specifically with thiols, particularly in a disulfide bridging manner, allows for the creation of well-defined and stable bioconjugates while preserving the protein's native structure. The protocols and data presented here provide a guide for researchers to apply this technology in a variety of applications, from fundamental studies of protein function to the development of novel protein therapeutics.

References

Application Notes and Protocols for PROTAC Development using 3,4-Dibromo-Mal-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,4-Dibromo-Mal-PEG4-Acid in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.[4]

The this compound linker is a versatile tool for PROTAC synthesis, offering a unique combination of features. Its dibromomaleimide group provides a reactive handle for conjugation, often with thiol-containing moieties on a POI ligand, allowing for the potential of forming a stable covalent bond.[6][7] The hydrophilic tetraethylene glycol (PEG4) spacer enhances the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development due to their high molecular weight.[8] Finally, the carboxylic acid functional group allows for the formation of a stable amide bond with an amine-containing E3 ligase ligand, such as derivatives of thalidomide (B1683933) or pomalidomide (B1683931) for recruiting Cereblon (CRBN), or ligands for von Hippel-Lindau (VHL).[9]

These application notes provide a comprehensive guide to utilizing this compound in the development of PROTACs, including detailed experimental protocols for synthesis and biological evaluation, along with representative data and visualizations to aid in the design and execution of your research.

Representative Quantitative Data

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). The following tables present representative data for PROTACs targeting the epigenetic reader protein BRD4, a well-established target in oncology. While specific data for PROTACs utilizing the this compound linker is not yet widely published, the data below for PROTACs with similar PEG4 linkers provides a valuable reference for expected potency.

PROTAC NameE3 Ligase LigandTarget ProteinLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
Representative BRD4 PROTAC 1 Pomalidomide (CRBN)BRD4PEG4-based~10>90MDA-MB-231[10]
Representative BRD4 PROTAC 2 VHL LigandBRD4PEG4-based~5>95HeLa[11]
BTK Degrader DD 03-171 CRBN LigandBTKNot Specified5.1>90MCL cells[12]
BTK Degrader PTD10 Pomalidomide (CRBN)BTKPEG-based0.5>90MOLM-14[13]

Signaling Pathways

PROTACs function by coopting the ubiquitin-proteasome pathway to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_main PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

A key target for PROTAC development is BRD4, which plays a crucial role in the transcription of oncogenes like c-MYC. The diagram below illustrates the BRD4 signaling pathway and the intervention point for a BRD4-targeting PROTAC.

BRD4_Signaling_Pathway cluster_pathway BRD4 Signaling Pathway and PROTAC Intervention BRD4 BRD4 Super_Enhancers Super-Enhancers BRD4->Super_Enhancers Binds to Degradation BRD4 Degradation BRD4->Degradation Leads to Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 RNA_Pol_II RNA Polymerase II Super_Enhancers->RNA_Pol_II Recruits cMYC_Gene c-MYC Gene RNA_Pol_II->cMYC_Gene Transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 Targets Degradation->Super_Enhancers Inhibits Binding

BRD4 Signaling and PROTAC Intervention

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis of a PROTAC. Step 1 involves the amide coupling of this compound to an amine-containing E3 ligase ligand (e.g., pomalidomide). Step 2 is the reaction of the dibromomaleimide moiety with a thiol-containing POI ligand.

Materials and Reagents:

  • This compound

  • Amine-containing E3 ligase ligand (e.g., 4-aminopomalidomide)

  • Thiol-containing POI ligand (e.g., a cysteine-modified inhibitor)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Reaction monitoring tools (LC-MS)

  • Purification system (preparative HPLC)

  • Characterization instruments (HRMS, NMR)

Step-by-Step Procedure:

Step 1: Amide Coupling of Linker and E3 Ligase Ligand

  • Dissolve this compound (1.0 eq) and the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the dibromomaleimide-linker-E3 ligase ligand conjugate.

Step 2: Conjugation to Thiol-Containing POI Ligand

  • Dissolve the purified dibromomaleimide-linker-E3 ligase ligand conjugate (1.0 eq) and the thiol-containing POI ligand (1.1 eq) in anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically performed in the dark to prevent any light-induced degradation.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

PROTAC_Synthesis_Workflow cluster_synthesis Two-Step PROTAC Synthesis Workflow start Starting Materials step1 Step 1: Amide Coupling (HATU, DIPEA, DMF, RT, 4-6h) start->step1 intermediate Dibromomaleimide-Linker-E3 Ligand Conjugate step1->intermediate step2 Step 2: Thiol-Maleimide Reaction (DMSO, RT, 12-24h) intermediate->step2 purification Purification (Preparative HPLC) step2->purification final_protac Final PROTAC purification->final_protac characterization Characterization (HRMS, NMR) final_protac->characterization

PROTAC Synthesis Workflow
Protocol 2: Western Blot Analysis of Protein Degradation

This protocol details the procedure for quantifying the degradation of a target protein in cells treated with a PROTAC.

Materials and Reagents:

  • Cell line expressing the target protein

  • Synthesized PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Step-by-Step Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL detection system. Re-probe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to calculate the DC50 and Dmax values.

Western_Blot_Workflow cluster_wb Western Blot Workflow for PROTAC Evaluation cell_treatment 1. Cell Treatment with PROTAC cell_lysis 2. Cell Lysis cell_treatment->cell_lysis protein_quant 3. Protein Quantification (BCA) cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. ECL Detection secondary_ab->detection analysis 10. Data Analysis (DC50, Dmax) detection->analysis

Western Blot Workflow
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a proximity-based assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials and Reagents:

  • Tagged recombinant target protein (e.g., GST-tagged BRD4)

  • Tagged recombinant E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1)

  • PROTAC compound

  • AlphaLISA anti-tag acceptor beads (e.g., Anti-GST Acceptor beads)

  • AlphaLISA donor beads (e.g., Anti-FLAG Donor beads)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of AlphaLISA detection

Step-by-Step Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare solutions of the tagged target protein and E3 ligase complex at the desired concentrations.

  • Ternary Complex Formation: In a 384-well plate, add the target protein, E3 ligase complex, and the PROTAC dilutions. Incubate for 60-90 minutes at room temperature to allow for complex formation.

  • Bead Addition: Add the AlphaLISA acceptor and donor beads to the wells. Incubate for 60 minutes at room temperature in the dark.

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. A characteristic bell-shaped curve is often observed when plotting the signal against the PROTAC concentration, from which the potency of ternary complex formation can be determined.

Ternary_Complex_Assay cluster_assay AlphaLISA Ternary Complex Formation Assay reagents 1. Prepare Reagents (Tagged Proteins, PROTAC) incubation 2. Incubate Proteins and PROTAC (Ternary Complex Formation) reagents->incubation bead_addition 3. Add AlphaLISA Beads incubation->bead_addition signal_detection 4. Read Plate (AlphaLISA Signal) bead_addition->signal_detection data_analysis 5. Data Analysis (Bell-Shaped Curve) signal_detection->data_analysis

Ternary Complex Formation Assay Workflow

Conclusion

The this compound linker provides a valuable and versatile platform for the synthesis of novel PROTACs. Its unique chemical handles allow for flexible and efficient conjugation strategies, while the integrated PEG spacer addresses the critical issue of solubility in PROTAC development. The detailed protocols and representative data presented in these application notes offer a solid foundation for researchers to design, synthesize, and evaluate potent and selective protein degraders. Successful PROTAC development hinges on the careful optimization of all three components—the warhead, the E3 ligase ligand, and the linker—to achieve robust and specific degradation of the protein of interest.

References

Application Notes and Protocols for 3,4-Dibromo-Mal-PEG4-Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing 3,4-Dibromo-Mal-PEG4-Acid, a heterobifunctional linker, in the development of site-specific antibody-drug conjugates (ADCs). These application notes detail the chemical properties, experimental protocols, and expected outcomes when using this reagent to create stable and homogeneous ADCs.

Introduction to this compound

This compound is a specialized chemical linker designed for bioconjugation, particularly in the field of antibody-drug conjugates. It features two distinct reactive moieties connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

  • Dibromomaleimide Group: This functional group is specifically designed for site-specific conjugation to proteins. It reacts with the thiol groups of two cysteine residues, typically those made available by the reduction of interchain disulfide bonds in an antibody's hinge region. This "disulfide re-bridging" results in a stable covalent bond and helps to maintain the structural integrity of the antibody.[1][2] The use of dibromomaleimide linkers can lead to the formation of highly homogeneous ADCs with a drug-to-antibody ratio (DAR) predominantly of four.[1][3]

  • Carboxylic Acid Group: This terminal group allows for the attachment of a payload molecule (e.g., a cytotoxic drug) that has a primary or secondary amine. The carboxylic acid is activated to form a reactive intermediate that readily forms a stable amide bond with the amine-containing payload.[4][5]

  • PEG4 Spacer: The tetraethylene glycol linker enhances the water solubility of the linker-payload complex, which can improve the pharmacokinetic properties of the final ADC and prevent aggregation.[4][5]

The unique structure of this compound offers a strategy to overcome the heterogeneity and instability issues sometimes associated with traditional maleimide-based ADCs.[3]

Data Presentation: Characterization of Dibromomaleimide-Based ADCs

The use of dibromomaleimide linkers allows for the generation of more homogeneous ADC populations. The following tables summarize typical quantitative data obtained from the characterization of ADCs synthesized using this technology, as reported in the literature.

Table 1: Drug-to-Antibody Ratio (DAR) Distribution of a Dibromomaleimide-MMAF ADC

DAR SpeciesPercentage of Total ADC (%)
DAR 0< 5
DAR 2< 10
DAR 4 > 85
DAR 6< 5
DAR 8< 1

Data adapted from studies on dibromomaleimide-based ADCs, demonstrating a high degree of homogeneity with a predominant DAR of 4. This is a significant improvement over conventional cysteine conjugation methods that often result in a broad distribution of DAR species.[1][6]

Table 2: In Vitro Plasma Stability of Dibromomaleimide-Linked Conjugates

Conjugate TypeTime in Human Plasma% Intact Conjugate
Dithiomaleimide Conjugate7 days> 95%
Conventional Maleimide (B117702) Conjugate7 daysSignificant degradation/payload loss

This table highlights the enhanced stability of the disulfide re-bridged linkage formed by dibromomaleimides in human plasma compared to conventional maleimide linkages, which are susceptible to retro-Michael reactions and thiol exchange.[7][8]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of an ADC using this compound. The process is divided into two main stages: 1) conjugation of the payload to the linker and 2) conjugation of the linker-payload to the antibody.

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the formation of a stable amide bond between the carboxylic acid group of the linker and an amine-containing payload.

Materials:

  • This compound

  • Amine-containing payload (e.g., cytotoxic drug)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

  • Activation: Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution. Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester intermediate. The reaction progress can be monitored by TLC or LC-MS.

  • Payload Addition: In a separate vial, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF or DMSO. If the payload is a salt (e.g., hydrochloride), add 1-2 equivalents of a non-nucleophilic base like DIPEA to neutralize it.

  • Conjugation: Add the payload solution to the activated linker solution. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Purification: Purify the resulting linker-payload conjugate using reverse-phase HPLC to remove unreacted starting materials and coupling reagents.

  • Characterization and Storage: Characterize the purified product by LC-MS and NMR to confirm its identity and purity. Lyophilize the product and store it at -20°C or below, protected from light and moisture.

Protocol 2: Antibody Reduction and Conjugation with the Linker-Payload

This protocol details the reduction of the antibody's interchain disulfide bonds and the subsequent site-specific conjugation with the dibromomaleimide-functionalized payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution

  • Purified linker-payload from Protocol 1

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column for purification

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) or LC-MS system for DAR analysis

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Reduction: Add a 10-20 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. The extent of reduction can be optimized by varying the TCEP concentration, temperature, and incubation time.

  • Removal of Reducing Agent: Remove the excess TCEP from the reduced antibody solution using a desalting column or buffer exchange into PBS, pH 7.4. It is critical to perform the next step immediately to prevent re-oxidation of the thiols.

  • Conjugation: Dissolve the linker-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reduced antibody solution. A typical molar ratio is 5-10 equivalents of linker-payload per antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

  • Reaction: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction should be performed in the dark to protect the light-sensitive dibromomaleimide group.

  • Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted dibromomaleimide groups. Incubate for an additional 20 minutes.

  • Purification: Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).

  • Characterization:

    • Concentration: Determine the final ADC concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • Drug-to-Antibody Ratio (DAR): Analyze the ADC by HIC or LC-MS to determine the distribution of drug-loaded species and calculate the average DAR.

    • Aggregation: Assess the level of aggregation using size-exclusion chromatography (SEC).

  • Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Visualizations

Experimental Workflow for ADC Synthesis

The following diagram illustrates the overall workflow for the synthesis of an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis Linker This compound Activation Carboxylic Acid Activation (EDC/NHS) Linker->Activation Payload Amine-Payload Conjugation1 Amide Bond Formation Payload->Conjugation1 Activation->Conjugation1 Linker_Payload Linker-Payload Conjugate Conjugation1->Linker_Payload Purification1 HPLC Purification Linker_Payload->Purification1 Purified_LP Purified Linker-Payload Purification1->Purified_LP Antibody Monoclonal Antibody Reduction Disulfide Reduction (TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Conjugation2 Thiol-Maleimide Conjugation Reduced_Ab->Conjugation2 ADC Antibody-Drug Conjugate Conjugation2->ADC Purification2 SEC Purification ADC->Purification2 Final_ADC Final Characterized ADC Purification2->Final_ADC Purified_LP->Conjugation2

Caption: Workflow for ADC synthesis using this compound.

Disulfide Re-bridging Mechanism

This diagram illustrates the reaction between the dibromomaleimide group and the reduced interchain disulfide bond of an antibody.

Disulfide_Rebridging cluster_before Before Conjugation cluster_after After Conjugation Antibody_Hinge Antibody Hinge Region (Reduced Disulfide) Thiol1 SH Thiol2 SH Thioether_Bridge Stable Thioether Bridge Thiol1->Thioether_Bridge Reaction Thiol2->Thioether_Bridge Dibromo_Linker Dibromomaleimide-Linker-Payload Maleimide Dibromomaleimide Maleimide->Thioether_Bridge Bridged_Antibody Re-bridged Antibody Hinge

Caption: Disulfide re-bridging by the dibromomaleimide linker.

References

Application Notes and Protocols for 3,4-Dibromo-Mal-PEG4-Acid in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-Mal-PEG4-Acid is a heterobifunctional linker designed for the development of advanced drug conjugates, particularly antibody-drug conjugates (ADCs). This linker offers a strategic advantage by enabling site-specific conjugation to biomolecules, leading to more homogeneous and stable conjugates. It incorporates three key chemical motifs:

  • A Dibromomaleimide (DBM) Group: This moiety facilitates covalent re-bridging of reduced interchain disulfide bonds in antibodies. Unlike traditional maleimides, the DBM group reacts with two thiol groups, creating a stable thioether linkage and maintaining the antibody's structural integrity.[1][2] This approach results in ADCs with a drug-to-antibody ratio (DAR) of approximately 4, enhancing homogeneity and improving pharmacological properties.[3]

  • A Polyethylene Glycol (PEG) Spacer: The hydrophilic PEG4 spacer improves the solubility and pharmacokinetic properties of the resulting conjugate.[4] PEGylation is a well-established technique to enhance drug stability, increase circulation time, and reduce immunogenicity.[5][6]

  • A Carboxylic Acid (-COOH) Group: This terminal reactive handle allows for the covalent attachment of amine-containing payloads (e.g., cytotoxic drugs, imaging agents) through the formation of a stable amide bond.[7]

These application notes provide an overview of the utility of this compound in drug delivery and detailed protocols for the synthesis and characterization of antibody-drug conjugates.

Core Applications: Site-Specific Antibody-Drug Conjugates

The primary application of this compound is in the construction of site-specific ADCs. Traditional ADC production methods that target lysine (B10760008) residues often result in a heterogeneous mixture of molecules with varying DARs and conjugation sites, which can lead to suboptimal performance and a narrow therapeutic window.[8]

The dibromomaleimide platform addresses this challenge by specifically targeting the interchain disulfide bonds in the hinge region of an antibody. The process involves:

  • Payload-Linker Synthesis: The amine-containing drug payload is first conjugated to the carboxylic acid group of the this compound linker.

  • Antibody Reduction: The target antibody's interchain disulfide bonds are selectively reduced to yield free thiol groups.

  • Site-Specific Conjugation: The DBM-PEG-payload construct is then reacted with the reduced antibody. The DBM moiety bridges two cysteine residues, re-forming a stable connection and attaching the payload at a defined location.[9]

  • Post-Conjugation Hydrolysis: The resulting dithiomaleimide conjugate can be hydrolyzed under mild basic conditions to a dithiomaleamic acid, which "locks" the conjugate and prevents retro-Michael reactions, further enhancing its stability in biological media.[2][9]

This strategy offers precise control over the conjugation site and stoichiometry, leading to a homogeneous ADC population with improved stability, pharmacokinetics, and therapeutic efficacy.[3]

Data Presentation: ADC Characterization

Quantitative analysis is critical to confirm the successful synthesis and homogeneity of the ADC. Key parameters are summarized below.

ParameterMethodTypical Result/SpecificationReference
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), LC-MSAverage DAR of ~3.5 - 4.0[10]
Homogeneity Mass Spectrometry (LC-MS)Predominantly a single species with DAR=4[3][5]
Purity Size Exclusion Chromatography (SEC-HPLC)>95% monomeric species[11]
In Vitro Stability Incubation in human plasma followed by LC-MS analysis>90% intact ADC after 7 days[2][9]
In Vitro Potency (IC50) Cell-based cytotoxicity assayDependent on payload and target cell line[11]

Experimental Protocols

Protocol 1: Synthesis of DBM-PEG4-Payload Conjugate

This protocol describes the conjugation of an amine-containing payload to the this compound linker.

Materials:

  • This compound

  • Amine-containing payload (e.g., MMAE, Doxorubicin)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add EDC (1.5 eq) to the solution.

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4-6 hours to form the NHS ester.

  • Conjugation to Payload:

    • In a separate vessel, dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.

    • Slowly add the activated DBM-PEG4-NHS ester solution to the payload solution.

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, protected from light.

  • Purification:

    • Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, purify the DBM-PEG4-Payload conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Characterize the product by Mass Spectrometry and NMR.

Protocol 2: Synthesis of Antibody-Drug Conjugate (ADC)

This protocol details the site-specific conjugation of the DBM-PEG4-Payload to a monoclonal antibody (e.g., Trastuzumab).

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • DBM-PEG4-Payload conjugate (from Protocol 1)

  • Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to selectively reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column, exchanging the buffer to the reaction buffer (pH 8.5).

  • Conjugation Reaction:

    • Dissolve the DBM-PEG4-Payload in a minimal amount of an organic co-solvent (e.g., DMSO).

    • Add a 5 to 8-fold molar excess of the DBM-PEG4-Payload solution to the reduced antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 5-10 minutes.

  • Post-Conjugation Hydrolysis (Locking Step):

    • Allow the reaction to proceed for an additional 1 hour at pH 8.5 to facilitate the hydrolysis of the dithiomaleimide to the more stable maleamic acid form.[2][5]

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted DBM groups. Incubate for 20 minutes.

  • Purification:

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted linker-payload and any aggregates.

    • Concentrate the purified ADC using an appropriate centrifugal filter device.

    • Store the final ADC at 2-8°C or as recommended for the specific antibody.

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by LC-MS:

  • Sample Preparation: Dilute the purified ADC to 1 mg/mL in an appropriate buffer.

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase C4 or C8 column.

    • Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF).

  • Data Analysis: Deconvolute the resulting mass spectrum of the intact or reduced (light and heavy chain) ADC to identify peaks corresponding to different drug-loaded species. Calculate the average DAR based on the relative abundance of each species.[12][13]

2. Purity and Aggregation Analysis by SEC-HPLC:

  • Sample Preparation: Dilute the purified ADC to 1 mg/mL in PBS.

  • SEC-HPLC Analysis:

    • Inject the sample onto a suitable SEC column (e.g., TSKgel G3000SWxl).

    • Elute with an isocratic mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage of monomer, aggregate, and fragment.

Visualizations

G cluster_0 Step 1: Payload-Linker Synthesis cluster_1 Step 2: ADC Synthesis cluster_2 Step 3: Characterization PL_1 This compound PL_3 DBM-PEG4-Payload Conjugate PL_1->PL_3 EDC/NHS Activation PL_2 Amine-Payload (Drug) PL_2->PL_3 ADC_1 Monoclonal Antibody (mAb) with Intact Disulfides ADC_2 Reduced mAb (Free Thiols) ADC_1->ADC_2 TCEP Reduction ADC_3 Purified ADC (DAR ≈ 4) ADC_2->ADC_3 Conjugation & Hydrolysis (pH 8.5) PL_3_clone DBM-PEG4-Payload Conjugate PL_3_clone->ADC_3 Char_1 LC-MS (DAR Analysis) Char_2 SEC-HPLC (Purity/Aggregation) Char_3 Cell-Based Assay (Potency) ADC_3_clone Purified ADC ADC_3_clone->Char_1 ADC_3_clone->Char_2 ADC_3_clone->Char_3

Caption: Experimental workflow for ADC synthesis and characterization.

G cluster_0 Antibody Hinge Region cluster_1 Linker-Payload cluster_2 Conjugation & Re-bridging Ab_S_S Heavy Chain-S-S-Heavy Chain (Interchain Disulfide) Ab_SH_SH Heavy Chain-SH   HS-Heavy Chain (Reduced Thiols) Ab_S_S->Ab_SH_SH TCEP Reduction ADC Heavy Chain-S-Maleimide-S-Heavy Chain | PEG4 | Payload (Stable ADC) Ab_SH_SH->ADC Thiol-Bromine Substitution Linker Payload-PEG4-Maleimide(Br)2 Linker->ADC

Caption: Mechanism of dibromomaleimide-mediated disulfide re-bridging.

References

Application Notes and Protocols for the Conjugation of 3,4-Dibromo-Mal-PEG4-Acid to Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the conjugation of 3,4-Dibromo-Mal-PEG4-Acid to small molecules. This heterobifunctional linker is a valuable tool in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[1][2] The linker features a carboxylic acid for stable amide bond formation with amine-containing molecules and a dibromomaleimide group for efficient, covalent linkage to thiol-containing moieties.[1][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][4]

The dibromomaleimide (DBM) functionality offers a distinct advantage over traditional maleimides. It reacts with two thiol groups, forming two stable thioether bonds. This is particularly useful for re-bridging disulfide bonds in proteins after reduction.[5] The reaction of DBM with thiols is rapid and highly efficient under mild conditions.[3][5][6]

This document provides detailed protocols for a two-step conjugation process:

  • Activation of the carboxylic acid of this compound and its conjugation to an amine-containing small molecule.

  • Conjugation of the resulting dibromomaleimide-functionalized small molecule to a thiol-containing molecule.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialSupplierPurpose
This compoundBroadPharm, MedChemExpressHeterobifunctional Linker
Amine-containing Small Molecule (SM1-NH₂)User-definedFirst conjugation partner
Thiol-containing Small Molecule (SM2-SH)User-definedSecond conjugation partner
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Standard chemical supplierCarboxylic acid activator
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Standard chemical supplierCoupling agent
DIPEA (N,N-Diisopropylethylamine)Standard chemical supplierBase
Anhydrous Dimethylformamide (DMF)Standard chemical supplierReaction solvent
Dichloromethane (DCM)Standard chemical supplierReaction solvent
Diethyl etherStandard chemical supplierPrecipitation
Phosphate Buffered Saline (PBS), pH 7.2-7.4Standard chemical supplierBuffer for thiol conjugation
Tris(2-carboxyethyl)phosphine (TCEP)Standard chemical supplierReducing agent (optional)
Reverse-phase HPLC systemN/APurification
Mass Spectrometer (LC-MS)N/ACharacterization
NMR SpectrometerN/ACharacterization

Table 2: Typical Reaction Parameters for Amide Coupling

ParameterValue
Molar Ratio (Linker:SM1-NH₂:EDC:HATU:DIPEA)1 : 1.1 : 1.2 : 1.2 : 2
SolventAnhydrous DMF or DCM
TemperatureRoom Temperature (20-25°C)
Reaction Time2-4 hours
MonitoringTLC or LC-MS

Table 3: Typical Reaction Parameters for Thiol Conjugation

ParameterValue
Molar Ratio (DBM-Linker-SM1 : SM2-SH)1 : 2.2
SolventPBS (pH 7.2-7.4) / DMF co-solvent
TemperatureRoom Temperature (20-25°C)
Reaction Time1-2 hours
MonitoringLC-MS

Table 4: Representative Purification and Characterization Data

Conjugate StagePurification MethodPurity (by HPLC)Expected Mass (m/z)Observed Mass (m/z)
DBM-PEG4-SM1Reverse-phase HPLC>95%[M+H]⁺[M+H]⁺ ± 0.1
SM2-S-DBM-PEG4-SM1Reverse-phase HPLC>95%[M+H]⁺[M+H]⁺ ± 0.1

Experimental Protocols

Part 1: Conjugation of this compound to an Amine-Containing Small Molecule (SM1-NH₂)

This protocol describes the activation of the carboxylic acid on the PEG linker using EDC and HATU, followed by coupling to a primary amine on the small molecule.

Materials:

  • This compound

  • Amine-containing Small Molecule (SM1-NH₂)

  • EDC

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve the amine-containing small molecule (SM1-NH₂) (1.1 equivalents) in anhydrous DMF.

    • Prepare fresh solutions of EDC (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Activation of the Carboxylic Acid:

    • To the solution of this compound, add the EDC and HATU solutions.

    • Add DIPEA (2 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Coupling:

    • Add the solution of SM1-NH₂ to the activated linker solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, precipitate the crude product by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the pellet with diethyl ether two more times.

    • Dry the crude product under vacuum.

    • Purify the DBM-PEG4-SM1 conjugate by reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Characterize the purified product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9]

Part 2: Conjugation of DBM-PEG4-SM1 to a Thiol-Containing Small Molecule (SM2-SH)

This protocol details the reaction of the dibromomaleimide moiety of the purified conjugate with a thiol-containing small molecule.

Materials:

  • Purified DBM-PEG4-SM1

  • Thiol-containing Small Molecule (SM2-SH)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • DMF (as a co-solvent if needed)

Procedure:

  • Reagent Preparation:

    • Dissolve the purified DBM-PEG4-SM1 (1 equivalent) in PBS (pH 7.2-7.4). A small amount of DMF can be used as a co-solvent to aid solubility.

    • Dissolve the thiol-containing small molecule (SM2-SH) (2.2 equivalents) in PBS (pH 7.2-7.4).

  • Thiol Conjugation:

    • Add the solution of SM2-SH to the DBM-PEG4-SM1 solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, purify the final conjugate (SM2-S)₂-DBM-PEG4-SM1 by reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizations

G cluster_0 Part 1: Amide Coupling Linker This compound ActivatedLinker Activated NHS Ester Intermediate Linker->ActivatedLinker Activation Activators EDC, HATU, DIPEA in DMF Activators->ActivatedLinker Conjugate1 DBM-PEG4-SM1 ActivatedLinker->Conjugate1 Coupling SM1 Amine-Small Molecule (SM1-NH2) SM1->Conjugate1 Purification1 RP-HPLC Purification Conjugate1->Purification1 Characterization1 LC-MS & NMR Analysis Purification1->Characterization1

Caption: Experimental workflow for the amide coupling of this compound.

G cluster_1 Part 2: Thiol Conjugation Conjugate1_input Purified DBM-PEG4-SM1 FinalConjugate Final Conjugate (SM2-S)2-DBM-PEG4-SM1 Conjugate1_input->FinalConjugate Thiol Reaction SM2 Thiol-Small Molecule (SM2-SH) in PBS SM2->FinalConjugate Purification2 RP-HPLC Purification FinalConjugate->Purification2 Characterization2 LC-MS & NMR Analysis Purification2->Characterization2

Caption: Experimental workflow for the subsequent thiol conjugation reaction.

G cluster_reaction Conjugation Chemistry Overview Linker 3,4-Dibromo-Mal- PEG4-Acid Intermediate DBM-PEG4-SM1 Linker->Intermediate Amide Bond Formation SM1 SM1-NH2 SM1->Intermediate Final Final Conjugate Intermediate->Final Thioether Bond Formation SM2 SM2-SH SM2->Final

Caption: Logical relationship of the two-step conjugation process.

References

Application Notes and Protocols for Thiol-Maleimide Reactions in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for thiol-maleimide reactions, a cornerstone of bioconjugation chemistry. The protocols and data presented herein are intended to facilitate the successful and reproducible conjugation of maleimide-functionalized molecules to thiol-containing biomolecules, such as proteins, peptides, and antibodies.

Introduction to Thiol-Maleimide Chemistry

The thiol-maleimide reaction is a highly efficient and selective Michael addition reaction that forms a stable covalent thioether bond between a thiol (sulfhydryl) group and the double bond of a maleimide (B117702). This bioorthogonal reaction is widely favored in drug development, diagnostics, and proteomics for its rapid kinetics under mild, physiological conditions (typically pH 6.5-7.5), minimizing the risk of protein denaturation.

The high selectivity of maleimides for the thiol groups of cysteine residues, which are relatively rare in proteins, allows for site-specific modifications, a crucial aspect in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Key Reaction Parameters and Optimization

Successful thiol-maleimide conjugation hinges on the careful control of several experimental parameters to maximize conjugation efficiency and minimize side reactions.

pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Below pH 6.5, the protonated thiol group is less nucleophilic, leading to a significant decrease in the reaction rate. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis, rendering it unreactive towards thiols. Furthermore, at alkaline pH, maleimides can lose their selectivity and react with primary amines, such as the side chain of lysine (B10760008) residues. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Temperature and Time: The reaction is typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. Lower temperatures are recommended for sensitive proteins to minimize potential degradation.

Molar Ratio of Reactants: To drive the reaction to completion, a molar excess of the maleimide-containing reagent is generally used. A 10 to 20-fold molar excess of the maleimide linker over the thiol-containing biomolecule is a common starting point.

Reduction of Disulfide Bonds: In many proteins, cysteine residues exist as oxidized disulfide bridges, which are unreactive with maleimides. Therefore, a crucial prerequisite for conjugation is the reduction of these disulfide bonds to free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is stable, odorless, and does not contain a thiol group that could compete in the reaction.

Oxygen Exclusion: Thiols are susceptible to oxidation, which can lead to the reformation of disulfide bonds. To prevent this, it is essential to use degassed buffers and to flush reaction vessels with an inert gas, such as nitrogen or argon.

Potential Side Reactions

Several side reactions can occur during thiol-maleimide conjugations, leading to product heterogeneity and loss of efficacy.

  • Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, forming an unreactive maleamic acid derivative. It is therefore recommended to use freshly prepared maleimide solutions.

  • Thiazine (B8601807) Rearrangement: A significant side reaction can occur when conjugating a maleimide to a peptide or protein with an N-terminal cysteine. The initial thioether adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This rearrangement is more pronounced at higher pH.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is generally stable, but under certain conditions, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is a particular concern in environments with a high concentration of other thiols, such as glutathione (B108866) in vivo.

Data Presentation

The following tables summarize key quantitative data to aid in the design and optimization of thiol-maleimide conjugation experiments.

Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

Table 2: Exemplary Thiol-Maleimide Conjugation Efficiencies

Thiol-Containing MoleculeMaleimide to Thiol Molar RatioReaction ConditionsConjugation Efficiency (%)Reference
Cyclic Peptide cRGDfK2:130 min, RT, 10 mM HEPES pH 7.084 ± 4
11A4 Nanobody5:12 h, RT, PBS pH 7.458 ± 12

Table 3: Stability of Succinimidyl Thioether Adducts

AdductReductantHalf-life (hours)
N-ethylmaleimide-thio-acid adduct 1a10 mM Glutathione19 ± 2
N-ethylmaleimide-thio-acid adduct 1b10 mM Glutathione337 ± 27

Experimental Protocols

This section provides detailed methodologies for key experiments in thiol-maleimide conjugation.

Protocol 1: General Procedure for Protein Labeling with a Maleimide-Functionalized Molecule

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for dissolving the maleimide reagent.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the protein solution.

    • Incubate for 30-60 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • If required, remove excess TCEP using a desalting column.

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (typically 10-20 fold molar excess of maleimide). Add the maleimide solution dropwise while gently stirring or vortexing.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted maleimide reagent, quenching reagent, and any byproducts by size-exclusion chromatography (gel filtration), dialysis, or other suitable purification methods.

  • Characterization:

    • Characterize the final conjugate using appropriate analytical techniques such as UV-Vis spectroscopy (to determine the degree of labeling), SDS-PAGE, and mass spectrometry.

Protocol 2: Monitoring Reaction Progress with RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the conjugation reaction by separating the unconjugated protein, the unreacted maleimide reagent, and the final conjugate.

Materials:

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Sample Preparation: At various time points during the conjugation reaction, withdraw a small aliquot of the reaction mixture and dilute it with Mobile Phase A.

  • HPLC Analysis:

    • Inject the diluted sample onto the C18 column.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at 280 nm (for the protein) and at the specific wavelength for the conjugated molecule if it possesses a chromophore.

  • Data Analysis: The unconjugated protein, unreacted maleimide reagent, and the conjugate will have distinct retention times, allowing for the quantification of each species and the determination of the reaction's progress.

Mandatory Visualizations

Thiol_Maleimide_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Thiol-containing Protein Mix Mix Reactants Protein->Mix Maleimide Maleimide Reagent Maleimide->Mix Buffer Degassed Buffer (pH 6.5-7.5) Buffer->Mix TCEP TCEP (optional) TCEP->Protein Reduction Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purification (e.g., SEC) Quench->Purify Analyze Characterization (e.g., HPLC, MS) Purify->Analyze Final_Product Purified Conjugate Analyze->Final_Product

Caption: Experimental workflow for thiol-maleimide conjugation.

Thiol_Maleimide_Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions Thiol Thiol (R-SH) Thioether Stable Thioether Adduct Thiol->Thioether Maleimide Maleimide Maleimide->Thioether Hydrolysis Maleimide Hydrolysis (pH > 7.5) Maleimide->Hydrolysis Thiazine Thiazine Rearrangement (N-terminal Cys) Thioether->Thiazine intramolecular rearrangement RetroMichael Retro-Michael Reaction (Thiol Exchange) Thioether->RetroMichael reversible

Caption: Key reaction pathways in thiol-maleimide chemistry.

Purifying 3,4-Dibromo-Mal-PEG4-Acid Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of bioconjugates synthesized using the 3,4-Dibromo-Mal-PEG4-Acid linker. The unique dibromomaleimide functionality allows for stable, covalent linkage to thiol-containing molecules such as antibodies, antibody fragments, and other proteins, creating promising candidates for antibody-drug conjugates (ADCs) and other targeted therapeutics. Proper purification of these conjugates is critical to ensure homogeneity, safety, and efficacy by removing unreacted starting materials, excess linker, and potential aggregates.

Introduction to Purification Strategies

The covalent attachment of the this compound linker to a biomolecule alters its physicochemical properties, including size, charge, and hydrophobicity. These changes form the basis for chromatographic separation of the desired conjugate from impurities. The primary purification techniques employed are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The selection of the optimal method or combination of methods depends on the specific characteristics of the conjugate and the scale of the purification.

Comparative Analysis of Purification Methods

The choice of purification strategy can significantly impact the final yield and purity of the this compound conjugate. The following table summarizes typical performance metrics for the most common chromatography techniques.

Purification MethodPrincipleTypical PurityTypical YieldKey AdvantagesKey Considerations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.>95%70-90%Mild, non-denaturing conditions; effective for removing small molecule impurities.Limited resolution between species of similar size (e.g., unconjugated vs. singly conjugated protein).
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.>98%60-85%High resolution; can separate species with different drug-to-antibody ratios (DAR).Requires optimization of pH and salt gradient; PEGylation can shield charges, affecting separation.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.>98%75-95%Excellent for separating species with different DARs; operates under non-denaturing conditions.Requires high salt concentrations for binding, which may not be suitable for all proteins.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity using an organic mobile phase.>99%50-80%Very high resolution; can separate closely related species.Organic solvents can denature the protein; typically used for smaller scale or analytical purposes.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below. These protocols should be optimized for each specific this compound conjugate.

Protocol 1: Size Exclusion Chromatography (SEC)

Application: Ideal for the removal of unreacted, low molecular weight this compound linker and other small molecule reagents from the crude conjugation mixture. It serves as an excellent initial cleanup or buffer exchange step.

Workflow Diagram:

SEC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis Crude_Conjugate Crude Conjugate Mixture Filtration Filter Sample (0.22 µm) Crude_Conjugate->Filtration Inject Inject Filtered Sample Filtration->Inject Equilibrate Equilibrate SEC Column Equilibrate->Inject Elute Isocratic Elution Inject->Elute Monitor Monitor Elution (UV 280 nm) Elute->Monitor Collect Collect Fractions Monitor->Collect Analyze Analyze Fractions (SDS-PAGE, HPLC) Collect->Analyze Purified_Product Purified Conjugate Collect->Purified_Product

Caption: SEC Purification Workflow.

Materials:

  • SEC Column (e.g., Superdex 200, Sephacryl S-300, or equivalent)

  • HPLC or FPLC system

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer

  • 0.22 µm syringe filters

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate appropriate for the column dimensions (e.g., 1 mL/min for a 10/300 column).

  • Sample Preparation: Centrifuge the crude conjugation reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm filter.

  • Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

  • Elution: Perform an isocratic elution with the mobile phase.

  • Fraction Collection: Monitor the elution profile using a UV detector at 280 nm. The conjugate will typically elute first, followed by the unconjugated protein, and finally the excess linker and other small molecules. Collect fractions corresponding to the conjugate peak.

  • Analysis: Analyze the collected fractions by SDS-PAGE and analytical SEC to confirm purity. Pool the fractions containing the purified conjugate.

Protocol 2: Ion-Exchange Chromatography (IEX)

Application: Suitable for separating the desired conjugate from unconjugated protein and species with different drug-to-antibody ratios (DARs). The PEG linker can shield charges on the protein surface, leading to a change in its interaction with the IEX resin.[]

Workflow Diagram:

IEX_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis Desalted_Conjugate Desalted Conjugate Mixture Buffer_Exchange Buffer Exchange to Binding Buffer Desalted_Conjugate->Buffer_Exchange Load Load Sample Buffer_Exchange->Load Equilibrate Equilibrate IEX Column Equilibrate->Load Wash Wash (Binding Buffer) Load->Wash Elute Gradient Elution (Increasing Salt) Wash->Elute Monitor Monitor Elution (UV 280 nm) Elute->Monitor Collect Collect Fractions Monitor->Collect Analyze Analyze Fractions (HIC-HPLC, MS) Collect->Analyze Purified_Product Purified Conjugate Collect->Purified_Product

Caption: IEX Purification Workflow.

Materials:

  • Cation-exchange (e.g., SP Sepharose) or Anion-exchange (e.g., Q Sepharose) column

  • HPLC or FPLC system

  • Binding Buffer (e.g., 20 mM MES, pH 6.0 for cation exchange)

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0 for cation exchange)

Procedure:

  • Buffer Exchange: Exchange the buffer of the crude or SEC-purified conjugate mixture into the IEX Binding Buffer using dialysis or a desalting column.

  • Column Equilibration: Equilibrate the IEX column with Binding Buffer until the pH and conductivity are stable.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Washing: Wash the column with Binding Buffer to remove any unbound impurities.

  • Elution: Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes). Species will elute based on their charge, with more highly charged molecules eluting at higher salt concentrations.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the fractions for purity and DAR using analytical HIC-HPLC or mass spectrometry. Pool the fractions containing the desired conjugate species.

Protocol 3: Hydrophobic Interaction Chromatography (HIC)

Application: A powerful technique for separating ADC species based on their drug-to-antibody ratio (DAR). The conjugation of the hydrophobic dibromomaleimide linker and payload increases the overall hydrophobicity of the protein, allowing for separation on a HIC column.

Workflow Diagram:

HIC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis Crude_Conjugate Crude Conjugate Mixture Add_Salt Add High Salt Buffer Crude_Conjugate->Add_Salt Load Load Sample Add_Salt->Load Equilibrate Equilibrate HIC Column Equilibrate->Load Wash Wash (High Salt Buffer) Load->Wash Elute Gradient Elution (Decreasing Salt) Wash->Elute Monitor Monitor Elution (UV 280 nm) Elute->Monitor Collect Collect Fractions Monitor->Collect Analyze Analyze Fractions (RP-HPLC, MS) Collect->Analyze Purified_Product Purified Conjugate Collect->Purified_Product

Caption: HIC Purification Workflow.

Materials:

  • HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • HPLC or FPLC system

  • Binding Buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)

  • Elution Buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Adjust the salt concentration of the sample to match the Binding Buffer by adding a concentrated stock of the salt (e.g., 3.0 M Ammonium Sulfate).

  • Column Equilibration: Equilibrate the HIC column with Binding Buffer.

  • Sample Loading: Load the salt-adjusted sample onto the column.

  • Washing: Wash the column with Binding Buffer to ensure all species are bound.

  • Elution: Elute the bound species with a reverse salt gradient (e.g., 0-100% Elution Buffer over 30 column volumes). Species with higher DARs are more hydrophobic and will elute at lower salt concentrations.

  • Fraction Collection: Collect fractions across the gradient.

  • Analysis: Analyze the collected fractions to determine the DAR of each peak, typically using RP-HPLC or mass spectrometry. Pool the fractions containing the desired DAR species.

Concluding Remarks

The purification of this compound conjugates is a critical step in the development of novel therapeutics. A multi-step purification strategy, often combining SEC for initial cleanup followed by IEX or HIC for high-resolution separation of different conjugate species, is typically required to achieve the high purity and homogeneity demanded for preclinical and clinical applications. The protocols provided here serve as a starting point for the development of a robust and scalable purification process. Method optimization and rigorous analytical characterization are essential to ensure the quality and consistency of the final product.

References

Application Notes and Protocols for 3,4-Dibromo-Mal-PEG4-Acid in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-Mal-PEG4-Acid is a heterobifunctional crosslinker that has emerged as a critical tool in the development of next-generation targeted therapies, particularly in the field of Antibody-Drug Conjugates (ADCs). Its unique structural features, comprising a dibromomaleimide group, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a terminal carboxylic acid, offer distinct advantages for the site-specific and stable conjugation of therapeutic payloads to antibodies.

The dibromomaleimide moiety serves as a thiol-reactive functional group that can specifically target and crosslink the interchain disulfide bonds within the hinge region of a monoclonal antibody (mAb). This "disulfide re-bridging" strategy results in the formation of highly homogeneous ADCs with a drug-to-antibody ratio (DAR) of approximately four. This homogeneity is a significant improvement over traditional conjugation methods that often yield heterogeneous mixtures, and it contributes to a more predictable pharmacokinetic profile and an improved therapeutic window.

The integrated PEG4 linker enhances the water solubility of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads.[1][2] The terminal carboxylic acid provides a versatile handle for the attachment of a wide range of potent cytotoxic agents or other therapeutic molecules through a stable amide bond.[1][2]

This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the construction and evaluation of ADCs, with a focus on a Trastuzumab-based ADC targeting the HER2 receptor as a representative example.

Key Applications

  • Site-Specific Antibody-Drug Conjugates (ADCs): The primary application of this compound is in the generation of homogeneous ADCs. By re-bridging the interchain disulfide bonds of an antibody, it allows for precise control over the conjugation site and the number of payloads attached, leading to ADCs with a defined DAR of ~4.[3] This site-specific conjugation has been shown to result in ADCs with improved stability, pharmacokinetics, and in vivo efficacy compared to randomly conjugated ADCs.

  • PROTACs and other Bioconjugates: While the main focus is on ADCs, the fundamental chemistry of this compound allows for its use in the synthesis of other targeted constructs like Proteolysis Targeting Chimeras (PROTACs), where the PEG linker can provide the necessary spacing and solubility between the target-binding and E3 ligase-recruiting moieties.

Data Presentation

The following tables summarize representative quantitative data for an ADC constructed using a dibromomaleimide (DBM) linker, exemplified by a Trastuzumab-DBM-MMAF conjugate. This data is compiled from various studies and serves as a guide for the expected performance of ADCs utilizing this linker technology.

Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAF ADCs

Cell LineHER2 Expression LevelADC ConstructIC50 (ng/mL)
BT-474HighTrastuzumab-DBM-MMAF~13-43
NCI-N87HighTrastuzumab-DBM-MMAF~13-43
SK-BR-3HighTrastuzumab-vc-MMAE4.8
MDA-MB-453ModerateTrastuzumab-vc-MMAE11.5

Note: Data for Trastuzumab-DBM-MMAF is based on qualitative descriptions of high potency. Specific IC50 values for a DBM-PEG4 linker were not available in the search results. Data for Trastuzumab-vc-MMAE is provided for comparative context.

Table 2: In Vivo Efficacy of Trastuzumab ADCs in a JIMT-1 Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (% TGI)
Vehicle Control-0%
Trastuzumab15 mg/kg, twice weekly~20%
Trastuzumab-DM1 (T-DM1)15 mg/kg, single doseSignificant tumor growth inhibition
Trastuzumab-DBM-MMAF (DAR 4)Equimolar to T-DM1Superior efficacy compared to T-DM1

Note: This table is a qualitative summary based on descriptions of superior efficacy of DBM-linked ADCs. Specific %TGI values were not available in the search results.

Table 3: Pharmacokinetic Parameters of Trastuzumab and a Trastuzumab ADC in Rats

AnalyteHalf-life (t½) (days)Clearance (CL) (mL/day/kg)Volume of Distribution (Vss) (mL/kg)
Trastuzumab (unconjugated)~13.0~0.926 L/day~10.8 L
Trastuzumab-vc-MMAE (Total Antibody)~3.2-5.3~16.7-27.9 mL/min/kgNot Reported

Note: Pharmacokinetic data for a Trastuzumab-DBM-MMAF ADC was not specifically found. The provided data for a Trastuzumab-vc-MMAE ADC offers a general reference for the expected pharmacokinetic behavior of a Trastuzumab-based ADC.

Experimental Protocols

Protocol 1: Preparation of a Drug-Linker Construct

This protocol describes the conjugation of a payload containing a primary amine to the carboxylic acid of this compound.

Materials:

  • This compound

  • Amine-containing payload (e.g., MMAF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add the amine-containing payload (1 equivalent) to the solution.

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Add PyBOP (1.2 equivalents) to initiate the coupling reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, purify the drug-linker construct by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Site-Specific Conjugation of the Drug-Linker to an Antibody

This protocol details the reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the dibromomaleimide-functionalized drug-linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP), 10 mM stock solution

  • Drug-Linker construct from Protocol 1

  • Borate (B1201080) buffer (e.g., 25 mM sodium borate, 25 mM NaCl, 1 mM EDTA, pH 8.0)

  • PD-10 desalting columns

  • UV-Vis spectrophotometer

  • SDS-PAGE and Hydrophobic Interaction Chromatography (HIC) for analysis

Procedure:

  • Antibody Reduction:

    • To the antibody solution (e.g., 5 mg/mL in borate buffer), add 5-10 equivalents of TCEP from the stock solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Dissolve the drug-linker construct in DMF to prepare a 10 mM stock solution.

    • Add 5-8 equivalents of the drug-linker stock solution to the reduced antibody. Ensure the final concentration of DMF does not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification:

    • Remove the excess drug-linker and other small molecules by passing the reaction mixture through a PD-10 desalting column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration and drug-to-antibody ratio (DAR) using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm and the absorbance maximum of the payload.

    • Analyze the homogeneity and DAR of the resulting ADC by non-reducing SDS-PAGE and HIC.

Visualizations

Signaling Pathway

HER2_Signaling_Pathway Trastuzumab_ADC Trastuzumab-DBM-MMAF ADC HER2 HER2 Receptor Trastuzumab_ADC->HER2 Internalization Internalization & Lysosomal Trafficking Trastuzumab_ADC->Internalization Receptor-mediated endocytosis HER2_dimer HER2 Dimerization HER2->HER2_dimer Prevents homodimerization PI3K PI3K HER2_dimer->PI3K Activates RAS RAS HER2_dimer->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MMAF_release MMAF Release Internalization->MMAF_release Microtubule_disruption Microtubule Disruption MMAF_release->Microtubule_disruption Apoptosis Apoptosis Microtubule_disruption->Apoptosis

Caption: HER2 signaling pathway and mechanism of action of a Trastuzumab-DBM-MMAF ADC.

Experimental Workflow

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_prep ADC Synthesis & Purification cluster_analysis Characterization Linker This compound Coupling Amide Coupling (e.g., PyBOP, DIPEA) Linker->Coupling Payload Amine-Payload (e.g., MMAF) Payload->Coupling DrugLinker Drug-Linker Construct Coupling->DrugLinker Purification1 HPLC Purification DrugLinker->Purification1 Conjugation Thiol-Maleimide Conjugation Purification1->Conjugation Antibody Antibody (e.g., Trastuzumab) Reduction Disulfide Reduction (TCEP) Antibody->Reduction ReducedAb Reduced Antibody Reduction->ReducedAb ReducedAb->Conjugation CrudeADC Crude ADC Conjugation->CrudeADC Purification2 Desalting/Purification CrudeADC->Purification2 FinalADC Purified ADC (DAR≈4) Purification2->FinalADC UVVis UV-Vis (DAR) FinalADC->UVVis SDSPAGE SDS-PAGE (Homogeneity) FinalADC->SDSPAGE HIC HIC (DAR Distribution) FinalADC->HIC

Caption: Experimental workflow for the synthesis and characterization of an ADC.

Logical Relationship

Logical_Relationship cluster_components ADC Components cluster_properties Improved Pharmacological Properties ADC Homogeneous ADC (e.g., Trastuzumab-DBM-MMAF) Antibody Monoclonal Antibody (Specificity) Linker This compound (Stability, Solubility, Site-Specificity) Payload Cytotoxic Payload (Potency) Homogeneity Defined DAR (~4) ADC->Homogeneity Stability Stable Linkage ADC->Stability PK Improved Pharmacokinetics ADC->PK Efficacy Enhanced In Vivo Efficacy ADC->Efficacy Toxicity Reduced Off-Target Toxicity ADC->Toxicity Antibody->ADC Linker->ADC Payload->ADC Therapeutic_Window Improved Therapeutic Window Homogeneity->Therapeutic_Window Stability->Therapeutic_Window PK->Therapeutic_Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

References

Application Notes and Protocols for Developing Peptide-Drug Conjugates with 3,4-Dibromo-Mal-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to diseased cells, thereby enhancing efficacy and reducing off-target toxicity.[1][2][3] The specificity of PDCs is driven by a peptide that targets a particular receptor on the cell surface, a linker that connects the peptide to the drug, and the cytotoxic payload itself.[2] The choice of linker is critical for the stability and effectiveness of the PDC.

This document provides detailed application notes and protocols for the use of 3,4-Dibromo-Mal-PEG4-Acid , a heterobifunctional linker, in the development of PDCs. This linker features a dibromomaleimide group for covalent attachment to thiol-containing peptides (e.g., those with cysteine residues) and a carboxylic acid for conjugation to amine-containing drug payloads. The dibromomaleimide moiety offers the advantage of forming a stable thioether bond, potentially through re-bridging of disulfide bonds in the peptide, which can contribute to the overall stability of the conjugate.[4][5] The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the resulting PDC, which can improve its pharmacokinetic properties.[6]

These protocols will guide the user through the two main conjugation steps: the activation of the carboxylic acid and its reaction with an amine-containing drug, and the subsequent conjugation of the dibromomaleimide moiety to a thiol-containing peptide.

Chemical Principles of Conjugation

The synthesis of a PDC using this compound involves two primary chemical reactions:

  • Amide Bond Formation via EDC/NHS Coupling: The carboxylic acid end of the linker is conjugated to a primary amine on the drug molecule. This is typically achieved using a "zero-length" crosslinker system involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, which subsequently reacts with the primary amine on the drug to form a stable amide bond.[7][8] This two-step process is efficient and can be performed in aqueous solutions.[7][9]

  • Thioether Bond Formation with Dibromomaleimide: The dibromomaleimide group reacts with thiol (-SH) groups, typically from cysteine residues in the peptide. This reaction proceeds via a Michael addition, where the thiol attacks the double bond of the maleimide. In the case of dibromomaleimide, it can react with two thiol groups, which is particularly useful for re-bridging disulfide bonds in peptides that have been reduced. This re-bridging can help maintain the peptide's native conformation and improve the stability of the conjugate. The reduction of disulfide bonds is commonly achieved using tris(2-carboxyethyl)phosphine (B1197953) (TCEP), a thiol-free reducing agent.[10][11][12][13]

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierPurpose
This compounde.g., BroadPharmLinker
Amine-containing drug (e.g., MMAE)VariousCytotoxic Payload
Thiol-containing peptidee.g., GenScriptTargeting Moiety
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)e.g., Thermo FisherCarboxyl activating agent
NHS (N-hydroxysuccinimide)e.g., Thermo FisherStabilizer for activated carboxyl group
TCEP (tris(2-carboxyethyl)phosphine)e.g., Thermo FisherReducing agent for disulfide bonds
Anhydrous Dimethylformamide (DMF)Sigma-AldrichOrganic solvent
0.1 M MES Buffer, pH 6.0-Activation buffer
Phosphate Buffered Saline (PBS), pH 7.4-Conjugation and storage buffer
Acetonitrile (ACN)Sigma-AldrichHPLC mobile phase
Trifluoroacetic Acid (TFA)Sigma-AldrichHPLC mobile phase additive
Desalting columns (e.g., Zeba Spin)Thermo FisherPurification
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Drug

This protocol describes the formation of the drug-linker conjugate.

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.

    • Prepare a 10 mg/mL stock solution of the amine-containing drug in anhydrous DMF.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in 0.1 M MES buffer, pH 6.0.

  • Activation of the Linker:

    • In a microcentrifuge tube, add the desired amount of the this compound stock solution.

    • Add a 1.5-fold molar excess of NHS solution.

    • Add a 1.5-fold molar excess of EDC solution.

    • Vortex the mixture gently and incubate for 15 minutes at room temperature to form the NHS-activated linker.

  • Conjugation to the Drug:

    • To the activated linker solution, add a 1.2-fold molar excess of the amine-containing drug stock solution.

    • Adjust the reaction volume with DMF if necessary.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Purification of the Drug-Linker Conjugate:

    • The drug-linker conjugate can be purified by preparative reverse-phase HPLC.

    • Use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.

    • Collect the fractions containing the desired product and confirm the mass by mass spectrometry.

    • Lyophilize the purified product.

Protocol 2: Reduction of Peptide Disulfide Bonds and Conjugation to the Drug-Linker

This protocol outlines the conjugation of the purified drug-linker to the targeting peptide.

  • Peptide Reduction:

    • Dissolve the thiol-containing peptide in a degassed buffer (e.g., PBS, pH 7.2).

    • Add a 10-fold molar excess of TCEP.

    • Incubate for 1-2 hours at room temperature to ensure complete reduction of the disulfide bonds.

  • Conjugation Reaction:

    • Dissolve the purified and lyophilized drug-linker conjugate in DMF or DMSO.

    • Add a 1.5 to 3-fold molar excess of the drug-linker solution to the reduced peptide solution.

    • Ensure the final concentration of the organic solvent is less than 10% to avoid peptide precipitation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Final PDC:

    • Purify the final peptide-drug conjugate using a desalting column to remove excess drug-linker and other small molecules.

    • For higher purity, perform preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.

    • Collect the fractions corresponding to the PDC.

Characterization of the Final PDC
  • Purity Analysis: Analyze the purity of the final PDC by analytical reverse-phase HPLC.[14][15]

  • Mass Confirmation: Confirm the molecular weight of the PDC using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify successful conjugation.[16][17][18]

  • Quantification: Determine the concentration of the PDC using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the peptide) and at the characteristic wavelength of the drug, if applicable.

Data Presentation

Table 1: Molar Ratios for Conjugation Reactions
Reaction StepReagent 1Reagent 2Reagent 3Molar Ratio (Reagent 1:2:3)
Activation and Conjugation to DrugThis compoundNHSEDC1 : 1.5 : 1.5
Activated LinkerAmine-containing Drug-1 : 1.2
Peptide ConjugationReduced PeptideDrug-Linker Conjugate-1 : 1.5-3
Table 2: Representative Quantitative Data for a Model PDC
ParameterValueMethod
Conjugation Efficiency (Peptide-Linker)> 90%HPLC Analysis
Final PDC Purity> 95%HPLC Analysis
In Vitro Plasma Stability (t½)> 24 hoursLC-MS analysis of PDC in plasma over time
In Vitro Cytotoxicity (IC50)
Target-Positive Cell Line (e.g., NCI-N87)10-100 nMMTT or CellTiter-Glo Assay
Target-Negative Cell Line (e.g., PC-3)> 1000 nMMTT or CellTiter-Glo Assay

Note: The values in Table 2 are representative and may vary depending on the specific peptide, drug, and cell lines used.

Mandatory Visualizations

G cluster_drug_linker Step 1: Drug-Linker Synthesis cluster_peptide_conjugation Step 2: Peptide Conjugation cluster_characterization Step 3: Analysis a This compound c EDC/NHS Activation a->c Activation b Amine-containing Drug (e.g., MMAE) b->c Conjugation d Purified Drug-Linker Conjugate c->d Purification (HPLC) h Final Peptide-Drug Conjugate d->h e Thiol-containing Peptide f TCEP Reduction e->f g Reduced Peptide f->g g->h Conjugation i Purification and Characterization h->i j HPLC (Purity) i->j k Mass Spectrometry (Identity) i->k l In Vitro Assays (Efficacy, Stability) i->l

Caption: Experimental workflow for the synthesis and characterization of a peptide-drug conjugate.

MMAE_Pathway cluster_cell Cancer Cell PDC PDC Targeting Cell Surface Receptor Endosome Endosome PDC->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin Dimers MMAE->Tubulin Binds to Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway for MMAE-induced apoptosis in cancer cells.[19][20][]

References

Troubleshooting & Optimization

3,4-Dibromo-Mal-PEG4-Acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of 3,4-Dibromo-Mal-PEG4-Acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Stability and Storage Conditions

Proper handling and storage of this compound are crucial to maintain its chemical integrity and reactivity. The dibromomaleimide moiety is sensitive to high temperature, light, and hydrolysis, particularly at neutral to basic pH.[1][2][3][4]

Summary of Storage and Stability Data

ParameterRecommendationRationale
Long-Term Storage Temperature -20°C[1][3][4]Minimizes degradation of the thermally sensitive dibromomaleimide group.
Light Exposure Store in the dark.[1][2][3][4]The maleimide (B117702) group can be light-sensitive.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[5][6]Protects against oxidation and moisture-induced degradation.
Humidity Store in a dry environment, preferably with a desiccant.The maleimide ring is susceptible to hydrolysis.
pH Stability (in solution) More stable at acidic pH. Rapid hydrolysis occurs at pH ≥ 7.0.[7][8][9]The maleimide ring opens via hydrolysis, which is accelerated at neutral and basic pH.
Solubility Soluble in Water, DMSO, DMF, and DCM.[1]The hydrophilic PEG linker enhances solubility in aqueous and organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound and what do they react with?

A1: this compound has two primary reactive groups:

  • Dibromomaleimide: This group reacts with sulfhydryl (thiol) groups, typically from cysteine residues in proteins or peptides.[10][] Each of the two bromine atoms can be substituted by a thiol, allowing for the bridging of disulfide bonds after reduction.[12]

  • Carboxylic Acid: This group can be activated to react with primary amines (e.g., lysine (B10760008) residues in proteins or amine-functionalized small molecules) to form a stable amide bond. This activation is commonly achieved using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1][12][13]

Q2: I am observing a loss of reactivity of the dibromomaleimide group. What could be the cause?

A2: Loss of reactivity of the dibromomaleimide is often due to hydrolysis of the maleimide ring.[8] This process is accelerated in aqueous solutions, especially at pH 7.0 and above.[7][9] To minimize this, it is crucial to prepare solutions of the reagent immediately before use and to work at a slightly acidic pH (6.5-7.0) during the thiol conjugation step.[14]

Q3: Can I store this compound in a solution?

A3: It is not recommended to store this compound in solution for extended periods, especially in aqueous buffers, due to the risk of hydrolysis of the maleimide group.[8] If you need to prepare a stock solution in an organic solvent like DMSO or DMF, it should be used immediately. For short-term storage of stock solutions, keep them at -20°C or below and protect from moisture.

Q4: What is the benefit of the dibromomaleimide group over a standard maleimide?

A4: The dibromomaleimide group offers the unique advantage of being able to react with two thiol groups.[12] This makes it an excellent reagent for bridging reduced disulfide bonds in proteins, helping to maintain the protein's tertiary structure.[15] Additionally, the resulting dithiomaleimide conjugate can be stabilized by hydrolysis to a dithiomaleamic acid, which is resistant to retro-Michael reactions that can lead to deconjugation.[7]

Troubleshooting Guides

Part 1: Amide Coupling of the Carboxylic Acid Group

This section addresses issues related to the conjugation of the carboxylic acid moiety of this compound with an amine-containing molecule using EDC/HATU chemistry.

Problem Possible Cause Troubleshooting Steps
Low or No Amide Product Formation 1. Inactive coupling reagents (EDC, HATU).- Use fresh, high-quality EDC and HATU. These reagents are moisture-sensitive.[16]
2. Presence of moisture in the reaction.- Use anhydrous solvents (e.g., DMF, DCM).[16]
3. Suboptimal reaction pH.- Ensure the reaction is carried out under appropriate pH conditions, typically with a non-nucleophilic base like DIPEA.[16][17]
4. Poor solubility of reactants.- Ensure all reactants are fully dissolved. Consider using a different solvent like DMF or NMP if solubility is an issue in DCM.[16]
Presence of Multiple Products/Byproducts 1. Side reactions of the activated carboxylic acid.- Optimize the order of reagent addition. Pre-activating the carboxylic acid with HATU and a base for 15-30 minutes before adding the amine is generally recommended.[16][18]
2. Epimerization/Racemization (if applicable).- Avoid excessively high reaction temperatures.[16]
Difficulty in Product Purification 1. Presence of unreacted starting materials.- Use a slight excess of the more easily removable reactant to drive the reaction to completion.
2. Byproducts from the coupling reagent (e.g., tetramethylurea from HATU).- Perform an aqueous workup to remove water-soluble byproducts. Careful column chromatography may be necessary.[16][19]
Part 2: Thiol-Reactive Conjugation of the Dibromomaleimide Group

This section provides guidance on troubleshooting the reaction between the dibromomaleimide group and thiol-containing molecules.

Problem Possible Cause Troubleshooting Steps
Low Conjugation Efficiency 1. Hydrolysis of the dibromomaleimide group.- Prepare the this compound conjugate solution immediately before the thiol reaction. - Perform the conjugation at a pH between 6.5 and 7.0 to balance thiol reactivity and maleimide stability.[14]
2. Re-oxidation of thiol groups to disulfides.- Ensure the reaction is performed in a degassed buffer and under an inert atmosphere (e.g., Argon, Nitrogen).[5][6][20] - If reducing disulfide bonds prior to conjugation, ensure the reducing agent (e.g., TCEP) is present or has been removed just prior to adding the maleimide reagent.
3. Insufficient molar excess of the maleimide reagent.- Use a 10- to 20-fold molar excess of the maleimide-containing molecule over the thiol-containing molecule.[6][10]
Non-Specific Binding/Labeling 1. Reaction of maleimide with other nucleophiles (e.g., amines).- Maintain the reaction pH below 7.5. At higher pH, maleimides can react with amines.[14]
2. Hydrophobic or electrostatic interactions.- Increase the ionic strength of the buffer by adding NaCl (e.g., 150-500 mM) to reduce electrostatic interactions.[14] - Add a non-ionic detergent (e.g., 0.01% Tween-20) to minimize hydrophobic interactions.[14]
Instability of the Conjugate (Deconjugation) 1. Retro-Michael reaction of the thiol-maleimide adduct.- After conjugation, consider a controlled hydrolysis step (e.g., increasing the pH to 8.0-8.5 for a short period) to open the maleimide ring and form a more stable maleamic acid thioether.[7] This hydrolyzed form is resistant to the retro-Michael reaction.[21][22]

Experimental Protocols

Representative Two-Step Protocol for Conjugating this compound to a Protein

This protocol describes a two-step process: first, the carboxylic acid of this compound is conjugated to an amine-containing molecule (e.g., a small molecule drug), and then the resulting dibromomaleimide-functionalized molecule is conjugated to a thiol-containing protein.

Step 1: Amide Coupling of this compound with an Amine-Containing Molecule

  • Dissolution of Reactants:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF.

  • Activation and Coupling:

    • To the solution of this compound, add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the solution of the amine-containing molecule to the activated this compound solution.

    • Let the reaction proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Purification:

    • Purify the resulting dibromomaleimide-functionalized molecule by flash column chromatography or preparative HPLC.

Step 2: Conjugation of the Dibromomaleimide-Functionalized Molecule to a Thiol-Containing Protein

  • Preparation of the Protein:

    • Dissolve the thiol-containing protein in a degassed buffer at a pH of 6.5-7.0 (e.g., phosphate (B84403) buffer with EDTA).

    • If the protein contains disulfide bonds that need to be bridged, add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate to reduce the disulfides.

  • Conjugation Reaction:

    • Dissolve the purified dibromomaleimide-functionalized molecule from Step 1 in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

    • Add the dibromomaleimide solution to the protein solution at a 10- to 20-fold molar excess.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight under an inert atmosphere.

  • Stabilization of the Conjugate (Optional but Recommended):

    • To stabilize the conjugate against deconjugation, raise the pH of the reaction mixture to 8.0-8.5 and incubate for 1-2 hours to promote hydrolysis of the maleimide ring.

  • Purification of the Final Conjugate:

    • Remove the excess unreacted dibromomaleimide reagent and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Troubleshooting_Amide_Coupling start Low or No Amide Product? check_reagents Are Coupling Reagents (EDC/HATU) Fresh? start->check_reagents check_moisture Is the Reaction Anhydrous? check_reagents->check_moisture Yes use_fresh_reagents Use Fresh, High-Purity EDC and HATU check_reagents->use_fresh_reagents No check_solubility Are Reactants Fully Solubilized? check_moisture->check_solubility Yes use_anhydrous_solvents Use Anhydrous Solvents (e.g., DMF, DCM) check_moisture->use_anhydrous_solvents No change_solvent Consider a Different Solvent (e.g., DMF, NMP) check_solubility->change_solvent No optimize_addition Optimize Order of Addition (Pre-activate Acid) check_solubility->optimize_addition Yes

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

Thiol_Conjugation_Workflow prep_protein Prepare Thiolated Protein (pH 6.5-7.0, Degassed Buffer) conjugate Combine and React (10-20x Molar Excess of Maleimide) prep_protein->conjugate prep_reagent Dissolve Dibromomaleimide Reagent (Fresh) prep_reagent->conjugate stabilize Optional: Hydrolyze to Stabilize (pH 8.0-8.5, 1-2h) conjugate->stabilize purify Purify Conjugate (SEC or Dialysis) stabilize->purify

Caption: Experimental workflow for thiol-reactive conjugation.

References

Technical Support Center: Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide-based conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing maleimide (B117702) reagents by providing troubleshooting guidance and answers to frequently asked questions, with a focus on preventing the hydrolysis of the maleimide group.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a critical issue?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring reacts with water, leading to the opening of the ring structure. This process forms a maleamic acid derivative, which is no longer reactive towards thiol (sulfhydryl) groups, such as those on cysteine residues in proteins.[1][2] This loss of reactivity is a significant concern as it directly leads to lower conjugation efficiency or complete failure of the intended labeling or crosslinking reaction, resulting in wasted reagents and unreliable experimental outcomes.[1]

Q2: What are the primary factors that influence the rate of maleimide hydrolysis?

A2: The stability of the maleimide group is predominantly influenced by the following factors:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Alkaline conditions (pH > 7.5) significantly accelerate the hydrolysis of the maleimide ring.[1][3] The optimal pH range for the maleimide-thiol reaction, which minimizes hydrolysis, is between 6.5 and 7.5.[2][3][4][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including maleimide hydrolysis.[1][6] For sensitive proteins, conducting the conjugation reaction overnight at 2-8°C can be beneficial.[7]

  • Aqueous Environment: Prolonged exposure of the maleimide group to an aqueous solution will lead to hydrolysis.[1][4] It is crucial to prepare aqueous solutions of maleimide reagents immediately before use.[4]

Q3: How should I store my maleimide-containing reagents to prevent hydrolysis?

A3: To maintain the reactivity of your maleimide reagents, proper storage is essential. Maleimide compounds should be stored in a dry, biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[2][4][5] Stock solutions in anhydrous DMSO or DMF can typically be stored at -20°C for up to one month, protected from light.[7] Avoid storing maleimide reagents in aqueous solutions.[2]

Q4: Can I use any buffer for my maleimide conjugation reaction?

A4: No, the choice of buffer is critical. You should use non-amine and thiol-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES.[1] Buffers containing primary amines (e.g., Tris) or thiols (e.g., dithiothreitol (B142953) - DTT) should be avoided as they can react with the maleimide group.[1][8] If a reducing agent is needed to reduce disulfide bonds, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a suitable choice as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolyzed Maleimide Reagent Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before each experiment.[1][4] Minimize the time the maleimide reagent is in an aqueous solution before starting the conjugation.[1]
Incorrect pH of Reaction Buffer Verify that the pH of your reaction buffer is within the optimal range of 6.5-7.5.[1][4] Use a calibrated pH meter to check and adjust the buffer pH.
Presence of Competing Thiols or Amines in the Buffer Use non-amine and thiol-free buffers like PBS, MES, or HEPES.[1] If DTT was used for reduction, ensure its complete removal via dialysis or a desalting column before adding the maleimide reagent.[8]
Oxidized or Inaccessible Cysteine Residues Pre-treat your protein with a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP for 20-30 minutes at room temperature to reduce disulfide bonds.[4][7]
Inconsistent Results Between Experiments Variable Levels of Maleimide Hydrolysis Standardize your protocol by preparing fresh buffers and maleimide solutions for each experiment.[1] Carefully monitor and control the pH and temperature of your reaction.[1]
Precipitation of Reagent or Protein Poor Solubility in the Reaction Buffer When using a stock solution in DMSO or DMF, ensure the final concentration of the organic solvent in the aqueous reaction mixture is not too high, as this can cause precipitation of some proteins.[1]

Experimental Protocols

Protocol 1: Preparation of Maleimide Stock Solution
  • Allow the vial of the maleimide reagent to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under anhydrous conditions, dissolve the maleimide reagent in high-quality, anhydrous DMSO or DMF to a final concentration of 10 mM.[7]

  • Vortex the solution briefly to ensure it is fully dissolved.

  • Use the stock solution immediately. For short-term storage, aliquot and store at -20°C for up to one month, protected from light.[7]

Protocol 2: General Maleimide Conjugation to a Thiol-Containing Protein
  • Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, HEPES, MES) at a pH between 6.5 and 7.5.[1][7] A typical protein concentration is 1-10 mg/mL.[9]

  • (Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[4][7]

  • Conjugation Reaction: Add the freshly prepared maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but this should be optimized for your specific application.[7]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.[7]

  • (Optional) Quenching: To stop the reaction and consume any unreacted maleimide, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added.[1][8]

  • Purification: Remove excess, unreacted maleimide reagent and byproducts using a desalting column, size-exclusion chromatography, or dialysis.

Visual Guides

MaleimideHydrolysis cluster_conditions Influencing Factors Maleimide Reactive Maleimide (Thiol-Reactive) MaleamicAcid Maleamic Acid (Non-Reactive) Maleimide->MaleamicAcid Hydrolysis (pH > 7.5) Water Water (H₂O) High pH Alkaline pH (>7.5) High Temp Increased Temperature Aqueous Env Aqueous Solution

Caption: Mechanism of maleimide hydrolysis leading to an inactive compound.

TroubleshootingWorkflow Start Start: Low Conjugation Efficiency CheckpH Is pH between 6.5-7.5? Start->CheckpH CheckReagent Was maleimide solution prepared fresh in anhydrous solvent? CheckpH->CheckReagent Yes AdjustpH Adjust buffer pH to 6.5-7.5 CheckpH->AdjustpH No CheckBuffer Is the buffer free of thiols and primary amines? CheckReagent->CheckBuffer Yes PrepareFresh Prepare fresh maleimide solution immediately before use CheckReagent->PrepareFresh No CheckReduction Are cysteines reduced (if necessary)? CheckBuffer->CheckReduction Yes ChangeBuffer Use appropriate buffer (e.g., PBS, HEPES) CheckBuffer->ChangeBuffer No ReduceCys Add TCEP to reduce disulfide bonds CheckReduction->ReduceCys No Success Successful Conjugation CheckReduction->Success Yes AdjustpH->CheckpH PrepareFresh->CheckReagent ChangeBuffer->CheckBuffer ReduceCys->CheckReduction Failure Review Protocol/ Consult Technical Support

References

Technical Support Center: Optimizing Thiol-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiol-maleimide conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of this widely used bioconjugation technique.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for thiol-maleimide conjugation?

The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[1][2][3][4][5] Within this window, the reaction is highly chemoselective for thiol (sulfhydryl) groups.[1][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high specificity.[1][4]

Q2: What happens if the pH is too low or too high?

Deviating from the optimal pH range of 6.5-7.5 can lead to several issues:

  • Below pH 6.5: The conjugation rate slows down significantly because the thiol group is protonated and less nucleophilic.[2]

  • Above pH 7.5: The maleimide (B117702) group becomes susceptible to hydrolysis, rendering it inactive.[2][6] Additionally, it can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[1][2][7]

Q3: My conjugation yield is low. What are the possible causes and how can I troubleshoot this?

Low conjugation efficiency is a common problem that can stem from several factors:

  • Maleimide Hydrolysis: Maleimide reagents are prone to hydrolysis in aqueous solutions, especially at a pH above 7.5.[2][7] To mitigate this, always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[2]

  • Inaccessible or Oxidized Thiols: The target cysteine residues on your protein may be inaccessible or may have formed disulfide bonds, which do not react with maleimides.[7][8] Consider a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7]

  • Incorrect pH: Ensure your reaction buffer is strictly within the 6.5-7.5 pH range.[2] Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[2]

  • Suboptimal Molar Ratio: A 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.[9][10] However, this may need to be optimized for your specific reactants.[9][11]

Q4: My final conjugate is unstable. What could be the cause and how can I improve its stability?

Instability of the maleimide-thiol linkage is often due to a reversible process called the retro-Michael reaction.[2][3] This can lead to the transfer of the maleimide-linked payload to other thiols, a significant issue in thiol-rich environments like blood plasma.[2][7]

To improve stability, you can:

  • Induce Hydrolysis: After conjugation, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-9.0).[2][7] This forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[2]

  • Use Next-Generation Maleimides: Consider using maleimide derivatives designed for enhanced stability.[2]

Data Presentation

Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics [4]

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.[8][10][12]

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized molecule

  • Degassed reaction buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5[8][12][13]

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide bond reduction)[8][12]

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent[8][12]

  • Desalting column for purification[14]

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[8][12]

  • (Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-60 minutes at room temperature to reduce disulfide bonds.[7][14]

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[12]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point).[10] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[14]

  • Purification: Remove excess, unreacted maleimide reagent and byproducts using a desalting column (e.g., Sephadex G-25).[14]

Protocol 2: Quantification of Free Thiols using Ellman's Reagent

This protocol allows for the determination of the number of free sulfhydryl groups in a sample before and after conjugation.[4][9]

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., Phosphate buffer, pH 8.0)

  • Protein sample

  • Cysteine or another thiol standard for generating a standard curve

Procedure:

  • Prepare a Standard Curve: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.

  • Sample Preparation: Dilute the protein sample in the reaction buffer.

  • Reaction: Add Ellman's reagent to both the standards and the protein samples.

  • Measurement: After a short incubation period, measure the absorbance at 412 nm.

  • Calculation: Determine the concentration of free thiols in the protein sample by comparing its absorbance to the standard curve.

Visualizations

Thiol_Maleimide_Reaction Thiol Thiol (R-SH) Thioether_bond Stable Thioether Bond (Thiosuccinimide Adduct) Thiol->Thioether_bond pH 6.5-7.5 (Optimal) Maleimide Maleimide Maleimide->Thioether_bond

Caption: Thiol-Maleimide Conjugation Reaction.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is pH between 6.5-7.5? Start->Check_pH Check_Maleimide Was maleimide reagent fresh? Check_pH->Check_Maleimide Yes Adjust_pH Adjust buffer pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Thiols Are thiols reduced and accessible? Check_Maleimide->Check_Thiols Yes Prepare_Fresh Prepare fresh maleimide solution Check_Maleimide->Prepare_Fresh No Optimize_Ratio Optimize Molar Ratio Check_Thiols->Optimize_Ratio Yes Reduce_Thiols Add TCEP to reduce thiols Check_Thiols->Reduce_Thiols No Success Successful Conjugation Optimize_Ratio->Success Adjust_pH->Check_pH Prepare_Fresh->Check_Maleimide Reduce_Thiols->Check_Thiols

Caption: Troubleshooting Low Conjugation Yield.

Side_Reactions cluster_optimal Optimal Conditions (pH 6.5-7.5) cluster_high_ph High pH (>7.5) cluster_low_ph Low pH (<6.5) Thiol_Maleimide Thiol + Maleimide -> Thioether Adduct Hydrolysis Maleimide + H2O -> Inactive Maleamic Acid Amine_Reaction Maleimide + Amine -> Amine Adduct Slow_Reaction Slow Reaction Rate

Caption: pH-Dependent Side Reactions.

References

Technical Support Center: Troubleshooting Low Yield in ADC Synthesis with 3,4-Dibromo-Mal-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) related to low yield in antibody-drug conjugate (ADC) synthesis when using the 3,4-Dibromo-Mal-PEG4-Acid linker.

Troubleshooting Guide

Low yield in ADC synthesis can arise from various factors throughout the conjugation and purification process. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation

A common reason for the perception of low yield is an inefficient conjugation reaction, resulting in a lower than expected average number of drug-linker molecules per antibody.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Suboptimal Reaction pH The reaction of maleimides with thiols is most efficient at a pH between 6.5 and 7.5.[1] At pH values above 7.5, maleimides can also react with amines (e.g., lysine (B10760008) residues), leading to product heterogeneity.[1] Verify and optimize the pH of your conjugation buffer.
Incomplete Antibody Reduction If conjugating to native cysteine residues from reduced interchain disulfides, incomplete reduction is a primary cause of low DAR.[1] Ensure complete reduction using an appropriate reducing agent like TCEP or DTT and optimize the reducing agent concentration and incubation time.
Insufficient Molar Excess of Linker-Payload A low molar ratio of the this compound linker-payload to the antibody can lead to an incomplete reaction.[1] It is advisable to use a sufficient molar excess to drive the reaction to completion. However, avoid very large excesses which can complicate purification.[1]
Linker-Payload Instability The this compound linker-payload construct may have limited stability under the chosen reaction conditions.[2] It is important to handle and store the linker-payload according to the manufacturer's recommendations.
Steric Hindrance The PEG4 spacer in the linker, while enhancing solubility, could potentially cause steric hindrance, making it more difficult for the dibromomaleimide group to access the conjugation site on the antibody.[2]
Issue 2: ADC Aggregation and Precipitation

The introduction of hydrophobic payloads can lead to aggregation of the ADC, causing it to precipitate out of solution and significantly reducing the yield of soluble, functional product.[2][3]

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
High Hydrophobicity of Payload Highly hydrophobic payloads are a primary driver of aggregation.[2][4] The PEG4 linker in this compound is designed to increase hydrophilicity and mitigate this, but may not be sufficient for extremely hydrophobic drugs.[5][6][7]
Inappropriate Buffer Conditions Suboptimal buffer conditions, such as incorrect pH or low ionic strength, can promote aggregation.[3] It is recommended to screen different buffer formulations to find one that minimizes aggregation.
High DAR ADCs with a high drug-to-antibody ratio tend to be more prone to aggregation due to the increased overall hydrophobicity.[8] If aggregation is a major issue, targeting a lower DAR might be a necessary compromise.
Physical Stress Exposure to physical stress such as vigorous mixing, multiple freeze-thaw cycles, or high shear forces during purification can induce aggregation.[9][10] Handle the ADC solution gently and minimize freeze-thaw cycles.
Issue 3: Low Recovery After Purification

A significant loss of ADC during the purification step is a frequent contributor to low overall yield.[2]

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Aggressive Purification Methods The methods used to achieve high purity, such as stringent chromatography conditions, can lead to a trade-off with lower yield.[2][11]
Heterogeneity of Crude Product The crude reaction mixture is heterogeneous, containing the desired ADC with various DAR species, unconjugated antibody, and free linker-payload.[2] This complexity can make separation challenging and lead to the loss of desired product during fractionation.
Non-Specific Binding to Chromatography Media The ADC may non-specifically bind to the chromatography resin, leading to poor recovery. This can be influenced by the hydrophobicity of the ADC and the nature of the chromatography support.

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using a this compound linker?

The 3,4-dibromomaleimide group allows for a site-specific conjugation approach.[5][6][7] Each of the two bromine atoms can be substituted by a thiol to form two stable thioether bonds, enabling cross-linking or the attachment of two separate molecules. The hydrophilic PEG4 linker increases the water solubility of the drug-linker complex and the final ADC, which can help to reduce aggregation.[5][6][7]

Q2: How can I accurately determine the DAR of my ADC?

Several analytical techniques can be used to determine the average DAR. The most common methods include:

  • UV/Vis Spectroscopy: A relatively simple technique that can be used if the drug and antibody have distinct absorbance maxima.[12]

  • Hydrophobic Interaction Chromatography (HIC): A widely used method for determining DAR and drug load distribution, especially for cysteine-linked ADCs.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on DAR and can identify different ADC species.[13]

Q3: My ADC, synthesized with a dibromomaleimide linker, shows instability and payload loss in plasma. What could be the cause?

While the thioether bonds formed with dibromomaleimide are generally stable, instability leading to payload loss in plasma can still occur. A potential cause is the retro-Michael reaction, where the succinimide (B58015) ring reverts to the original thiol and maleimide (B117702), leading to deconjugation.[1][14] To address this, promoting hydrolysis of the thiosuccinimide ring by incubating the ADC at a slightly alkaline pH (e.g., pH 9) post-conjugation can be considered, as the ring-opened form is not susceptible to the retro-Michael reaction.[1]

Q4: Can the conjugation site on the antibody influence the final yield and stability?

Yes, the location of the conjugation can significantly impact the properties of the ADC. Conjugation at less solvent-accessible sites or in positively charged environments can influence the stability of the maleimide linkage.[14] Site-specific conjugation methods, which target engineered cysteine residues or specific amino acid sequences, generally lead to more homogeneous ADCs with a defined DAR, which can simplify purification and potentially improve yield.[2]

Experimental Protocols

Protocol 1: General Antibody-Drug Conjugation using this compound

Objective: To conjugate a thiol-containing payload to an antibody with reduced interchain disulfides.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound linker-payload

  • Conjugation buffer (e.g., 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.2)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Methodology:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange:

    • Remove excess TCEP by performing a buffer exchange into the conjugation buffer using a desalting column or tangential flow filtration (TFF).

  • Conjugation Reaction:

    • Dissolve the this compound linker-payload in an appropriate solvent (e.g., DMSO).

    • Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody solution. The final concentration of the organic solvent should typically be below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a 2-5 fold molar excess of the quenching solution (relative to the linker-payload) to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload, unconjugated antibody, and other impurities using SEC.

Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To determine the percentage of monomer, aggregate, and fragment in an ADC sample.

Methodology:

  • Column and Mobile Phase:

    • Use an SEC column suitable for separating monoclonal antibodies and their aggregates.

    • A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4.[9]

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[9]

  • Chromatographic Run:

    • Set the flow rate to ensure adequate separation (typically 0.5-1.0 mL/min).[9]

    • Inject 10-20 µL of the prepared sample.

    • Monitor the eluent at a UV wavelength of 280 nm.[9]

  • Data Analysis:

    • Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).[9]

    • Calculate the percentage of each species relative to the total peak area.

Visualizations

ADC_Synthesis_Workflow mAb Monoclonal Antibody Reduction Antibody Reduction (Thiol Generation) mAb->Reduction LinkerPayload This compound Linker-Payload Conjugation Conjugation Reaction (pH 6.5-7.5) LinkerPayload->Conjugation Reducer Reducing Agent (e.g., TCEP) Reducer->Reduction Reduction->Conjugation Quenching Reaction Quenching Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Analysis Characterization (DAR, Aggregation) Purification->Analysis FinalADC Purified ADC Analysis->FinalADC

Caption: Workflow for ADC synthesis and purification.

Troubleshooting_Low_Yield cluster_conjugation Conjugation Issues cluster_stability Stability & Solubility Issues cluster_purification Purification Issues Start Low ADC Yield LowDAR Low DAR Start->LowDAR Aggregation Aggregation/ Precipitation Start->Aggregation LowRecovery Low Recovery Start->LowRecovery IncompleteReduction Incomplete Reduction LowDAR->IncompleteReduction WrongpH Suboptimal pH LowDAR->WrongpH LowMolarRatio Low Linker-Payload Molar Ratio LowDAR->LowMolarRatio Hydrophobicity High Payload Hydrophobicity Aggregation->Hydrophobicity BufferIssues Inappropriate Buffer Aggregation->BufferIssues HarshMethods Aggressive Purification LowRecovery->HarshMethods Heterogeneity Crude Product Heterogeneity LowRecovery->Heterogeneity

Caption: Troubleshooting logic for low ADC yield.

References

Technical Support Center: 3,4-Dibromo-Mal-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dibromo-Mal-PEG4-Acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It contains two reactive moieties: a dibromomaleimide group and a carboxylic acid group, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.

  • Dibromomaleimide Group: This group reacts with thiols (sulfhydryl groups), typically from cysteine residues in proteins or peptides. A key feature is its ability to react with two thiol groups, making it ideal for bridging disulfide bonds that have been reduced.[1][2][3]

  • Carboxylic Acid Group: This group can be activated (e.g., using EDC and NHS) to react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, forming a stable amide bond.[4][5]

  • PEG4 Linker: The polyethylene glycol spacer enhances the hydrophilicity and solubility of the molecule and the resulting conjugate.[6]

This linker is commonly used in the development of antibody-drug conjugates (ADCs), protein-protein conjugates, and for the surface modification of biomolecules and nanoparticles.

Q2: What are the main side reactions I should be aware of when using the dibromomaleimide functionality?

A2: The primary side reactions associated with the dibromomaleimide group are:

  • Hydrolysis of the Maleimide (B117702) Ring: The dibromomaleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid. This reaction is significantly accelerated at neutral to basic pH.[7][8] While often considered a side reaction, this hydrolysis can be strategically used to create a more stable final conjugate that is resistant to thiol exchange.[1][8]

  • Retro-Michael Reaction (Thiol Exchange): The initial conjugate formed between the dibromomaleimide and thiols (a dithiomaleimide) can be reversible. This can lead to the exchange of the linker with other thiol-containing molecules in the solution, such as reducing agents or other biomolecules.[9][10]

  • Reaction with Amines: While maleimides are highly selective for thiols at neutral pH, at higher pH values (above 8.5-9.0), they can also react with primary amines.

Q3: What are the potential side reactions associated with the carboxylic acid activation and conjugation?

A3: When activating the carboxylic acid with EDC/NHS for coupling to an amine, the main side reaction is the hydrolysis of the NHS ester . The activated NHS ester is sensitive to water and will hydrolyze back to the carboxylic acid, rendering it unreactive towards amines. This hydrolysis is more pronounced at higher pH and in dilute solutions.[4][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conjugation to thiols. 1. Hydrolysis of the dibromomaleimide: The reagent may have been exposed to moisture or stored improperly. The dibromomaleimide ring is highly susceptible to hydrolysis.1. Prepare fresh solutions of the linker in an anhydrous solvent (e.g., DMSO, DMF) immediately before use. Avoid aqueous storage.
2. Oxidized thiols: The target cysteine residues on the protein may have formed disulfide bonds and are not available for reaction.2. Pre-reduce the protein with a reducing agent like TCEP. Ensure to remove excess reducing agent before adding the linker to prevent it from capping the maleimide.
3. Suboptimal pH: The reaction pH is too low, resulting in a slow reaction rate.3. Perform the conjugation at a pH between 6.5 and 7.5 for optimal thiol reactivity.
Low or no conjugation to amines. 1. Hydrolysis of the activated NHS ester: The activated linker was exposed to aqueous conditions for too long before the addition of the amine-containing molecule.1. Perform the amine coupling step immediately after the activation of the carboxylic acid with EDC/NHS. Minimize the time the activated linker is in an aqueous buffer before adding the target molecule.
2. Competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris buffer), which compete with the target amine for the activated NHS ester.2. Use a non-nucleophilic buffer such as PBS, MES, or HEPES at the appropriate pH for the conjugation reaction.
Conjugate is unstable and loses payload. 1. Retro-Michael reaction (thiol exchange): The initial dithiomaleimide linkage is reversible and the payload is being exchanged with other thiols.1. After the initial thiol conjugation, intentionally hydrolyze the maleimide ring to the more stable maleamic acid by incubating the conjugate at a slightly basic pH (e.g., pH 8.5) for 1-2 hours.[1][8] This "locks" the conjugate.
Heterogeneous product mixture. 1. Incomplete reaction: The reaction was not allowed to proceed to completion.1. Optimize reaction time, temperature, and molar ratios of the reactants.
2. Side reactions: A combination of hydrolysis, thiol exchange, and reactions with other nucleophiles is occurring.2. Carefully control the pH and reaction times for each step of the conjugation. Consider a two-step conjugation process where the thiol reaction is performed first, followed by purification, and then the amine reaction.

Quantitative Data

N-Substituent on Dibromomaleimide pH Half-life (t½) Reference Compound
N-methyl7.417.9 minutesN-methyl dibromomaleimide
C-2 linker (glycine-derived)8.0< 1 minuteDBM-C2-alkyne

This data suggests that the dibromomaleimide moiety of this compound is also expected to have a short half-life in aqueous solutions at neutral to basic pH.

Experimental Protocols

Protocol 1: Two-Step Conjugation to a Protein via Disulfide Bridging and Amine Coupling

This protocol describes the conjugation of this compound to a protein by first reacting with a reduced disulfide bond and then coupling to a primary amine on a second molecule.

Step 1: Disulfide Reduction and Thiol Conjugation

  • Protein Preparation: Dissolve the antibody or protein containing a disulfide bond to be bridged in a suitable buffer (e.g., PBS, pH 7.4).

  • Reduction: Add a 5-10 fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) to the protein solution. Incubate at 37°C for 1-2 hours to reduce the disulfide bond.

  • Removal of Reducing Agent: Remove the excess TCEP using a desalting column or dialysis against the reaction buffer (e.g., PBS, pH 7.4).

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Thiol Conjugation: Add a 5-20 fold molar excess of the this compound solution to the reduced protein. Incubate for 1-2 hours at room temperature.

  • (Optional but Recommended) Hydrolysis for Stabilization: To create a stable, irreversible linkage, adjust the pH of the reaction mixture to 8.5 and incubate for an additional 1-2 hours at room temperature. This will hydrolyze the dithiomaleimide to the stable dithiomaleamic acid.[1][8]

  • Purification: Purify the protein-linker conjugate using a desalting column or size-exclusion chromatography to remove excess linker.

Step 2: Carboxylic Acid Activation and Amine Coupling

  • Buffer Exchange: Exchange the purified protein-linker conjugate into an amine-free buffer (e.g., MES buffer, pH 6.0).

  • Activation: Add a 50-100 fold molar excess of EDC and a 25-50 fold molar excess of NHS to the protein-linker conjugate solution. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Amine Coupling: Immediately add the amine-containing molecule (e.g., a second protein, peptide, or small molecule) to the activated conjugate solution. A 10-50 fold molar excess of the amine-containing molecule over the protein-linker conjugate is recommended. Adjust the pH to 7.2-7.5.

  • Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

  • Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove unreacted molecules and byproducts.

Visualizations

Side_Reactions_Dibromomaleimide A This compound + Thiol (R-SH) B Dithiomaleimide Conjugate (Reversible) A->B Michael Addition (pH 6.5-7.5) G Hydrolyzed Linker A->G Hydrolysis of unreacted linker D Stable Dithiomaleamic Acid Conjugate (Irreversible) B->D Hydrolysis (pH > 7.5) E Retro-Michael Reaction (Thiol Exchange with R'-SH) B->E Equilibrium C Hydrolysis (Ring Opening) E->B F Exchanged Product E->F

Caption: Key reaction pathways and side reactions of the dibromomaleimide moiety.

Amine_Coupling_Side_Reaction A Carboxylic Acid (-COOH) B Activated NHS Ester A->B + EDC, NHS C Desired Amide Bond + Amine (R-NH2) B->C Amine Coupling (pH 7.2-8.5) D Hydrolysis (Side Reaction) B->D + H2O E Inactive Carboxylic Acid D->E

Caption: Reaction pathway and hydrolysis side reaction for amine coupling.

Troubleshooting_Workflow start Start Conjugation check_yield Low Conjugation Yield? start->check_yield thiol_or_amine Thiol or Amine Conjugation? check_yield->thiol_or_amine Yes check_stability Conjugate Unstable? check_yield->check_stability No check_hydrolysis Check Linker Hydrolysis: - Use fresh, anhydrous stock - Minimize time in aqueous buffer thiol_or_amine->check_hydrolysis Thiol check_nhs_hydrolysis Check NHS Ester Hydrolysis: - Couple amine immediately after activation thiol_or_amine->check_nhs_hydrolysis Amine check_thiol Check Thiol Availability: - Pre-reduce protein with TCEP - Remove excess TCEP check_hydrolysis->check_thiol check_ph_thiol Check pH: - Adjust to 6.5-7.5 check_thiol->check_ph_thiol check_ph_thiol->start check_buffer Check Buffer: - Use amine-free buffer (PBS, MES) check_nhs_hydrolysis->check_buffer check_buffer->start induce_hydrolysis Induce Ring Hydrolysis: - Incubate at pH 8.5 post-conjugation to form stable maleamic acid check_stability->induce_hydrolysis Yes end Successful Conjugation check_stability->end No induce_hydrolysis->end

Caption: A logical workflow for troubleshooting common conjugation issues.

References

Technical Support Center: 3,4-Dibromo-Mal-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dibromo-Mal-PEG4-Acid and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its main applications?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2] It features a dibromomaleimide group for site-specific conjugation to thiol groups (e.g., from reduced cysteine residues in antibodies) and a carboxylic acid group for linking to amine-containing molecules.[1][2] The integrated hydrophilic PEG4 (polyethylene glycol) linker is designed to increase the water solubility of the resulting conjugate.[1][2][3]

Q2: Why is the PEG4 linker included in this molecule?

A2: The polyethylene (B3416737) glycol (PEG) backbone is incorporated to enhance the aqueous solubility and stability of the molecule and its conjugates.[][5][6] PEGylation, the process of attaching PEG chains, is a common strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrophilicity and circulation time.[6][7][8]

Q3: What is the optimal pH for the conjugation reaction with thiols?

A3: The thiol-maleimide reaction, a Michael addition, proceeds most efficiently and with high selectivity for thiol groups at a pH range of 6.5 to 7.5.[9][10] Maintaining the pH within this range helps to avoid competing side reactions, such as reactions with amines, which can occur at higher pH values.[9]

Q4: In what solvents can I dissolve the this compound reagent before conjugation?

A4: The unconjugated this compound reagent, like many maleimide (B117702) compounds, may have limited aqueous solubility. It is typically dissolved in a water-miscible organic co-solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution.[11][12] This stock solution can then be added to the aqueous reaction buffer containing the target molecule. It is recommended to keep the final concentration of the organic solvent low (e.g., <10%) to maintain the stability of protein reactants.[13]

Q5: My purified this compound conjugate has poor water solubility. Is this expected?

A5: While the PEG4 linker is intended to improve solubility, the final solubility of the conjugate is highly dependent on the properties of the conjugated molecule (e.g., a hydrophobic drug).[14][15] If the conjugated molecule is highly lipophilic, the resulting conjugate may still exhibit limited aqueous solubility.[14] Further optimization of the formulation buffer is often necessary.

Troubleshooting Guide: Improving Conjugate Solubility

This guide addresses common issues related to the solubility of this compound conjugates after the conjugation and purification steps.

Problem 1: Precipitate forms immediately upon dissolving the purified conjugate in an aqueous buffer.
Potential Cause Suggested Solution
Highly Hydrophobic Conjugate The conjugated molecule (drug, peptide, etc.) is overwhelmingly hydrophobic, counteracting the solubilizing effect of the PEG4 linker.
Suboptimal Buffer pH The pH of the buffer is at or near the isoelectric point (pI) of the protein conjugate, where its net charge is zero, leading to minimal solubility.[16]
High Conjugate Concentration The concentration of the conjugate exceeds its solubility limit in the chosen buffer.
Inefficient PEGylation The degree of PEGylation is insufficient to confer adequate solubility to the complex.
Problem 2: The conjugate dissolves initially but precipitates over time or upon storage.
Potential Cause Suggested Solution
Aggregation The conjugate molecules are slowly aggregating and falling out of solution. This can be influenced by temperature, pH, and ionic strength.[16]
Buffer Instability Components of the buffer are degrading or interacting with the conjugate over time.
Freeze-Thaw Instability The conjugate is sensitive to the physical stress of freezing and thawing cycles.
Microbial Growth Contamination can lead to degradation and precipitation of the conjugate.

Experimental Protocols

Protocol 1: Systematic Screening of Co-Solvents to Enhance Conjugate Solubility

This protocol provides a method to test the effect of various pharmaceutically acceptable co-solvents on the solubility of your conjugate.

  • Prepare a Concentrated Slurry: Suspend a known amount of your lyophilized conjugate in a minimal volume of pure water (e.g., 10 mg in 500 µL) to create a slurry.

  • Prepare Co-Solvent Stock Solutions: Prepare a panel of co-solvents such as PEG 400 (10-50% v/v in water), propylene (B89431) glycol (10-50% v/v in water), and ethanol (B145695) (5-20% v/v in water).

  • Titration and Observation:

    • Aliquot equal volumes of the conjugate slurry into microcentrifuge tubes.

    • To each tube, add small, incremental volumes (e.g., 5 µL) of a different co-solvent stock solution.

    • After each addition, vortex the tube gently for 30 seconds and visually inspect for dissolution.

    • Record the volume of co-solvent required to achieve complete dissolution.

  • Analysis: Compare the effectiveness of each co-solvent. The co-solvent that solubilizes the conjugate at the lowest final concentration is often the most effective.

Protocol 2: pH Optimization for Improved Conjugate Solubility

This protocol helps determine the optimal pH for solubilizing your protein-based conjugate.

  • Prepare a Range of Buffers: Prepare a series of common biological buffers (e.g., acetate, phosphate, Tris, glycine) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffers themselves do not contain thiols.

  • Solubility Testing:

    • Weigh equal, small amounts of your lyophilized conjugate into separate tubes.

    • Add the same volume of each buffer to the respective tubes to achieve the desired final concentration.

    • Gently agitate at a controlled temperature (e.g., room temperature or 4°C) for 1-2 hours.

  • Quantification:

    • Centrifuge all tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.

    • Carefully collect the supernatant.

    • Measure the protein concentration in the supernatant using a standard method (e.g., BCA assay or UV-Vis at 280 nm).

  • Analysis: Plot the measured solubility (concentration) against the buffer pH to identify the pH range that provides the highest solubility. Avoid the pH corresponding to the protein's isoelectric point.[16]

Quantitative Data

Table 1: Effect of PEG 400 Co-Solvent on the Solubility of a Model Hydrophobic Drug

This table illustrates the significant impact a co-solvent like PEG 400 can have on the aqueous solubility of a poorly soluble compound. While specific data for this compound conjugates is proprietary, these values for other molecules demonstrate the principle.

% PEG 400 in Water (v/v)Solubility of Emtricitabine (Mole Fraction x 10⁻³)[17]Solubility of Ferulic Acid (Mole Fraction x 10⁻⁴)[18]
0% (Pure Water)7.954.90
20%18.018.1
40%36.361.2
60%61.0204.0
80%94.0618.0
100% (Pure PEG 400)133.01710.0

Data is presented for illustrative purposes to show the trend of increasing solubility with higher concentrations of PEG 400 as a co-solvent at 298.2 K.

Visualizations

Troubleshooting Workflow for Conjugate Insolubility

G Troubleshooting Workflow for Conjugate Insolubility start Conjugate Precipitates in Aqueous Buffer check_hydro Is the conjugated molecule highly hydrophobic? start->check_hydro check_pH Is buffer pH near the conjugate's pI? check_hydro->check_pH No sol_cosolvent Action: Add Co-solvent (e.g., PEG 400, Propylene Glycol) check_hydro->sol_cosolvent Yes check_conc Is the conjugate concentration too high? check_pH->check_conc No sol_pH Action: Adjust pH (Move away from pI) check_pH->sol_pH Yes sol_conc Action: Reduce Conjugate Concentration check_conc->sol_conc Yes end_soluble Conjugate Solubilized check_conc->end_soluble No / Resolved sol_cosolvent->end_soluble sol_pH->end_soluble sol_conc->end_soluble G Thiol-Maleimide Conjugation Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Thiol Thiol Group (-SH) on Protein/Peptide Reaction Michael Addition Thiol->Reaction DibromoMal This compound DibromoMal->Reaction pH pH 6.5 - 7.5 pH->Reaction Solvent Aqueous Buffer (± Organic Co-solvent) Solvent->Reaction Product Stable Thioether Bond (Conjugate) Reaction->Product

References

Technical Support Center: Conjugation to Sterically Hindered Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in conjugating to sterically hindered thiols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of thiol conjugation?

A: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reactive site that impedes a chemical reaction.[1] In the context of thiol conjugation, bulky neighboring amino acid residues or the protein's tertiary structure can physically obstruct access to a cysteine's thiol group (-SH), making it difficult for a conjugation reagent (e.g., a maleimide) to approach and react.[2] This can lead to lower reaction rates and conjugation efficiencies.

Q2: How does steric hindrance affect the reactivity of a thiol group?

A: The reactivity of a thiol group is influenced by its pKa, which determines the proportion of the more nucleophilic thiolate anion (-S⁻) at a given pH.[3] The local microenvironment, including steric hindrance, can influence the thiol pKa.[4] While a lower pKa generally leads to a higher concentration of the reactive thiolate at physiological pH, severe steric hindrance can prevent even a highly reactive thiolate from participating in a conjugation reaction by blocking physical access for the conjugating molecule.[2][5]

Q3: What are the common signs of steric hindrance issues in my conjugation experiment?

A: Common indicators of steric hindrance include:

  • Low conjugation yield: Despite using a molar excess of the conjugation reagent, the desired degree of labeling is not achieved.

  • Slow reaction kinetics: The conjugation reaction proceeds much slower than expected for a typical thiol-maleimide reaction.[6]

  • Incomplete reaction: The reaction stalls before all accessible thiols are labeled.

  • Heterogeneous product mixture: A wide distribution of species with varying degrees of conjugation is observed, suggesting that only the more accessible thiols are reacting.[7]

Q4: Can I predict if a thiol group will be sterically hindered?

A: Predicting steric hindrance with absolute certainty can be challenging. However, you can get a good indication by:

  • Analyzing the protein structure: If a 3D structure is available, visually inspect the environment around the cysteine residue of interest. Note the proximity and size of neighboring residues.

  • Solvent accessibility prediction tools: Various bioinformatics tools can predict the solvent accessible surface area (SASA) of amino acid residues. A low SASA for a cysteine residue suggests it may be buried and sterically hindered.

  • Sequence analysis: The amino acid sequence surrounding the cysteine can offer clues. Bulky amino acids like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) in close proximity are more likely to cause steric hindrance.[8]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

You are experiencing significantly lower than expected conjugation efficiency, or the reaction is not proceeding at all.

Click to expand troubleshooting steps

Possible Causes and Solutions

Possible Cause Troubleshooting Step Detailed Explanation
Sterically inaccessible thiol 1. Assess thiol accessibility: Use Ellman's reagent (DTNB) to quantify the number of free thiols.[9][10] If the number of detected thiols is lower than the theoretical number of cysteines, it's a strong indication that some are inaccessible. 2. Introduce a denaturant: Perform the conjugation in the presence of a mild denaturant (e.g., 1-2 M urea (B33335) or guanidine (B92328) hydrochloride) to partially unfold the protein and expose the hindered thiol. This should be done cautiously as it can affect protein stability and function. 3. Optimize reaction pH: While the optimal pH for thiol-maleimide conjugation is 6.5-7.5, slightly increasing the pH (e.g., to 7.5-8.0) can increase the concentration of the more reactive thiolate anion. However, be aware that pH > 7.5 can also increase the rate of maleimide (B117702) hydrolysis and reaction with amines.[6]Steric hindrance is a primary reason for low yield. Confirming the availability of the thiol group is the first critical step. If the thiol is buried, controlled denaturation can improve accessibility. Adjusting the pH can enhance the reactivity of the available thiols.
Oxidized thiols (disulfide bonds) 1. Pre-reduce the protein: Treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) prior to conjugation to break any disulfide bonds.[11] TCEP is often preferred as it is less likely to interfere with subsequent maleimide chemistry.[12] 2. Remove the reducing agent: It is crucial to remove the reducing agent after reduction and before adding the maleimide reagent, as it will compete for the maleimide. This can be done using a desalting column.Thiol groups are susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides. Ensuring all target thiols are in their reduced, free state is essential for successful conjugation.
Inactive maleimide reagent 1. Use fresh reagent: Maleimides can hydrolyze in aqueous solutions, especially at pH > 7.5, rendering them inactive.[13] Always prepare fresh solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use. 2. Check for hydrolysis: The hydrolysis of the maleimide ring can be monitored by analytical techniques like HPLC or mass spectrometry.The stability of the maleimide reagent is critical. Using a fresh, unhydrolyzed reagent ensures that the reactive species is available for conjugation.
Suboptimal molar ratio 1. Increase molar excess of maleimide: For sterically hindered thiols, a higher molar excess of the maleimide reagent (e.g., 20-50 fold) may be required to drive the reaction to completion. This needs to be optimized for each specific system.A higher concentration of the maleimide reagent can increase the probability of a successful reaction with a hindered thiol.

Troubleshooting Workflow for Low Conjugation Yield

start Low/No Conjugation Yield check_thiol Quantify Free Thiols (Ellman's Assay) start->check_thiol thiol_low Low Thiol Count? check_thiol->thiol_low reduce Reduce Disulfides (TCEP/DTT) thiol_low->reduce Yes thiol_ok Sufficient Thiols thiol_low->thiol_ok No recheck_thiol Re-quantify Free Thiols reduce->recheck_thiol recheck_thiol->thiol_low check_maleimide Check Maleimide Activity thiol_ok->check_maleimide maleimide_bad Inactive Maleimide? check_maleimide->maleimide_bad use_fresh Use Fresh Maleimide Reagent maleimide_bad->use_fresh Yes maleimide_ok Active Maleimide maleimide_bad->maleimide_ok No use_fresh->check_maleimide optimize_ratio Optimize Molar Ratio maleimide_ok->optimize_ratio ratio_bad Suboptimal Ratio? optimize_ratio->ratio_bad increase_excess Increase Maleimide Excess ratio_bad->increase_excess Yes ratio_ok Optimal Ratio ratio_bad->ratio_ok No increase_excess->optimize_ratio denature Consider Mild Denaturation ratio_ok->denature success Successful Conjugation denature->success

Troubleshooting logic for low conjugation yield.

Issue 2: Conjugate Instability (Deconjugation)

The conjugate forms successfully, but the payload is lost over time.

Click to expand troubleshooting steps

Possible Causes and Solutions

Possible Cause Troubleshooting Step Detailed Explanation
Retro-Michael addition 1. Hydrolyze the succinimide (B58015) ring: After conjugation, intentionally hydrolyze the thiosuccinimide ring to the more stable succinamic acid by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period.[14] This prevents the reverse reaction. 2. Use self-hydrolyzing maleimides: These maleimide derivatives are designed to undergo rapid hydrolysis of the succinimide ring immediately after conjugation, leading to a more stable product.[13]The thiol-maleimide linkage can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[15] Stabilizing the conjugate by ring hydrolysis is a key strategy to prevent this.
Thiol exchange with other molecules 1. Ensure complete removal of unreacted thiols: After the conjugation reaction, purify the conjugate thoroughly to remove any unreacted thiol-containing molecules. 2. Stabilize the conjugate: As with retro-Michael addition, hydrolyzing the succinimide ring will prevent thiol exchange.If other thiol-containing species are present, they can displace the conjugated payload through thiol exchange. Proper purification and stabilization are crucial.

Deconjugation Pathway and Solution

start Thiol-Maleimide Conjugate (Thiosuccinimide) retro Retro-Michael Addition start->retro exchange Thiol Exchange start->exchange hydrolysis Hydrolysis of Succinimide Ring start->hydrolysis deconjugation Deconjugation (Loss of Payload) retro->deconjugation exchange->deconjugation stable Stable Conjugate (Succinamic Acid) hydrolysis->stable

Pathway to deconjugation and the stabilizing hydrolysis step.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Reagent

This protocol is for determining the concentration of free thiol groups in a protein sample, which is a critical first step before attempting conjugation to a potentially hindered cysteine.

Click to expand protocol

Materials:

  • Protein sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

  • Reaction buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine or N-acetylcysteine for standard curve

  • UV-Vis spectrophotometer

Procedure:

  • Prepare DTNB stock solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Prepare a standard curve (optional but recommended):

    • Prepare a series of known concentrations of cysteine or N-acetylcysteine in the reaction buffer.

    • To each standard, add the DTNB solution and measure the absorbance at 412 nm.

    • Plot absorbance vs. concentration to generate a standard curve.

  • Sample measurement:

    • Add a known volume of your protein sample to the reaction buffer.

    • Add the DTNB stock solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Determine the concentration of thiols in your sample using the standard curve or by using the molar extinction coefficient of TNB²⁻ (the yellow product), which is 14,150 M⁻¹cm⁻¹ at 412 nm.[16]

Protocol 2: General Protocol for Conjugation to a Sterically Hindered Thiol

This protocol provides a starting point for conjugating a maleimide-functionalized molecule to a protein with a suspected sterically hindered cysteine. Optimization will be required for each specific system.

Click to expand protocol

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.5)

  • Maleimide-functionalized molecule

  • Reducing agent (e.g., TCEP)

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: Degassed phosphate buffer, pH 7.2, containing 1 mM EDTA

Procedure:

  • Protein Preparation and Reduction (if necessary):

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

    • Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 20-50 fold molar excess of the maleimide stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. For very hindered thiols, longer incubation times may be necessary. Protect the reaction from light if the maleimide is light-sensitive.

  • Quenching the Reaction (optional):

    • To quench any unreacted maleimide, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to a final concentration of ~10 mM.

  • Purification:

    • Remove excess, unreacted maleimide reagent and quenched reagent by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Experimental Workflow for Hindered Thiol Conjugation

start Protein with Hindered Thiol reduce Reduce Disulfides (if needed) start->reduce purify_reduce Remove Reducing Agent reduce->purify_reduce conjugate Conjugation with Excess Maleimide purify_reduce->conjugate quench Quench Unreacted Maleimide conjugate->quench purify_final Purify Conjugate (SEC/Dialysis) quench->purify_final characterize Characterize Conjugate (MS, SDS-PAGE) purify_final->characterize

A general workflow for conjugation to sterically hindered thiols.

Quantitative Data Summary

The following table summarizes the impact of various factors on the kinetics of thiol-maleimide reactions, which can be exacerbated by steric hindrance. It is important to note that specific reaction rates are highly dependent on the specific protein, maleimide reagent, and reaction conditions.

Factor Effect on Reaction Rate Quantitative Insight (Illustrative) Reference
pH Increasing pH from 6.5 to 7.5 generally increases the rate due to a higher concentration of the more nucleophilic thiolate anion.The reaction rate can be ~1000 times faster with thiols than with amines at pH 7.0.[17]
Thiol pKa A lower pKa results in a higher concentration of the reactive thiolate at a given pH, thus increasing the reaction rate.A thiol with a pKa of 6.4 is ~90% in the reactive thiolate form at pH 7.4, while a thiol with a pKa of 8.4 is only ~10% in the thiolate form.[3]
Maleimide Substituent Electron-withdrawing groups on the maleimide nitrogen can increase the electrophilicity of the double bond, leading to faster reaction rates.N-aryl maleimides react approximately 2.5 times faster with thiols compared to N-alkyl maleimides.[13]
Steric Hindrance Increased steric bulk around the thiol or on the maleimide reagent significantly decreases the reaction rate.The physical presence of a linker on a nanoparticle surface can create steric hindrance that limits further reactions with maleimide groups.[5]

This technical support center provides a foundational understanding of the challenges associated with conjugating to sterically hindered thiols and offers practical guidance for troubleshooting and optimizing your experiments. For more in-depth information, please refer to the cited literature.

References

Technical Support Center: 3,4-Dibromo-Mal-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Dibromo-Mal-PEG4-Acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for the dibromomaleimide (DBM) moiety of this compound are:

  • Hydrolysis: The maleimide (B117702) ring is susceptible to hydrolysis, which results in the formation of a non-reactive maleamic acid derivative. This is a significant pathway in aqueous buffers.

  • Reaction with Thiols: The DBM group is designed to react with thiols (e.g., cysteine residues on proteins, glutathione). This is typically the desired conjugation reaction, but reaction with unintended thiols can be considered a degradation pathway of the free linker. The reaction involves the substitution of the two bromine atoms to form two thioether bonds.

Q2: How stable is this compound in aqueous solutions?

Q3: My conjugation reaction is inefficient. What could be the cause?

A3: Inefficient conjugation can arise from several factors:

  • Hydrolysis of the DBM linker: As mentioned, the DBM group can hydrolyze. If the linker is pre-dissolved in an aqueous buffer and allowed to stand for an extended period before the addition of the thiol-containing molecule, a significant portion may have already degraded.

  • pH of the reaction buffer: The reaction with thiols is typically carried out at a pH range of 7.5-8.5. While a slightly basic pH facilitates the reaction, it also accelerates hydrolysis. Optimizing the pH is crucial.

  • Steric hindrance: If the thiol group on your target molecule is sterically hindered, the reaction rate may be slower, allowing for hydrolysis to become a more competitive process.[2]

  • Incorrect stoichiometry: Ensure the correct molar ratio of the DBM linker to your target molecule is used.

Q4: After conjugation, is the resulting product stable?

A4: The initial product of conjugation is a dithiomaleimide. This conjugate can still be susceptible to hydrolysis, which converts it to a dithiomaleamic acid.[3] This hydrolysis is often considered beneficial as it "locks" the conjugate, making it more stable and preventing retro-Michael reactions that can occur with traditional maleimide conjugates.[3][4] The rate of this post-conjugation hydrolysis can be accelerated by electron-withdrawing groups on the linker.[3][5][6]

Q5: Can the DBM linkage be cleaved?

A5: Yes, the thioether bonds formed can be cleaved by an excess of other thiols, such as glutathione, which is present in high concentrations in the cytoplasm.[7][8] This property can be exploited for the intracellular release of conjugated payloads.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conjugation yield Hydrolysis of this compound prior to conjugation.Prepare a fresh stock solution of the linker in an anhydrous organic solvent (e.g., DMSO, DMF) and add it to the reaction buffer containing the thiol species immediately.
Incorrect reaction pH.Optimize the reaction pH. Start with a pH of 7.5 and test a range up to 8.5. A lower pH will slow hydrolysis but may also slow the conjugation reaction.
Incomplete reduction of disulfide bonds in the target protein.Ensure complete reduction of disulfide bonds by using a sufficient excess of reducing agent (e.g., TCEP) and optimizing the reduction time and temperature. Remove the reducing agent before adding the DBM linker.
Inconsistent results between experiments Variability in the age of the linker stock solution.Always use a freshly prepared stock solution of this compound for each experiment. Avoid freeze-thaw cycles of stock solutions.
Presence of nucleophiles other than thiols in the buffer.Use a buffer system free of primary amines (e.g., Tris) if the carboxylic acid end of the linker is not intended to be reacted.
Formation of unexpected byproducts Reaction of the carboxylic acid group with primary amines in the buffer (e.g., Tris).Use a non-nucleophilic buffer such as HEPES or phosphate (B84403) buffer.
Cross-reactivity with other nucleophiles.While DBMs are highly selective for thiols, side reactions can occur under harsh conditions. Ensure the reaction is performed under the recommended conditions.

Quantitative Data

The following table summarizes the hydrolysis half-life of various N-substituted dibromomaleimides, which can serve as a reference for the expected stability of this compound.

CompoundpHHalf-life (t½)Reference
N-methyl dibromomaleimide7.417.9 min[2]
DBM-C2 linker8.0< 1 min[1]

Experimental Protocols

Protocol for Monitoring Hydrolysis of this compound by UV-Vis Spectrophotometry

This protocol is based on the principle that the hydrolysis of the dibromomaleimide ring to the maleamic acid leads to a decrease in UV absorbance at a specific wavelength.[1][2]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent (e.g., DMSO).

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Determination of λmax:

    • Dilute the stock solution in the organic solvent to obtain a UV-Vis spectrum and determine the wavelength of maximum absorbance (λmax) for the dibromomaleimide group (typically around 325 nm).

  • Kinetic Measurement:

    • Equilibrate the aqueous buffer to the desired temperature in a cuvette.

    • Add a small volume of the this compound stock solution to the cuvette to achieve a final concentration that gives an initial absorbance in the range of 0.8-1.2.

    • Immediately start monitoring the decrease in absorbance at λmax over time.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Calculate the half-life (t½) of the hydrolysis reaction from the kinetic data.

Protocol for Monitoring Conjugation and Subsequent Hydrolysis by LC-MS
  • Reaction Setup:

    • Dissolve the thiol-containing molecule (e.g., a peptide or protein) in the reaction buffer (e.g., HEPES, pH 8.0).

    • Prepare a fresh stock solution of this compound in an anhydrous organic solvent.

    • Add the DBM linker stock solution to the solution of the thiol-containing molecule at the desired molar ratio.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an excess of a low molecular weight thiol (e.g., N-acetylcysteine) or by acidifying the sample (e.g., with formic acid).

  • LC-MS Analysis:

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).

    • Monitor the disappearance of the starting materials (thiol-containing molecule and DBM linker) and the appearance of the conjugated product (dithiomaleimide) and its hydrolyzed form (dithiomaleamic acid).

  • Data Analysis:

    • Integrate the peak areas for each species at each time point to determine the reaction kinetics.

Visualizations

DegradationPathways DBM This compound Hydrolyzed Maleamic Acid Derivative (Inactive) DBM->Hydrolyzed Hydrolysis (H2O, pH dependent) DTM Dithiomaleimide Conjugate DBM->DTM Conjugation Thiol + 2 R-SH (e.g., Protein-SH) DTM_Hydrolyzed Dithiomaleamic Acid Conjugate ('Locked' Conjugate) DTM->DTM_Hydrolyzed Post-conjugation Hydrolysis Cleaved Cleaved Thiol & Linker DTM->Cleaved Thiol Exchange ExcessThiol + Excess R'-SH (e.g., Glutathione)

Caption: Degradation and reaction pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Prep_Buffer Prepare Aqueous Buffer Mix Mix Buffer, Thiol, & DBM Prep_Buffer->Mix Prep_Thiol Prepare Thiol Substrate Prep_Thiol->Mix Prep_DBM Prepare DBM Stock (Anhydrous) Prep_DBM->Mix Incubate Incubate at Controlled Temp. Mix->Incubate Sample Take Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by LC-MS / UV-Vis Quench->Analyze Data Calculate Kinetics Analyze->Data

Caption: General experimental workflow for monitoring DBM reactions.

References

Technical Support Center: 3,4-Dibromo-Mal-PEG4-Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing 3,4-Dibromo-Mal-PEG4-Acid for bioconjugation. Below you will find troubleshooting guides and frequently asked questions to help you effectively monitor your reaction progress and address common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the conjugation of this compound to thiol-containing molecules, such as cysteine residues in proteins or peptides.

Issue Potential Cause Recommended Action
No or Low Conjugation Efficiency Incomplete reduction of disulfide bonds in the target molecule.- Ensure complete reduction of disulfide bonds by using a sufficient molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). - Confirm reduction using Ellman's reagent or mass spectrometry.
Hydrolysis of the this compound linker.- Prepare the linker solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[1] - Avoid prolonged exposure of the linker to aqueous solutions, especially at neutral to high pH.[2]
Inaccessible thiol groups on the target molecule.- Perform the conjugation under denaturing (but non-reducing) conditions if the protein structure allows, to expose buried cysteine residues.
Incorrect reaction pH.- Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide reactivity and to minimize side reactions with amines.[3]
Heterogeneous Product Mixture Partial reaction or formation of multiple species.- Optimize the molar ratio of the linker to the target molecule. - Monitor the reaction over time using HPLC or LC-MS to identify the optimal reaction time.[4]
Disulfide scrambling.- Ensure that the reduction and conjugation steps are performed in a controlled manner to prevent the reformation of incorrect disulfide bonds.
Reaction with other nucleophiles (e.g., amines).- Strictly control the pH of the reaction. At pH values above 7.5, maleimides can react with primary amines like lysine (B10760008) residues.[2]
Loss of Biological Activity of the Conjugate Modification of a critical cysteine residue.- If possible, use site-directed mutagenesis to move the cysteine residue to a less critical location.
Steric hindrance from the PEG chain.- Consider using a linker with a different PEG length if steric hindrance is a concern.
Precipitation During Reaction Poor solubility of the linker or conjugate.- The hydrophilic PEG4 linker is designed to improve water solubility.[5][6] However, if the target molecule is very hydrophobic, consider adding a co-solvent or adjusting the buffer composition.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of my this compound conjugation reaction?

A1: The reaction progress can be monitored using several analytical techniques that distinguish between the starting materials, intermediates, and the final product. The most common methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][7]

  • HPLC: Size-Exclusion Chromatography (SEC-HPLC) can separate molecules based on their size, allowing you to distinguish the larger conjugated product from the smaller unreacted molecule.[8][9] Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity and can resolve the starting materials from the more hydrophilic PEGylated product.[8]

  • LC-MS: Liquid Chromatography-Mass Spectrometry provides separation and mass identification. This is a powerful tool to confirm the mass of the conjugate and identify any side products.[3][4]

  • SDS-PAGE: For protein conjugations, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis can show a shift in the molecular weight of the protein after conjugation.[10][11]

  • UV-Vis Spectrophotometry: The disappearance of the dibromomaleimide absorbance can be monitored. For instance, some studies have monitored the loss of absorbance around 325 nm as an indicator of dibromomaleimide hydrolysis or reaction.[7][9]

Q2: How can I confirm that the this compound has successfully conjugated to my protein?

A2: Confirmation of successful conjugation is typically achieved by observing a change in the molecular weight of your protein.

  • Mass Spectrometry (MS): This is the most direct method. An increase in mass corresponding to the mass of the this compound linker attached to your protein confirms conjugation.[3][4]

  • SDS-PAGE: A noticeable band shift to a higher molecular weight on the gel indicates an increase in the size of the protein due to the attached PEG linker.[10][11]

  • HPLC: A shift in the retention time in either SEC-HPLC (earlier elution) or RP-HPLC (often a change in retention depending on the overall change in hydrophobicity) is indicative of a successful reaction.[8][9]

Q3: What are the expected products and byproducts of this reaction?

A3: The primary expected product is your target molecule covalently linked to the this compound via a stable thioether bond. The dibromomaleimide moiety allows for reaction with two thiol groups, potentially bridging a disulfide bond.[12]

Potential byproducts or side-products can include:

  • Hydrolyzed linker: The dibromomaleimide ring can open in the presence of water, rendering it inactive for conjugation.[2]

  • Mono-adduct: The linker may react with only one thiol group, leaving the other bromine atom unreacted or hydrolyzed.

  • Oligomers: If your target molecule has multiple thiol groups, cross-linking could occur.

Q4: At what pH should I perform the conjugation reaction?

A4: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[3] In this range, the thiol group is sufficiently nucleophilic to react with the maleimide (B117702), while minimizing the competing reaction with amine groups (like lysine residues) which becomes more significant at higher pH.[2]

Q5: How can I improve the stability of my final conjugate?

A5: The thioether bond formed from the dibromomaleimide reaction is generally stable. However, subsequent hydrolysis of the maleimide ring to the corresponding maleamic acid can "lock" the conjugate and prevent retro-Michael reactions, which can be an issue with standard maleimide conjugates.[8][9][11] This hydrolysis is often promoted by incubating the conjugate at a slightly basic pH (e.g., pH 8.5) after the initial conjugation is complete.[8][11]

Experimental Protocols

General Protocol for Monitoring Conjugation by RP-HPLC
  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Set up HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm and 280 nm (for proteins/peptides).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized for your specific conjugate.

  • Sample Preparation:

    • At various time points during the reaction (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot by adding a quenching agent (e.g., a small molecule thiol like N-acetylcysteine) or by immediate dilution in Mobile Phase A.

    • If necessary, centrifuge the sample to remove any precipitate.

  • Injection and Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of a new peak corresponding to the conjugate and the disappearance of the peaks for the starting materials. The PEGylated product will typically have a different retention time than the unconjugated molecule.

General Protocol for Confirmation of Conjugation by LC-MS
  • Sample Preparation:

    • Prepare a sample of your final reaction mixture. It is often necessary to desalt the sample using a C18 ZipTip or a similar desalting column to remove non-volatile salts that can interfere with mass spectrometry.

  • LC-MS Analysis:

    • Use an LC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).

    • The LC method can be similar to the RP-HPLC method described above, but using MS-compatible mobile phases (e.g., 0.1% formic acid in water and acetonitrile).

  • Data Analysis:

    • Acquire the mass spectrum of the eluting peaks.

    • Deconvolute the mass spectrum of the protein/peptide conjugate peak to obtain the average molecular weight.

    • Compare the observed mass with the calculated expected mass of the conjugate to confirm its identity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_monitoring Reaction Monitoring cluster_purification Purification & Characterization Target_Molecule Thiol-containing Molecule Reduction Reduce Disulfides (if necessary, with TCEP) Target_Molecule->Reduction Linker This compound (in DMSO/DMF) Conjugation Mix & Incubate (pH 6.5-7.5) Linker->Conjugation Reduction->Conjugation Take_Aliquots Take Aliquots at Time Points Conjugation->Take_Aliquots Purify Purify Conjugate (e.g., SEC, IEX) Conjugation->Purify Reaction Complete Analysis Analyze by: - HPLC - LC-MS - SDS-PAGE Take_Aliquots->Analysis Analysis->Conjugation Continue/Stop Reaction Final_QC Final QC (MS, Purity, Activity) Purify->Final_QC

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow Start Low or No Conjugation? Check_Reduction Verify Thiol Availability (Ellman's Reagent / MS) Start->Check_Reduction Yes Heterogeneous_Product Heterogeneous Product? Start->Heterogeneous_Product No Check_Linker Check Linker Integrity (Freshly prepared?) Check_Reduction->Check_Linker Reduction OK Problem_Solved Problem Solved Check_Reduction->Problem_Solved Issue Found Check_pH Verify Reaction pH (6.5-7.5?) Check_Linker->Check_pH Linker OK Check_Linker->Problem_Solved Issue Found Optimize_Ratio Optimize Molar Ratio (Linker:Molecule) Check_pH->Optimize_Ratio pH OK Check_pH->Problem_Solved Issue Found Optimize_Ratio->Problem_Solved Optimize_Time Optimize Reaction Time (Time course study) Heterogeneous_Product->Optimize_Time Yes Control_pH Strict pH Control (Avoid >7.5) Optimize_Time->Control_pH Control_pH->Problem_Solved

Caption: Troubleshooting logic for dibromomaleimide conjugation issues.

References

Technical Support Center: Avoiding Aggregation of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the aggregation of antibody-drug conjugates (ADCs) during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation?

A1: ADC aggregation is a multifaceted issue stemming from the introduction of hydrophobic payloads and linkers onto the antibody surface. This increased hydrophobicity can disrupt the conformational and colloidal stability of the antibody, leading to the formation of soluble and insoluble aggregates.[1][2] Key contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][3]

  • Hydrophobic Payloads and Linkers: The intrinsic properties of the cytotoxic drug and the linker chemistry play a crucial role. Hydrophobic moieties can create "sticky" patches on the antibody surface, promoting self-association.[4]

  • Conjugation Chemistry: The chemical process of attaching the linker and payload can itself introduce instability. For instance, certain conjugation methods can impact the conformational stability of the antibody.

  • Unfavorable Buffer Conditions: The composition of the buffer, including pH and salt concentration, is critical for ADC stability. Aggregation can be induced by buffer conditions that do not adequately shield electrostatic interactions or that are close to the antibody's isoelectric point (pI), where solubility is minimal.[4]

  • Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking) can denature the antibody, leading to the formation of aggregates.[2] Even exposure to light can degrade photosensitive payloads and contribute to aggregation.[2]

  • High Protein Concentration: Increased proximity of ADC molecules at high concentrations can accelerate aggregation.[2]

Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?

A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts ADC stability. Generally, a higher DAR leads to increased hydrophobicity, which in turn correlates with a greater propensity for aggregation.[1][3] This can negatively affect the ADC's pharmacokinetic profile, leading to faster clearance from the bloodstream. While a high DAR can enhance potency, it often comes at the cost of reduced stability and a narrower therapeutic window.[5] Therefore, optimizing the DAR is a crucial step in developing a stable and effective ADC.

Q3: What are the consequences of ADC aggregation?

A3: ADC aggregation can have severe consequences for the safety, efficacy, and manufacturability of the therapeutic.

  • Reduced Efficacy: Aggregates may have altered pharmacokinetics and biodistribution, leading to faster clearance and reduced targeting of tumor cells.[1] This diminishes the therapeutic efficacy of the ADC.

  • Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to the formation of anti-drug antibodies (ADAs). This can neutralize the therapeutic effect and cause adverse reactions.[4]

  • Safety Concerns: Aggregates can activate immune cells through receptors like FcγR, leading to off-target toxicity and adverse side effects.[1][2] Accumulation of aggregates in organs like the kidneys or liver can also cause damage.[1]

  • Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and filtration steps, impacting manufacturing yield and cost-effectiveness.[1][4] It also reduces the shelf-life of the final drug product.[1]

Q4: What are the most common analytical techniques to detect and quantify ADC aggregation?

A4: A suite of orthogonal analytical techniques is employed to accurately detect and quantify ADC aggregation. The most common methods include:

  • Size Exclusion Chromatography (SEC): This is the industry standard for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.[1][2]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This technique couples SEC with MALS detection to provide an absolute measurement of the molar mass of the eluting species, allowing for more accurate characterization of aggregates.[1][2]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive method used to determine the size distribution of particles in a solution, making it suitable for detecting the presence of aggregates.[2]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It is particularly useful for characterizing the distribution of different DAR species and assessing the overall hydrophobicity of the ADC, which is a key driver of aggregation.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during ADC experiments, focusing on the interpretation of analytical data.

Issue 1: High Molecular Weight Species (HMWS) Observed in SEC Chromatogram Post-Conjugation

Symptom: Your SEC analysis of a freshly purified ADC shows a significant peak or shoulder eluting earlier than the main monomer peak.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Increased Hydrophobicity due to High DAR Optimize the conjugation reaction to achieve a lower, more controlled DAR. Use HIC to analyze the DAR distribution.
Unfavorable Conjugation Buffer Conditions Ensure the pH of the conjugation buffer is at least 1-2 units away from the antibody's pI. Screen a range of pH values to find the optimal condition for stability.
Presence of Organic Co-solvents Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker-payload. High concentrations can denature the antibody.
Thermal or Mechanical Stress During Conjugation Maintain a controlled, lower temperature during the conjugation reaction. Avoid vigorous mixing or vortexing that can introduce mechanical stress.
Inefficient Purification Ensure that the purification method (e.g., SEC, HIC) is adequately resolving and removing aggregates. Optimize the chromatography conditions if necessary.

Example SEC Chromatogram Analysis:

An ideal SEC chromatogram will show a sharp, symmetrical monomer peak with minimal to no peaks eluting at earlier retention times. The presence of a significant peak before the monomer peak, as shown in the "Poor" example below, indicates aggregation.

SEC_Troubleshooting cluster_good Good SEC Chromatogram cluster_poor Poor SEC Chromatogram Good_Chromatogram Sharp, symmetrical monomer peak >95% Monomer Poor_Chromatogram Significant HMW peak <90% Monomer Troubleshooting Troubleshooting Steps Poor_Chromatogram->Troubleshooting Indicates Aggregation Optimize_DAR Optimize DAR Troubleshooting->Optimize_DAR Screen_pH Screen pH Troubleshooting->Screen_pH Minimize_Solvent Minimize Co-solvent Troubleshooting->Minimize_Solvent Control_Temp Control Temperature Troubleshooting->Control_Temp

Caption: Troubleshooting workflow for ADC aggregation based on SEC analysis.

Issue 2: Gradual Increase in Aggregation During Storage

Symptom: You observe a time-dependent increase in the percentage of high molecular weight species in your ADC sample when analyzed by SEC after storage.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Formulation Buffer Conduct a formulation screening study to identify the optimal buffer system, pH, and excipients for long-term stability.
Inappropriate Storage Temperature Store the ADC at the recommended temperature (typically 2-8°C or frozen at -80°C). Avoid temperature fluctuations.
Repeated Freeze-Thaw Cycles Aliquot the ADC into single-use vials to minimize the number of freeze-thaw cycles. Consider adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) if freezing is necessary.[7]
Light Exposure Protect the ADC from light, especially if the payload is photosensitive, by using amber vials or storing it in the dark.[2]
Oxidation If the antibody is susceptible to oxidation, consider adding antioxidants like methionine to the formulation.

Data Presentation: Impact of Formulation on ADC Aggregation

The following tables summarize quantitative data on the effects of pH, excipients, and Drug-to-Antibody Ratio (DAR) on ADC aggregation.

Table 1: Effect of pH on ADC Aggregation

ADCBufferpHStorage Condition% Aggregate (by SEC)Reference
Trastuzumab-ADC20 mM Histidine5.040°C, 1 month2.5Fictionalized Data
Trastuzumab-ADC20 mM Histidine6.040°C, 1 month5.8Fictionalized Data
Trastuzumab-ADC20 mM Histidine7.040°C, 1 month12.3Fictionalized Data
IgG4 mAb25 mM Citrate4.01h, RT<2.5[8]
IgG4 mAb25 mM Citrate3.51h, RT32.5[8]

Table 2: Effect of Excipients on ADC Stability

ADCFormulation BufferExcipientConcentrationStorage Condition% Monomer (by SEC)Reference
mAb1Histidine BufferPolysorbate 800.02%50°C, 4 weeks95.1Fictionalized Data
mAb1Histidine BufferPolysorbate 800.1%50°C, 4 weeks92.3Fictionalized Data
IgG-Sucrose3.6 mMLyophilizedHigh[9]
IgG-Sucrose + Mannitol3.6 mM eachLyophilizedHigher[9]
KGF-2BufferPolysorbate 80-AgitationSubstantially Inhibited Aggregation[10]

Table 3: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

ADC ConstructAverage DARAggregation (%)In Vitro Potency (IC50, nM)Reference
T-SN38 A3.7Not Reported5.2[5]
T-SN38 B3.2Not Reported4.4[5]
Mil40-113.6< 5Not Reported[5]
Mil40-117.2> 20Not Reported[5]
Maytansinoid ADC~2-6LowIncreased with DAR[11]
Maytansinoid ADC~9-10HighDecreased Efficacy In Vivo[11]

Experimental Protocols

Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.

Methodology:

  • System Preparation:

    • Instrument: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV detector.

    • Column: A suitable SEC column for protein separation (e.g., TSKgel G3000SWxl or equivalent).

    • Mobile Phase: Prepare a physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4).[7] Filter and degas the mobile phase thoroughly.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.[7]

  • Chromatographic Run:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

    • Inject a defined volume of the prepared ADC sample (e.g., 20 µL).

    • Monitor the elution profile at 280 nm. The main peak corresponds to the ADC monomer. Peaks eluting earlier correspond to higher molecular weight species (aggregates), while later peaks correspond to fragments.

  • Data Analysis:

    • Integrate the peak areas for the monomer, aggregate, and fragment peaks.

    • Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

SEC_Protocol start Start system_prep System Preparation (HPLC/UHPLC, SEC Column, Mobile Phase) start->system_prep sample_prep Sample Preparation (Dilute ADC to 0.5-1.0 mg/mL) system_prep->sample_prep equilibration Column Equilibration (Stable Baseline) sample_prep->equilibration injection Inject Sample (e.g., 20 µL) equilibration->injection detection UV Detection (280 nm) injection->detection data_analysis Data Analysis (Integrate Peaks, Calculate % Aggregation) detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for SEC analysis of ADC aggregation.

Protocol 2: High-Throughput Formulation Screening for ADC Stability

Objective: To identify an optimal formulation (buffer, pH, excipients) that minimizes ADC aggregation.

Methodology:

  • Define Experimental Design:

    • Use a Design of Experiments (DoE) approach to systematically evaluate multiple factors.[1]

    • Factors: pH, buffer type (e.g., histidine, citrate, phosphate), excipients (e.g., sucrose, arginine, polysorbate 80), and salt concentration (e.g., NaCl).

    • Levels: Define a range of values for each factor (e.g., pH 5.0, 6.0, 7.0).

  • Plate Preparation (96-well plate):

    • Use an automated liquid handling system to prepare a matrix of different formulations in a 96-well plate.[6]

    • Add the ADC to each well to a final concentration of ~1 mg/mL.

  • Stress Conditions:

    • Seal the plate and incubate under accelerated stress conditions (e.g., 40°C for 1-4 weeks).

    • Include control wells with the ADC in its initial formulation buffer.

  • High-Throughput Analysis:

    • At specified time points, analyze the samples for aggregation using a high-throughput method like DLS or a plate-based SEC system.

  • Data Analysis:

    • Determine the percentage of aggregation for each formulation condition.

    • Use statistical software to analyze the DoE results and identify the factors and interactions that have the most significant impact on ADC stability.

    • Identify the optimal formulation space that minimizes aggregation.

Formulation_Screening start Start design_exp Design of Experiment (DoE) (Factors: pH, Buffer, Excipients) start->design_exp plate_prep 96-Well Plate Preparation (Automated Liquid Handling) design_exp->plate_prep stress Apply Stress (e.g., 40°C for 4 weeks) plate_prep->stress analysis High-Throughput Analysis (DLS, Plate-based SEC) stress->analysis data_analysis Data Analysis (Identify Optimal Formulation) analysis->data_analysis end End data_analysis->end

Caption: Workflow for high-throughput ADC formulation screening.

Logical Relationships and Mitigation Strategies

The following diagram illustrates the logical relationships between the causes of ADC aggregation and the corresponding mitigation strategies.

ADC_Aggregation_Mitigation cluster_causes Causes of Aggregation cluster_mitigation Mitigation Strategies High_DAR High DAR Optimize_DAR Optimize DAR High_DAR->Optimize_DAR Hydrophobic_Payload Hydrophobic Payload/Linker Hydrophilic_Linkers Use Hydrophilic Linkers (e.g., PEG) Hydrophobic_Payload->Hydrophilic_Linkers Protein_Engineering Protein Engineering (Glycosylation, Gatekeeper Residues) Hydrophobic_Payload->Protein_Engineering Unfavorable_Conditions Unfavorable Conditions (pH, Temp, Stress) Formulation Formulation Optimization (pH, Excipients) Unfavorable_Conditions->Formulation Process_Control Process Control (Solid-Phase Conjugation) Unfavorable_Conditions->Process_Control High_Concentration High Concentration High_Concentration->Formulation

Caption: Causes of ADC aggregation and corresponding mitigation strategies.

References

Technical Support Center: Optimizing Buffer Conditions for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical buffer parameter to control during bioconjugation?

A1: The pH of the reaction buffer is one of the most critical parameters to control as it directly influences the reactivity of the functional groups on your biomolecule and labeling reagent.[1][2][3] For instance, amine-reactive conjugations using NHS esters are most efficient at a pH between 7 and 9, with an optimum often cited between pH 8.3-8.5.[1] At a lower pH, primary amines are protonated and thus non-nucleophilic, preventing the reaction.[1][4] Conversely, at a higher pH, the NHS ester is prone to hydrolysis, which reduces conjugation efficiency.[1] Thiol-maleimide reactions are most efficient at a pH between 6.5 and 7.5.[5] A higher pH can lead to hydrolysis of the maleimide (B117702) group, while a lower pH can decrease the reactivity of the thiol groups.[5]

Q2: Which buffer systems are recommended for amine-reactive conjugations?

A2: For amine-reactive conjugations, it is crucial to use a buffer that does not contain primary amines, as these will compete with the target biomolecule for the labeling reagent.[2][6] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer.[1][6][7][8] Tris-based buffers should be avoided as they contain primary amines.[6][8][9]

Q3: What are common interfering substances in bioconjugation buffers?

A3: Several common laboratory reagents can interfere with bioconjugation reactions. These include:

  • Primary amines: As mentioned, buffers like Tris and glycine (B1666218) contain primary amines that compete in amine-reactive conjugations.[2][8][9]

  • Sodium azide (B81097): This preservative can inhibit the activity of horseradish peroxidase (HRP) conjugates.[9]

  • High concentrations of salts: While salts are necessary to maintain protein stability, excessively high concentrations can interfere with some reactions. The optimal salt concentration should be determined empirically.[10][11]

  • Reducing agents: Thiol-containing reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol will interfere with maleimide-based conjugations by reacting with the maleimide group.[12] They can also reduce azide functional groups, preventing photoactivation in certain crosslinkers.[13]

  • Protein impurities: Carrier proteins like bovine serum albumin (BSA) or gelatin can compete for the labeling reagent, reducing the conjugation efficiency to the target biomolecule.[5][9][14]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency or Low Yield
Potential Cause Troubleshooting & Optimization
Suboptimal Reaction pH The pH of the buffer is critical for the reactivity of the functional groups involved in the conjugation.[15] For amine-reactive chemistries (e.g., NHS esters), ensure the pH is between 7.2 and 8.5.[16] For thiol-maleimide reactions, the optimal pH range is 6.5-7.5.[5] Verify the pH of your buffer with a calibrated pH meter.
Presence of Interfering Substances Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for amine-reactive reagents.[2][8][9] Other additives like sodium azide can inhibit certain enzymes used as labels (e.g., HRP).[9] Perform a buffer exchange using dialysis or a desalting column to remove interfering substances.[9][14][17]
Low Biomolecule Concentration A low concentration of your antibody or protein can lead to slow reaction kinetics and reduced efficiency.[5] It is recommended to use a starting concentration of at least 0.5 mg/mL.[5][9] If your biomolecule is too dilute, consider concentrating it before conjugation.
Impure Biomolecule Impurities, such as other proteins (e.g., BSA), can compete for the conjugation sites, thereby reducing the efficiency.[5] Ensure your biomolecule is highly pure (>95%).[5][9]
Hydrolysis of Reagent NHS esters and other reactive reagents can hydrolyze in aqueous buffers, especially at higher pH values.[1][18] Prepare the reagent solution immediately before use and add it to the biomolecule solution promptly.
Insufficient Reducing Agent (for thiol-maleimide conjugation) For cysteine-based conjugation, the reduction of interchain disulfide bonds to generate free thiol groups is a critical preceding step.[5] Titrate the concentration of the reducing agent (e.g., DTT) to ensure sufficient free thiols are available for conjugation.[5]
Issue 2: Protein Aggregation During or After Conjugation
Potential Cause Troubleshooting & Optimization
Over-labeling The addition of too many label molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation.[16] Optimize the molar ratio of the labeling reagent to the protein to achieve the desired degree of labeling without causing aggregation.
Hydrophobicity of the Label/Linker Conjugating a hydrophobic molecule can increase the overall hydrophobicity of the protein, promoting self-association.[16] Consider using a more hydrophilic linker, such as one containing polyethylene (B3416737) glycol (PEG).[19]
Suboptimal Buffer Conditions Incorrect pH, ionic strength, or the absence of stabilizing excipients can make the protein more susceptible to aggregation.[16] Screen different buffer conditions to find the optimal formulation for your protein. Consider adding stabilizing excipients like glycerol (B35011) (5-20%) or arginine (50-100 mM).[16]
Incorrect Reaction Temperature Higher temperatures can sometimes promote protein unfolding and aggregation.[16] Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.[16]

Key Experimental Protocols

Protocol 1: General Buffer Preparation for Bioconjugation
  • Select an appropriate buffer system: Choose a buffer with a pKa value within one pH unit of your desired reaction pH.[10] For amine-reactive conjugations, use amine-free buffers like PBS, borate, or carbonate buffer.[6]

  • Prepare the buffer: Dissolve the buffer components in high-purity water. It is good practice to prepare the buffer at a slightly lower volume than the final desired volume to allow for pH adjustment.[20]

  • Adjust the pH: Use a calibrated pH meter to accurately measure the pH of the buffer solution. Adjust the pH to the desired value using a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[20]

  • Bring to final volume: Once the desired pH is reached, add high-purity water to bring the buffer to its final volume.

  • Sterile filter: If necessary, sterile filter the buffer through a 0.22 µm filter to remove any particulates.[20]

Protocol 2: Buffer Exchange Using a Desalting Column
  • Equilibrate the column: Equilibrate the desalting column (e.g., Sephadex G-25) with the desired reaction buffer according to the manufacturer's instructions. This step removes the storage solution and replaces it with the appropriate buffer for your conjugation reaction.

  • Apply the sample: Gently apply your protein or antibody sample to the top of the column.

  • Elute the protein: Add the reaction buffer to the column to allow your protein to move through the resin. The larger protein will pass through the column more quickly than the smaller buffer components and interfering substances.

  • Collect the fractions: Collect the fractions containing your purified protein. The protein will typically elute in the void volume of the column. You can monitor the protein elution using a spectrophotometer at 280 nm.

  • Pool the fractions: Pool the fractions containing your protein of interest. The protein is now in the desired reaction buffer and ready for conjugation.

Data Presentation

Table 1: Recommended pH Ranges for Common Bioconjugation Chemistries

Conjugation ChemistryReactive GroupsOptimal pH RangeReference(s)
Amine-Reactive (NHS Ester) Primary amines (e.g., Lysine)7.0 - 9.0[1][7]
Thiol-Reactive (Maleimide) Sulfhydryls (e.g., Cysteine)6.5 - 7.5[5]
Carbonyl-Reactive (Hydrazide) Aldehydes, Ketones4.5 - 6.0
Isocyanate-Reactive Primary amines (e.g., Lysine)7.5 - 9.0[2]

Table 2: Common Buffer Additives and Their Potential Effects

AdditiveFunctionPotential InterferenceReference(s)
Tris Buffering agentCompetes in amine-reactive conjugations[6][8][9]
Glycine Stabilizer/Quenching agentCompetes in amine-reactive conjugations[8][9]
Sodium Azide PreservativeInhibits HRP activity[9]
Bovine Serum Albumin (BSA) Stabilizer/Blocking agentCompetes for labeling reagents[9][14]
Glycerol Stabilizer/CryoprotectantCan interfere with some purification methods[8]
Dithiothreitol (DTT) Reducing agentReacts with maleimides and other thiol-reactive groups[10]

Visualizations

Bioconjugation_Workflow General Bioconjugation Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) Buffer_Exchange Buffer Exchange (if necessary) Biomolecule->Buffer_Exchange Label Labeling Reagent (e.g., NHS-Ester) Conjugation Conjugation Reaction (e.g., 1-2 hours at RT) Label->Conjugation Buffer_Prep Prepare Amine-Free Reaction Buffer (pH 7-9) Buffer_Prep->Conjugation Buffer_Exchange->Conjugation Purification Purification (e.g., Desalting Column) Conjugation->Purification Analysis Analysis (e.g., Spectroscopy, SDS-PAGE) Purification->Analysis

Caption: General experimental workflow for bioconjugation.

Troubleshooting_Low_Yield Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Check_pH Is the buffer pH optimal for the reaction chemistry? Start->Check_pH Check_Interference Are there interfering substances in the buffer? Check_pH->Check_Interference Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Concentration Is the biomolecule concentration sufficient? Check_Interference->Check_Concentration No Buffer_Exchange Perform buffer exchange Check_Interference->Buffer_Exchange Yes Check_Purity Is the biomolecule purity >95%? Check_Concentration->Check_Purity Yes Concentrate_Sample Concentrate biomolecule Check_Concentration->Concentrate_Sample No Optimize_Ratio Consider optimizing molar ratio of reactants Check_Purity->Optimize_Ratio Yes Purify_Sample Purify biomolecule Check_Purity->Purify_Sample No

Caption: Logical workflow for troubleshooting low bioconjugation yield.

References

Navigating the Thermal Landscape of 3,4-Dibromo-Mal-PEG4-Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Data Availability: While this guide provides practical advice based on the general behavior of maleimide (B117702) compounds, specific quantitative data on the temperature-dependent reactivity and stability of 3,4-Dibromo-Mal-PEG4-Acid is not extensively available in the public domain. The information presented here is based on supplier recommendations and established principles of maleimide chemistry. Researchers are strongly encouraged to perform small-scale pilot experiments to determine the optimal conditions for their specific applications.

Troubleshooting Guide

This guide addresses common issues that may arise due to temperature variations during experiments with this compound.

ProblemPossible CauseSuggested Solution
Low or no conjugation efficiency Reaction temperature is too low: The rate of the maleimide-thiol reaction is temperature-dependent. Lower temperatures will significantly slow down the reaction rate.Increase the reaction temperature to room temperature (20-25°C). If the biomolecule is temperature-sensitive, prolong the incubation time at a lower temperature (e.g., 4°C) from several hours to overnight.
Degradation of the reagent: this compound is sensitive to high temperatures.[1][2][3][4][5][6] Exposure to elevated temperatures during storage or handling can lead to degradation of the dibromomaleimide group.Always store the reagent at the recommended temperature of -20°C.[1][3][5][7] Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Inconsistent results between experiments Fluctuations in ambient temperature: Variations in laboratory temperature can affect the reaction kinetics, leading to variability in conjugation efficiency.Perform reactions in a temperature-controlled environment, such as a water bath or incubator, to ensure consistent temperature throughout the experiment and between different runs.
Presence of unexpected side products Reaction temperature is too high: Elevated temperatures can promote side reactions, such as hydrolysis of the maleimide ring or reactions with other nucleophilic groups besides thiols.Avoid temperatures significantly above room temperature unless absolutely necessary and validated for your specific reaction. If higher temperatures are required, consider optimizing other reaction parameters like pH and reaction time to minimize side reactions.
Hydrolysis of the maleimide ring: The stability of the maleimide group is pH and temperature-dependent. Higher temperatures can accelerate hydrolysis, especially at non-optimal pH.Maintain the recommended pH range for maleimide-thiol conjugation (typically pH 6.5-7.5). Perform reactions at room temperature or below to minimize hydrolysis.
Loss of conjugated product during purification Thermal instability of the conjugate: The resulting thioether bond, while generally stable, can be susceptible to degradation or retro-Michael reactions at elevated temperatures during purification steps.Perform all purification steps, such as chromatography, at 4°C or room temperature. Avoid any steps that involve heating the conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for this compound?

A1: While a specific optimal temperature for this compound is not published, maleimide-thiol conjugations are typically carried out at room temperature (20-25°C). Reactions can also be performed at 4°C, but will require a significantly longer incubation time (e.g., overnight) to achieve comparable efficiency.

Q2: How should I store this compound?

A2: The recommended storage condition for this compound is -20°C.[1][3][5][7] It is also crucial to protect the compound from light, as dibromomaleimides are light-sensitive.[1][2][3][4][5][6]

Q3: Can I heat my reaction to speed it up?

A3: It is generally not recommended to heat reactions involving this compound. Dibromomaleimides are sensitive to high temperatures, and heating can lead to degradation of the reagent and the potential for increased side reactions.[1][2][3][4][5][6] If you need to increase the reaction rate, it is preferable to optimize other parameters such as concentration or pH within the recommended ranges.

Q4: What are the signs of thermal degradation of the reagent?

A4: Visual inspection may not be sufficient to detect degradation. The most reliable indicator of degradation is a decrease in conjugation efficiency in your experiments. If you suspect degradation, it is best to use a fresh vial of the reagent. To minimize the risk of degradation, aliquot the reagent upon receipt and store the aliquots at -20°C, avoiding multiple freeze-thaw cycles.

Q5: How does temperature affect the stability of the final conjugate?

A5: While the thioether bond formed is relatively stable, conjugates of maleimide-PEG compounds have shown susceptibility to degradation and deconjugation at elevated temperatures. Therefore, it is recommended to handle and store the final conjugate at 4°C or -20°C for long-term storage and avoid any exposure to high temperatures.

Impact of Temperature on this compound

The following diagram illustrates the general relationship between temperature and the reactivity and stability of maleimide compounds like this compound.

G cluster_0 Temperature Effects on this compound cluster_1 Reaction Rate cluster_2 Stability / Degradation Low_Temp Low Temperature (e.g., 4°C) RT Room Temperature (e.g., 20-25°C) Low_Temp->RT Increasing Temp Slow_Rate Slow Low_Temp->Slow_Rate leads to High_Stab High Stability Low_Temp->High_Stab maintains High_Temp High Temperature (e.g., >30°C) RT->High_Temp Increasing Temp Optimal_Rate Optimal RT->Optimal_Rate leads to Mod_Stab Moderate Stability RT->Mod_Stab may affect Fast_Rate Fast (Risk of Side Reactions) High_Temp->Fast_Rate leads to Low_Stab Low Stability (Degradation Risk) High_Temp->Low_Stab leads to

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, often results in a complex and heterogeneous mixture.[1][] This heterogeneity is the primary challenge during purification and includes:

  • Unreacted Protein/Molecule: The original, unmodified biomolecule.[1]

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.[1]

  • Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated).[1][3]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[1][3][4]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1][]

  • PEG-related Impurities: Reagents may contain impurities like PEG-diol or degradation products such as formaldehyde (B43269) and formic acid which can react with the target molecule.[5][6][7]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[1][8]

Q2: What are the most common methods for purifying PEGylated compounds?

The most widely used purification techniques for PEGylated compounds are based on chromatography, leveraging differences in molecular size, charge, and hydrophobicity.[1][4] These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[1][]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge.[1][] PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[8][9]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, enabling separation.[1][]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity, often with high resolution, making it suitable for separating positional isomers.[1]

Q3: How do I choose the best purification method for my PEGylated compound?

The choice of purification method depends on several factors, including the properties of your target molecule, the nature of the impurities, the desired purity, and the scale of the purification. A combination of methods is often required for optimal purity.[9]

G start PEGylation Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec Bulk Separation (Remove free PEG & native protein) iex Ion Exchange Chromatography (IEX) sec->iex Separate by Degree of PEGylation end Purified PEGylated Compound sec->end If sufficient purity is achieved hic Hydrophobic Interaction Chromatography (HIC) iex->hic Separate Positional Isomers (High MW PEG >20kDa) rphplc Reversed-Phase HPLC (RP-HPLC) iex->rphplc High-Resolution Isomer Separation iex->end hic->end rphplc->end

Caption: A typical multi-step purification workflow for PEGylated compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated compounds using various chromatography techniques.

Size Exclusion Chromatography (SEC)
ProblemPotential CauseSuggested Solution
Poor Separation of PEGylated conjugate and unreacted protein/PEG Inappropriate column choice (pore size).Select a column with a suitable pore size. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.[1] The goal is to have the large conjugate elute in the void volume while retaining smaller molecules.
Sample volume too large.The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[1][9]
Low resolution between species with small size differences (e.g., mono- vs. di-PEGylated).SEC is less effective for separating multi-PEGylated species where n > 3.[10] Consider a higher resolution technique like IEX or RP-HPLC for these separations.
Low Recovery of PEGylated Compound Non-specific binding to the column matrix.Ensure the column is thoroughly equilibrated. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[1]
Protein precipitation on the column.Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[1]
High Back Pressure Clogged column filter or frit.Filter the sample (0.22 µm) before loading.[9] If clogged, reverse the flow at a low rate to clean the inlet frit or replace it if possible.[11]
Sample is too viscous.Dilute the sample. High concentrations of PEG reagents can make the reaction mixture very viscous.[12]
Ion Exchange Chromatography (IEX)
ProblemPotential CauseSuggested Solution
Poor Separation of PEGylated Species "Charge shielding" effect of PEG is too strong or too weak.Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein.[1]
Inappropriate salt gradient.For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[1][9]
Protein Elutes in Flow-Through Incorrect buffer conditions (pH or ionic strength).Ensure the loading buffer pH promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength should be low enough to allow binding.[1]
Low Binding Capacity Steric hindrance from the PEG chain.The large PEG chain can prevent the protein from accessing binding sites within the resin pores. Consider using a resin with a larger pore size or agarose-based resins with open porous structures.[1]
Unreacted PEG co-elutes with the product Non-specific absorption of PEG onto the column.High concentrations of PEG can lead to non-specific binding. This is a significant challenge in CEX purification.[12] Diluting the sample before loading can help mitigate this issue.
Hydrophobic Interaction Chromatography (HIC)
ProblemPotential CauseSuggested Solution
Poor Resolution Inappropriate salt concentration in the binding buffer.The type and concentration of salt are critical. Ammonium sulfate (B86663) is commonly used to promote binding. The optimal concentration needs to be determined empirically for each specific PEGylated protein.[1]
PEG molecular weight is too small.HIC is most effective for separating species when the attached PEG has a high molecular weight (>20 kDa).[10]
Low Recovery Protein is binding too strongly to the resin.Decrease the salt concentration in the elution buffer. Use a reverse salt gradient for elution.
Unreacted PEG binds to the column The PEG reagent itself is hydrophobic enough to interact with the HIC resin.This can complicate the purification process. It's crucial to select a resin and conditions that maximize the hydrophobicity difference between the PEGylated product and the unreacted PEG.[12]

Experimental Protocols

Protocol 1: General Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol provides a general framework for the initial bulk separation of a PEGylated protein from smaller unreacted PEG and native protein.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range for your conjugate).

  • HPLC or FPLC chromatography system.

  • PEGylation reaction mixture.

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • 0.22 µm syringe filters.

Methodology:

  • System Preparation: Equilibrate the HPLC/FPLC system and the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.[9]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[9]

  • Elution: Elute the sample with the SEC Running Buffer at a constant, pre-determined flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute earlier, followed by the native protein, and finally the smaller, unreacted PEG reagent.[9]

  • Analysis: Analyze the collected fractions using SDS-PAGE and UV absorbance (at 280 nm for proteins) to identify the fractions containing the purified PEGylated product.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep1 Equilibrate SEC Column (2 CVs Running Buffer) prep2 Filter Sample (0.22 µm filter) prep1->prep2 run1 Inject Sample (<5% of Column Volume) prep2->run1 run2 Isocratic Elution (Constant Flow Rate) run1->run2 run3 Collect Fractions run2->run3 analysis1 Analyze Fractions (SDS-PAGE, UV 280nm) run3->analysis1 analysis2 Pool Pure Fractions analysis1->analysis2

Caption: Experimental workflow for SEC purification of PEGylated proteins.

Protocol 2: General Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)

This protocol outlines a general procedure for separating PEGylated species based on charge. This is often used as a second step after initial bulk purification by SEC.

Materials:

  • IEX column (Cation or Anion exchange, depending on the pI of the protein and the chosen pH).

  • HPLC or FPLC chromatography system.

  • Partially purified PEGylated protein sample (e.g., from SEC).

  • Buffer A: Low salt binding buffer (e.g., 20 mM Tris, pH 8.0).

  • Buffer B: High salt elution buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).

Methodology:

  • Sample Preparation: If necessary, perform a buffer exchange on the sample into Buffer A using dialysis or a desalting column.

  • Column Equilibration: Equilibrate the IEX column with Buffer A until the pH and conductivity of the effluent are stable.[1]

  • Sample Loading: Load the sample onto the column at a low flow rate to ensure efficient binding.[1]

  • Wash: Wash the column with several column volumes of Buffer A to remove any unbound or weakly bound impurities.[1]

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).[1] Species with different degrees of PEGylation (and thus different charge shielding) will elute at different salt concentrations.

  • Fraction Collection & Analysis: Collect fractions across the gradient and analyze using SDS-PAGE and/or RP-HPLC to identify the desired PEGylated species.

Data Presentation

Table 1: Comparison of Common Chromatographic Techniques for PEGylated Protein Purification

TechniquePrinciple of SeparationKey AdvantagesKey ChallengesBest For
SEC Hydrodynamic Radius (Size)Excellent for removing unreacted small molecules (PEG, reagents).[] Robust and predictable.Low resolution for species of similar size (e.g., multi-PEGylated forms).[8] Sample dilution.[8]Bulk separation of PEGylated conjugate from native protein and free PEG.
IEX Net Surface ChargeCan separate based on the degree of PEGylation (mono-, di-, etc.).[8] High capacity.PEG can shield charges, reducing binding affinity.[8] Steric hindrance can lower capacity.[1] High viscosity of sample can be an issue.[12]Separating species with different numbers of PEG chains.
HIC HydrophobicityCan separate positional isomers.[] Orthogonal to SEC and IEX.Performance is highly dependent on PEG size (>20 kDa is better).[10] Unreacted PEG may also bind to the column.[12] Low capacity.[]Polishing step; separation of positional isomers and multi-PEGylated species.
RP-HPLC HydrophobicityHigh resolution, excellent for analytical purposes and separating positional isomers.[1]Often requires organic solvents and denaturing conditions, which may not be suitable for all proteins.High-resolution analysis and small-scale purification of isomers.

References

characterization of 3,4-Dibromo-Mal-PEG4-Acid reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-Dibromo-Mal-PEG4-Acid. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the characterization of reaction byproducts encountered during its use in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing a dibromomaleimide group and a carboxylic acid, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The dibromomaleimide moiety reacts specifically with thiol groups (e.g., from cysteine residues in proteins or peptides), while the carboxylic acid can be conjugated to primary amines through standard EDC/NHS chemistry.[1] Its primary application is in the field of bioconjugation, particularly for creating antibody-drug conjugates (ADCs) and other targeted therapeutics by bridging disulfide bonds in proteins.[2]

Q2: What are the major expected byproducts in reactions involving this compound?

The two primary and most common byproducts encountered in reactions with this compound are:

  • Hydrolysis Product (Maleamic Acid Derivative): The dibromomaleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative. This reaction is particularly rapid at neutral to basic pH.[3][4]

  • TCEP Adducts: If tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is used as a reducing agent to generate free thiols, it can react with the dibromomaleimide to form TCEP adducts. This side reaction can compete with the desired thiol conjugation.[5]

Q3: How can I detect and characterize these byproducts?

The primary methods for detecting and characterizing byproducts of this compound reactions are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

  • HPLC: A reverse-phase HPLC (RP-HPLC) method can be developed to separate the desired product from the more polar hydrolysis byproduct and any TCEP adducts.

  • LC-MS: LC-MS is a powerful tool for identifying the byproducts by their mass-to-charge ratio (m/z). The expected mass increase corresponding to the addition of water (for hydrolysis) or TCEP can confirm the identity of the side products.[5][6]

Q4: What is the expected stability of this compound in aqueous solutions?

Dibromomaleimides are known to hydrolyze rapidly in aqueous solutions, and the rate of hydrolysis is highly pH-dependent. Studies on similar dibromomaleimide compounds have shown half-lives of less than a minute at a pH of 8.0.[3] Therefore, it is crucial to use freshly prepared solutions of this compound for conjugations and to control the pH of the reaction mixture carefully.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency or Incomplete Reaction

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Hydrolysis of this compound 1. Prepare a fresh solution of this compound in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use. 2. Minimize the time the reagent is in an aqueous buffer before the addition of the thiol-containing molecule. 3. Perform the conjugation at a slightly acidic to neutral pH (6.5-7.5) to slow down the rate of hydrolysis.Dibromomaleimides are highly susceptible to hydrolysis, which deactivates them for thiol conjugation.[3]
Reaction with TCEP 1. If using TCEP to reduce disulfide bonds, ensure its complete removal before adding the this compound. This can be achieved by using a desalting column or spin filter. 2. Consider using an alternative, non-thiol-containing reducing agent if compatible with your molecule.TCEP can react with the dibromomaleimide, reducing the amount of reagent available for the desired conjugation.[5]
Suboptimal Reaction pH Optimize the reaction pH. While a lower pH reduces hydrolysis, it can also decrease the reactivity of the thiol group. A pH range of 6.5-7.5 is generally a good starting point for thiol-maleimide reactions.The reaction rate is dependent on the concentration of the reactive thiolate anion, which is favored at higher pH.
Impure Reactants Ensure the purity of your thiol-containing molecule and the this compound using analytical techniques like HPLC or LC-MS.Impurities can interfere with the reaction.
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis

Possible Byproducts & Their Characterization

Observed Peak Potential Identity Analytical Characterization Prevention/Minimization
Peak with a mass increase of +18 Da Hydrolysis Product (Maleamic Acid)Confirm by LC-MS. The peak will have a mass corresponding to the starting material + 18.01 g/mol .Follow the steps outlined in "Issue 1" to minimize hydrolysis.
Peak with a mass increase of +250.05 Da TCEP AdductConfirm by LC-MS. The peak will have a mass corresponding to the starting material + 250.05 g/mol (the mass of TCEP).Thoroughly remove TCEP after the reduction step.
Multiple Peaks Close to the Desired Product Positional Isomers or Multiple ConjugationsCharacterize using high-resolution mass spectrometry and potentially peptide mapping for protein conjugates.Optimize the stoichiometry of the reactants to favor the desired product.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolysis of this compound by RP-HPLC
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup: In a temperature-controlled autosampler vial, add a reaction buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4).

  • Initiation of Hydrolysis: Add a small aliquot of the this compound stock solution to the reaction buffer to a final concentration of 1 mM.

  • HPLC Analysis: Inject samples onto a C18 RP-HPLC column at regular time intervals (e.g., every 5 minutes).

  • Data Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the hydrolysis product over time. The hydrolysis product will typically have a shorter retention time due to increased polarity.

Protocol 2: Identification of Byproducts by LC-MS
  • Sample Preparation: Prepare samples from a completed conjugation reaction, a control reaction without the thiol-containing molecule (to observe hydrolysis), and a control reaction with TCEP (if applicable).

  • LC-MS Analysis: Inject the samples onto an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

  • Mass Spectrometry Data Acquisition: Acquire mass spectra in a positive or negative ion mode, depending on the analyte.

  • Data Analysis: Extract the ion chromatograms for the expected masses of the starting material, the desired product, the hydrolysis product (M+18), and any TCEP adducts (M+250).

Quantitative Data Summary (Based on Analogs)

The following data is based on studies of similar dibromomaleimide compounds and should be used as a guideline. Researchers should perform their own quantitative analysis for this compound.

Parameter Value (for Dibromomaleimide Analogs) Reference
Hydrolysis Half-life (pH 8.0) < 1 minute[3]
Hydrolysis Half-life (pH 7.4) Significantly longer than at pH 8.0, but still a competing reaction[7]
Optimal pH for Thiol-Maleimide Conjugation 6.5 - 7.5[8]

Visualizations

Byproduct_Formation_Pathway A This compound C Desired Conjugate A->C Conjugation (pH 6.5-7.5) D Hydrolysis Product (Maleamic Acid) A->D Hydrolysis (H2O) (especially pH > 7.5) F TCEP Adduct A->F Side Reaction B Thiol-containing Molecule (R-SH) B->C E TCEP E->F

Caption: Reaction pathways of this compound.

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Strategies to Improve Antibody-Drug Conjugate (ADC) Homogeneity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) homogeneity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during ADC development and manufacturing.

Troubleshooting Guides

This section provides solutions to specific issues that can arise during ADC synthesis and analysis, leading to product heterogeneity.

Issue 1: Broad Peak Observed in Hydrophobic Interaction Chromatography (HIC)

Question: My HIC chromatogram shows a very broad peak instead of distinct peaks for different Drug-to-Antibody Ratio (DAR) species. What is the cause and how can I resolve this?

Answer: A broad peak in HIC analysis is a clear indicator of significant ADC heterogeneity, suggesting a wide distribution of drug-loaded species.[1] Since HIC separates molecules based on hydrophobicity, and the conjugated payload is typically hydrophobic, a heterogeneous mixture will result in a broad elution profile.[1]

Troubleshooting Steps:

  • Confirm DAR Distribution with Mass Spectrometry (MS): The broad HIC peak likely represents a mixture of ADCs with a wide range of DAR values (from 0 to 8 or even higher).[1] Use MS to determine the precise mass of the different species and confirm the DAR distribution.[1]

  • Optimize the Conjugation Reaction:

    • Reducer Concentration: For cysteine-linked ADCs, the concentration of the reducing agent (e.g., TCEP) must be carefully controlled to ensure consistent reduction of interchain disulfide bonds. Both incomplete and excessive reduction can lead to a broader range of conjugated species.[1]

    • Linker-Payload to Antibody Ratio: Systematically vary the molar ratio of the linker-payload to the antibody during the conjugation reaction to target a more specific average DAR.[1]

    • Reaction Time and Temperature: Optimize the incubation time and temperature for both the reduction and conjugation steps to achieve a more controlled and reproducible reaction.[1][2]

  • Purification of ADC Species:

    • Employ preparative HIC to separate and isolate more homogeneous ADC populations with a specific DAR.[3]

    • Size Exclusion Chromatography (SEC) can be utilized to remove aggregates and unconjugated drug, which can also contribute to peak broadening.[1][]

Experimental Protocol: Analytical Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the drug-to-antibody ratio (DAR) distribution of an ADC preparation.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 6.95, 20% Isopropanol)

  • UHPLC system with a UV detector

Methodology:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject 10-20 µg of the ADC sample onto the column.

  • Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over a set period (e.g., 20 minutes) to elute the ADC species.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different DAR species. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs. Calculate the weighted average DAR based on the relative peak area of each species.

Issue 2: Presence of High Molecular Weight Species (Aggregates) in Size Exclusion Chromatography (SEC)

Question: My SEC analysis shows the presence of high molecular weight species. What are these, and how can I minimize them?

Answer: High molecular weight species detected by SEC are typically aggregates of your ADC.[1] Aggregation is a critical quality attribute to monitor as it can negatively impact the efficacy, pharmacokinetics, and potentially induce an immunogenic response.[1][5] The conjugation of hydrophobic payloads can increase the propensity for antibody aggregation.[5]

Troubleshooting and Mitigation Strategies:

  • Optimize Formulation:

    • Screen different buffer formulations to identify conditions that enhance the stability of your ADC. This may involve adjusting the pH or including stabilizing excipients.

  • Refine Conjugation Process:

    • Minimize exposure to harsh conditions during the conjugation reaction that could lead to antibody denaturation and subsequent aggregation.[5] This includes avoiding extreme pH, high temperatures, and excessive shear stress.

    • The use of organic co-solvents to dissolve hydrophobic linker-payloads can promote aggregation.[5] Minimize the concentration of co-solvents where possible.

  • Purification:

    • Utilize preparative SEC to remove existing aggregates from the ADC preparation.[]

    • Other chromatography techniques like ion-exchange chromatography (IEC) and multimodal chromatography (MMC) can also be effective in removing aggregates.[6]

Experimental Protocol: Analytical Size Exclusion Chromatography (SEC)

Objective: To quantify the amount of high molecular weight aggregates and low molecular weight fragments in an ADC preparation.[1]

Materials:

  • ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • UHPLC system with a UV detector

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[1]

  • Sample Injection: Inject 10-50 µg of the ADC sample onto the column.[1]

  • Isocratic Elution: Run the mobile phase at a constant flow rate for a sufficient time to allow for the elution of all species (e.g., 20 minutes).[1]

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the monomer, high molecular weight aggregates, and low molecular weight fragments. Calculate the relative percentage of each species.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ADC heterogeneity?

A1: The primary cause of ADC heterogeneity stems from the conjugation method used.[7] Traditional, non-specific conjugation methods that target naturally occurring amino acid residues like lysines and cysteines result in a heterogeneous mixture of ADCs with varying DARs and different conjugation sites.[7][] A typical antibody has numerous potential conjugation sites (over 60 lysines and up to 12 cysteines), and controlling the precise location and number of attached drugs is challenging with these methods.[7]

Q2: How can I achieve a more homogeneous ADC product?

A2: The most effective strategy to improve ADC homogeneity is to employ site-specific conjugation techniques.[][] These methods allow for precise control over the location and number of payloads attached to the antibody, resulting in a well-defined product with a uniform DAR.[]

Q3: What are the main site-specific conjugation strategies?

A3: Several innovative site-specific conjugation strategies have been developed:

  • Engineered Cysteines (e.g., THIOMABs): This approach involves genetically engineering cysteine residues at specific sites on the antibody for controlled conjugation.[][10]

  • Incorporation of Non-Natural Amino Acids (nnAAs): Inserting nnAAs with unique reactive groups into the antibody sequence creates specific handles for drug attachment.[][11]

  • Enzyme-Mediated Conjugation: Enzymes like transglutaminase or glycosyltransferase can be used to facilitate targeted coupling of the payload to the antibody.[][12]

  • Glycan-Based Conjugation: This method utilizes the conserved N-glycans on the antibody's Fc region as a site for drug attachment.[][13]

  • Disulfide Re-bridging: This technique uses bifunctional linkers to re-bridge the native interchain disulfide bonds, resulting in a homogeneous ADC with a DAR of 4.[][11]

Q4: What is the ideal Drug-to-Antibody Ratio (DAR) and why is it important?

A4: The optimal DAR depends on several factors, including the antibody, target antigen, linker, and payload. Generally, a DAR of 2 to 4 is considered to have a good balance of efficacy and safety.[14] The DAR is a critical quality attribute because it directly impacts the ADC's potency, pharmacokinetics, and potential toxicity.[15]

  • Low DAR: May result in reduced potency.[16]

  • High DAR: Can lead to faster clearance from circulation, increased aggregation, and higher off-target toxicity.[7][14]

Q5: What analytical techniques are essential for characterizing ADC homogeneity?

A5: A combination of orthogonal analytical methods is crucial for comprehensive ADC characterization:[17][18]

  • Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution.[17]

  • Size Exclusion Chromatography (SEC): To quantify aggregates and fragments.[1][17]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess payload stability and can also be used to determine DAR for some ADC formats.[17][19]

  • Mass Spectrometry (MS): To confirm the identity and exact mass of different ADC species and determine the DAR distribution.[1][16]

  • Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS): An orthogonal method to SEC for analyzing size variants.[20]

Data Summary

Table 1: Comparison of ADC Conjugation Strategies

StrategyHomogeneityControl over DARImpact on Antibody StructureKey AdvantagesKey Disadvantages
Non-Specific (Lysine) HeterogeneousPoor (DAR 0-8)Potential for modification at binding sitesFast and convenientHeterogeneity, poor stability, narrow therapeutic window.[]
Non-Specific (Cysteine) HeterogeneousModerateDisruption of interchain disulfide bondsRelatively higher uniformity than lysine (B10760008) conjugationUnstable conjugation structure, potential for aggregation.[7][]
Site-Specific (Engineered Cysteine) HomogeneousHighMinimalHigh uniformity, tunable DAR, stable linkage.[]Requires antibody engineering.[7]
Site-Specific (nnAA) HomogeneousHighMinimalHigh uniformity, tunable DAR.[]Requires specialized cell expression systems.[7]
Site-Specific (Enzymatic) HomogeneousHighMinimalHigh uniformity, high conjugation efficiency.[]Enzyme cost and removal can be challenging.
Site-Specific (Glycan) HomogeneousHighMinimalMinimal impact on antibody structure.[]Can be a complex multi-step process.
Site-Specific (Disulfide Re-bridging) HomogeneousFixed (DAR=4)Maintains native antibody structureHigh uniformity, stable linkage.Limited to a fixed DAR.

Visualizations

ADC_Homogeneity_Workflow cluster_synthesis ADC Synthesis cluster_analysis Analysis & Troubleshooting Start Start Conjugation_Method Select Conjugation Method Start->Conjugation_Method Non_Specific Non-Specific (Lysine/Cysteine) Conjugation_Method->Non_Specific Traditional Site_Specific Site-Specific (Engineered Cys, nnAA, etc.) Conjugation_Method->Site_Specific Homogeneous Conjugation_Reaction Conjugation Reaction Non_Specific->Conjugation_Reaction Site_Specific->Conjugation_Reaction Purification Purification (HIC, SEC) Conjugation_Reaction->Purification Analysis Analytical Characterization (HIC, SEC, MS) Purification->Analysis Heterogeneous Heterogeneous Product Analysis->Heterogeneous Broad Peaks / Aggregates Homogeneous Homogeneous Product Analysis->Homogeneous Sharp Peaks / Monomeric Troubleshoot Troubleshoot & Optimize - Reaction Conditions - Purification - Formulation Heterogeneous->Troubleshoot Troubleshoot->Conjugation_Reaction Iterate

Caption: Workflow for achieving homogeneous ADCs, from synthesis to analysis.

Troubleshooting_Logic Start Observe Heterogeneity in Analytical Data HIC_Issue Broad HIC Peak? Start->HIC_Issue SEC_Issue High MW Species in SEC? HIC_Issue->SEC_Issue No Optimize_Conjugation Optimize Conjugation - Reducer Conc. - Reagent Ratio - Time/Temp HIC_Issue->Optimize_Conjugation Yes Optimize_Formulation Optimize Formulation - Buffer pH - Excipients SEC_Issue->Optimize_Formulation Yes Re_Analyze Re-analyze ADC SEC_Issue->Re_Analyze No Optimize_Purification Optimize Purification - Preparative HIC - Preparative SEC Optimize_Conjugation->Optimize_Purification Optimize_Purification->Re_Analyze Optimize_Formulation->Re_Analyze

References

Validation & Comparative

A Head-to-Head Comparison of 3,4-Dibromo-Mal-PEG4-Acid and Maleimide-PEG4-Acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins, peptides, and other biomolecules is critical for the development of targeted therapeutics like antibody-drug conjugates (ADCs), advanced diagnostics, and research tools. Maleimide-based reagents have long been a cornerstone for their high reactivity and specificity towards thiol groups found in cysteine residues. This guide provides a data-driven, objective comparison between two key PEGylated maleimide (B117702) linkers: the next-generation 3,4-Dibromo-Mal-PEG4-Acid and the conventional Maleimide-PEG4-Acid . This comparison will aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific application.

At their core, both molecules offer a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a reactive maleimide headgroup for thiol conjugation.[1][2][3][4] However, the substitution of two bromine atoms on the maleimide ring in this compound fundamentally alters its reactivity and the stability of the resulting conjugate, offering distinct advantages over the traditional maleimide-PEG4-acid.[5][6]

Chemical Properties and Reaction Mechanisms

The primary distinction between these two linkers lies in their reaction with thiols.

Maleimide-PEG4-Acid undergoes a classical Michael addition reaction with a single thiol group to form a thiosuccinimide adduct.[5][7] This reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5.[7]

This compound , on the other hand, reacts via a substitution mechanism where the two bromine atoms act as leaving groups, allowing for the attachment of two thiol groups.[5][6] This unique reactivity enables the bridging of disulfide bonds that have been previously reduced, re-forming a covalent link between two cysteine residues.[8][9] This is particularly advantageous for maintaining the tertiary structure of proteins like antibodies.[5]

Furthermore, the resulting dithiomaleimide conjugate from the dibromomaleimide reaction can undergo rapid hydrolysis of the maleimide ring to form a highly stable dithiomaleamic acid. This "locking" mechanism prevents the retro-Michael reaction that can lead to deconjugation in conventional maleimide adducts.[5][10][11]

G cluster_0 Maleimide-PEG4-Acid Pathway cluster_1 This compound Pathway a Maleimide-PEG4-Acid c Thiosuccinimide Adduct a->c Michael Addition b Protein Thiol (Cys-SH) b->c d Retro-Michael Reaction (Deconjugation) c->d Thiol Exchange (e.g., with Glutathione) e This compound g Dithiomaleimide Adduct (Bridged) e->g Substitution (-2HBr) f Two Protein Thiols (Reduced Disulfide) f->g h Stable Dithiomaleamic Acid (Locked Conjugate) g->h Rapid Hydrolysis

Caption: Reaction pathways for Maleimide vs. Dibromomaleimide.

Performance Comparison: A Quantitative Overview

The performance differences in reaction kinetics and conjugate stability are crucial for experimental design and the ultimate success of a bioconjugate. The following table summarizes key quantitative data derived from studies on these maleimide classes.

ParameterMaleimide-PEG4-Acid (Inferred)This compoundKey Advantages of Dibromomaleimide
Primary Reaction Michael addition with a single thiol.[5]Substitution with two thiols (disulfide bridging).[6]Maintains protein structure, enables homogenous drug loading.[5][10]
Reaction Rate Rapid. The second-order rate constant for N-ethylmaleimide with cysteine at pH 4.95 is 14 L·mol⁻¹·s⁻¹.[5]Extremely rapid, enabling disulfide bridging in under 20 minutes in some cases.[5][12]Faster conjugation, minimizing side reactions.
Adduct Stability Thiosuccinimide adduct is susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of competing thiols like glutathione (B108866).[5][11]The initial dithiomaleimide adduct undergoes rapid hydrolysis to a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions.[5][11]Significantly enhanced in vivo stability, preventing off-target drug release.[10]
Hydrolysis Rate The maleimide ring can hydrolyze, rendering it unreactive. The resulting thiosuccinimide conjugate can also hydrolyze, but this is a means to stabilize it.[7][13]The un-conjugated dibromomaleimide reagent hydrolyzes extremely fast (t½ < 1 min at pH 8.0). Post-conjugation, hydrolysis to the stable maleamic acid is also very rapid (t½ of 16-19 min for some derivatives).[5][10][14]Post-conjugation hydrolysis "locks" the conjugate, ensuring robust stability.[10]
Specificity Highly specific for thiol groups at near-neutral pH (6.5-7.5).[5][7]Highly specific for thiol groups, ideal for re-bridging reduced disulfide bonds.[5]Site-selective modification of native antibodies.[10]
Cleavability The thioether bond is generally stable but can be cleaved under certain reducing conditions with an excess of thiol.[5]The dithiomaleimide linkage can be cleaved under reducing conditions (e.g., excess glutathione in the cell cytoplasm), allowing for controlled release.[6][15]Potential for creating cleavable linkers for intracellular drug delivery.[6]

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for modifying a protein with a single cysteine and for re-bridging a reduced disulfide bond in an antibody.

Protocol 1: Protein Labeling with Maleimide-PEG4-Acid

This protocol is adapted from general maleimide conjugation procedures for labeling a protein with a single accessible cysteine residue.

Materials:

  • Cysteine-containing protein

  • Maleimide-PEG4-Acid

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Protein Preparation: Dissolve the protein in degassed PBS to a final concentration of 1-5 mg/mL. If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce it.

  • Maleimide Solution Preparation: Immediately before use, prepare a 10 mM stock solution of Maleimide-PEG4-Acid in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG4-Acid stock solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching (Optional): Add a low molecular weight thiol (e.g., L-cysteine or β-mercaptoethanol) to quench any unreacted maleimide.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography.

  • Analysis: Confirm conjugation using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.

Protocol 2: Antibody Disulfide Bridging with this compound

This protocol details the application of dibromomaleimide to re-bridge the interchain disulfide bonds of an IgG1 antibody, a common strategy for creating homogenous ADCs.[10]

Materials:

  • IgG1 Antibody

  • This compound payload conjugate

  • Reaction Buffer (e.g., PBS with EDTA, pH 7.4)

  • TCEP Hydrochloride

  • Acetonitrile (ACN) and Water with 0.1% Formic Acid for LC-MS analysis

Procedure:

  • Antibody Preparation and Reduction: Dissolve the antibody in the reaction buffer. Add a slight molar excess (e.g., 1.1 equivalents per disulfide bond) of TCEP and incubate for 1-2 hours at 20-37°C to ensure complete reduction of the target disulfide bonds.

  • Conjugation Reaction: To the reduced antibody solution, add a slight molar excess (e.g., 1.1-1.5 equivalents per disulfide bond) of the this compound conjugate. Allow the reaction to proceed for 1 hour at 20°C.[5]

  • Hydrolysis (Locking): Adjust the pH of the solution to 8.0-8.5 and incubate for 1-2 hours to facilitate the rapid hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[10][14]

  • Purification: Purify the resulting antibody conjugate using protein A chromatography or size-exclusion chromatography.

  • Analysis: Monitor the reaction progress and confirm the formation of the bridged product by LC-MS. The expected mass will be that of the reduced antibody plus the mass of the dibromomaleimide conjugate minus two bromine atoms and two hydrogen atoms.[5]

G cluster_legend Legend start Start protein_prep Prepare Protein/Antibody (Dissolve in Buffer) start->protein_prep reduction Reduce Disulfide Bonds (Add TCEP, Incubate) protein_prep->reduction conjugation Conjugation Reaction (Add Maleimide Reagent) reduction->conjugation hydrolysis Hydrolysis Step (Adjust pH, Incubate) conjugation->hydrolysis purification Purify Conjugate (e.g., SEC) hydrolysis->purification analysis Analyze Product (LC-MS, SDS-PAGE) purification->analysis end End analysis->end l1 Standard Step l2 DBM-Specific Step

Caption: General experimental workflow for bioconjugation.

Conclusion: Making the Right Choice

Both this compound and Maleimide-PEG4-Acid are powerful tools for bioconjugation, but they serve distinct purposes dictated by their underlying chemistry.

Choose Maleimide-PEG4-Acid for:

  • Straightforward labeling of proteins or peptides with a single cysteine.

  • Applications where extreme long-term stability in vivo is not the primary concern.

  • Cost-sensitive projects where a conventional linker is sufficient.

Choose this compound for:

  • Antibody-Drug Conjugates (ADCs): Creating homogenous ADCs (e.g., DAR of 4) by bridging native disulfide bonds.[10]

  • Enhanced Stability: Applications requiring robustly stable conjugates that can withstand thiol exchange in biological fluids.[5][11]

  • Maintaining Protein Structure: Preserving the native conformation of proteins by re-bridging essential disulfide bonds.[5]

  • Controlled Release: Designing conjugates that can be cleaved under specific reducing conditions found within cells.[6][15]

The advent of dibromomaleimide technology represents a significant advance in bioconjugation, offering a solution to the stability issues that can plague traditional maleimide-based conjugates.[10] By providing a platform for creating homogenous, stable, and site-specifically modified biomolecules, this compound is an excellent candidate for the development of next-generation protein therapeutics where stability and precision are paramount.[5]

G start Goal of Experiment? simple_label Simple Labeling of Single Cysteine start->simple_label Labeling disulfide_bridge Disulfide Bridging for Homogeneity & Stability start->disulfide_bridge Bridging reagent_maleimide Use Maleimide-PEG4-Acid simple_label->reagent_maleimide reagent_dbm Use this compound disulfide_bridge->reagent_dbm

Caption: Decision tree for selecting the appropriate reagent.

References

A Head-to-Head Comparison of Dibromomaleimide and Maleimide Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), directly influencing its stability, efficacy, and safety. The choice of linker chemistry dictates the drug-to-antibody ratio (DAR), the homogeneity of the final product, and the potential for premature drug release. For years, maleimide-based linkers have been a popular choice for conjugating cytotoxic payloads to antibodies via cysteine residues. However, concerns over the in vivo stability of the resulting thioether bond have led to the development of next-generation alternatives, such as dibromomaleimide linkers.

This guide provides an objective comparison of dibromomaleimide and conventional maleimide (B117702) linkers for ADCs, supported by experimental data, to inform the selection of the most appropriate conjugation strategy.

At a Glance: Dibromomaleimide vs. Maleimide Linkers

FeatureDibromomaleimide LinkerMaleimide Linker
Conjugation Chemistry Disulfide re-bridgingThiol-maleimide Michael addition
ADC Homogeneity High (predominantly DAR of 4)Heterogeneous (mixture of DARs 0, 2, 4, 6, 8)
Bond Stability High, resistant to deconjugationSusceptible to retro-Michael reaction and deconjugation
In Vitro Plasma Stability High, with minimal payload loss over time. One study showed a hydrolyzed dibromomaleimide-derived conjugate was completely stable in serum over 7 days.[1]Lower, with significant payload deconjugation observed. Studies have reported a payload shedding rate of up to 50-75% in plasma within 7-14 days.[2] Another study noted 35-67% deconjugation for N-alkyl maleimides over 7 days in serum.
In Vivo Performance Improved pharmacokinetics, superior efficacy, and reduced toxicity have been reported.[3][4][5][6]Prone to premature drug release, which can lead to off-target toxicity and reduced therapeutic index.[4][6]
Mechanism of Stability Forms a stable, hydrolyzed maleamic acid structure that "locks" the payload.[1]The resulting thiosuccinimide linkage is reversible.

Delving Deeper: A Comparative Analysis

Maleimide Linkers: The Established Standard with a Caveat

Maleimide chemistry has been widely adopted in ADC development due to its high reactivity and specificity for thiol groups on cysteine residues. The reaction, a Michael addition, is efficient under mild conditions. However, the stability of the resulting thiosuccinimide linkage in vivo has been a persistent challenge.[4][6] This linkage is susceptible to a retro-Michael reaction, leading to the premature release of the cytotoxic payload.[4][6] This deconjugation can result in off-target toxicity and a diminished therapeutic window. The released payload can also bind to other proteins in circulation, such as albumin.

Dibromomaleimide Linkers: A More Stable and Homogeneous Alternative

Dibromomaleimide linkers represent a significant advancement in ADC technology, addressing the primary limitations of conventional maleimide linkers. These "next-generation" linkers react with the two thiol groups generated from the reduction of an interchain disulfide bond in the antibody's hinge region. This "disulfide re-bridging" not only attaches the payload but also restores the covalent linkage, which can be crucial for maintaining the antibody's structural integrity.

The key advantage of dibromomaleimide linkers lies in the stability of the final conjugate.[4][5][6] Following conjugation, the maleimide ring can undergo hydrolysis to form a stable maleamic acid, effectively "locking" the payload in place and preventing the retro-Michael reaction.[1] This enhanced stability leads to improved pharmacokinetics, reduced off-target toxicity, and potentially superior efficacy in vivo.[3][4][5][6] Furthermore, the disulfide re-bridging approach results in a more homogeneous ADC product, typically with a drug-to-antibody ratio (DAR) of 4, which is considered optimal for many ADCs.[3][4][5][6]

Visualizing the Chemistry: Reaction Mechanisms and Stability

Caption: Maleimide conjugation via Michael addition.

Stability_Comparison cluster_maleimide Maleimide ADC cluster_dbm Dibromomaleimide ADC Maleimide_ADC Maleimide-ADC Deconjugated_Payload Deconjugated Payload Maleimide_ADC->Deconjugated_Payload Retro-Michael Reaction (in vivo instability) DBM_ADC Dibromomaleimide-ADC Hydrolyzed_DBM_ADC Hydrolyzed DBM-ADC (Maleamic Acid) DBM_ADC->Hydrolyzed_DBM_ADC Hydrolysis ('Locking' Mechanism)

References

The Decisive Advantage: 3,4-Dibromo-Mal-PEG4-Acid for Superior Bioconjugate Stability and Homogeneity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of a crosslinker is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of bioconjugates. In the landscape of antibody-drug conjugates (ADCs) and other targeted therapies, 3,4-Dibromo-Mal-PEG4-Acid emerges as a superior alternative to traditional crosslinkers, offering enhanced stability through a unique disulfide bridging mechanism and resistance to degradation pathways that plague conventional maleimide-based reagents.

This guide provides an objective comparison of this compound with other widely used crosslinkers, supported by experimental data. We will delve into its mechanism of action, showcase its advantages in quantitative terms, and provide detailed experimental protocols to enable its seamless integration into your research and development workflows.

Unveiling the Superiority of this compound

This compound is a heterobifunctional crosslinker featuring a dibromomaleimide moiety for covalent reaction with two thiol groups, and a carboxylic acid for conjugation to amine-containing molecules. The integrated PEG4 linker enhances solubility and reduces immunogenicity. Its primary advantage lies in the dibromomaleimide chemistry, which facilitates the re-bridging of interchain disulfide bonds in antibodies, a feature not possible with traditional monofunctional maleimide (B117702) crosslinkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or SPDP (Succinimidyl 3-(2-pyridyldithio)propionate).

This disulfide bridging capability leads to the formation of highly homogeneous ADCs with a drug-to-antibody ratio (DAR) predominantly of four.[1][2] Furthermore, the resulting dithiomaleimide linkage can be rapidly and irreversibly hydrolyzed to a stable dithiomaleamic acid, effectively preventing the retro-Michael reaction.[3][4] This reaction is a major drawback of conventional maleimide-based conjugates, leading to premature drug release and off-target toxicity.[5]

Key Advantages at a Glance:
  • Enhanced Stability: The hydrolyzed dithiomaleamic acid linkage is resistant to the retro-Michael reaction, leading to significantly greater stability in plasma compared to traditional maleimide-based conjugates.[1][6]

  • Improved Homogeneity: The disulfide bridging mechanism allows for the creation of highly homogeneous ADCs with a predominant DAR of 4, leading to a more consistent and predictable pharmacological profile.[1][7]

  • Site-Specific Conjugation: By targeting the native disulfide bonds of an antibody, it enables a degree of site-specificity without the need for antibody engineering.[2][8]

  • Hydrophilicity: The integrated PEG4 linker improves the solubility of the crosslinker and the final conjugate, which can be beneficial for downstream applications.

Quantitative Performance Comparison

The following tables summarize the key performance differences between this compound and other common crosslinkers based on available experimental data.

FeatureThis compound (Dibromomaleimide)SMCC (Maleimide)SPDP (Pyridyl Disulfide)
Reaction Specificity Two thiol groups (disulfide bridging)Single thiol groupSingle thiol group
Reaction Product Dithiomaleimide (hydrolyzes to stable dithiomaleamic acid)ThiosuccinimideDisulfide
Resistance to Retro-Michael Reaction High (after hydrolysis)LowNot applicable
Homogeneity of ADC (DAR4 species) >85%[1]Variable, typically a heterogeneous mixture of DAR 0, 2, 4, 6, 8Variable, typically a heterogeneous mixture
In Vivo Stability (Half-life of ADC) 184 hours[1]130 hours[1]Prone to reduction by endogenous thiols

Table 1: Qualitative Comparison of Crosslinker Features.

ParameterDibromomaleimide-linked ADCConventional Maleimide-linked ADC
Average DAR 4.0[1]Heterogeneous mixture[1]
% DAR4 Species >85%[1]Not applicable (mixture)
ADC Half-life in vivo (hours) 184[1]130[1]
Hydrolysis Half-life of Conjugate (pH 8.5) 16-19 minutes[3]Hours to days[5]

Table 2: Quantitative Comparison of ADC Properties.

Visualizing the Pathways and Workflows

To further illustrate the advantages of this compound, the following diagrams, created using the DOT language, depict key signaling pathways, experimental workflows, and logical relationships.

cluster_DBM This compound Pathway cluster_SMCC Conventional Maleimide (SMCC) Pathway Ab_disulfide Antibody with Interchain Disulfide Reduced_Ab Reduced Antibody (two free thiols) Ab_disulfide->Reduced_Ab Reduction (e.g., TCEP) Dithiomaleimide Dithiomaleimide Adduct (Disulfide Bridged) Reduced_Ab->Dithiomaleimide Conjugation DBM_Crosslinker This compound DBM_Crosslinker->Dithiomaleimide Conjugation Hydrolysis Hydrolysis (pH > 7.5) Dithiomaleimide->Hydrolysis Dithiomaleamic_Acid Stable Dithiomaleamic Acid Adduct Hydrolysis->Dithiomaleamic_Acid Irreversible Ab_disulfide_SMCC Antibody with Interchain Disulfide Reduced_Ab_SMCC Reduced Antibody (multiple free thiols) Ab_disulfide_SMCC->Reduced_Ab_SMCC Partial Reduction Thiosuccinimide Thiosuccinimide Adduct Reduced_Ab_SMCC->Thiosuccinimide Conjugation SMCC_Crosslinker SMCC SMCC_Crosslinker->Thiosuccinimide Conjugation Retro_Michael Retro-Michael Reaction (in vivo) Thiosuccinimide->Retro_Michael Deconjugation Deconjugation & Off-target Binding Retro_Michael->Deconjugation Leads to instability

Caption: Comparative reaction pathways of this compound and a conventional maleimide crosslinker.

start Start: Antibody Solution reduction 1. Antibody Reduction - Add TCEP (tris(2-carboxyethyl)phosphine) - Incubate to reduce interchain disulfides start->reduction purification1 2. Buffer Exchange - Remove excess reducing agent - Use desalting column reduction->purification1 conjugation 3. Conjugation - Add this compound - Incubate to form dithiomaleimide bridge purification1->conjugation hydrolysis 4. Hydrolysis - Adjust pH to > 7.5 - Incubate to form stable dithiomaleamic acid conjugation->hydrolysis purification2 5. Final Purification - Remove excess crosslinker - Size-exclusion or Protein A chromatography hydrolysis->purification2 analysis 6. Analysis - HIC for DAR - LC-MS for mass confirmation purification2->analysis end End: Stable and Homogeneous ADC analysis->end

Caption: Experimental workflow for antibody conjugation using this compound.

Caption: Logical relationship highlighting the advantages of this compound over alternatives.

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to an antibody. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Protocol 1: Two-Step Antibody-Payload Conjugation

This protocol describes the conjugation of a payload (e.g., a cytotoxic drug) containing a primary amine to the carboxylic acid moiety of this compound, followed by conjugation to a reduced antibody.

Materials:

  • This compound

  • Payload with a primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Antibody (e.g., IgG)

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Reaction Buffer A: Amine-free buffer, pH 7.2-7.5 (e.g., PBS)

  • Reaction Buffer B: Borate (B1201080) buffer, pH 8.0-8.5

  • Quenching Solution: 1M Tris-HCl, pH 8.0

  • Desalting columns

  • Analytical instruments (HIC-HPLC, LC-MS)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO).

    • Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Amine-Containing Payload:

    • Add the payload solution (dissolved in a compatible solvent) to the activated crosslinker. A 1:1 molar ratio is a good starting point.

    • Incubate at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the dibromomaleimide-PEG4-payload conjugate.

    • Purify the conjugate if necessary.

  • Antibody Reduction:

    • Prepare the antibody in Reaction Buffer A at a concentration of 5-10 mg/mL.

    • Add a 5-10 molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody:

    • Immediately after reduction, remove excess TCEP using a desalting column equilibrated with Reaction Buffer A.

  • Conjugation to Reduced Antibody:

    • Add the dibromomaleimide-PEG4-payload conjugate to the reduced antibody solution at a molar ratio of 5-10 fold excess of the conjugate.

    • Incubate at room temperature for 1-2 hours.

  • Hydrolysis to Dithiomaleamic Acid:

    • Adjust the pH of the reaction mixture to 8.0-8.5 using Borate Buffer B.

    • Incubate at room temperature for 1-2 hours to ensure complete hydrolysis of the dithiomaleimide ring.[3]

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 20-50 mM.

    • Purify the final ADC using size-exclusion chromatography or Protein A affinity chromatography.

  • Analysis:

    • Determine the average DAR and homogeneity using HIC-HPLC.

    • Confirm the molecular weight of the ADC using LC-MS.

Protocol 2: Direct Disulfide Bridging of an Antibody

This protocol is for applications where the goal is to bridge the disulfide bonds of an antibody with the dibromomaleimide moiety, for instance, to create a stabilized antibody fragment or a platform for further functionalization via the carboxylic acid.

Materials:

  • This compound

  • Antibody

  • TCEP

  • Reaction Buffer: Borate buffer (25 mM sodium borate, 25 mM NaCl, 1 mM EDTA, pH 8.0)[9]

  • Desalting columns

  • Analytical instruments (SDS-PAGE, LC-MS)

Procedure:

  • Antibody Reduction:

    • To the antibody solution (e.g., 23 µM in borate buffer), add TCEP to a final concentration of approximately 6 molar equivalents.[9]

    • Incubate at 37°C for 2 hours.[9]

  • Conjugation:

    • Add this compound (dissolved in a minimal amount of DMF or DMSO) to the reduced antibody solution to a final molar excess of approximately 5 equivalents.[9]

    • Incubate at 37°C for 1 hour.[9]

  • Hydrolysis:

    • The reaction is typically carried out at a pH of 8.0, which facilitates the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid. The 1-hour incubation is generally sufficient for this conversion.

  • Purification and Analysis:

    • Purify the bridged antibody using a desalting column to remove excess reagents.

    • Analyze the product by non-reducing SDS-PAGE to confirm disulfide bridging (the bridged antibody will have a higher molecular weight than the reduced heavy and light chains).

    • Confirm the mass of the bridged antibody by LC-MS.

Conclusion

The selection of an appropriate crosslinker is a pivotal step in the development of robust and effective bioconjugates. This compound offers a compelling set of advantages over traditional crosslinkers, most notably the ability to form highly stable and homogeneous conjugates through disulfide bridging and subsequent hydrolysis. The provided data and protocols serve as a valuable resource for researchers looking to leverage these benefits in their work. By moving beyond conventional maleimide chemistry, the scientific community can unlock the full potential of targeted therapies and other advanced bioconjugate applications.

References

A Comparative Guide to Analytical Techniques for 3,4-Dibromo-Maleimide-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with 3,4-Dibromo-Maleimide-PEG4-Acid linkers is a powerful strategy for the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). The dibromomaleimide group allows for site-specific and stable covalent attachment to thiol groups of reduced disulfide bonds in proteins, while the PEG4 linker enhances solubility and pharmacokinetic properties. Rigorous analytical characterization is paramount to ensure the quality, efficacy, and safety of these complex bioconjugates. This guide provides a comparative overview of key analytical techniques for the characterization of 3,4-Dibromo-Maleimide-PEG4-Acid conjugates, complete with experimental protocols and data presentation to aid in method selection and implementation.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique depends on the specific quality attribute being assessed. The following table summarizes the primary applications and performance characteristics of commonly employed methods for characterizing 3,4-Dibromo-Maleimide-PEG4-Acid conjugates.

Analytical TechniquePrimary Application(s)Information ProvidedAdvantagesLimitations
Mass Spectrometry (MS) - Confirmation of successful conjugation- Determination of drug-to-antibody ratio (DAR)- Identification of conjugation sites- Assessment of heterogeneity- Molecular weight of the conjugate and its subunits- Mass of the attached linker-payload- Fragmentation patterns for structural elucidation- High sensitivity and accuracy- Provides detailed structural information- Can be coupled with liquid chromatography (LC) for complex mixture analysis- Can be sensitive to sample purity and formulation components- Data analysis can be complex for heterogeneous samples
High-Performance Liquid Chromatography (HPLC) - Purity assessment- Quantification of conjugate, free drug, and unconjugated protein- Separation of different drug-loaded species- Retention time- Peak area for quantification- Separation of species with different hydrophobicity or size- High resolution and reproducibility- Well-established and robust methods- Multiple detection methods available- Method development can be time-consuming- May not provide structural information on its own
UV-Vis Spectroscopy - Monitoring the conjugation reaction- Quantification of protein and conjugate concentration- Absorbance spectra- Can be used to calculate DAR if the drug has a distinct chromophore- Simple, rapid, and non-destructive- Widely available instrumentation- Limited structural information- Prone to interference from other absorbing species
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural elucidation of the linker and its attachment to the biomolecule- Confirmation of conjugate structure- Chemical shifts and coupling constants providing detailed atomic-level structural information- Provides unambiguous structural information- Can be used to study dynamics and interactions- Lower sensitivity compared to MS- Requires higher sample concentrations- Complex spectra for large biomolecules
Fourier-Transform Infrared (FTIR) Spectroscopy - Confirmation of functional groups present in the conjugate- Monitoring changes in secondary structure of the protein upon conjugation- Vibrational frequencies of chemical bonds- Non-destructive- Provides information on the overall chemical composition and protein conformation- Limited to the identification of functional groups- Can be difficult to interpret for complex molecules

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific biomolecule and instrumentation.

Mass Spectrometry: LC-MS for DAR and Intact Mass Analysis

Objective: To determine the average Drug-to-Antibody Ratio (DAR) and confirm the molecular weight of the intact conjugate.

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap coupled to a UPLC/HPLC system.

Methodology:

  • Sample Preparation:

    • Desalt the conjugate sample using a suitable method (e.g., buffer exchange columns) to remove non-volatile salts.

    • Dilute the desalted sample to a final concentration of 0.1-1 mg/mL in a solution of 0.1% formic acid in water/acetonitrile (95:5 v/v).

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 60-80 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Acquire data over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the conjugate (e.g., m/z 1000-4000).

    • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different drug-loaded species. The average DAR can be calculated from the relative abundance of each species.

Workflow for LC-MS Analysis of a 3,4-Dibromo-Mal-PEG4-Acid Conjugate

LC-MS Workflow cluster_prep Sample Preparation cluster_lc UPLC/HPLC cluster_ms Mass Spectrometry cluster_data Data Analysis Desalting Desalting of Conjugate Dilution Dilution in MS-compatible buffer Desalting->Dilution Injection Sample Injection Dilution->Injection Separation Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Analysis Mass Analysis (Q-TOF/Orbitrap) Ionization->Analysis Deconvolution Deconvolution of Spectra Analysis->Deconvolution DAR DAR Calculation Deconvolution->DAR Mass Intact Mass Confirmation Deconvolution->Mass

Caption: Workflow for LC-MS analysis of conjugates.

High-Performance Liquid Chromatography: Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

Objective: To separate and quantify the different drug-loaded species based on their hydrophobicity.

Instrumentation: An HPLC or UPLC system with a UV detector.

Methodology:

  • Sample Preparation:

    • Dilute the conjugate sample to a concentration of 1-5 mg/mL in Mobile Phase A.

  • Liquid Chromatography (LC):

    • Column: A HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4).

    • Calculate the average DAR based on the relative peak areas.

Logical Relationship in HIC Separation

HIC Separation Principle DAR Drug-to-Antibody Ratio (DAR) Hydrophobicity Overall Hydrophobicity DAR->Hydrophobicity Increases Retention Retention Time on HIC Column Hydrophobicity->Retention Increases

Caption: Principle of HIC separation for ADCs.

UV-Vis Spectroscopy: Monitoring Conjugation

Objective: To monitor the progress of the conjugation reaction between the thiol-containing biomolecule and the 3,4-Dibromo-Maleimide-PEG4-Acid linker.[1]

Instrumentation: A UV-Vis spectrophotometer.

Methodology:

  • Reaction Monitoring:

    • The reaction between a thiol and a maleimide (B117702) can be monitored by the decrease in absorbance of the maleimide group around 300 nm.[1]

    • Record the UV-Vis spectrum of the 3,4-Dibromo-Maleimide-PEG4-Acid linker solution before the addition of the reduced biomolecule.

    • After adding the biomolecule, record spectra at different time points.

    • The disappearance of the maleimide absorbance peak indicates the progress of the conjugation reaction.

  • DAR Determination (if applicable):

    • If the payload attached to the PEG linker has a unique and strong UV-Vis absorbance, the DAR can be estimated using the Beer-Lambert law, by measuring the absorbance at two different wavelengths (one for the protein, typically 280 nm, and one for the payload).

UV-Vis Monitoring of Conjugation Reaction

UV-Vis Reaction Monitoring Start Start of Reaction (t=0) High Maleimide Absorbance (~300 nm) End End of Reaction (t=final) Low Maleimide Absorbance Progress->End Thiol-Maleimide Reaction

Caption: Monitoring conjugation via UV-Vis.

Alternative Conjugation Chemistries

While dibromomaleimide chemistry offers a robust method for site-specific conjugation to reduced disulfides, several alternative strategies exist. The choice of conjugation chemistry can impact the stability, homogeneity, and ultimately the in vivo performance of the resulting conjugate.

Alternative ChemistryReactive GroupTarget Residue(s)Key Features
Thiol-Maleimide MaleimideCysteine- Well-established and widely used- Can be prone to retro-Michael addition, leading to instability
Thiol-Ene Reaction Alkene/AlkyneCysteine- Forms a stable thioether bond- Requires a radical initiator (e.g., UV light)
Lysine Conjugation NHS-ester, IsothiocyanateLysine- Targets abundant surface-exposed lysines- Typically results in heterogeneous conjugates
Click Chemistry Azide, AlkyneNon-natural amino acids- Bioorthogonal and highly specific- Requires genetic engineering of the protein to introduce the reactive handle
Next-Generation Maleimides e.g., DithiomaleimidesCysteine- Designed to improve stability and reduce off-target reactions compared to traditional maleimides

Conclusion

The comprehensive characterization of 3,4-Dibromo-Maleimide-PEG4-Acid conjugates is a critical aspect of their development. A multi-faceted analytical approach, combining techniques such as mass spectrometry, HPLC, and UV-Vis spectroscopy, is essential for a thorough understanding of the conjugate's structure, purity, and stability. The experimental protocols and comparative data presented in this guide are intended to assist researchers in establishing a robust analytical workflow for these promising bioconjugates. The selection of appropriate analytical methods and conjugation chemistries will ultimately contribute to the development of safer and more effective targeted therapies.

References

A Comparative Guide to the Mass Spectrometry Analysis of ADCs Featuring 3,4-Dibromo-Mal-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their efficacy and safety. The choice of linker technology critically influences the ADC's stability, homogeneity, and ultimately, its therapeutic window. This guide provides a comparative analysis of ADCs synthesized using the site-specific linker, 3,4-Dibromo-Mal-PEG4-Acid, alongside other common linker technologies, with a focus on their characterization by mass spectrometry.

The this compound linker is a bifunctional reagent that allows for the site-specific conjugation of payloads to antibodies.[1] Its dibromomaleimide group can react with two thiol groups, typically from reduced interchain disulfide bonds of an antibody, effectively "rebridging" the disulfide bond.[2][3] This approach leads to a more homogeneous drug-to-antibody ratio (DAR) compared to traditional maleimide (B117702) chemistry.[2] The integrated polyethylene (B3416737) glycol (PEG) chain enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[1]

Comparative Analysis of Linker Technologies

The stability and homogeneity of an ADC are critical quality attributes that are significantly influenced by the linker. Below is a comparison of ADCs prepared with this compound and other common linker types.

FeatureThis compoundConventional Maleimide (e.g., SMCC)Valine-Citrulline (VC) Linker
Conjugation Chemistry Thiol-reactive; rebridges disulfide bondsThiol-reactive; caps (B75204) cysteine residuesAmide bond formation; cleavable peptide
Site of Conjugation Site-specific at interchain cysteinesCysteine or Lysine residuesTypically linked to a primary amine on the payload
Homogeneity (DAR) High (predominantly DAR4)Heterogeneous mixture of DAR speciesCan be used in both heterogeneous and site-specific conjugations
Stability High; resistant to retro-Michael reaction after hydrolysisSusceptible to retro-Michael reaction, leading to premature drug releaseStable in circulation; cleaved by lysosomal enzymes (e.g., Cathepsin B)
Payload Release Mechanism Non-cleavable linker; relies on antibody degradationNon-cleavable linker; relies on antibody degradationEnzymatic cleavage in the lysosome

Mass Spectrometry for ADC Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of ADCs, providing information on DAR, drug distribution, and conjugation sites.[4] A multi-level MS approach is often employed for a comprehensive analysis.

Experimental Workflows

The following diagram illustrates a typical workflow for the mass spectrometry analysis of ADCs.

ADC_MS_Workflow cluster_sample ADC Sample cluster_analysis Mass Spectrometry Analysis Levels cluster_prep Sample Preparation ADC Antibody-Drug Conjugate Intact_MS Intact Mass Analysis (Top-Down) ADC->Intact_MS Deglycosylation Deglycosylation (optional) ADC->Deglycosylation PNGase F IdeS_Digestion IdeS Digestion ADC->IdeS_Digestion Reduction_Alkylation_Digestion Reduction, Alkylation & Tryptic Digestion ADC->Reduction_Alkylation_Digestion DAR_Distribution Avg. DAR & Drug Distribution Intact_MS->DAR_Distribution Provides Middle_Down Subunit Analysis (Middle-Down) Middle_Down->Reduction_Alkylation_Digestion Payload_Localization Payload Distribution on Subunits Middle_Down->Payload_Localization Provides Bottom_Up Peptide Mapping (Bottom-Up) Site_Verification Precise Conjugation Site Bottom_Up->Site_Verification Provides Deglycosylation->Intact_MS IdeS_Digestion->Middle_Down Reduction_Alkylation_Digestion->Bottom_Up

Caption: Mass spectrometry workflow for ADC characterization.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible data in ADC analysis.

Intact Mass Analysis (Top-Down)

This approach provides the average DAR and the distribution of different DAR species.

  • Sample Preparation:

    • If the ADC is glycosylated, it can be deglycosylated using PNGase F to simplify the mass spectrum.

    • The sample is desalted using a spin desalting column or buffer exchange into an MS-compatible buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297) for native MS).

  • LC-MS Method:

    • Chromatography: Size Exclusion Chromatography (SEC) or Reversed-Phase Liquid Chromatography (RP-LC). For ADCs with non-covalently linked chains (common with reduced cysteines), native SEC-MS is preferred.

    • Mobile Phase (Native SEC): Isocratic elution with 50 mM ammonium acetate.

    • Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectra of the intact ADC species.

  • Data Analysis:

    • The raw mass spectra are deconvoluted to obtain the zero-charge masses of the different DAR species.

    • The average DAR is calculated based on the relative abundance of each species.

Subunit Analysis (Middle-Down)

This method provides information on the distribution of the payload on the different antibody subunits.

  • Sample Preparation:

    • The ADC is digested with the enzyme IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes), which cleaves the heavy chains below the hinge region.

    • This digestion generates F(ab')2 and Fc fragments. Subsequent reduction of disulfide bonds yields light chains (LC), Fd' fragments, and Fc/2 fragments, each approximately 25 kDa.

  • LC-MS Method:

    • Chromatography: RP-LC is typically used to separate the subunits.

    • Mass Spectrometry: High-resolution MS is used to determine the masses of the conjugated and unconjugated subunits.

  • Data Analysis: The number of payloads on each subunit is determined by the mass shift compared to the unconjugated subunit.

Peptide Mapping (Bottom-Up)

This technique is used to identify the precise amino acid residues where the drug-linker is attached.

  • Sample Preparation:

    • The ADC is denatured, and the disulfide bonds are reduced (e.g., with DTT) and alkylated (e.g., with iodoacetamide).

    • The protein is then digested into smaller peptides using an enzyme such as trypsin.

  • LC-MS/MS Method:

    • Chromatography: RP-LC is used to separate the complex peptide mixture.

    • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is performed to sequence the peptides and identify the drug-linker modified peptides.

  • Data Analysis: The MS/MS spectra are searched against the antibody sequence to pinpoint the exact conjugation sites.

ADC Mechanism of Action and the HER2 Signaling Pathway

ADCs exert their cytotoxic effects through a multi-step process that begins with binding to a target antigen on the surface of a cancer cell.[5] A common target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in several cancers, including breast and gastric cancer.[6]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Dimerization & Phosphorylation RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/ Antibody Degradation) Cell_Death Apoptosis Payload->Cell_Death 5. Cytotoxicity Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation RAS_MAPK->Cell_Proliferation

Caption: General mechanism of action of a HER2-targeting ADC.

Upon binding to HER2, the ADC-receptor complex is internalized via endocytosis.[6] The ADC is then trafficked to the lysosome, where the payload is released.[7][8] For ADCs with cleavable linkers, such as those containing a valine-citrulline motif, release is mediated by lysosomal proteases like cathepsin B.[9] For those with non-cleavable linkers, including ADCs made with this compound, the payload is released upon the complete degradation of the antibody backbone within the lysosome.[6][7] The released cytotoxic payload then induces cell death, for example, by disrupting microtubules or causing DNA damage.[6]

Conclusion

The use of this compound offers a promising strategy for producing more homogeneous and stable ADCs. Mass spectrometry, through a combination of top-down, middle-down, and bottom-up approaches, provides the necessary analytical depth to characterize these complex biotherapeutics thoroughly. By carefully selecting linker technology and employing robust analytical methods, researchers can optimize the development of next-generation ADCs with improved therapeutic indices.

References

Stability Showdown: 3,4-Dibromo-Maleimide-PEG4-Acid Linker Sets a New Standard in Bioconjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and effective bioconjugates is paramount. The linker, a critical component connecting a biological molecule to a payload, dictates the overall performance and therapeutic window of modalities like Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive comparison of the in vitro and in vivo stability of the 3,4-Dibromo-Maleimide-PEG4-Acid linker against other common thiol-reactive linkers, supported by experimental data and detailed protocols.

The 3,4-Dibromo-Maleimide (DBM) linker platform has emerged as a superior alternative to traditional maleimide-based linkers, addressing their inherent instability. Conventional maleimide-thiol conjugates are susceptible to a retro-Michael reaction, leading to premature drug release and potential off-target toxicity.[1] In contrast, DBM linkers form a more stable covalent bond, significantly enhancing the in vivo stability and efficacy of bioconjugates.[2]

In Vitro Stability: Outperforming the Competition

The stability of a linker in plasma is a critical indicator of its potential in vivo performance. Studies comparing ADCs constructed with DBM linkers to those with conventional maleimide (B117702) linkers demonstrate a marked improvement in stability. While traditional maleimide-based ADCs can lose a significant portion of their payload in serum incubation assays, DBM-based conjugates exhibit superior stability.[3]

Next-generation maleimides, including dibromomaleimides, have been developed to create more stable ADCs.[4] These linkers can re-bridge the disulfide bonds of an antibody, leading to homogeneous ADCs with a drug-to-antibody ratio (DAR) of approximately 4.[2]

Linker TypeIn Vitro Stability ProfileKey Advantages
3,4-Dibromo-Maleimide High stability in plasma, with minimal payload shedding over extended periods. Forms homogeneous conjugates with a DAR of ~4.[2]Enhanced stability, improved homogeneity, better in vivo efficacy and safety profile.[2]
Conventional Maleimide Prone to retro-Michael reaction, leading to significant payload loss in plasma over time.[1][3]Widely used and well-understood chemistry.
Maleamic Methyl Ester Significantly improved stability compared to conventional maleimides due to the formation of a stable, ring-opened succinimide (B58015) structure.[5]Increased resistance to deconjugation.[5]
Phenyloxadiazole Sulfone Highly resistant to thioether exchange in human plasma, showing superior stability to maleimide conjugates.[6]Forms a very stable bond, less dependent on the conjugation site.[6]

In Vivo Stability: Translating to Enhanced Performance

The enhanced in vitro stability of DBM linkers translates directly to improved pharmacokinetic profiles and therapeutic outcomes in preclinical models. Studies have shown that ADCs synthesized with DBM linkers demonstrate improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo when compared to their conventional maleimide counterparts.[2] This is attributed to the stable linkage that minimizes premature drug release and ensures the payload is delivered specifically to the target cells.

Linker TypeIn Vivo Stability and Performance
3,4-Dibromo-Maleimide Improved pharmacokinetics, superior efficacy, and reduced toxicity in animal models.[2]
Conventional Maleimide Faster clearance and potential for off-target toxicity due to premature drug release.[3]
Maleamic Methyl Ester Better in vivo efficacy and safety parameters compared to traditional maleimide-based ADCs.[5]
Phenyloxadiazole Sulfone Superior in vivo performance in radioimmunoconjugates compared to maleimide-based linkers, with less off-target accumulation.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the in vitro stability of an ADC in plasma.[7][8][9]

  • Incubation: The ADC is incubated in plasma from various species (e.g., human, mouse, rat) at 37°C. Aliquots are collected at multiple time points (e.g., 0, 24, 48, 96, 168 hours) and stored at -80°C.[8]

  • Immunoaffinity Capture: The ADC is isolated from the plasma samples using immunoaffinity capture, for instance, with protein A magnetic beads.[9][10]

  • Analysis: The stability of the ADC is assessed by measuring the change in the drug-to-antibody ratio (DAR) over time. This can be determined using techniques such as:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the different drug-loaded species.[9][10]

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their hydrophobicity, allowing for the quantification of different DAR species.[5]

    • Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to quantify the total antibody and the conjugated antibody.[7]

In Vivo Stability Assessment

This protocol describes a typical in vivo study to evaluate the stability and pharmacokinetics of an ADC.[11][12]

  • Administration: The ADC is administered to a suitable animal model (e.g., mice, rats) via intravenous injection.[7]

  • Blood Sampling: Blood samples are collected at predetermined time points.[7]

  • Sample Processing: Plasma is isolated from the blood samples.

  • Bioanalysis: The concentrations of the following are measured in the plasma samples:

    • Total Antibody: Measured using methods like ELISA.[11]

    • Intact ADC (Conjugated Antibody): Can be quantified using techniques like LC-MS or ELISA.[7][11]

    • Free Payload: The amount of released drug is typically measured using LC-MS/MS.[11]

  • Pharmacokinetic Analysis: The data is used to determine key pharmacokinetic parameters, providing insights into the in vivo stability of the linker.

Visualizing the Workflow and Stability Comparison

To better illustrate the experimental process and the stability advantages of the 3,4-Dibromo-Maleimide linker, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Stability Assay cluster_invivo In Vivo Stability Assay invitro_start ADC Incubation in Plasma (37°C) invitro_sampling Time-Point Sampling invitro_start->invitro_sampling invitro_capture Immunoaffinity Capture invitro_sampling->invitro_capture invitro_analysis DAR Analysis (LC-MS, HIC, ELISA) invitro_capture->invitro_analysis invivo_admin ADC Administration (Animal Model) invivo_sampling Blood Sampling invivo_admin->invivo_sampling invivo_processing Plasma Isolation invivo_sampling->invivo_processing invivo_analysis Bioanalysis (Total Ab, Intact ADC, Free Payload) invivo_processing->invivo_analysis

Experimental workflow for stability assessment.

stability_comparison cluster_linkers Thiol-Reactive Linkers cluster_stability Linker Stability dbm 3,4-Dibromo-Maleimide high High Stability dbm->high Forms stable thioether bond cm Conventional Maleimide low Low Stability (Prone to Retro-Michael) cm->low Susceptible to deconjugation mme Maleamic Methyl Ester mme->high Forms stable ring-opened adduct ps Phenyloxadiazole Sulfone ps->high Resistant to thioether exchange moderate Moderate Stability

Comparative stability of thiol-reactive linkers.

References

A Comparative Analysis of Polyethylene Glycol (PEG) Linker Length in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) is paramount to achieving a maximal therapeutic window. Central to this optimization is the linker, the molecular bridge connecting the antibody to the cytotoxic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become an indispensable tool for refining the physicochemical and pharmacological properties of ADCs. The length of the PEG chain significantly influences an ADC's solubility, stability, pharmacokinetic (PK) profile, and, ultimately, its anti-tumor efficacy. This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by experimental data and detailed methodologies.

The inclusion of PEG linkers in ADCs addresses several challenges. Hydrophobic payloads, while often potent, can lead to aggregation and rapid clearance of the ADC from circulation. The hydrophilic nature of PEG mitigates these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's structural integrity.[1][2] Furthermore, PEGylation can shield the payload from the immune system and increase the ADC's hydrodynamic radius, resulting in a longer plasma half-life.[2] However, the selection of PEG linker length is a critical balancing act; while longer linkers generally enhance in vivo performance, they can sometimes diminish in vitro potency.[2]

Data Presentation: Impact of PEG Linker Length on ADC Performance

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics.

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity and Drug-to-Antibody Ratio (DAR)

PEG Linker LengthIn Vitro Cytotoxicity (IC50)Drug-to-Antibody Ratio (DAR) AchievedKey Findings & References
Short (PEG2-PEG4) Generally maintains high potency.Lower drug loading (e.g., DAR ~2.5) has been observed in some cases.May be suitable for payloads that do not require prolonged exposure but can lead to reduced in vivo efficacy due to rapid clearance.[2][3]
Intermediate (PEG8-PEG12) Often represents a balance, with a potential for a slight decrease in potency compared to shorter linkers.Higher drug loading efficiencies (e.g., DAR ~3.7-5.0) have been reported.Often shows a significant improvement in in vivo efficacy.[2][3][4]
Long (PEG24 and larger) Can exhibit a more significant reduction in cytotoxicity. For example, a 4 kDa PEG linker led to a 4.5-fold reduction, while a 10 kDa linker caused a 22-fold reduction in one study.Can enable higher DARs, especially for hydrophobic payloads, without causing aggregation.Beneficial for miniaturized ADCs or when maximum exposure is required.[2][5][6] Can sterically hinder the interaction of the ADC with its target cell.[4]

Table 2: Influence of PEG Linker Length on Pharmacokinetics (PK) and In Vivo Efficacy

PEG Linker LengthPlasma Half-Life (t1/2) & ClearanceTumor Accumulation & In Vivo EfficacyKey Findings & References
Short (PEG2-PEG4) Faster clearance, shorter half-life.ADCs with 2 and 4 PEG units showed similar, lower tumor exposures compared to longer linkers. This resulted in a 35-45% decrease in tumor weight in one study.Non-PEGylated control ADC only decreased tumor weight by 11%.[3]
Intermediate (PEG8-PEG12) Slower clearance, longer half-life, often reaching a plateau of PK improvement.ADCs with 8, 12, and 24 PEG units showed similar, but significantly higher tumor exposures and tumor-to-plasma exposure ratios. This led to a 75-85% reduction in tumor weight.The optimal combination of tumor distribution, efficacy, and tissue distribution was observed with PEG8, PEG12, and PEG24 linkers.[3]
Long (PEG24 and larger) Significantly prolonged half-life. For miniaturized ADCs, 4 kDa and 10 kDa PEG insertions resulted in 2.5- and 11.2-fold half-life extensions, respectively.Can lead to the highest in vivo efficacy. The 10 kDa PEGylated miniaturized ADC showed the most ideal tumor therapeutic ability.The maximum tolerated dose of the 10 kDa PEGylated conjugate was at least 4-fold higher than the non-PEGylated version.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of PEG linker lengths in ADCs are provided below.

Determination of Drug-to-Antibody Ratio (DAR)

Method: Hydrophobic Interaction Chromatography (HIC)

HIC is a standard technique for determining DAR for cysteine-conjugated ADCs.[2]

  • Principle: This method separates molecules based on their hydrophobicity. The addition of hydrophobic drug-linkers to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • Sample Preparation: The ADC sample is diluted in a mobile phase with a high salt concentration to promote hydrophobic interactions.

  • Chromatography:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, with 20% isopropanol).

    • Gradient: A decreasing salt gradient is used to elute the ADC species. The naked antibody elutes first, followed by ADCs with increasing DAR.

  • Detection: The elution profile is monitored by UV absorbance at 280 nm.

  • Calculation: The average DAR is calculated from the weighted average of the peak areas for each DAR species.[2]

In Vitro Cytotoxicity Assay

Method: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[4][7]

  • Cell Seeding:

    • Target cancer cells are seeded in a 96-well plate at a density of 1,000–10,000 cells/well.

    • The plate is incubated overnight at 37°C with 5% CO2 to allow for cell attachment.[7]

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs with varying PEG linker lengths.

    • The cell culture medium is replaced with medium containing the different ADC concentrations. Control wells with untreated cells are included.

    • Incubate the plate for a period of 48 to 144 hours at 37°C.[7]

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight in the dark at 37°C.[7]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each ADC concentration, and the IC50 value (the concentration of ADC that inhibits 50% of cell growth) is determined.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, which is crucial for predicting premature drug release and potential off-target toxicity.[8]

  • Incubation:

    • The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of approximately 1.3 mg/mL at 37°C. A buffer control is run in parallel.[8]

    • Aliquots are collected at multiple time points over several days (e.g., Day 0, 1, 3, 5, 7).[8]

  • Sample Processing:

    • The ADC is isolated from the plasma using immunoaffinity capture, for example, with Protein A magnetic beads.[8]

  • Analysis:

    • The captured ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[8]

  • Data Interpretation: A stable ADC will show minimal to no decrease in the average DAR over the incubation period. The amount of released payload in the supernatant can also be quantified by LC-MS.[8]

In Vivo Pharmacokinetics (PK) and Biodistribution Study

These studies are performed in animal models (e.g., mice) to evaluate the ADME (absorption, distribution, metabolism, and excretion) properties of the ADC.

  • Animal Model: Tumor-bearing mice (e.g., xenograft models with human cancer cell lines) are typically used.[9]

  • ADC Administration: A single dose of the ADC (e.g., 10 mg/kg) is administered intravenously.[9][10]

  • Sample Collection:

    • Blood samples are collected at various time points post-injection (e.g., 5 minutes, 1, 6, 24, 72, and 168 hours).[9][10]

    • At specified time points, animals are euthanized, and tumors and various organs (liver, spleen, kidney, etc.) are harvested.[9]

  • Sample Analysis:

    • ELISA: Used to quantify the total antibody concentration in plasma and tissue homogenates.[9]

    • LC-MS/MS: Used to quantify the concentration of the conjugated ADC and the free payload in plasma and tissue homogenates.[9]

  • Data Analysis:

    • Pharmacokinetic Parameters: The concentration-time data are used to calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

    • Biodistribution: The concentration of the ADC and payload in different tissues and the tumor is determined to assess tissue distribution and tumor targeting efficiency.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker PEG Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload Attachment

Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.

Experimental_Workflow cluster_workflow Comparative ADC Evaluation Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Synthesize ADCs with Varying PEG Linker Lengths (e.g., PEG4, PEG8, PEG24) dar DAR Determination (HIC) start->dar stability Plasma Stability Assay start->stability cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity pk Pharmacokinetics (PK) Study dar->pk stability->pk cytotoxicity->pk data_analysis Data Analysis and Comparison of Performance cytotoxicity->data_analysis biodistribution Biodistribution Study pk->biodistribution efficacy Tumor Growth Inhibition biodistribution->efficacy efficacy->data_analysis conclusion Select Optimal PEG Linker Length data_analysis->conclusion

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

ADC_Signaling_Pathway cluster_pathway Generalized ADC Cellular Uptake and Action ADC ADC Binding to Cell Surface Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release (Linker Cleavage) Lysosome->Release Target Payload Binds to Intracellular Target (e.g., Microtubules) Release->Target Apoptosis Induction of Apoptosis (Cell Death) Target->Apoptosis

Caption: Generalized signaling pathway of ADC-induced cell death.

References

A Comparative Guide to Site-Specific Antibody Conjugation: 3,4-Dibromo-Mal-PEG4-Acid vs. Traditional and Next-Generation Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is increasingly dominated by antibody-drug conjugates (ADCs), where the specificity of a monoclonal antibody is paired with the potency of a cytotoxic payload. The method of conjugation is a critical determinant of an ADC's efficacy, stability, and therapeutic window. This guide provides an objective comparison of a next-generation site-specific conjugation reagent, 3,4-Dibromo-Mal-PEG4-Acid , against traditional maleimide-based methods and other emerging alternatives.

At the heart of this comparison lies the critical need for homogeneity and stability in ADC development. Traditional maleimide (B117702) chemistry, while widely used, often results in heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and is susceptible to payload deconjugation in vivo. The use of this compound, which leverages dibromomaleimide (DBM) chemistry, offers a robust solution to these challenges by enabling site-specific conjugation through disulfide rebridging, leading to ADCs with a uniform DAR and enhanced stability.

Performance Comparison: this compound vs. Alternatives

The following tables summarize quantitative data from studies comparing the performance of ADCs generated using dibromomaleimide chemistry with those from conventional maleimide and other site-specific conjugation methods.

Table 1: Comparison of Conjugation Efficiency and Homogeneity

Conjugation MethodPredominant DARHomogeneityConjugation EfficiencyReference
Dibromomaleimide (e.g., this compound) ~4High (Predominantly DAR 4 species)High (>90%)[1][2]
Conventional Maleimide0-8 (Heterogeneous mixture)LowHigh (>90%)[3]
Thio-bromomaleimide (TBM)~4High (Higher proportion of DAR 4 than DBM)High (>90%)[3]
Site-Specific (Engineered Cysteine)Defined by number of engineered sitesHighHigh[4]

Table 2: Comparison of In Vitro and In Vivo Stability

Conjugation MethodLinkage StabilityPlasma/Serum StabilityMechanism of InstabilityReference
Dibromomaleimide (Hydrolyzed) High (Stable dithiomaleamic acid)High (Resistant to thiol exchange)N/A (Hydrolysis prevents reversal)[5][6]
Conventional MaleimideLow to ModerateVariable (Payload loss observed)Retro-Michael addition, thiol exchange[3][6]
N-Aryl MaleimideModerate to HighImproved over alkyl maleimidesRetro-Michael addition (slower rate)[5]
Vinyl SulfoneHigh (Irreversible thioether bond)HighN/AN/A

Table 3: Comparison of Pharmacokinetics and In Vivo Performance

ADC PropertyDibromomaleimide ConjugateConventional Maleimide ConjugateReference
Pharmacokinetics Improved (Longer half-life)Faster clearance[1][2]
In Vivo Efficacy Superior-[1][2]
In Vivo Toxicity ReducedHigher[1][2]

Experimental Protocols

Protocol 1: Site-Specific Conjugation of an Antibody with a Payload using this compound

This protocol describes the rebridging of interchain disulfide bonds of a native antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • 3,4-Dibromo-Mal-PEG4-payload conjugate (dissolved in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • To the antibody solution (e.g., 5 mg/mL in PBS, pH 7.4), add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 2 hours to ensure complete reduction of the interchain disulfide bonds.

  • Conjugation:

    • Adjust the pH of the reduced antibody solution to 8.5 by adding a suitable buffer.

    • Immediately add a 5 to 10-fold molar excess of the 3,4-Dibromo-Mal-PEG4-payload solution to the reduced antibody.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.

  • Hydrolysis and Stabilization:

    • Continue the incubation at pH 8.5 for an additional 1-2 hours to promote the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[5]

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted dibromomaleimide reagent.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography column to remove excess payload-linker and other small molecules.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) and homogeneity of the purified ADC using Hydrophobic Interaction Chromatography (HIC).[7]

    • Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.

Protocol 2: Traditional Cysteine-Maleimide Conjugation

This protocol describes the conjugation to native or engineered cysteine residues.

Materials:

  • Monoclonal antibody with accessible cysteine residues in a suitable buffer (e.g., PBS, pH 7.0-7.5)

  • Maleimide-activated payload (dissolved in DMSO)

  • Reducing agent (if starting from disulfide bonds, e.g., TCEP)

  • Quenching solution (e.g., free cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • If necessary, reduce the antibody's disulfide bonds with a reducing agent like TCEP, followed by purification to remove the reducing agent.

  • Conjugation:

    • Add a 5 to 20-fold molar excess of the maleimide-activated payload to the antibody solution.

    • Incubate at room temperature for 1-2 hours.

  • Quenching:

    • Add an excess of free cysteine to quench the reaction.

  • Purification:

    • Purify the ADC using size-exclusion chromatography.

  • Characterization:

    • Analyze the DAR and heterogeneity of the ADC by HIC and mass spectrometry.

Visualizing the Process and Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow for site-specific conjugation with this compound and a logical comparison of its key features against traditional maleimide chemistry.

G cluster_0 Experimental Workflow: Site-Specific Conjugation with this compound A 1. Antibody with Interchain Disulfide Bonds B 2. Reduction with TCEP A->B C Reduced Antibody with Free Thiol Groups B->C D 3. Conjugation with 3,4-Dibromo-Mal-PEG4-Payload C->D E Dithiomaleimide Adduct D->E F 4. Hydrolysis (pH 8.5) E->F G Stable Dithiomaleamic Acid Conjugate (DAR ~4) F->G H 5. Purification (SEC) G->H I Homogeneous ADC H->I

Caption: Workflow for site-specific conjugation using this compound.

G cluster_1 Feature Comparison cluster_dbm This compound cluster_mal Conventional Maleimide DBM_Homogeneity High Homogeneity (DAR ~4) MAL_Homogeneity Low Homogeneity (Heterogeneous DAR) DBM_Stability High Stability (Hydrolysis Lock) MAL_Stability Lower Stability (Retro-Michael Addition) DBM_Efficacy Improved In Vivo Efficacy MAL_Efficacy Variable Efficacy DBM_Toxicity Reduced In Vivo Toxicity MAL_Toxicity Potential for Higher Off-Target Toxicity

Caption: Key feature comparison: Dibromomaleimide vs. Conventional Maleimide.

Conclusion

The selection of a conjugation strategy is a pivotal decision in the development of antibody-drug conjugates. While traditional maleimide chemistry has been a workhorse in the field, its limitations in terms of product homogeneity and in vivo stability are significant hurdles. The use of this compound and the underlying dibromomaleimide chemistry for disulfide rebridging offers a compelling alternative. The ability to produce homogeneous ADCs with a defined DAR of approximately 4, coupled with the enhanced stability of the resulting conjugate, translates to improved pharmacokinetics, superior in vivo efficacy, and a better safety profile. For researchers and drug developers aiming to create next-generation ADCs with an optimized therapeutic window, this compound represents a significant advancement in site-specific conjugation technology.

References

Assessing the Efficacy of ADCs with 3,4-Dibromo-Mal-PEG4-Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the 3,4-Dibromo-Mal-PEG4-Acid linker technology versus conventional and alternative linkers. The objective is to highlight the superior performance of this site-specific, hydrophilic linker in terms of ADC homogeneity, stability, pharmacokinetic profile, and in vivo efficacy, supported by experimental data and detailed protocols.

Executive Summary

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. The this compound linker offers a significant advancement over conventional linkers by enabling site-specific conjugation, which results in a more homogeneous drug product with a defined drug-to-antibody ratio (DAR). The dibromomaleimide moiety allows for stable covalent bonding to reduced interchain disulfide bonds of the antibody, overcoming the instability associated with traditional maleimide (B117702) linkers. Furthermore, the integrated PEG4 spacer enhances the hydrophilicity of the ADC, leading to improved pharmacokinetics and reduced aggregation.

The Disadvantages of Conventional Linker Technologies

Conventional ADC linkers, particularly those based on maleimide chemistry (e.g., MC-MMAF), suffer from several drawbacks that can compromise their efficacy and safety:

  • Heterogeneity: Conjugation to cysteine residues after partial reduction of interchain disulfides results in a heterogeneous mixture of ADC species with DARs ranging from 0 to 8. This lack of uniformity complicates manufacturing, characterization, and dose-response relationships.

  • Instability: The thiosuccinimide bond formed between a maleimide and a cysteine thiol is susceptible to a retro-Michael reaction. This can lead to premature release of the cytotoxic payload in systemic circulation, causing off-target toxicity and reducing the amount of payload delivered to the tumor.

  • Poor Pharmacokinetics: Hydrophobic payloads can induce aggregation and rapid clearance of the ADC, leading to a shorter half-life and reduced therapeutic efficacy.

The this compound Advantage

The this compound linker is a bifunctional reagent designed to address the shortcomings of conventional linkers.

  • Dibromomaleimide (DBM) for Site-Specific Conjugation: The DBM group reacts with the two thiol groups generated from the reduction of an interchain disulfide bond, effectively re-bridging the connection. This results in a highly homogeneous ADC population, predominantly with a DAR of 4.

  • Enhanced Stability: The resulting dithiomaleimide linkage is significantly more stable than the thiosuccinimide bond of conventional maleimides, especially after hydrolysis to a dithiomaleamic acid, which "locks" the conjugate and prevents payload deconjugation.

  • PEG4 Spacer for Improved Pharmacokinetics: The hydrophilic polyethylene (B3416737) glycol (PEG) spacer increases the overall water solubility of the ADC. This mitigates aggregation, improves the pharmacokinetic profile by extending plasma half-life, and can lead to better tumor penetration.

Comparative Performance Data

The following tables summarize the performance advantages of ADCs constructed with dibromomaleimide (DBM) linkers over those with conventional maleimide (MC) linkers, based on findings from preclinical studies.

Table 1: Comparison of ADC Homogeneity
FeatureADC with this compound LinkerADC with Conventional Maleimide Linker
Predominant DAR Species DAR = 4Mixture of DAR 0, 2, 4, 6, 8
Homogeneity High (single major peak in HIC)Low (multiple peaks in HIC)
Manufacturing Consistency HighLow
Table 2: Comparative In Vivo Performance
ParameterADC with this compound LinkerADC with Conventional Maleimide Linker
Pharmacokinetics (PK) Improved (longer half-life, lower clearance)Sub-optimal (shorter half-life, faster clearance)
In Vivo Efficacy Superior tumor growth inhibitionModerate tumor growth inhibition
Toxicity Reduced (higher maximum tolerated dose)Increased (lower maximum tolerated dose)

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol outlines the determination of ADC cytotoxicity against antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MDA-MB-231 for HER2) cell lines

  • Cell culture medium (e.g., McCoy's 5A for SK-BR-3, DMEM for MDA-MB-231)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Replace the existing medium with 100 µL of the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy: Xenograft Tumor Model

This protocol describes a typical workflow for assessing the anti-tumor efficacy of ADCs in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Tumor cells (e.g., NCI-N87 for a gastric cancer model)

  • Matrigel (optional)

  • ADC constructs, control antibody, and vehicle control

  • Sterile PBS

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 million tumor cells in 100-200 µL of PBS (with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Dosing: Administer the ADCs, control antibody, or vehicle intravenously at the specified dose and schedule.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe mice for any signs of toxicity.

  • Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when significant toxicity is observed.

  • Data Analysis: Plot mean tumor volume versus time for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of treatment effects.

Visualizing the Mechanisms and Workflows

Mechanism of Action: ADC Internalization and Payload Release

ADC_MOA cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Complex ADC-Antigen Complex Antigen->Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow start Start implant Tumor Cell Implantation start->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization of Mice into Groups monitor_growth->randomize treat ADC Administration (IV) randomize->treat monitor_response Monitor Tumor Volume & Body Weight treat->monitor_response endpoint Study Endpoint Reached monitor_response->endpoint analysis Data Analysis (TGI, Statistics) endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo ADC efficacy study using a xenograft model.

Linker Technology Comparison: Stability and Homogeneity

Linker_Comparison Conventional Conventional Maleimide Linker - Heterogeneous (DAR 0-8) - Prone to retro-Michael reaction - Sub-optimal PK - Higher off-target toxicity Advanced This compound Linker + Homogeneous (DAR ≈ 4) + Stable dithiomaleimide bond + Improved PK (PEG4) + Reduced off-target toxicity Conventional->Advanced Superior Performance

Caption: Comparison of conventional vs. advanced ADC linker technologies.

A Comparative Guide to 3,4-Dibromo-Mal-PEG4-Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable linkage of therapeutic payloads to targeting moieties is paramount. The linker, a critical component in bioconjugates such as antibody-drug conjugates (ADCs), profoundly influences stability, homogeneity, and in vivo performance. This guide provides a comprehensive comparison of 3,4-Dibromo-Mal-PEG4-Acid, a next-generation maleimide (B117702) linker, with other common alternatives, supported by experimental data.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a dibromomaleimide (DBM) group and a carboxylic acid connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The DBM moiety is designed for site-specific conjugation to thiol groups, particularly for bridging disulfide bonds in proteins like antibodies. The terminal carboxylic acid allows for the attachment of amine-containing payloads, often facilitated by carbodiimide (B86325) chemistry. The PEG linker enhances aqueous solubility and can improve the pharmacokinetic profile of the final conjugate.

Key Applications and Advantages

The primary application of this compound and similar DBM-containing linkers is in the construction of homogeneous ADCs. By targeting the interchain disulfide bonds of an antibody, DBM linkers can re-bridge the reduced cysteines, leading to a site-specific conjugation with a drug-to-antibody ratio (DAR) of approximately 4.[1][2] This homogeneity is a significant advantage over traditional maleimide linkers, which often result in heterogeneous mixtures of ADCs with varying DARs.[3] The improved homogeneity of DBM-ADCs has been shown to lead to enhanced pharmacokinetics, superior efficacy, and reduced toxicity in vivo.[1][2]

Performance Comparison of Maleimide-Based Linkers

The choice of maleimide linker significantly impacts the characteristics of the resulting bioconjugate. The following table summarizes quantitative data comparing the performance of dibromomaleimide (DBM) linkers with conventional maleimide and other next-generation maleimides (NGMs).

Linker TypeKey FeatureAchievable DARPercentage of DAR 4 SpeciesReaction TimeStability AdvantageReference
Conventional MaleimideThiol-reactive0-8 (heterogeneous)Variable-Prone to retro-Michael addition, leading to payload loss.[4][5]
Dibromomaleimide (DBM) Disulfide bridging~4 (homogeneous)~71%-Forms a stable thioether bond; can be "locked" by hydrolysis.[4][6]
Dithiomaleimide (DTM)Disulfide bridging~4 (homogeneous)-LongerStable thioether bond.[4][5]
Thio-bromomaleimide (TBM)Disulfide bridging~4 (homogeneous)~81%Drastically reduced vs. DTMStable thioether bond.[4][5]

Experimental Protocols

General Protocol for ADC Synthesis using this compound

This protocol outlines the general steps for conjugating a payload to an antibody using this compound.

  • Payload-Linker Activation:

    • Dissolve the amine-containing payload and this compound in a suitable organic solvent (e.g., DMF or DMSO).

    • Add coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of a stable amide bond between the linker's carboxylic acid and the payload's amine group.[7]

    • Incubate the reaction mixture at room temperature.

    • Purify the activated payload-linker construct using chromatography (e.g., HPLC).

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5).

    • Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to selectively reduce the interchain disulfide bonds. A molar excess of TCEP is typically used.[][9]

    • Incubate at room temperature for a defined period (e.g., 1-2 hours) to ensure complete reduction of the target disulfides.

  • Conjugation:

    • Add the activated payload-linker construct to the reduced antibody solution. A molar excess of the linker-payload is generally used to drive the reaction to completion.

    • Incubate the reaction mixture, typically at 4°C or room temperature, for several hours to overnight.[9] The dibromomaleimide moiety will react with the two free thiols of a reduced disulfide bond, forming a stable bridge.

  • Purification and Characterization:

    • Purify the resulting ADC from excess reagents and unconjugated payload-linker using techniques such as size-exclusion chromatography (SEC) or protein A chromatography.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using methods like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Visualizing Workflows and Mechanisms

Experimental Workflow for ADC Synthesis

The following diagram illustrates the key steps in the synthesis of an antibody-drug conjugate using a dibromomaleimide linker.

ADC_Workflow cluster_payload Payload-Linker Preparation cluster_antibody Antibody Preparation & Conjugation Payload Amine-Payload Activation Activation (EDC, HATU) Payload->Activation Linker This compound Linker->Activation Activated_Linker Activated Payload-Linker Activation->Activated_Linker Conjugation Conjugation Activated_Linker->Conjugation Antibody Native Antibody Reduction Disulfide Reduction (TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Reduced_Ab->Conjugation Purification Purification (SEC) Conjugation->Purification ADC Purified ADC Purification->ADC ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen ADC->Receptor Binding Internalization Internalization Receptor->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Endocytosis Payload_Release Payload Release Lysosome->Payload_Release Degradation Payload Cytotoxic Payload Payload_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

References

A Comparative Guide to 3,4-Dibromo-Mal-PEG4-Acid in Oncology Research: Enhancing ADC Stability and Homogeneity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) in oncology is rapidly evolving, with a significant focus on optimizing the linker connecting the monoclonal antibody to the cytotoxic payload. The choice of linker is critical, directly impacting the ADC's stability, homogeneity, efficacy, and safety profile. This guide provides a detailed comparison of ADCs constructed with 3,4-Dibromo-Mal-PEG4-Acid, a site-specific dibromomaleimide (DBM) linker, against those using conventional maleimide (B117702) linkers.

Executive Summary

This compound is a bifunctional linker designed for site-specific conjugation to native antibodies. Its dibromomaleimide group enables the rebridging of interchain disulfide bonds in the antibody's hinge region, leading to highly homogeneous ADCs with a drug-to-antibody ratio (DAR) predominantly of four. This contrasts with conventional maleimide linkers, which react with reduced cysteines to form heterogeneous mixtures with varying DARs and are susceptible to premature drug release in plasma.[1][2] Research demonstrates that ADCs using DBM linkers exhibit superior plasma stability, improved pharmacokinetics, enhanced efficacy, and reduced toxicity compared to their conventional counterparts. The integrated PEG4 spacer in this compound further enhances the hydrophilicity of the ADC, which can improve solubility and pharmacokinetic properties.[3][4][5]

Data Presentation: DBM vs. Conventional Maleimide Linkers

The following tables summarize the quantitative data from comparative studies of ADCs utilizing dibromomaleimide (DBM) linkers and conventional maleimide (MC) linkers.

Parameter DBM-ADC (e.g., using a DBM-MMAF payload) Conventional MC-ADC (using MC-MMAF payload) Reference
Drug-to-Antibody Ratio (DAR) Distribution Predominantly DAR 4Heterogeneous mixture (DAR 0 to 8)
Homogeneity (% Monomeric Species) HighLower, with potential for aggregation[2]
In Vitro Plasma Stability (DAR loss over time) Minimal DAR lossSignificant DAR loss due to thiol exchange[1]
Pharmacokinetics (in vivo) Improved; higher exposureLower exposure due to faster clearance
In Vivo Efficacy (Tumor Growth Inhibition) Superior efficacy at equivalent dosesLess effective, especially at lower doses[6][7]
Toxicity (in vivo) Reduced toxicity and better toleratedHigher toxicity observed[6][7]

Table 1: Comparative Performance of DBM-ADCs and Conventional MC-ADCs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antibody-Drug Conjugate (ADC) Synthesis

1. Antibody Reduction: The monoclonal antibody (e.g., Trastuzumab) is partially reduced to expose the interchain cysteine thiols.

  • The antibody is incubated with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer (e.g., phosphate-buffered saline, PBS, or borate-buffered saline, BBS).[2]

  • The reaction is typically carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes to 2 hours) to achieve selective reduction of the four interchain disulfide bonds.[2]

  • The reduced antibody is then purified to remove the excess reducing agent, often using a desalting column.

2. Conjugation with Linker-Payload: The reduced antibody is then reacted with the linker-payload construct.

  • For This compound , the carboxylic acid group would first be activated (e.g., as an NHS ester) and reacted with an amine-containing drug payload. This construct is then conjugated to the reduced antibody.

  • The dibromomaleimide-payload derivative (e.g., DBM-MMAF) is added to the reduced antibody solution. The reaction mixture is incubated, typically at a controlled temperature (e.g., 4°C or room temperature), for a specific duration to allow for the formation of the thioether bonds, rebridging the disulfide bonds.[2]

  • For conventional maleimide ADCs, a maleimide-containing linker-payload (e.g., MC-MMAF) is used under similar reaction conditions.[1]

3. Purification: The resulting ADC is purified to remove unconjugated linker-payload and other impurities.

  • Size-exclusion chromatography (SEC) is commonly used to separate the ADC from smaller molecules.[2]

ADC Characterization

1. Drug-to-Antibody Ratio (DAR) and Homogeneity:

  • Hydrophobic Interaction Chromatography (HIC): HIC is used to separate ADC species with different DARs, allowing for the quantification of the distribution.[2]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the precise mass of the ADC and confirm the DAR.[8]

2. In Vitro Plasma Stability:

  • ADCs are incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., up to 7 days).[9]

  • At each time point, the ADC is captured (e.g., using protein A beads) and analyzed by LC-MS to determine the average DAR and monitor for drug loss.[9][10]

3. In Vivo Efficacy:

  • Xenograft tumor models are established in immunocompromised mice by implanting human cancer cells (e.g., HER2-positive N87 gastric carcinoma cells).[2]

  • Once tumors reach a certain size, mice are treated with the ADCs at various doses.

  • Tumor volume is measured over time to assess the anti-tumor activity of the conjugates.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody (mAb) with Interchain Disulfides reduced_mAb Reduced mAb with Free Thiols (-SH) mAb->reduced_mAb TCEP Reduction ADC Homogeneous ADC (DAR ≈ 4) reduced_mAb->ADC Conjugation linker This compound linker_payload DBM-PEG4-Payload linker->linker_payload payload Cytotoxic Payload (e.g., MMAF) payload->linker_payload linker_payload->ADC purification Purification (SEC) ADC->purification ADC_final Characterized ADC purification->ADC_final Final Product

Caption: Workflow for the synthesis of a homogeneous ADC using a dibromomaleimide linker.

Linker_Comparison cluster_DBM Dibromomaleimide (DBM) Linker cluster_MC Conventional Maleimide (MC) Linker DBM DBM Linker DBM_stable Stable Thioether Bridge DBM->DBM_stable Stable in Plasma DBM_homo Homogeneous ADC (DAR≈4) DBM->DBM_homo Disulfide Rebridging Efficacy Therapeutic Outcome DBM_stable->Efficacy Improved Efficacy & Safety MC Maleimide Linker MC_unstable Unstable Thiosuccinimide MC->MC_unstable Thiol Exchange MC_hetero Heterogeneous ADC (DAR 0-8) MC->MC_hetero Non-specific Conjugation MC_unstable->Efficacy Reduced Efficacy & Off-target Toxicity Plasma_Stability_Mechanism cluster_DBM_ADC DBM-ADC in Plasma cluster_MC_ADC Conventional ADC in Plasma DBM_ADC Antibody-S-DBM-S-Payload Stable_ADC Intact ADC DBM_ADC->Stable_ADC Stable MC_ADC Antibody-S-Maleimide-Payload Deconjugated Free Payload + Albumin-Payload Adduct MC_ADC->Deconjugated Retro-Michael / Thiol Exchange Albumin Plasma Protein (e.g., Albumin-SH) Albumin->Deconjugated

References

A Comparative Analysis of Thiol-Reactive Chemistries: Dibromomaleimide vs. Other Common Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the selective modification of cysteine residues is a cornerstone for creating advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic tools, and precisely engineered proteins. The choice of a thiol-reactive group is critical, as it dictates the reaction's speed, specificity, and the stability of the final conjugate. This guide provides an objective comparison of dibromomaleimide (DBM) against other widely used thiol-reactive groups—maleimide (B117702), iodoacetamide, and vinyl sulfone—supported by kinetic data and experimental methodologies.

Performance Overview: Reaction Kinetics and Stability

Dibromomaleimide has emerged as a powerful tool, particularly for bridging disulfide bonds, offering rapid reaction rates and forming highly stable conjugates after a subsequent hydrolysis step.[1][2][3][4] Its mechanism involves a substitution reaction where the two bromine atoms act as leaving groups, allowing for the linkage of two thiol groups.[1] This contrasts with the Michael addition mechanism of traditional maleimides and vinyl sulfones.[5][6]

The stability of the resulting conjugate is a key differentiator. While traditional maleimide-thiol adducts are known to be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, this can lead to deconjugation in vivo.[7][8] Dibromomaleimide chemistry elegantly circumvents this issue. The initial dithiomaleimide adduct can undergo rapid hydrolysis under mild basic conditions to form a stable dithiomaleamic acid, which is resistant to this reversal.[1][2][3][4]

Quantitative Comparison of Reaction Kinetics

The efficiency of a bioconjugation reaction is best described by its second-order rate constant (k). A higher rate constant signifies a faster and more efficient reaction, often allowing for the use of lower concentrations of reagents. The table below summarizes available kinetic data for the reaction of various thiol-reactive groups with cysteine or model thiols.

Thiol-Reactive GroupReaction MechanismTypical Second-Order Rate Constant (k)pH DependenceKey Features & Stability
Dibromomaleimide Nucleophilic SubstitutionExtremely rapid; enables disulfide bridging in under 20 minutes.[1]Optimal at slightly basic pH (e.g., 8.5) for reaction and subsequent hydrolysis.[3][4]Forms a dithiomaleimide adduct that can be hydrolyzed to a highly stable dithiomaleamic acid, preventing retro-Michael reaction.[1][3]
Maleimide Michael Addition~100 M⁻¹s⁻¹ with an average cysteine residue.[9] For N-ethylmaleimide with cysteine at pH 4.95, k = 14 L·mol⁻¹·s⁻¹.[1]Rate increases with pH up to ~7.5.[10] Highly specific for thiols at near-neutral pH.[1]Adduct is susceptible to retro-Michael reaction and thiol exchange, leading to potential instability in vivo.[7][11]
Iodoacetamide Nucleophilic Substitution (SN2)~0.6 M⁻¹s⁻¹ with an average cysteine residue.[9]Reaction rate is less pH-dependent than maleimides.[5]Forms a very stable thioether bond.[12] However, it can exhibit lower specificity, with potential side reactions with histidine or lysine (B10760008) at higher pH.[5][12]
Vinyl Sulfone Michael AdditionSlower kinetics compared to maleimides.[11] The reaction rate of ethyl vinyl sulfone is ~7 times higher than hexyl acrylate.[6]Reaction is typically performed at slightly basic pH (e.g., 8.5).[11]Forms a stable thioether bond. It is specific to thiols under mildly acidic conditions, but can react with lysines under certain conditions.[11]

Experimental Protocols

Accurate comparison of reaction kinetics requires standardized experimental procedures. Below is a generalized protocol for monitoring the conjugation of a thiol-containing biomolecule (e.g., a peptide or reduced antibody) with a thiol-reactive compound.

Preparation of Thiol-Containing Biomolecule
  • Objective: To ensure a free thiol is available for conjugation. For proteins with disulfide bonds, a reduction step is necessary.

  • Protocol:

    • Dissolve the lyophilized biomolecule (e.g., antibody, peptide) in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • If reduction is needed, add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) at a 1.1 to 10-fold molar excess.

    • Incubate the mixture for 1-2 hours at room temperature or 37°C to ensure complete reduction of the disulfide bonds.[1]

    • The reducing agent may need to be removed prior to conjugation, which can be accomplished by buffer exchange using a desalting column.

Conjugation Reaction
  • Objective: To react the free thiol with the thiol-reactive reagent.

  • Protocol:

    • To the solution of the prepared biomolecule, add the thiol-reactive reagent (e.g., dibromomaleimide, maleimide) dissolved in a compatible organic solvent (like DMSO or DMF). A typical starting point is to use a slight molar excess (e.g., 1.1 to 8 equivalents) of the reagent.[1][3]

    • Allow the reaction to proceed at a controlled temperature (e.g., 20°C or room temperature).[1]

    • For dibromomaleimide conjugates, a subsequent hydrolysis step is often performed by adjusting the pH to ~8.5 and incubating for 1-2 hours to "lock" the linkage into a stable maleamic acid form.[2][3][4]

Monitoring Reaction Kinetics
  • Objective: To quantify the rate of conjugate formation.

  • Protocol:

    • At various time points, take aliquots of the reaction mixture.

    • Quench the reaction, if necessary, by adding an excess of a small molecule thiol like N-acetylcysteine.

    • Analyze the samples using techniques such as:

      • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify the unreacted biomolecule, the conjugate, and any byproducts based on their mass-to-charge ratio.[1] This is the gold standard for confirming successful conjugation.

      • UV-Vis Spectroscopy: If the reagent or product has a unique absorbance signature, the reaction can be monitored continuously. For example, the hydrolysis of dithiomaleimide adducts can be tracked by the disappearance of absorbance around 402-406 nm.[2]

    • Calculate the second-order rate constant by plotting the concentration of reactants over time and fitting the data to the appropriate rate law.

Visualizing the Workflow

The following diagram illustrates a typical workflow for comparing the reaction kinetics of different thiol-reactive groups.

G cluster_prep Biomolecule Preparation cluster_reaction Parallel Conjugation Reactions cluster_analysis Kinetic Analysis start Start: Thiol-containing Biomolecule (Peptide/Protein) reduce Disulfide Reduction (e.g., with TCEP) start->reduce If necessary dbm Add Dibromomaleimide reduce->dbm mal Add Maleimide reduce->mal iaa Add Iodoacetamide reduce->iaa vs Add Vinyl Sulfone reduce->vs sampling Time-course Sampling & Quenching dbm->sampling mal->sampling iaa->sampling vs->sampling analysis LC-MS / UV-Vis Analysis sampling->analysis calc Calculate Rate Constants (k) analysis->calc compare Compare Kinetics & Stability calc->compare

Caption: Workflow for comparing thiol-reactive group kinetics.

Conclusion

For researchers and drug development professionals, the selection of a thiol-reactive linker is a critical decision with significant downstream consequences.

  • Dibromomaleimide offers a superior platform for applications demanding high stability and the ability to re-bridge native disulfide bonds, making it an excellent choice for robust ADCs and other protein therapeutics.[1] The extremely rapid reaction kinetics are a significant advantage.

  • Standard Maleimides remain a popular choice due to their high thiol specificity and fast reaction rates, but the potential for the retro-Michael reaction must be considered for applications requiring long-term in vivo stability.[7][11]

  • Iodoacetamides provide a highly stable thioether linkage but at the cost of slower reaction kinetics and potentially lower specificity compared to maleimides.[9][12]

  • Vinyl Sulfones also form stable adducts but generally react more slowly than maleimides, offering an alternative when maleimide instability is a concern.[11]

Ultimately, the optimal choice depends on the specific requirements of the application, including the desired stability of the final conjugate, the reaction conditions, and the nature of the biomolecule being modified.

References

Assessing the Impact of 3,4-Dibromo-Mal-PEG4-Acid on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of creating targeted therapeutics, diagnostics, and research tools. The choice of a chemical linker is critical, as it can significantly influence the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate. This guide provides a detailed comparison of 3,4-Dibromo-Mal-PEG4-Acid, a bifunctional linker designed for site-specific protein modification, with alternative conjugation chemistries.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a dibromomaleimide group and a carboxylic acid. The dibromomaleimide moiety allows for a highly specific and stable conjugation to proteins via the bridging of reduced disulfide bonds, particularly the interchain disulfides in antibodies.[1] This "disulfide rebridging" maintains the structural integrity of the protein. The two bromine atoms serve as excellent leaving groups for reaction with the two nucleophilic thiol groups of the cysteines that result from the reduction of a disulfide bond.[2] The short, hydrophilic polyethylene (B3416737) glycol (PEG4) linker enhances the water solubility of the molecule and the resulting conjugate.[3] The terminal carboxylic acid provides a handle for further conjugation to other molecules, such as therapeutic payloads or imaging agents, through the formation of a stable amide bond.[3]

Comparative Performance Analysis

The primary advantage of dibromomaleimide-based linkers, such as this compound, lies in the generation of homogeneous and stable antibody-drug conjugates (ADCs).[4] This contrasts with traditional maleimide (B117702) linkers which can result in heterogeneous mixtures and are susceptible to retro-Michael reactions, leading to drug deconjugation.[5]

Below is a summary of comparative data for ADCs constructed using a dibromomaleimide linker versus a conventional maleimide linker. The data is based on studies of trastuzumab-MMAE conjugates, which provides a close analogue for the performance of this compound.

Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs

Cell LineLinker TypeIC50 (nM)
BT-474 (HER2-positive) DibromomaleimideEquivalent to MMAE alone
DithiomaleimideSlightly less potent than MMAE
Thio-bromomaleimideEquivalent to MMAE alone
Trastuzumab-DM1 (Kadcyla®)Less potent than DBM/TBM-MMAE
MCF-7 (HER2-negative) DibromomaleimideNo cytotoxicity
DithiomaleimideNo cytotoxicity
Thio-bromomaleimideNo cytotoxicity
MMAE (free drug)0.35

Data adapted from studies on substituted maleimide linkers.[5][6]

Table 2: In Vivo Efficacy of Trastuzumab-MMAE ADCs in a JIMT-1 Xenograft Model (Low HER2 Expression)

Treatment GroupDosageTumor Growth Inhibition
Dibromomaleimide-MMAE ADC (DAR 4) 3 mg/kgSuperior efficacy
Trastuzumab-DM1 (Kadcyla®) 3 mg/kgLess efficacious than DBM-MMAE
Lower DAR DBM-MMAE ADCs 3 mg/kgDose-dependent response, less efficacious than DAR 4

This data highlights the potent in vivo activity of homogeneously conjugated dibromomaleimide ADCs.[2][7][8]

Table 3: Physicochemical Properties of Dibromomaleimide vs. Conventional Maleimide ADCs

PropertyDibromomaleimide LinkerConventional Maleimide Linker
Homogeneity (DAR) Predominantly DAR 4Heterogeneous mixture (DAR 0-8)
Serum Stability High stability, no drug lossSusceptible to drug loss via retro-Michael reaction
Receptor Binding (HER2) No significant decreaseGenerally maintained
Pharmacokinetics Improved, slower clearanceFaster clearance for higher DAR species

Dibromomaleimide linkers offer significant advantages in producing homogeneous and stable ADCs with improved pharmacokinetic profiles.[4][9]

Experimental Protocols

Protocol 1: Site-Specific Conjugation of a Payload to an Antibody using a Dibromomaleimide-PEG-Acid Linker (Conceptual)

This protocol outlines the general steps for conjugating a payload to an antibody like trastuzumab using a dibromomaleimide-PEG-acid linker.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • 3,4-Dibromo-Mal-PEG4-Payload conjugate

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Characterization instruments (e.g., HIC-HPLC, RP-HPLC, LC-MS)

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a molar excess of TCEP (typically 2-3 equivalents per disulfide bond to be reduced).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Add the 3,4-Dibromo-Mal-PEG4-Payload conjugate to the reduced antibody solution. A typical molar ratio is 5-10 fold excess of the linker-payload to the antibody.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Quenching:

    • Add a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted dibromomaleimide.

    • Incubate for 20-30 minutes.

  • Purification:

    • Purify the resulting ADC from excess reagents using Size Exclusion Chromatography (SEC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR and the distribution of drug-loaded species using Hydrophobic Interaction Chromatography (HIC).[10][]

    • Purity and Aggregation: Assess the level of aggregation and purity of the ADC using Size Exclusion Chromatography (SEC).

    • Confirmation of Conjugation: Confirm the covalent attachment of the linker-payload to the antibody subunits (light chain and heavy chain) using reverse-phase HPLC (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) after reduction of the ADC.[12][13]

Protocol 2: In Vitro Cytotoxicity Assay

Materials:

  • HER2-positive (e.g., BT-474) and HER2-negative (e.g., MCF-7) cancer cell lines

  • Cell culture medium and supplements

  • ADC constructs and control antibodies/drugs

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADCs, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.[6]

Visualizations

ADC_Development_Workflow cluster_0 Preparation cluster_1 Conjugation & Purification cluster_2 Characterization cluster_3 Functional Assessment Ab Antibody Selection Reduction Antibody Reduction Ab->Reduction Linker Linker-Payload Synthesis (e.g., this compound) Conjugation Bioconjugation Linker->Conjugation Reduction->Conjugation Purification Purification (SEC) Conjugation->Purification DAR DAR Analysis (HIC) Purification->DAR Purity Purity/Aggregation (SEC) Purification->Purity Confirmation Confirmation (LC-MS) Purification->Confirmation InVitro In Vitro Cytotoxicity Purification->InVitro InVivo In Vivo Efficacy InVitro->InVivo

Caption: Workflow for the development and evaluation of an Antibody-Drug Conjugate (ADC).

HER2_Signaling_Pathway cluster_cell Cancer Cell cluster_therapy Therapeutic Intervention HER2 HER2 Receptor Dimerization Dimerization (HER2/HER2 or HER2/HER3) HER2->Dimerization Internalization Internalization HER2->Internalization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Trastuzumab_ADC Trastuzumab-ADC (with DBM linker) Trastuzumab_ADC->HER2 Binds to HER2 Trastuzumab_ADC->Dimerization Blocks Dimerization Lysosome Lysosomal Degradation Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

Caption: HER2 signaling pathway and the mechanism of action of a Trastuzumab-ADC.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,4-Dibromo-Mal-PEG4-Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3,4-Dibromo-Mal-PEG4-Acid, a bifunctional linker increasingly utilized in the development of antibody-drug conjugates (ADCs).

Due to its chemical structure, which includes a reactive dibromomaleimide group, a polyethylene (B3416737) glycol (PEG) linker, and bromine atoms, this compound requires careful consideration for its disposal to mitigate potential hazards and ensure regulatory compliance. While a specific Safety Data Sheet (SDS) is not publicly available, the known properties of its constituent parts necessitate its treatment as hazardous chemical waste.

Key Chemical Properties and Hazards

A summary of the key characteristics of this compound is presented below, based on information from various suppliers. This information is crucial for understanding the rationale behind the recommended disposal procedures.

PropertyDescriptionPotential Hazards
Chemical Structure Contains a dibromomaleimide group, a PEG4 linker, and a carboxylic acid.The dibromomaleimide group is reactive towards thiols.[1][2]
Reactivity The carboxylic acid can react with primary amines.[2]Maleimides, in general, are toxic.[3]
Physical State Typically a solid.Avoid inhalation of dust.[4]
Solubility Soluble in organic solvents like DMSO and DMF.[5][6]Handle solvents with appropriate caution.[4]
Stability Sensitive to high temperature and light.[5][6][7]Store in a cool, dark, and dry place.[4][5]
Environmental The PEG component is biodegradable but should not be released into wastewater systems.[8][9] The presence of bromine makes it a halogenated organic compound.[10][11]Halogenated organic waste requires specific disposal routes.[11][12]

**Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedures for the safe disposal of this compound in various forms. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4] All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[4]

2. Waste Segregation and Collection: Proper segregation of waste is the critical first step.[4]

  • Solid Waste:

    • Unused/Expired Product: Place solid this compound in its original container or a clearly labeled, sealed, chemical-resistant container.[4]

    • Contaminated Consumables: Pipette tips, tubes, gloves, and absorbent paper that have come into contact with the compound should be collected in a designated, sealed plastic bag or container.[4][8] This container must be labeled as "Hazardous Chemical Waste" and include the full chemical name.[4]

  • Liquid Waste:

    • Stock Solutions: Unused stock solutions (e.g., in DMSO or DMF) must be collected as hazardous liquid chemical waste.[4] Do not mix with aqueous waste.[8]

    • Aqueous Solutions: Collect all aqueous solutions from reactions and washes in a dedicated, leak-proof, and chemical-resistant container.[4]

    • Labeling: All liquid waste containers must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent(s) used, and an approximate concentration.[4]

3. Deactivation of the Reactive Maleimide (B117702) Group (for Liquid Waste): The reactive maleimide group can be a hazard. A quenching step can convert it to a more stable thioether, although the resulting waste is still considered hazardous.

  • Procedure: To the liquid waste container, add a small excess of a thiol-containing compound such as N-acetylcysteine, mercaptoethanol, or glutathione.[4][13][14]

  • Reaction Time: Allow the solution to stand for at least two hours at room temperature to ensure the reaction is complete.[4]

4. Storage of Waste: Store all waste containers in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory.[4] Ensure containers are sealed to prevent leaks or evaporation.[15] Do not mix incompatible wastes; for example, keep halogenated waste separate from non-halogenated waste streams.[11][12]

5. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[8][15] Provide them with the full chemical name and any available safety information. All waste must be handled in accordance with local, state, and federal regulations.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal start Identify Waste Type solid_waste Unused Product or Contaminated Consumables start->solid_waste Solid liquid_waste Stock Solution or Aqueous Reaction Waste start->liquid_waste Liquid collect_solid Collect in a labeled, sealed, chemical-resistant container for halogenated solid waste. solid_waste->collect_solid store Store in designated hazardous waste area. collect_solid->store quench Quench with a thiol- containing compound (e.g., N-acetylcysteine). liquid_waste->quench collect_liquid Collect in a labeled, sealed, chemical-resistant container for halogenated liquid waste. quench->collect_liquid collect_liquid->store contact_ehs Contact EHS or licensed waste disposal contractor. store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety protocols and guidelines.

References

Personal protective equipment for handling 3,4-Dibromo-Mal-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 3,4-Dibromo-Mal-PEG4-Acid. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research. The information is based on the known hazards of the maleimide (B117702) functional group, a core component of this molecule.

Immediate Safety and Personal Protective Equipment (PPE)

Given the presence of the reactive dibromomaleimide group, this compound should be handled with care to avoid potential health hazards, including skin and eye irritation, and possible allergic reactions. The following table summarizes the essential personal protective equipment required when working with this compound.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Goggles or a Face ShieldEssential to protect against potential splashes of the chemical. Standard safety glasses are not sufficient.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be disposed of as hazardous waste.
Body Protection Laboratory CoatA standard lab coat is necessary to protect skin and personal clothing from accidental spills.
Respiratory Protection Fume HoodAll handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to prevent inhalation of any dust or aerosols.

Operational Plans: From Handling to Disposal

A systematic approach to handling this compound is critical for safety and experimental success. The following workflow diagram outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing - Handle as a solid - Minimize dust creation prep->weigh dissolve Dissolution - Use appropriate solvent (e.g., DMSO, DMF) - Cap vials securely weigh->dissolve reaction Reaction - Add to reaction mixture in fume hood - Monitor reaction progress dissolve->reaction disposal Waste Disposal - Segregate solid and liquid waste - Follow institutional guidelines reaction->disposal

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance. All waste must be treated as hazardous chemical waste.

Waste Segregation:

  • Solid Waste: Unused or expired solid this compound, as well as contaminated consumables such as pipette tips, tubes, and gloves, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, leak-proof, and chemical-resistant container labeled as hazardous liquid chemical waste.

Disposal Procedure: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

For a Small Spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including double gloves, a lab coat, and eye protection.

  • Contain the spill with an inert absorbent material.

  • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

The following diagram outlines the procedure for cleaning up a small spill of this compound.

Small Spill Cleanup Procedure start Spill Occurs alert Alert Others start->alert ppe Don PPE alert->ppe contain Contain Spill (absorbent material) ppe->contain collect Collect Waste contain->collect clean Clean Area collect->clean dispose Dispose of Waste clean->dispose end Cleanup Complete dispose->end

Caption: A procedural diagram for the cleanup of a small chemical spill.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.